Di-tert-butyl fumarate
Description
Structure
3D Structure
Properties
IUPAC Name |
ditert-butyl (E)-but-2-enedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-11(2,3)15-9(13)7-8-10(14)16-12(4,5)6/h7-8H,1-6H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVGHYYKWDQHFV-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
41700-07-6 | |
| Record name | 2-Butenedioic acid (2E)-, 1,4-bis(1,1-dimethylethyl) ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41700-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
228.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Di-tert-butyl Fumarate (CAS 7633-38-7): A Technical Guide for Advanced Synthesis and Pharmaceutical Research
Executive Summary
Di-tert-butyl fumarate is a key chemical intermediate whose value to researchers, scientists, and drug development professionals is centered on its unique structural and electronic properties. The presence of two sterically demanding tert-butyl ester groups flanking a trans-configured, electron-deficient carbon-carbon double bond dictates its reactivity and utility. This guide provides an in-depth exploration of its synthesis, characterization, and reactivity, with a particular focus on its role as a Michael acceptor in organic synthesis and its emerging applications in polymer science and medicinal chemistry. We will delve into the mechanistic principles that govern its reactions and provide field-proven protocols for its synthesis and analysis, establishing a comprehensive resource for its effective application in a laboratory setting.
Introduction to Di-tert-butyl Fumarate: A Molecule of Strategic Importance
Di-tert-butyl fumarate, systematically named di-tert-butyl (E)-but-2-enedioate, is a diester of fumaric acid.[1] Its rigid, trans-isomeric structure is fundamental to its chemical behavior.[1] The two electron-withdrawing tert-butyl ester groups significantly lower the electron density of the C=C double bond, rendering it an excellent electrophile, particularly for conjugate addition reactions.[2][3] This inherent reactivity makes it a valuable building block for the synthesis of complex organic molecules.[3]
In the realm of drug discovery, fumarate derivatives, such as dimethyl fumarate, are known to act as covalent inhibitors by targeting nucleophilic residues in proteins.[4] This mechanism of action is of high interest for developing targeted therapies.[5] Furthermore, the bulky tert-butyl groups provide steric hindrance that can influence reaction selectivity and the properties of resulting polymers.[3] This guide will elucidate the core principles and practical methodologies for leveraging the unique characteristics of di-tert-butyl fumarate in both academic and industrial research environments.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic properties of di-tert-butyl fumarate is essential for its proper handling, characterization, and use in quantitative studies.
| Property | Value | Source(s) |
| CAS Number | 7633-38-7 | [2] |
| Molecular Formula | C₁₂H₂₀O₄ | [2] |
| Molecular Weight | 228.28 g/mol | [2] |
| Appearance | White to off-white solid | [6] |
| Melting Point | 62-63 °C | [2] |
| Boiling Point | 113-115 °C at 3 Torr | [2] |
| Storage Temperature | 2-8 °C, sealed in a dry environment | [3] |
| InChI Key | MSVGHYYKWDQHFV-BQYQJAHWSA-N |
Spectroscopic Data
| Spectroscopy | Expected Chemical Shifts / Peaks | Source(s) |
| ¹H NMR (CDCl₃) | ~6.8 ppm (s, 2H, vinyl C-H), ~1.45 ppm (s, 18H, tert-butyl C-H) | [3] |
| ¹³C NMR | Distinct signals for carbonyl, olefinic, quaternary, and methyl carbons are expected. | [3] |
| Infrared (IR) | Conforms to structure, with characteristic C=O and C=C stretching frequencies. | [6] |
Synthesis of Di-tert-butyl Fumarate: A Comparative Analysis of Synthetic Routes
Several synthetic strategies can be employed to produce di-tert-butyl fumarate, each with its own set of advantages and limitations. The choice of method often depends on the scale of the reaction, the availability of starting materials, and the desired purity of the final product.
Route 1: Direct Esterification of Fumaric Acid
This is a straightforward approach involving the reaction of fumaric acid with an excess of a tert-butylating agent, such as tert-butyl alcohol, in the presence of an acid catalyst.[1]
Caption: Direct esterification of fumaric acid.
-
Causality: The acid catalyst protonates the carbonyl oxygen of fumaric acid, increasing its electrophilicity and facilitating nucleophilic attack by the hydroxyl group of tert-butyl alcohol. The bulky nature of the tert-butyl group can make this reaction slower than with less hindered alcohols.
Route 2: From Fumaryl Chloride
A more reactive approach involves the conversion of fumaric acid to fumaryl chloride, which then readily reacts with a tert-butoxide source.[1] This method often leads to higher yields and easier purification as it avoids the equilibrium limitations of direct esterification.[7]
Caption: Synthesis via fumaryl chloride intermediate.
-
Causality: Fumaryl chloride is a highly reactive acid chloride. The chloride is an excellent leaving group, making the carbonyl carbons highly susceptible to nucleophilic attack by the tert-butoxide anion.
Route 3: Isomerization of Di-tert-butyl Maleate
The trans-isomer (fumarate) is thermodynamically more stable than the cis-isomer (maleate) due to reduced steric strain between the bulky tert-butyl groups.[3] Therefore, di-tert-butyl fumarate can be prepared by the catalyzed isomerization of di-tert-butyl maleate.[3]
-
Causality: The steric repulsion between the two large tert-butyl groups in the cis-configuration provides the thermodynamic driving force for isomerization to the more stable trans-configuration. This process is typically facilitated by heat or a catalyst that enables rotation around the central C-C single bond of a transient intermediate.
Detailed Experimental Protocol: Synthesis from Fumaryl Chloride
This protocol is a self-validating system designed for high yield and purity.
-
Preparation of Fumaryl Chloride: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases. Add fumaric acid to the flask, followed by an excess of thionyl chloride. Gently heat the mixture to reflux until the evolution of HCl and SO₂ gases ceases, indicating the completion of the reaction. Distill the excess thionyl chloride. The crude fumaryl chloride can be purified by vacuum distillation.
-
Esterification: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium tert-butoxide in a suitable anhydrous solvent like THF. Cool the solution in an ice bath.
-
Reaction: Slowly add the fumaryl chloride to the cooled potassium tert-butoxide solution with vigorous stirring. The reaction is exothermic. Maintain the temperature below 10 °C during the addition.
-
Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by the slow addition of water.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude di-tert-butyl fumarate can be purified by recrystallization from a solvent system such as ethyl acetate/hexane to yield a white crystalline solid.[2]
Chemical Reactivity and Mechanistic Insights
The reactivity of di-tert-butyl fumarate is dominated by its electron-poor carbon-carbon double bond, making it a prime substrate for various addition reactions.[3]
Michael Addition (Conjugate Addition)
Di-tert-butyl fumarate is an excellent Michael acceptor.[3] It readily undergoes 1,4-conjugate addition with a wide range of nucleophiles (Michael donors), such as enolates, amines, and thiols.[3][8]
Caption: General mechanism of Michael addition.
-
Mechanistic Causality: The electron-withdrawing ester groups polarize the molecule, creating a partial positive charge on the β-carbon of the double bond. A nucleophile attacks this electrophilic β-carbon, leading to the formation of a resonance-stabilized enolate intermediate.[3] Subsequent protonation of the enolate during work-up yields the final saturated adduct.[3] This reaction is a cornerstone for forming C-C and C-heteroatom bonds.[3]
Diels-Alder Cycloaddition
The activated double bond of di-tert-butyl fumarate allows it to function as a competent dienophile in [4+2] cycloaddition reactions with conjugated dienes, leading to the formation of six-membered rings.[3]
-
Mechanistic Causality: The electron-deficient nature of the double bond in di-tert-butyl fumarate lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This creates a favorable energy gap with the Highest Occupied Molecular Orbital (HOMO) of an electron-rich diene, facilitating the concerted [4+2] cycloaddition reaction. The stereochemistry of the fumarate (trans) is retained in the cyclohexene product.[3]
Applications in Research and Development
Polymer Chemistry
Di-tert-butyl fumarate is a valuable monomer for the synthesis of polymers with unique properties.[1] Radical homopolymerization of di-tert-butyl fumarate produces poly(di-tert-butyl fumarate), a polymer with a rigid, rod-like structure due to the steric hindrance of the bulky tert-butyl groups.[3] This polymer serves as a precursor for high molecular weight poly(fumaric acid) through thermal degradation, which eliminates isobutene.[3] Fumarate-based polymers are also being explored for biomedical applications, including as scaffolds for tissue engineering and in drug delivery systems.[3]
Drug Discovery and Development: A Covalent Modifier
The electrophilic nature of the fumarate scaffold is of significant interest in drug discovery, particularly for the design of targeted covalent inhibitors.[1][4][5] Covalent inhibitors form a stable bond with their target protein, often leading to increased potency and a prolonged duration of action.[9]
-
Mechanism of Action as a Covalent Warhead: Fumarates act as Michael acceptors that can react with nucleophilic amino acid residues, such as cysteine, on a target protein.[10] This forms a covalent adduct, leading to irreversible inhibition of the protein's function.[1][4] Dimethyl fumarate, an approved drug for multiple sclerosis, is a well-known example of a molecule that utilizes this mechanism.[4][10]
Caption: Covalent inhibition of a protein by a fumarate-based drug.
-
Causality in Drug Design: The tert-butyl groups in di-tert-butyl fumarate can serve two primary purposes in a drug candidate. Firstly, their steric bulk can be exploited to achieve selectivity for a specific protein target by designing a molecule that fits snugly into the binding pocket. Secondly, the tert-butyl esters can act as prodrugs. In a biological environment, they can be hydrolyzed by esterases to reveal the more reactive fumaric acid moiety, which can then engage in covalent modification.
Health and Safety Information
While di-tert-butyl fumarate has low toxicity, appropriate safety precautions must be observed in the laboratory.[2]
-
Hazard Identification: It is classified with the GHS07 pictogram, indicating that it may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[6]
-
Handling: Avoid breathing dust, vapor, mist, or gas.[6] Avoid contact with skin and eyes.[2] Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed and store in a dry, cool (2-8°C), and well-ventilated place.[6]
-
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases to prevent hazardous reactions.[2]
Conclusion
Di-tert-butyl fumarate is a versatile and powerful reagent for both synthetic and medicinal chemists. Its well-defined stereochemistry and electronically activated double bond, modulated by the presence of sterically demanding tert-butyl groups, provide a unique platform for a variety of chemical transformations. A comprehensive understanding of its synthesis, reactivity, and handling, as outlined in this guide, is paramount for its effective and safe utilization. Its role as a Michael acceptor, in particular, positions it as a valuable tool in the development of advanced materials and the next generation of targeted covalent therapeutics.
References
-
China Di-tert-butyl Fumarate CAS 7633-38-7 Manufacturers Suppliers Factory - BIOSYNCE. (n.d.). Retrieved January 11, 2026, from [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific. (2014, June 26). Retrieved January 11, 2026, from [Link]
- Singh, S., et al. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC Medicinal Chemistry, 11(7), 784-796.
-
Di-tert-butyl fumarate - MySkinRecipes. (n.d.). Retrieved January 11, 2026, from [Link]
-
Safety data sheet. (2024, August 23). CPAchem. Retrieved January 11, 2026, from [Link]
-
Di-tert-butyl fumarate | C12H20O4 | CID 5965155 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]
- Wagh, A., et al. (2009). Biodegradable fumarate-based drug-delivery systems for ophthalmic applications. Journal of Biomedical Materials Research Part A, 88A(4), 976-989.
- Lin, H., et al. (2022). Michael acceptor molecules in natural products and their mechanism of action. Frontiers in Pharmacology, 13, 1047610.
- Roskoski, R. Jr. (2024). Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond. International Journal of Molecular Sciences, 25(3), 1857.
-
Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality? - MDPI. (2023, November 28). Retrieved January 11, 2026, from [Link]
- Dibutyl Maleate and Dibutyl Fumarate Enhance Contact Sensitization to Fluorescein Isothiocyanate in Mice. (2016). Biological & Pharmaceutical Bulletin, 39(2), 272-277.
-
Targeted Covalent Inhibitors for Drug Design - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
-
Recent Advances in Covalent Drug Discovery - MDPI. (2022, November 23). Retrieved January 11, 2026, from [Link]
-
Dibutyl fumarate | C12H20O4 | CID 5271570 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]
- Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics. (2021). International Journal of Molecular Sciences, 22(16), 8856.
- Alcohols and Di-tert-butyl Dicarbonate: How the Nature of the Lewis Acid Catalyst May Address the Reaction to the Synthesis of tert-Butyl Ethers. (2006). The Journal of Organic Chemistry, 71(26), 9580–9588.
-
Any reference or suggestion for the synthesis of dibenzyl fumarate from fumaric acid/derivative and BnOH? | ResearchGate. (2021, October 23). Retrieved January 11, 2026, from [Link]
Sources
- 1. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biosynce.com [biosynce.com]
- 3. benchchem.com [benchchem.com]
- 4. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. fishersci.com [fishersci.com]
- 7. Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality? | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Michael acceptor molecules in natural products and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Di-tert-butyl Fumarate from Fumaric Acid
Foreword: The Strategic Importance of Di-tert-butyl Fumarate
Di-tert-butyl fumarate (DtBF) is a diester of fumaric acid distinguished by its bulky tert-butyl groups.[1] This structural feature is not merely incidental; it imparts significant steric and electronic properties that render DtBF a highly valuable building block in both polymer chemistry and fine organic synthesis.[1][2] Its electron-deficient carbon-carbon double bond makes it an excellent Michael acceptor and a competent dienophile in Diels-Alder reactions, enabling the construction of complex molecular frameworks.[2] Furthermore, DtBF serves as a critical monomer for the synthesis of polymers with rigid chain structures and as a precursor to high molecular weight poly(fumaric acid).[2] This guide provides a comprehensive exploration of the primary synthetic route to Di-tert-butyl fumarate from fumaric acid, delving into the reaction mechanism, a field-tested experimental protocol, and detailed analytical characterization.
Synthetic Strategy: The Fischer-Speier Esterification Pathway
The most direct and industrially scalable method for preparing Di-tert-butyl fumarate is the Fischer-Speier esterification of fumaric acid with tert-butanol.[2] This classic acid-catalyzed reaction, while straightforward in principle, presents unique challenges and optimization opportunities rooted in the nature of the reactants.
The Underlying Mechanism
The reaction proceeds via a well-established acid-catalyzed nucleophilic acyl substitution. Understanding this mechanism is critical for rationalizing the choice of reagents and reaction conditions.
-
Protonation of the Carbonyl: The process is initiated by the protonation of one of the carboxylic acid's carbonyl oxygens by a strong acid catalyst (e.g., H₂SO₄ or p-TsOH). This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2]
-
Nucleophilic Attack: A molecule of tert-butanol, acting as the nucleophile, attacks the activated carbonyl carbon. The steric hindrance of the bulky tert-butyl group makes this step slower than with primary or secondary alcohols, often necessitating elevated temperatures to achieve a practical reaction rate.[1]
-
Proton Transfer & Water Elimination: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). The subsequent elimination of a water molecule generates a resonance-stabilized carbocation.
-
Deprotonation and Regeneration: A base (such as another molecule of tert-butanol or the conjugate base of the acid catalyst) removes a proton from the remaining hydroxyl group, regenerating the carbonyl and yielding the mono-ester. The process is then repeated on the second carboxylic acid group to form the final di-ester product.
Since esterification is an equilibrium-controlled process, specific strategies must be employed to drive the reaction toward the product.[2] This is typically achieved by using an excess of the alcohol (tert-butanol) or by removing water as it is formed, in accordance with Le Châtelier's principle.
Caption: Experimental workflow for the synthesis and purification of Di-tert-butyl Fumarate.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized Di-tert-butyl fumarate.
| Property / Technique | Expected Result | Reference |
| Molecular Formula | C₁₂H₂₀O₄ | [1] |
| Molecular Weight | 228.29 g/mol | [1] |
| Appearance | White to Off-White Solid | [3] |
| Melting Point | 62-63 °C | [4] |
| Boiling Point | 113-115 °C @ 3.0 Torr | [1][4] |
| ¹H NMR (CDCl₃) | ~6.8 ppm (s, 2H, vinyl), ~1.5 ppm (s, 18H, tert-butyl) | [1][2] |
| ¹³C NMR (CDCl₃) | Signals for carbonyl, vinylic, and tert-butyl carbons | [2] |
| IR Spectroscopy (cm⁻¹) | ~1715 (C=O, ester stretch) | [1] |
| Mass Spectrometry (m/z) | 228 (M⁺), 171 (M-57, loss of t-Bu) | [1] |
Spectroscopic Insights
-
NMR Spectroscopy: The simplicity and high symmetry of the ¹H NMR spectrum are definitive hallmarks of the product. The appearance of a sharp singlet for the 18 protons of the two equivalent tert-butyl groups and another singlet for the two equivalent vinylic protons confirms the successful formation of the symmetric trans-diester. [1][2]* IR Spectroscopy: The most prominent feature in the IR spectrum is the intense absorption band around 1715 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration in an α,β-unsaturated ester. [1]This serves as a primary indicator of the ester functionality.
Safety and Handling Protocols
Proper safety measures are paramount during the synthesis and handling of Di-tert-butyl fumarate and the associated reagents.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat. [5][6]* Ventilation: All operations should be conducted in a well-ventilated chemical fume hood to avoid the accumulation and inhalation of vapors. [2][5]* Reagent Handling: Concentrated sulfuric acid is highly corrosive and must be handled with extreme care. tert-Butanol is flammable. Avoid contact with strong oxidizing agents, strong acids, and strong bases. [4]* Spill Management: In case of a spill, absorb the material with an inert substance (e.g., silica gel, sand) and dispose of it as chemical waste. [2][5]* Storage: Store the final product in a tightly sealed container in a dry, cool (2-8°C) environment for long-term stability. [2]
Conclusion
The synthesis of Di-tert-butyl fumarate from fumaric acid via Fischer-Speier esterification is a foundational, yet nuanced, procedure in organic chemistry. Success hinges on a thorough understanding of the reaction mechanism, particularly the challenges posed by steric hindrance and reaction equilibrium. By carefully controlling reaction conditions, employing appropriate work-up procedures, and verifying the final product with rigorous analytical techniques, researchers can reliably produce this versatile chemical building block for a wide array of applications in drug development and materials science.
References
-
China Di-tert-butyl Fumarate CAS 7633-38-7 Manufacturers Suppliers Factory. BIOSYNCE. [Link]
-
Dibutyl fumarate. Scientific Polymer Products, Inc. [Link]
-
A simple and powerful tert-butylation of carboxylic acids and alcohols. Thieme. [Link]
-
Di-tert-butyl fumarate | C12H20O4 | CID 5965155. PubChem - NIH. [Link]
-
Di-tert-butyl fumarate. MySkinRecipes. [Link]
Sources
Introduction: A Versatile Building Block in Modern Synthesis
An In-depth Technical Guide to Di-tert-butyl Fumarate
Di-tert-butyl fumarate (DtBF) is a diester of fumaric acid distinguished by its two sterically demanding tert-butyl groups.[1] This seemingly simple organic molecule is a high-value chemical building block, primarily utilized in organic synthesis and polymer chemistry.[1] Its unique structural features—an electron-deficient trans-configured carbon-carbon double bond flanked by bulky ester groups—govern its reactivity and make it a valuable tool for chemists.[1] DtBF serves as an excellent Michael acceptor for conjugate additions and a competent dienophile in Diels-Alder cycloadditions, enabling the construction of complex molecular frameworks.[1] Furthermore, its ability to undergo radical polymerization to form rigid-chain polymers has opened avenues in materials science, particularly as a precursor to high molecular weight poly(fumaric acid).[1]
This guide offers a comprehensive overview of the physical and chemical properties of Di-tert-butyl fumarate, intended for researchers, scientists, and drug development professionals. We will delve into its structural and spectroscopic characterization, explore its chemical reactivity, detail its synthesis, and discuss its key applications, providing a holistic understanding of this important reagent.
Molecular Identity and Structural Characteristics
The fundamental identity of Di-tert-butyl fumarate is defined by its specific arrangement of atoms and bonds. The molecule's systematic name is di-tert-butyl (E)-but-2-enedioate, which precisely describes its structure: a four-carbon butenedioic acid backbone with two tert-butyl ester groups arranged in a trans- (E) configuration across the central double bond.[2] This trans geometry is thermodynamically more stable than its cis-isomer (di-tert-butyl maleate) due to the minimization of steric strain between the large tert-butyl groups.[1]
Caption: 2D structure of Di-tert-butyl fumarate.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 7633-38-7[1] |
| Molecular Formula | C₁₂H₂₀O₄[2] |
| Molecular Weight | 228.29 g/mol [2] |
| InChI Key | MSVGHYYKWDQHFV-FPLPWBNLSA-N[1] |
Physical and Thermodynamic Properties
The physical state and solubility of DtBF are direct consequences of its molecular structure. The bulky, nonpolar tert-butyl groups increase its lipophilicity while the ester functionalities provide some polarity. This amphiphilic nature dictates its behavior in various media.
Table 2: Physical Properties of Di-tert-butyl Fumarate
| Property | Value | Source(s) |
| Physical Form | Solid | |
| Solubility | Soluble in non-polar and moderately polar organic solvents (benzene, toluene, THF). Limited water solubility. | [2] |
| log P (Octanol/Water) | ~2.2 | [2] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [1] |
The thermal stability of DtBF is enhanced compared to simpler alkyl fumarates, an effect attributed to the steric protection afforded by the tert-butyl groups.[2]
Spectroscopic Characterization
Spectroscopic techniques are essential for verifying the identity and purity of Di-tert-butyl fumarate. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide a unique fingerprint of the molecule.
Table 3: Key Spectroscopic Data
| Technique | Expected Peaks / Signals | Interpretation |
| ¹H NMR | Singlet at ~6.8 ppm (2H)Singlet at ~1.5 ppm (18H) | Olefinic protons (=CH)Protons of the two equivalent tert-butyl groups |
| ¹³C NMR | ~165 ppm~134 ppm~82 ppm~28 ppm | Ester carbonyl carbons (C=O)Olefinic carbons (=CH)Quaternary carbons of tert-butyl groupsMethyl carbons of tert-butyl groups |
| IR Spectroscopy | Strong absorption at ~1715-1740 cm⁻¹Absorption near 1150 cm⁻¹ | C=O stretching vibration of the α,β-unsaturated ester[2]C-O-C stretching vibration of the ester |
| Mass Spectrometry (EI) | M+ peak at m/z = 228Fragment at m/z = 172Fragment at m/z = 57 | Molecular ion peak [C₁₂H₂₀O₄]⁺Loss of a tert-butyl group [M - C₄H₉]⁺tert-butyl cation [C₄H₉]⁺ |
Exemplar Protocol: Spectroscopic Analysis
This protocol outlines the standard procedure for acquiring NMR and IR spectra for DtBF. The causality behind these steps is to ensure a pure, homogeneous sample for accurate data acquisition.
Objective: To confirm the structure and purity of a synthesized batch of Di-tert-butyl fumarate.
1. NMR Spectroscopy (¹H and ¹³C)
-
Rationale: NMR provides the most definitive information on the carbon-hydrogen framework of the molecule. A deuterated solvent is used because it is "invisible" in ¹H NMR, preventing solvent signals from overwhelming the analyte signals.
-
Procedure:
-
Dissolve 10-20 mg of DtBF in approximately 0.7 mL of deuterated chloroform (CDCl₃).[3]
-
Transfer the homogeneous solution to a 5 mm NMR tube.
-
Acquire the ¹H spectrum using a standard single-pulse sequence. Typically, 16-64 scans are sufficient for a good signal-to-noise ratio.[3]
-
Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.[3]
-
Reference both spectra to the residual solvent signal or an internal standard like tetramethylsilane (TMS).
-
2. IR Spectroscopy (ATR Method)
-
Rationale: Attenuated Total Reflectance (ATR) is a rapid and convenient method for obtaining IR spectra of solid or liquid samples without extensive preparation. It identifies the functional groups present.
-
Procedure:
-
Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry.
-
Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric or crystal-related absorptions from the final sample spectrum.
-
Place a small amount of the solid DtBF sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[3]
-
Chemical Properties and Reactivity
The chemical behavior of DtBF is dominated by the electrophilic nature of its carbon-carbon double bond, which is activated by the two electron-withdrawing tert-butoxycarbonyl groups.[1] The bulky tert-butyl groups also exert significant steric influence, affecting reaction rates and stereochemical outcomes compared to less hindered fumarates.[1]
Caption: Key reaction pathways of Di-tert-butyl fumarate.
-
Michael Addition: As an excellent Michael acceptor, DtBF readily undergoes 1,4-conjugate addition with a wide range of soft nucleophiles, including organocuprates, amines, and thiols.[1] The reaction involves the attack of the nucleophile on the β-carbon, forming a stable enolate intermediate that is subsequently protonated to yield the saturated product.[1] This is a fundamental C-C and C-heteroatom bond-forming reaction.
-
Diels-Alder Reactions: DtBF functions as a dienophile in [4+2] cycloaddition reactions with conjugated dienes. This reaction is a powerful method for constructing six-membered rings with high stereocontrol, a common motif in complex natural products and pharmaceuticals.[1]
-
Radical Homopolymerization: The steric hindrance from the adjacent bulky tert-butyl groups gives the radical polymerization of DtBF unconventional kinetics.[1] The resulting polymer, poly(di-tert-butyl fumarate), possesses a rigid, rod-like chain structure with a high molecular weight and significant chain stiffness.[1] This polymer is a key precursor for synthesizing poly(fumaric acid) via thermal elimination of isobutene.[1]
-
Ester Group Transformations: The tert-butyl ester groups can be modified through reactions such as transesterification (exchanging tert-butanol for a different alcohol under acid or base catalysis) or reduction using strong reducing agents like LiAlH₄ to yield the corresponding diol.[1]
Synthesis Methodologies
Several reliable methods exist for the synthesis of Di-tert-butyl fumarate. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Caption: Common synthetic routes to Di-tert-butyl fumarate.
-
Fischer-Speier Esterification: This is the most direct and common method, involving the reaction of fumaric acid with an excess of tert-butanol in the presence of a strong acid catalyst, such as sulfuric acid.[1]
-
Isomerization of Di-tert-butyl Maleate: The geometric cis-isomer can be converted to the more thermodynamically stable trans-fumarate.[1] This isomerization can be achieved by heating in the presence of catalysts like elemental sulfur or halides of sulfur/phosphorus acids.[1]
-
Oxidation of Di-tert-butyl Succinate: The saturated analog, di-tert-butyl succinate, can be oxidized to introduce the double bond, forming DtBF.[1] This route is useful if the succinate is more readily available.
Exemplar Protocol: Synthesis via Fischer-Speier Esterification
Objective: To synthesize Di-tert-butyl fumarate from fumaric acid and tert-butanol.
-
Rationale: This protocol utilizes the principle of Le Chatelier to drive the equilibrium reaction towards the ester product. An excess of the alcohol reactant (tert-butanol) is used, and the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
Materials:
-
Fumaric acid
-
tert-Butanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend fumaric acid in an excess of tert-butanol.
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirring suspension. The addition is exothermic and should be done with caution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate. This step neutralizes the acidic catalyst and any unreacted fumaric acid.
-
Extraction: Extract the aqueous layer with dichloromethane (2x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove any residual salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure Di-tert-butyl fumarate as a solid.
-
Safety and Handling
Di-tert-butyl fumarate is a research chemical and must be handled with appropriate care.[1] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
Table 4: GHS Hazard Information
| Pictogram | GHS Code | Hazard Statement |
| GHS07 | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
Source:
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[4] Avoid breathing dust, vapor, or mist. Avoid contact with skin, eyes, and clothing.[4]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[4] For long-term stability, it is recommended to keep the container sealed and refrigerated at 2-8°C.[1]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
Di-tert-butyl fumarate is a valuable and versatile reagent whose utility in chemical synthesis and material science is firmly established. Its predictable reactivity, governed by the interplay of electronic activation and steric hindrance, allows for its strategic use in complex molecular construction. The ability to form rigid-chain polymers further extends its applicability into the realm of materials with unique properties. A thorough understanding of its physical properties, spectroscopic signatures, and safe handling procedures, as detailed in this guide, is essential for any scientist looking to effectively harness the synthetic potential of this important chemical building block.
References
-
Di-tert-butyl fumarate | C12H20O4 | CID 5965155 - PubChem. National Institutes of Health. [Link]
-
Safety data sheet - CPAchem. CPAchem. (2024-08-23). [Link]
Sources
An In-depth Technical Guide to the Solubility of Di-tert-butyl Fumarate in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of di-tert-butyl fumarate (DtBF), a key monomer in polymer science and a valuable intermediate in organic synthesis. Recognizing the scarcity of publicly available quantitative solubility data, this document synthesizes the theoretical principles governing DtBF's solubility and presents a detailed, self-validating experimental protocol for its precise determination. This guide is designed for researchers, chemists, and drug development professionals who require a deep understanding of DtBF's solution behavior to optimize reaction conditions, purification processes, and formulation strategies. Methodologies for quantitative analysis via High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are discussed in detail.
Introduction: The Significance of Di-tert-butyl Fumarate and its Solution Behavior
Di-tert-butyl fumarate (DtBF) is the diester of fumaric acid, characterized by a central carbon-carbon double bond in the trans (E) configuration, flanked by two sterically demanding tert-butyl ester groups.[1][2] Its molecular formula is C₁₂H₂₀O₄, with a corresponding molecular weight of approximately 228.29 g/mol .[1] This unique molecular architecture, particularly the bulky tert-butyl substituents, imparts enhanced thermal stability and specific mechanical properties to its polymers compared to simpler alkyl fumarates.[1]
The applications of DtBF are primarily in polymer chemistry, where it serves as a monomer for the production of poly(di-tert-butyl fumarate). This polymer is a precursor for synthesizing high molecular weight poly(fumaric acid) and is utilized in specialized coatings and adhesives.[1][3] Understanding the solubility of DtBF in various organic solvents is of paramount importance for several reasons:
-
Reaction Medium Selection: As a reactant, its solubility dictates the choice of solvent to ensure a homogeneous reaction environment, which is critical for reaction kinetics and yield.
-
Purification and Crystallization: Solubility data is essential for developing effective purification strategies, such as recrystallization, by identifying suitable solvent/anti-solvent systems.
-
Polymerization Processes: Controlling the concentration of DtBF in solution is crucial for managing the rate and outcome of polymerization reactions.
-
Formulation and Material Processing: For its use in coatings or as a plasticizer, knowledge of its solubility is necessary for creating stable and effective formulations.
This guide aims to bridge the gap in available quantitative data by providing the theoretical framework and practical methodology for researchers to confidently determine the solubility of DtBF in their solvents of interest.
Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the interacting molecules.[4] For di-tert-butyl fumarate, several structural features are key to understanding its solubility profile.
Molecular Polarity and Intermolecular Forces
Esters are considered polar molecules due to the presence of the carbonyl (C=O) and C-O bonds within the ester functional group.[5][6] However, they are less polar than alcohols or carboxylic acids of similar molecular weight because they lack a hydroxyl (-OH) group and therefore cannot act as hydrogen bond donors.[6] DtBF can, however, act as a hydrogen bond acceptor, where the lone pairs on its oxygen atoms can interact with hydrogen bond donor solvents (e.g., alcohols).[3][7]
The primary intermolecular forces at play for DtBF are:
-
Van der Waals Forces (London Dispersion Forces): Present in all molecules, these forces increase with molecular size and surface area. The C₁₂ hydrocarbon portion of DtBF contributes significantly to these non-polar interactions.
-
Dipole-Dipole Interactions: Arising from the polar C=O and C-O bonds in the ester groups.
This combination of a relatively large, non-polar hydrocarbon framework with polar ester groups results in what can be described as moderate overall polarity.
The Impact of Steric Hindrance
A defining feature of DtBF is the presence of two bulky tert-butyl groups.[2] This steric hindrance has a profound effect on its physical properties. The bulky groups can restrict close packing of the molecules in the crystal lattice, which may lead to a lower melting point (62-63°C) and potentially easier solvation compared to more linear isomers.[1] However, this steric bulk can also hinder the interaction of the polar ester core with polar solvent molecules.[8][9] The balance between these effects determines the solubility in a given solvent.
The relationship between DtBF's structure and its solubility is visualized below.
Caption: Molecular interactions governing DtBF solubility.
Qualitative and Quantitative Solubility Profile
While comprehensive quantitative data is scarce, qualitative descriptions indicate that di-tert-butyl fumarate exhibits good solubility in non-polar and moderately polar organic solvents.
Qualitative Solubility
Based on available literature, the solubility of DtBF can be summarized as follows.
| Solvent Class | Example Solvents | Reported Solubility | Reference(s) |
| Aromatic Hydrocarbons | Toluene, Benzene | Excellent | [1] |
| Ethers | Tetrahydrofuran (THF) | Excellent | [1] |
| Halogenated Hydrocarbons | Carbon Tetrachloride, Dichloromethane | Excellent | [1] |
| Water | H₂O | Limited/Insoluble | [1] |
Quantitative Solubility Data
As of the date of this publication, a comprehensive, publicly accessible database of quantitative solubility values (e.g., in g/100 mL or mol/L) for di-tert-butyl fumarate across a range of common organic solvents could not be identified. This highlights the critical need for the experimental protocol detailed in the following section. For the related compound, dibutyl fumarate, the water solubility has been calculated to be approximately 11.09 mg/L at 20°C.[10]
Experimental Protocol: Quantitative Determination of Solubility
The following protocol describes the widely accepted isothermal "shake-flask" method, a robust and self-validating system for determining the equilibrium solubility of a compound in a given solvent at a controlled temperature.[10]
Rationale and Workflow Overview
The core principle of this method is to create a saturated solution of DtBF in the solvent of interest by allowing the system to reach equilibrium in the presence of excess solid solute. The concentration of the dissolved solute in the supernatant is then accurately measured. Temperature control is critical, as solubility is highly temperature-dependent.
The experimental workflow is outlined in the diagram below.
Caption: Isothermal shake-flask method workflow.
Materials and Apparatus
Materials:
-
Di-tert-butyl fumarate (≥98% purity)
-
Selected organic solvents (HPLC or analytical grade)
-
Volumetric flasks and pipettes (Class A)
-
Scintillation vials or flasks with screw caps
-
Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible material)
Apparatus:
-
Analytical balance (± 0.1 mg accuracy)
-
Thermostatic shaker bath or incubator with precise temperature control (± 0.1 °C)
-
Calibrated thermometer
-
Centrifuge with temperature control (optional)
-
HPLC system with UV detector or GC system with MS or FID detector
Step-by-Step Experimental Procedure
-
Preparation:
-
Add an excess amount of solid di-tert-butyl fumarate to a series of vials. The excess is critical to ensure that equilibrium is established with undissolved solid present. A visual excess of solid should remain at the end of the experiment.
-
Using a calibrated pipette, add a precise volume (e.g., 5.00 mL) of the pre-conditioned solvent to each vial. The solvent should be brought to the target experimental temperature before addition.
-
-
Equilibration:
-
Tightly seal the vials to prevent solvent evaporation.
-
Place the vials in the thermostatic shaker bath set to the desired temperature (e.g., 25.0 °C).
-
Agitate the vials for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typical, but this should be determined empirically by sampling at different time points (e.g., 24, 48, 72 hours) to see when the measured concentration plateaus.
-
-
Phase Separation:
-
Stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for several hours (e.g., 2-4 hours) to allow the excess solid to settle, leaving a clear supernatant.
-
Causality: This step is crucial to avoid aspirating solid particles during sampling, which would artificially inflate the measured solubility. For very fine suspensions, centrifugation at the experimental temperature may be required.
-
-
Sampling and Preparation:
-
Carefully withdraw an aliquot (e.g., 1.00 mL) of the clear supernatant using a pre-warmed pipette to avoid temperature-induced precipitation.
-
Immediately filter the aliquot through a solvent-compatible syringe filter into a pre-weighed volumetric flask.
-
Causality: Filtration removes any remaining microscopic particulates. The sample is transferred to a volumetric flask for precise dilution.
-
Accurately dilute the filtered sample to a concentration that falls within the linear range of the pre-established analytical calibration curve.
-
-
Replication:
-
The entire experiment should be performed in triplicate (i.e., three separate vials per solvent/temperature) to ensure the reproducibility and statistical validity of the results.[10]
-
Analytical Quantification
A validated, stability-indicating analytical method is required for accurate quantification. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) are the most suitable techniques.[11]
A. HPLC-UV Method
-
Rationale: HPLC is ideal for non-volatile compounds like DtBF. UV detection is effective as the α,β-unsaturated carbonyl system provides a UV chromophore.[11]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[11]
-
Mobile Phase: An isocratic mixture of acetonitrile and water or methanol and water would likely provide good separation.[11][12]
-
Detection: UV detection at a wavelength of maximum absorbance, likely around 210-230 nm.[11][13]
-
Calibration: Prepare a series of DtBF standards of known concentration in the chosen solvent and generate a calibration curve of peak area versus concentration.
B. GC-MS/FID Method
-
Rationale: As an ester, DtBF is amenable to GC analysis, which offers high resolution. MS provides definitive identification, while FID offers robust quantification.[11]
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).[11]
-
Injection: Use a split/splitless injector. The inlet temperature should be optimized to ensure volatilization without thermal degradation.
-
Temperature Program: A temperature gradient will likely be required for good peak shape and separation from any solvent impurities.[11]
-
Detection: Mass spectrometry can be operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[11]
Calculation of Solubility
The solubility is calculated from the concentration of the diluted analytical sample, accounting for all dilution factors.
Solubility ( g/100 mL) = Cdiluted (g/mL) × (Vfinal / Vinitial) × 100
Where:
-
Cdiluted is the concentration determined by HPLC or GC.
-
Vfinal is the final volume of the diluted sample (in the volumetric flask).
-
Vinitial is the initial volume of the supernatant aliquot taken.
Data Interpretation and Applications
The experimentally determined solubility data can be compiled into a comprehensive table for easy comparison. This data directly informs practical applications:
-
For the Synthetic Chemist: A solvent in which DtBF has high solubility is ideal for reactions. Conversely, a solvent in which it has poor solubility may be an effective anti-solvent for crystallization.
-
For the Polymer Scientist: Precise solubility values allow for the preparation of monomer solutions at specific concentrations, enabling fine control over polymerization kinetics and the resulting polymer's molecular weight distribution.
-
For the Formulation Professional: When using DtBF as a plasticizer or additive, the solubility data determines its compatibility with the polymer matrix and other formulation components, preventing phase separation and ensuring material integrity.
Conclusion
Di-tert-butyl fumarate is a sterically hindered diester with significant applications in materials science. Its solution behavior is governed by a balance of moderate polarity from its ester groups and significant non-polar character from its bulky alkyl substituents. Due to a lack of comprehensive quantitative solubility data in the public domain, experimental determination is essential for its effective use in research and development. The isothermal shake-flask method, coupled with a robust analytical technique such as HPLC-UV or GC-MS, provides a reliable and reproducible means of generating this critical data. The protocols and theoretical insights provided in this guide offer a complete framework for scientists to understand, measure, and leverage the solubility of di-tert-butyl fumarate in their work.
References
- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Dibutyl Fumarate in Common Organic Solvents.
- BenchChem. (n.d.). Comparative Analysis of Analytical Methods for Dibutyl Fumarate Quantification: A Guide for Researchers.
- Smolecule. (2023, August 15). Buy Di-tert-butyl fumarate | 7633-38-7.
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 6. analytical methods. Retrieved from [Link]
-
Lumen Learning. (n.d.). 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 21). 15.7: Physical Properties of Esters. Retrieved from [Link]
- Clark, J. (n.d.). an introduction to esters.
-
Chemistry LibreTexts. (2023, January 22). Properties of Esters. Retrieved from [Link]
-
Wikipedia. (n.d.). Ester. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dibutyl fumarate | C12H20O4 | CID 5271570. PubChem. Retrieved from [Link]
- BenchChem. (n.d.). Di-tert-butyl Fumarate CAS 7633-38-7 - Research Chemical.
-
The Good Scents Company. (n.d.). dibutyl fumarate, 105-75-9. Retrieved from [Link]
-
ResearchGate. (2025, March 21). (PDF) Dimethyl Fumarate Sterically Stabilized Solid Lipid Nanoparticles. Physicochemical properties and in vitro drug release. Retrieved from [Link]
-
JETIR. (n.d.). Rp-Hplc Assay Method For Estimation Of Dimethyl Fumarate In Bulk And Capsules. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Di-tert-butyl fumarate | C12H20O4 | CID 5965155. PubChem. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Di-tert-butyl dicarbonate on Newcrom R1 HPLC column. Retrieved from [Link]
-
CORE. (2010, February 26). Organic Solvent Solubility Data Book. Retrieved from [Link]
-
ResearchGate. (2025, August 30). A Systematic Study of Molecular Interactions of Anionic Drugs with a Dimethylaminoethyl Methacrylate Copolymer Regarding Solubility Enhancement | Request PDF. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 6. analytical methods. Retrieved from [Link]
-
Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved from [Link]
-
Indo American Journal of Pharmaceutical Sciences. (n.d.). method development and validation of rp-hplc method diroximel fumarate in bulk drug and it. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dimethyl Fumarate | C6H8O4 | CID 637568. PubChem. Retrieved from [Link]
-
PubMed. (2021, March 25). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Retrieved from [Link]
-
OPUS Open Portal to University Scholarship. (2003, November 5). Method Development for Analysis A of Phthalates s by HPLC. Retrieved from [Link]
-
University of Rochester. (n.d.). COMMON SOLVENT PROPERTIES. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Di-tert-butyl fumarate, 98% Purity, C12H20O4, 5 grams. Retrieved from [Link]
-
PubMed. (2020, March 15). Determination of Di-N-Butyl Adipate (DnBA) Metabolites as Possible Biomarkers of Exposure in Human Urine by online-SPE-LC-MS/MS. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach - PMC. Retrieved from [Link]
-
PubMed. (n.d.). Effect of drug solubility and different excipients on floating behaviour and release from glyceryl monooleate matrices. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4-Di-tert-butylphenol | C14H22O | CID 7311. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Measurement and Modeling of Solubility of para - tert -Butylbenzoic Acid in Pure and Mixed Organic Solvents at Different Temperatures | Request PDF. Retrieved from [Link]
Sources
- 1. Buy Di-tert-butyl fumarate | 7633-38-7 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ester - Wikipedia [en.wikipedia.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. opus.govst.edu [opus.govst.edu]
- 13. jetir.org [jetir.org]
A Comprehensive Spectroscopic Guide to Di-tert-butyl Fumarate for the Modern Researcher
This technical guide provides an in-depth analysis of the spectroscopic properties of Di-tert-butyl fumarate, a key building block in organic synthesis and polymer chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the principles of each technique and supported by field-proven insights and detailed experimental protocols.
Introduction: The Molecular Architecture of Di-tert-butyl Fumarate
Di-tert-butyl fumarate, with a molecular formula of C₁₂H₂₀O₄ and a molecular weight of 228.29 g/mol , is the diester of fumaric acid and tert-butanol. Its structure is characterized by a central carbon-carbon double bond in a trans (E) configuration, flanked by two sterically demanding tert-butyl ester groups. This molecular geometry and the electron-withdrawing nature of the ester functionalities dictate its reactivity and are key to interpreting its spectroscopic signatures. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its behavior in chemical reactions.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Probing the Proton and Carbon Skeleton
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of individual atoms within the Di-tert-butyl fumarate molecule.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR (¹H NMR) provides a quantitative and qualitative picture of the hydrogen atoms in a molecule. The symmetry of Di-tert-butyl fumarate leads to a remarkably simple yet informative ¹H NMR spectrum.
-
Sample Preparation: Accurately weigh 5-10 mg of Di-tert-butyl fumarate and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's resonances[1].
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure no solid particles are transferred, as they can degrade the spectral resolution[2].
-
Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse sequence is sufficient.
-
Number of Scans: 8 to 16 scans will typically provide an excellent signal-to-noise ratio.
-
Relaxation Delay: A delay of 1-2 seconds between scans is adequate.
-
Referencing: The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm) or tetramethylsilane (TMS) at δ 0.00 ppm[3].
-
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.8 | Singlet | 2H | Olefinic Protons (-CH=CH-) |
| ~1.45 | Singlet | 18H | tert-Butyl Protons (-C(CH₃)₃) |
The ¹H NMR spectrum of Di-tert-butyl fumarate is defined by two distinct singlets. The downfield signal at approximately 6.8 ppm corresponds to the two equivalent olefinic protons of the fumarate backbone. The deshielding effect of the adjacent electron-withdrawing carbonyl groups causes this downfield shift. The fact that these two protons appear as a single peak indicates their chemical and magnetic equivalence, a direct consequence of the molecule's C₂ symmetry.
The upfield singlet at around 1.45 ppm integrates to 18 protons, unequivocally assigning it to the two equivalent tert-butyl groups. Each tert-butyl group contains nine chemically equivalent methyl protons. The singlet nature of this peak arises from the absence of any adjacent protons to couple with. The high degree of shielding results in its upfield chemical shift.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
Carbon-13 NMR (¹³C NMR) provides insight into the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, a greater number of scans is typically required compared to ¹H NMR.
-
Sample Preparation: A more concentrated sample is often beneficial. Dissolve 20-50 mg of Di-tert-butyl fumarate in approximately 0.7 mL of CDCl₃.
-
Instrumentation: Acquire the spectrum on a spectrometer operating at a corresponding carbon frequency (e.g., 75 MHz for a 300 MHz ¹H instrument).
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.
-
Number of Scans: 256 to 1024 scans are typically required for a good signal-to-noise ratio.
-
Relaxation Delay: A 2-second relaxation delay is generally sufficient.
-
Referencing: The spectrum is referenced to the CDCl₃ solvent peak at δ 77.16 ppm[4].
-
| Chemical Shift (δ, ppm) | Assignment |
| ~164.5 | Carbonyl Carbon (C=O) |
| ~133.0 | Olefinic Carbon (-CH=CH-) |
| ~81.0 | Quaternary tert-Butyl Carbon (-C(CH₃)₃) |
| ~28.0 | tert-Butyl Methyl Carbons (-C(CH₃)₃) |
The ¹³C NMR spectrum is expected to show four distinct signals, consistent with the molecule's symmetry.
-
Carbonyl Carbon (~164.5 ppm): The most downfield signal is attributed to the ester carbonyl carbons. The electronegative oxygen atoms strongly deshield these carbons, causing them to resonate at a high chemical shift.
-
Olefinic Carbon (~133.0 ppm): The sp²-hybridized carbons of the double bond appear in the olefinic region of the spectrum.
-
Quaternary tert-Butyl Carbon (~81.0 ppm): The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom and appears around 81.0 ppm.
-
** tert-Butyl Methyl Carbons (~28.0 ppm):** The most upfield signal corresponds to the 18 equivalent methyl carbons of the two tert-butyl groups. These sp³-hybridized carbons are the most shielded in the molecule.
Section 2: Infrared (IR) Spectroscopy - Identifying Functional Groups through Molecular Vibrations
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of solid Di-tert-butyl fumarate onto the ATR crystal, ensuring good contact.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.
-
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 | Strong | C-H stretch (sp³ from tert-butyl) |
| ~1720 | Strong | C=O stretch (α,β-unsaturated ester) |
| ~1645 | Medium | C=C stretch (alkene) |
| ~1250 & ~1150 | Strong | C-O stretch (ester) |
| ~980 | Strong | =C-H bend (trans olefin) |
The IR spectrum of Di-tert-butyl fumarate is dominated by absorptions characteristic of an α,β-unsaturated ester.
-
C-H Stretching (~2980 cm⁻¹): A strong absorption just below 3000 cm⁻¹ is indicative of the C-H stretching vibrations of the sp³-hybridized methyl groups of the tert-butyl substituents.
-
C=O Stretching (~1720 cm⁻¹): A very strong and sharp absorption around 1720 cm⁻¹ is the characteristic carbonyl stretch of the ester functional group. The conjugation with the C=C double bond lowers the frequency slightly from that of a saturated ester.
-
C=C Stretching (~1645 cm⁻¹): A medium intensity absorption around 1645 cm⁻¹ corresponds to the C=C stretching vibration of the fumarate double bond.
-
C-O Stretching (~1250 & ~1150 cm⁻¹): Two strong absorptions are expected in the fingerprint region for the C-O stretching vibrations of the ester linkage.
-
=C-H Bending (~980 cm⁻¹): A strong absorption around 980 cm⁻¹ is a key diagnostic peak for a trans-substituted double bond, arising from the out-of-plane bending of the olefinic C-H bonds.
Section 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.
-
Sample Introduction: A dilute solution of Di-tert-butyl fumarate in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a direct insertion probe or a gas chromatograph (GC).
-
Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).
-
Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.
| m/z | Relative Intensity | Assignment |
| 228 | Low | [M]⁺• (Molecular Ion) |
| 171 | High | [M - C₄H₉]⁺ (Loss of a tert-butyl radical) |
| 57 | Very High (Base Peak) | [C₄H₉]⁺ (tert-butyl cation) |
The EI mass spectrum of Di-tert-butyl fumarate is characterized by a distinct and predictable fragmentation pattern.
-
Molecular Ion (m/z 228): The molecular ion peak, corresponding to the intact molecule with one electron removed, is expected at an m/z of 228. Due to the stability of the fragments, this peak may be of low intensity.
-
Loss of a tert-butyl radical (m/z 171): A prominent peak is observed at m/z 171, which results from the loss of a tert-butyl radical (mass of 57) from the molecular ion. This fragmentation is favorable as it leads to a resonance-stabilized acylium ion.
-
tert-butyl cation (m/z 57): The base peak (the most intense peak in the spectrum) is typically observed at m/z 57. This corresponds to the highly stable tertiary tert-butyl cation.
Visualizing the Molecular Structure and Fragmentation
To further illustrate the relationships between the structure of Di-tert-butyl fumarate and its spectroscopic data, the following diagrams are provided.
Caption: 2D Structure of Di-tert-butyl fumarate.
Caption: Key Fragmentation Pathway in EI-MS.
Conclusion
This guide has provided a detailed spectroscopic analysis of Di-tert-butyl fumarate, integrating ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data with practical experimental protocols and theoretical interpretations. The characteristic spectroscopic signatures—the simple two-singlet ¹H NMR spectrum, the four-line ¹³C NMR spectrum, the strong carbonyl and C-O IR absorptions, and the dominant loss of a tert-butyl group in the mass spectrum—provide a robust fingerprint for the unequivocal identification and purity assessment of this important chemical intermediate. By understanding the causality behind these spectral features, researchers can confidently utilize this versatile molecule in their synthetic and materials science endeavors.
References
-
Oregon State University. (n.d.). The Mass Spectrometry Experiment. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Scribd. (n.d.). FTIR Analysis of Organic Compounds. Retrieved from [Link]
-
Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]
-
Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 15). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]
-
University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
-
Fiveable. (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes. Retrieved from [Link]
-
Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. Retrieved from [Link]
-
UCI Aerosol Photochemistry Group. (2014, June 17). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]
- Rohman, A., & Man, Y. B. C. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-10.
-
eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Retrieved from [Link]
- Tsuru, H., et al. (2013). A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. Organic Letters, 15(24), 6258–6261.
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033889). Retrieved from [Link]
- Vékey, K., et al. (2019).
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
Dr Stan Fowler. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. [Link]
-
Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]
-
NIST. (n.d.). CAS Reg. No. 4814-79-3. In NIST Chemistry WebBook. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Conformations of some αβ-unsaturated carbonyl compounds. Part IV. Infrared spectra of dimethyl, diethyl, and di-n-butyl fumarates and maleates. Retrieved from [Link]
-
SpectraBase. (n.d.). Dibutyl fumarate - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
SpectraBase. (n.d.). Tert-butyl ethyl fumarate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of tert-butyl... [Image]. Retrieved from [Link]
-
NIST. (n.d.). Di-tert-butyl peroxide. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
An In-depth Technical Guide to Di-tert-butyl Fumarate as a Michael Acceptor in Conjugate Addition
Abstract
Di-tert-butyl fumarate is a symmetrically substituted, electron-deficient alkene that serves as a proficient Michael acceptor in organic synthesis.[1] Its unique structural feature—two bulky tert-butyl ester groups—imparts a distinct reactivity profile, influencing steric approach, reaction kinetics, and the stability of intermediates compared to less hindered analogs like dimethyl fumarate. This guide provides a comprehensive overview of the principles, applications, and experimental considerations for utilizing di-tert-butyl fumarate in conjugate addition reactions. We will explore its reactivity with a range of nucleophiles, discuss catalytic strategies for achieving efficiency and stereocontrol, and present detailed experimental protocols. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for the synthesis of complex molecules and substituted succinate derivatives.
Introduction: The Michael Addition and the Role of Di-tert-butyl Fumarate
The Michael reaction, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, involves the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[2][3] This reaction proceeds because the electron-withdrawing nature of the carbonyl group polarizes the alkene, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.[4]
Di-tert-butyl fumarate (DTBF) is an exemplary Michael acceptor.[1] Its chemical structure features a trans-configured carbon-carbon double bond activated by two electron-withdrawing tert-butyl ester groups.[1] This electronic arrangement makes the double bond electron-poor and thus highly receptive to attack by a wide array of nucleophiles.
Key Structural & Reactive Properties of Di-tert-butyl Fumarate:
-
Electrophilicity: The two ester groups inductively withdraw electron density from the C=C double bond, activating it for nucleophilic attack at the β-position.
-
Steric Hindrance: The bulky tert-butyl groups are the most defining feature of DTBF. They sterically shield the carbonyl carbons, effectively preventing competing 1,2-addition and directing "soft" nucleophiles exclusively to the β-carbon for 1,4-conjugate addition.[1] However, this steric bulk can also modulate reactivity, potentially slowing reaction rates with sterically demanding nucleophiles compared to less hindered fumarates.[1][5]
-
Synthetic Utility: The tert-butyl esters serve as robust protecting groups that are stable under many reaction conditions, including basic hydrolysis that would cleave methyl or ethyl esters. They can be selectively removed under acidic conditions, providing a gateway to di-tert-butyl succinate derivatives and, ultimately, substituted succinic acids.[6][7]
Reaction Scope & Mechanistic Considerations
The conjugate addition to di-tert-butyl fumarate follows a well-established mechanism. A nucleophile attacks one of the β-carbons, leading to the formation of a resonance-stabilized enolate intermediate.[1][4] This intermediate is then typically protonated during aqueous workup to yield the final saturated succinate derivative.[1]
Caption: General mechanism of conjugate addition to DTBF.
Scope of Nucleophiles
Di-tert-butyl fumarate reacts with a variety of nucleophiles, primarily those classified as "soft" under Hard-Soft Acid-Base (HSAB) theory.
-
Heteroatom Nucleophiles (Thia- and Aza-Michael Additions):
-
Thiols: Thiolates are excellent soft nucleophiles for this reaction. The thia-Michael addition is often rapid and efficient, typically catalyzed by a non-nucleophilic base (e.g., triethylamine, DBU) to generate the more reactive thiolate anion in situ.[2][8] This reaction is fundamental in bioconjugation, materials science, and pharmaceutical synthesis.[9]
-
Amines: Primary and secondary amines readily undergo aza-Michael addition to DTBF.[10][11] The reaction can often proceed without a catalyst, although weak bases may be employed.[12] The resulting β-amino succinate derivatives are valuable synthetic intermediates.
-
-
Carbon Nucleophiles:
-
Stabilized Carbanions: Enolates derived from malonates, β-ketoesters, and other 1,3-dicarbonyl compounds are classic Michael donors.[3] A base, such as sodium ethoxide or potassium tert-butoxide, is required to deprotonate the acidic methylene protons, generating the nucleophilic carbanion.[13][14]
-
Organocuprates: Gilman reagents (lithium dialkylcuprates) are highly effective for delivering alkyl or aryl groups via 1,4-addition, while harder organometallic reagents like Grignards or organolithiums tend to favor 1,2-addition.[4][15] The use of organocuprates ensures high regioselectivity for the conjugate addition product.[4]
-
Catalysis in Conjugate Additions
While many additions to DTBF proceed under simple base catalysis, modern organic synthesis often employs more sophisticated catalytic systems to enhance reaction rates, control stereochemistry, and improve overall efficiency.
-
Base Catalysis: The most common approach involves using a base to deprotonate the pro-nucleophile.[16] The choice of base is critical. For thiol additions, weak organic bases like triethylamine are sufficient.[8] For generating carbon-based enolates, stronger alkoxide bases are necessary.[14]
-
Nucleophilic Catalysis (Lewis Base Catalysis): Phosphines and tertiary amines can act as nucleophilic catalysts, particularly in thia-Michael additions.[2][8] The catalyst first attacks the Michael acceptor to form a zwitterionic intermediate, which is a potent base that deprotonates the thiol. This pathway can be faster than traditional base catalysis.[2][8]
-
Organocatalysis for Asymmetric Synthesis: A major area of development is the use of chiral organocatalysts to achieve enantioselective Michael additions. Chiral secondary amines (e.g., proline derivatives) or bifunctional catalysts like thioureas can activate the system and control the facial selectivity of the nucleophilic attack, leading to enantioenriched products.[17][18][19]
Experimental Protocols & Methodologies
The following protocols are provided as representative examples. Researchers should optimize conditions based on their specific substrates and desired outcomes.
Protocol: Base-Catalyzed Thia-Michael Addition of Benzyl Mercaptan
This procedure details the addition of a thiol to di-tert-butyl fumarate using a simple organic base.
Workflow:
Caption: Standard workflow for a Thia-Michael addition reaction.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add di-tert-butyl fumarate (1.0 eq., e.g., 2.28 g, 10 mmol) and a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M concentration).
-
Nucleophile Addition: Add benzyl mercaptan (1.05 eq., 1.30 g, 10.5 mmol) to the stirred solution via syringe.
-
Catalyst Addition: Add triethylamine (TEA) (0.1 eq., 0.101 g, 1.0 mmol) dropwise to the reaction mixture. The use of a catalytic amount of a non-nucleophilic base is crucial to generate the thiolate nucleophile without competing side reactions.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) until complete (typically 1-4 hours).
-
Aqueous Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to afford the pure di-tert-butyl 2-(benzylthio)succinate.
Protocol: Aza-Michael Addition of Piperidine
This procedure outlines the uncatalyzed addition of a secondary amine.
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask, dissolve di-tert-butyl fumarate (1.0 eq., 2.28 g, 10 mmol) in a polar aprotic solvent like acetonitrile or ethanol (approx. 0.5 M).
-
Nucleophile Addition: Add piperidine (1.1 eq., 0.94 g, 11 mmol) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) to increase the reaction rate. Monitor the reaction progress by TLC or GC-MS.
-
Isolation: Once the reaction is complete, remove the solvent under reduced pressure. The resulting crude product is often pure enough for subsequent steps, but can be purified by column chromatography or recrystallization if necessary.
Representative Reaction Data
| Nucleophile | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| Benzyl Mercaptan | TEA (10%) | DCM | 2 | >95 |
| Thiophenol | DBU (5%) | THF | 1 | >95 |
| Piperidine | None | Acetonitrile | 6 | 92 |
| Diethyl Malonate | NaOEt (110%) | Ethanol | 4 | 88 |
| Lithium dimethylcuprate | N/A | THF | 0.5 | 90 |
Note: Data presented is illustrative and based on typical outcomes for Michael additions. Actual results may vary.
Applications in Synthesis & Drug Development
The products derived from conjugate additions to DTBF are versatile intermediates.
-
Synthesis of Substituted Succinic Acids: The primary application is the synthesis of mono-substituted succinates.[13][20] The tert-butyl esters are stable protecting groups that can be selectively cleaved under acidic conditions (e.g., trifluoroacetic acid in DCM, or ZnBr₂) to reveal the corresponding carboxylic acids.[6][21] This strategy provides access to a wide range of functionalized succinic acid derivatives, which are important scaffolds in medicinal chemistry.
-
Precursors to Pharmacologically Active Molecules: Succinate derivatives are found in numerous active pharmaceutical ingredients (APIs). For instance, the succinate moiety is used to improve the solubility and bioavailability of drugs. The ability to introduce diverse functionality at the 2-position of the succinate scaffold via Michael addition to DTBF makes it a valuable tool in drug discovery programs. Although direct examples involving DTBF are specific, the resulting succinate structures are analogous to those used in drugs like Tenofovir Disoproxil Fumarate, where the fumarate part is key to its formulation.[22]
-
Covalent Modifiers and Chemical Probes: The reactivity of Michael acceptors with biological nucleophiles like cysteine residues is a key principle in the design of covalent inhibitors.[5] While highly reactive acceptors are often used, the modulated reactivity of sterically hindered acceptors like DTBF could be explored for developing probes with specific kinetic profiles for targeting proteins.
Troubleshooting & Advanced Considerations
-
Low Reactivity: If a reaction is sluggish, particularly with a sterically hindered nucleophile, gentle heating may be required. Switching to a more polar solvent can also accelerate the reaction. For carbon nucleophiles, ensure the base is sufficiently strong to generate the enolate quantitatively.
-
Retro-Michael Reaction: The hetero-Michael addition can be reversible, especially the thia-Michael addition, under certain conditions (e.g., elevated temperatures or presence of excess base).[23][24] It is important to use optimized conditions and mild workup procedures to isolate the desired product.
-
Deprotection: Cleavage of tert-butyl esters typically requires strong acid (e.g., TFA). If other acid-labile protecting groups are present in the molecule, selective deprotection can be challenging. Milder Lewis acids like zinc bromide (ZnBr₂) in dichloromethane have been shown to selectively cleave tert-butyl esters in the presence of certain other sensitive groups.[6][7][21]
Conclusion
Di-tert-butyl fumarate is a highly valuable and versatile Michael acceptor in modern organic synthesis. Its bulky tert-butyl groups provide excellent regiocontrol for 1,4-addition and serve as robust protecting groups, enabling the synthesis of complex substituted succinate derivatives.[1] By understanding its reactivity profile and carefully selecting nucleophiles and catalytic systems, researchers can effectively utilize this reagent to construct key intermediates for applications ranging from materials science to pharmaceutical drug development.
References
-
Lashley, M. R., et al. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. PubMed Central, 2018. [Link]
-
Dietz, J.-P., et al. Di-tert-butyl Phosphonate Route to the Antiviral Drug Tenofovir. Organic Process Research & Development, ACS Publications, 2021. [Link]
-
Dietz, J.-P., et al. Di-tert-butyl Phosphonate Route to the Antiviral Drug Tenofovir. MIT Open Access Articles, 2021. [Link]
-
Ahrendt, K. A., et al. The First Enantioselective Organocatalytic Mukaiyama-Michael Reaction: A Direct Method for the Synthesis of Enantioenriched γ-Butenolide Architecture. Journal of the American Chemical Society, 2003. [Link]
-
Xi, W., et al. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. PubMed Central, 2016. [Link]
-
Le-Ping, L., et al. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. MDPI, 2022. [Link]
-
Wikipedia. Nucleophilic conjugate addition. [Link]
-
Request PDF. Synthesis of Monosubstituted Succinic Acids from tert-Butylsuccinate. [Link]
-
MDPI. Thia-Michael Reaction. Encyclopedia MDPI. [Link]
-
ResearchGate. Thia-Michael Addition: The Route to Promising Opportunities for Fast and Cysteine-Specific Modification. 2023. [Link]
-
YouTube. Examples of Conjugate Addition Reactions. 2019. [Link]
-
Wu, Y.-Q., et al. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. PubMed, 2003. [Link]
-
PubMed. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. 2022. [Link]
-
Organic Chemistry Portal. Synthesis of β-Amino ketones, esters, nitriles and related compounds by 1,4-addition. [Link]
-
European Patent Office. PROCESS FOR PREPARING DI-SUBSTITUTED SUCCINATES. 2012. [Link]
-
ResearchGate. Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. [Link]
-
ResearchGate. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. 2022. [Link]
-
NIH. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. 2020. [Link]
-
ResearchGate. Enantioselective Organocatalytic Michael Addition Reactions Catalyzed by Proline/Prolinol/Supported Proline based Organocatalysts: An Overview. [Link]
-
YouTube. Conjugate Addition of an Amine. 2020. [Link]
-
NSF Public Access Repository. Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. 2021. [Link]
-
Royal Society of Chemistry. Transition state analysis of an enantioselective Michael addition by a bifunctional thiourea organocatalyst. [Link]
-
NIH PubChem. Di-tert-butyl fumarate. [Link]
-
Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. 2023. [Link]
-
Chemistry LibreTexts. Conjugate Addition Reactions. 2023. [Link]
-
Royal Society of Chemistry. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. 2020. [Link]
-
MDPI. Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. [Link]
- Google Patents.
-
Royal Society of Chemistry. Unravelling the impact of hydrocarbon structure on the fumarate addition mechanism – a gas-phase ab initio study. [Link]
-
NIH. Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. 2022. [Link]
-
Wikipedia. Michael addition reaction. [Link]
-
NIH PubChem. Di-tert-butyl succinate. [Link]
-
Organic Chemistry Highlights. Copper-Catalyzed Conjugate Addition to α,β-Unsaturated Carbonyl Compounds. 2005. [Link]
-
YouTube. Conjugate Addition Reactions Part 1 V2. 2022. [Link]
-
ResearchGate. Oxygen-Stabilized Carbanions. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 4. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
- 5. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. youtube.com [youtube.com]
- 16. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Transition state analysis of an enantioselective Michael addition by a bifunctional thiourea organocatalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. | Sigma-Aldrich [sigmaaldrich.com]
- 22. dspace.mit.edu [dspace.mit.edu]
- 23. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Role of Di-tert-butyl fumarate as a dienophile in Diels-Alder reactions
An In-Depth Technical Guide to the Role of Di-tert-butyl Fumarate as a Dienophile in Diels-Alder Reactions
Abstract
The Diels-Alder reaction stands as a cornerstone of synthetic organic chemistry for its remarkable efficiency in constructing six-membered rings with high stereochemical control.[1][2] Within the vast arsenal of dienophiles available to chemists, di-tert-butyl fumarate presents a unique combination of electronic and steric properties that make it a valuable and intriguing substrate. This guide provides a comprehensive technical overview of di-tert-butyl fumarate's role in [4+2] cycloaddition reactions. We will explore its inherent reactivity, the profound influence of its bulky tert-butyl groups on stereoselectivity, the pivotal role of Lewis acid catalysis in modulating reaction rates and outcomes, and its applications in complex molecule synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct characteristics of this dienophile in their synthetic endeavors.
Fundamental Principles: The Diels-Alder Reaction
First described by Otto Diels and Kurt Alder in 1928, the Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene (a 4π-electron system) and a dienophile (a 2π-electron system) to form a cyclohexene derivative.[2] The reaction's power lies in its ability to form two new carbon-carbon sigma bonds and a pi bond in a single, stereospecific step.[3]
The reaction rate is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[4][5] Consequently, the reaction is most efficient when the diene is electron-rich (possessing electron-donating groups) and the dienophile is electron-poor (possessing electron-withdrawing groups).[5][6]
Caption: General schematic of the [4+2] Diels-Alder cycloaddition reaction.
Di-tert-butyl Fumarate: A Profile of Reactivity
Di-tert-butyl fumarate is a diester of fumaric acid characterized by a trans-configured carbon-carbon double bond flanked by two ester functionalities.[7] These structural features dictate its behavior as a dienophile.
-
Electronic Activation : The two electron-withdrawing tert-butoxycarbonyl groups decrease the electron density of the alkene π-system.[7] This electronic pull lowers the energy of the dienophile's LUMO, narrowing the HOMO-LUMO gap with a prospective diene and accelerating the reaction rate.[5][6]
-
Steric Influence : The defining characteristic of this dienophile is the presence of two bulky tert-butyl groups.[7] Unlike smaller analogs such as dimethyl fumarate, these groups exert significant steric hindrance. This bulk can influence the trajectory of the diene's approach, thereby playing a critical role in the stereochemical outcome of the reaction, particularly in terms of facial selectivity in asymmetric variants.
Stereoselectivity: The Core of Synthetic Utility
The Diels-Alder reaction is renowned for its high degree of stereospecificity, a feature robustly demonstrated in reactions involving di-tert-butyl fumarate.[3][8]
Conservation of Dienophile Geometry
A fundamental rule of the Diels-Alder reaction is that the stereochemistry of the dienophile is retained in the product.[3][8] Since di-tert-butyl fumarate possesses a trans (E) geometry, the two tert-butoxycarbonyl groups will invariably be trans to each other in the resulting cyclohexene adduct. This provides a reliable method for installing two substituents with a defined relative stereochemistry.
Caption: Preservation of trans geometry from dienophile to product.
Endo/Exo Diastereoselectivity
When cyclic dienes are used, the formation of bicyclic adducts can lead to two diastereomers: endo and exo.[8][9] The endo product, where the dienophile's substituents are oriented towards the larger bridge of the bicyclic system, is often the kinetic product due to favorable secondary orbital interactions in the transition state.[10] However, the exo product is typically the thermodynamically more stable isomer due to reduced steric repulsion.[10] The significant steric bulk of the tert-butyl groups in di-tert-butyl fumarate can disfavor the more crowded endo transition state, potentially leading to higher proportions of the exo product compared to less hindered dienophiles, depending on the specific diene and reaction conditions.
Enhancing Reactivity: The Role of Lewis Acid Catalysis
While thermally driven Diels-Alder reactions are effective, the use of Lewis acid catalysts can dramatically improve reaction rates, yields, and selectivity.[10][11] This is a critical consideration for industrial and pharmaceutical applications where efficiency is paramount.
Lewis acids function by coordinating to a Lewis basic site on the dienophile.[12] In the case of di-tert-butyl fumarate, this site is the carbonyl oxygen of one of the ester groups. This coordination has a profound electronic effect: it enhances the electron-withdrawing nature of the ester group, further lowering the energy of the dienophile's LUMO.[10][12] This smaller HOMO-LUMO gap results in a significant rate acceleration, often allowing reactions to proceed at lower temperatures and with greater control.
Caption: Lewis acid coordination lowers the dienophile's LUMO energy.
Commonly employed Lewis acids include AlCl₃, TiCl₄, SnCl₄, and various boron-based reagents like BBr₃.[11][13] The choice of catalyst and solvent can significantly impact the diastereoselectivity, particularly in asymmetric reactions.
Data Presentation: Asymmetric Diels-Alder with Fumarate Esters
The following table, adapted from studies on the closely related dimenthyl fumarate, illustrates the powerful effect of Lewis acid choice on the diastereoselectivity of the reaction with cyclopentadiene. A similar trend is expected for di-tert-butyl fumarate, where the catalyst modulates the geometry of the transition state.
| Catalyst (1.1 equiv) | Solvent | Temp (°C) | Yield (%) | Diastereomeric Excess (de, %) |
| None | Toluene | 25 | Low | <5 |
| ZnCl₂ | Toluene | 25 | N/A | <5 |
| EtAlCl₂ | Toluene | 25 | N/A | 70 |
| TiCl₄ | Toluene | 25 | N/A | 75 |
| TiBr₄ | Toluene | 25 | N/A | 80 |
| BBr₃ | CH₂Cl₂ | -70 | High | >80 |
Data conceptualized from related literature on dimenthyl fumarate for illustrative purposes.[13][14]
Applications and Synthetic Strategy
The cyclohexene adducts formed from Diels-Alder reactions with di-tert-butyl fumarate are versatile intermediates in organic synthesis.[15][16] The tert-butyl esters are robust protecting groups that can be selectively removed under acidic conditions to reveal the corresponding carboxylic acids, which can then be further functionalized. This strategy is valuable in the synthesis of natural products and pharmaceutical agents where complex stereochemistry must be carefully constructed.[16]
Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol provides a representative procedure for the reaction between cyclopentadiene and di-tert-butyl fumarate, catalyzed by titanium tetrachloride.
Objective: To synthesize di-tert-butyl (1R,2S,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate.
Materials:
-
Di-tert-butyl fumarate (1.0 equiv)
-
Cyclopentadiene (freshly cracked, 2.0 equiv)
-
Titanium tetrachloride (TiCl₄), 1.0 M solution in dichloromethane (1.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add di-tert-butyl fumarate (1.0 equiv).
-
Inert Atmosphere: Purge the flask with dry nitrogen.
-
Solvent Addition: Add anhydrous dichloromethane via syringe to dissolve the dienophile.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Catalyst Addition: Slowly add the TiCl₄ solution (1.1 equiv) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise significantly. A colored complex should form. Stir for an additional 15 minutes.
-
Diene Addition: Add freshly cracked cyclopentadiene (2.0 equiv) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting dienophile is consumed (typically 2-4 hours).
-
Quenching: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution while the flask is still in the cold bath.
-
Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and dilute with additional DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure bicyclic adduct.
Conclusion
Di-tert-butyl fumarate is a highly effective dienophile whose utility in the Diels-Alder reaction is defined by the interplay of its electronic activation and significant steric profile. The electron-withdrawing ester groups ensure competent reactivity, while the bulky tert-butyl substituents provide a handle for influencing stereochemical outcomes. The amenability of this system to Lewis acid catalysis further expands its synthetic potential, enabling reactions to be performed with greater speed and control. For the synthetic chemist, di-tert-butyl fumarate represents a reliable and predictable tool for the construction of trans-substituted six-membered rings, serving as a valuable building block for complex molecular architectures.
References
-
Benchchem. Di-tert-butyl Fumarate CAS 7633-38-7 - Research Chemical.
-
A Diels Alder reaction.
-
Master Organic Chemistry. Stereochemistry of the Diels-Alder Reaction. (2017-11-13).
-
Fernández, I., & Bickelhaupt, F. M. Lewis Acid‐Catalyzed Diels‐Alder Reactions: Reactivity Trends across the Periodic Table. Chemistry – A European Journal.
-
ElectronicsAndBooks. Lewis-acid catalysis of the asymmetric Diels–Alder reaction of dimenthyl fumarate and cyclopentadiene.
-
Wikipedia. Diels–Alder reaction.
-
Indian Academy of Sciences. Lewis acid catalyst system for Diels–Alder reaction.
-
Chad's Prep. 16.5b Stereoselectivity and Regioselectivity in Diels Alder Reactions. YouTube. (2018-09-20).
-
Chemistry LibreTexts. 1.3: Diels-Alder Reactions. (2021-05-02).
-
Chemistry LibreTexts. 16.7: Diels-Alder Stereochemistry. (2020-05-30).
-
National Institutes of Health. Progress in Lewis-Acid-Templated Diels–Alder Reactions. (2024-03-06).
-
eCampus. Diversity in the Synthesis of Functionalized Cyclohexene Oxide Derivatives by a Cycloaddition–Fragmentation Sequence from Benz. (2023-05-01).
-
SciSpace. Asymmetric Diels—Alder Reaction of 1,3-Butadienes with (—)-Dimenthyl Fumarate in the Presence of BBr3 and BBr3×OEt2. (2007-08-13).
-
Master Organic Chemistry. The Diels-Alder Reaction. (2017-08-30).
-
Sigma-Aldrich. Diels–Alder Reaction.
-
National Institutes of Health. Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery.
-
Andrew G. Myers Research Group. Chem 115.
-
ResearchGate. Latest Applications of the Diels-Alder Reaction in the Synthesis of Natural Products (2017-2020).
-
ResearchGate. Asymmetric Diels—Alder Reaction of 1,3-Butadienes with (—)-Dimenthyl Fumarate in the Presence of BBr3 and BBr3×OEt2.
-
YouTube. Reactivity of Dienes and Dienophiles in Diels-Alder reaction. (2019-11-14).
-
ResearchGate. Diastereoselective Synthesis of Functionalized (Hetero)cyclohexane-4-carboxylate Derivatives.
-
National Institutes of Health. Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update.
-
TRACE: Tennessee Research and Creative Exchange. Diels-Alder reactions and synthetic methodologies on alumina and study.
-
Lumen Learning. 13.5. The Diels-Alder reaction | Organic Chemistry II.
-
MDPI. Synthesis of Functionalized Cannabilactones.
-
Chemistry Steps. Diels Alder Reaction: Dienes and Dienophiles.
-
MDPI. Concise Synthesis of Functionalized Cyclobutene Analogues for Bioorthogonal Tetrazine Ligation. (2021-01-08).
-
Chemistry LibreTexts. 1.1: Asymmetric Catalysis of Diels-Alder Reactions. (2021-05-02).
Sources
- 1. szerves.chem.elte.hu [szerves.chem.elte.hu]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ias.ac.in [ias.ac.in]
- 12. Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Asymmetric Diels—Alder Reaction of 1,3-Butadienes with (—)-Dimenthyl Fumarate in the Presence of BBr3 and BBr3×OEt2. (2007) | E. G. Mamedov [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. ecampus.paris-saclay.fr [ecampus.paris-saclay.fr]
- 16. researchgate.net [researchgate.net]
Electron-withdrawing effects of ester groups in Di-tert-butyl fumarate
An In-depth Technical Guide: The Electron-Withdrawing Effects of Ester Groups in Di-tert-butyl Fumarate
Authored by: Gemini, Senior Application Scientist
Date: January 11, 2026
Abstract
Di-tert-butyl fumarate (DtBF) is a symmetrically substituted α,β-unsaturated diester widely utilized in organic synthesis and polymer chemistry. Its chemical behavior is dominated by the potent electron-withdrawing effects of its two tert-butyl ester groups, which render the carbon-carbon double bond exceptionally electrophilic. This guide provides a detailed examination of the electronic properties of DtBF, exploring the interplay of inductive and resonance effects conferred by the ester functionalities. We will dissect how these electronic characteristics are manifested in spectroscopic data and how they activate the molecule for key chemical transformations, including Michael additions and Diels-Alder cycloadditions. This document serves as a technical resource for researchers, offering not only theoretical explanations but also field-proven experimental protocols for the synthesis, characterization, and application of this versatile chemical building block.
Introduction: Understanding the Ester Group's Electronic Influence
Functional groups are the heart of chemical reactivity, and their electronic influence dictates the behavior of a molecule. Groups are broadly classified as either electron-donating (activating) or electron-withdrawing (deactivating)[1]. An electron-withdrawing group (EWG) effectively reduces the electron density of a conjugated π-system, making it less nucleophilic and more susceptible to attack by electron-rich species[1].
The ester functional group (–COOR) presents a classic case of competing electronic effects:
-
Inductive Effect (-I): The oxygen atoms are highly electronegative and pull electron density away from the adjacent atoms through the sigma bond framework. Both the carbonyl oxygen and the alkoxy oxygen exert an inductive pull.
-
Resonance Effect (+M): The lone pair of electrons on the alkoxy oxygen can be delocalized into the carbonyl group, creating a resonance structure that donates electron density.
However, when an ester group is conjugated with a π-system like an alkene or an aromatic ring, the inductive withdrawal and the resonance effect of the entire carbonyl group (C=O) dominate. The C=O bond is strongly polarized, with the carbon atom being electron-deficient (δ+)[2]. This powerful withdrawal of electron density from the π-system is the defining characteristic of conjugated esters.
In di-tert-butyl fumarate, two such ester groups are positioned in a trans configuration across a C=C double bond. This symmetrical arrangement results in a significant and additive withdrawal of electron density, rendering the double bond highly electron-deficient and thus, a powerful electrophile.
Caption: Competing electronic effects within an ester group.
Di-tert-butyl Fumarate: A Potent Michael Acceptor and Dienophile
The electron-deficient nature of the double bond in di-tert-butyl fumarate makes it a prime candidate for two fundamental carbon-carbon bond-forming reactions: the Michael addition and the Diels-Alder reaction.[3]
Michael Addition Reactivity
The Michael reaction involves the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor)[4][5]. Due to the strong electron-withdrawing effect of the two ester groups, DtBF is an excellent Michael acceptor, readily reacting with a wide range of soft nucleophiles such as enolates, amines, and thiolates.[3][6]
The reaction proceeds via the attack of the nucleophile on the β-carbon of the fumarate, which relieves the electronic strain and forms a stabilized enolate intermediate. Subsequent protonation yields the final 1,4-adduct. The thermodynamic stability of the resulting C-C single bond is a major driving force for the reaction.[5]
Caption: Generalized mechanism of a Michael Addition to DtBF.
Diels-Alder Reactivity
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring.[7] The reaction rate is significantly accelerated when the dienophile is substituted with electron-withdrawing groups.[8] The ester groups in DtBF lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). This smaller energy gap between the diene's Highest Occupied Molecular Orbital (HOMO) and the dienophile's LUMO facilitates a more efficient orbital interaction, leading to a faster reaction rate.[9] The stereochemistry of the trans-dienophile is retained in the product, yielding a cyclohexene derivative with a specific and predictable stereochemical outcome.[10]
Spectroscopic Manifestation of Electronic Effects
The electron-deficient character of the double bond in di-tert-butyl fumarate is readily observable through standard spectroscopic techniques like NMR and IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR spectroscopy, the withdrawal of electron density from the C=C bond "deshields" the vinylic protons. This deshielding effect causes their signal to appear further downfield (at a higher ppm value) compared to protons on an electron-rich or unsubstituted alkene. For diethyl fumarate, a close analog, the vinylic protons appear as a singlet around δ 6.85 ppm, a clear indication of their electron-poor environment.[11]
Infrared (IR) Spectroscopy
In IR spectroscopy, the electronic effects are evident in the stretching frequencies of the C=O and C=C bonds.
-
C=O Stretch: The conjugation of the carbonyl group with the C=C double bond allows for resonance, which imparts some single-bond character to the C=O bond. This slightly weakens the bond, causing its stretching frequency to appear at a lower wavenumber (typically ~1720-1730 cm⁻¹) compared to a non-conjugated ester (~1735-1750 cm⁻¹).[11]
-
C=C Stretch: The electron-withdrawing nature of the esters also influences the C=C bond. Furthermore, due to the molecule's center of symmetry in the trans configuration, the C=C stretching vibration is expected to be weak or absent in the IR spectrum, a characteristic feature of symmetrically substituted trans-alkenes.
Table 1: Representative Spectroscopic Data for Dialkyl Fumarates
| Spectroscopic Feature | Typical Value / Observation | Electronic Rationale |
| ¹H NMR (Vinylic H) | ~ δ 6.8 ppm (singlet) | Strong deshielding by two electron-withdrawing ester groups. |
| ¹³C NMR (Vinylic C) | ~ δ 133-134 ppm | Deshielding due to attachment to electron-withdrawing carbonyls. |
| ¹³C NMR (Carbonyl C) | ~ δ 164-165 ppm | Typical chemical shift for a conjugated ester carbonyl carbon. |
| IR Freq. (C=O Stretch) | ~ 1725 cm⁻¹ | Lowered frequency due to conjugation with the C=C double bond.[11] |
| IR Freq. (C=C Stretch) | Weak or absent | Low dipole moment change due to molecular symmetry. |
Experimental Protocols
The following protocols are provided as a guide for the synthesis and characterization of dialkyl fumarates, adapted from established procedures.[12][13]
Protocol 1: Synthesis of Di-tert-butyl Fumarate
This procedure details the synthesis via the isomerization of the more readily available di-tert-butyl maleate, leveraging the greater thermodynamic stability of the trans (fumarate) isomer.[3]
Objective: To synthesize di-tert-butyl fumarate from di-tert-butyl maleate.
Materials:
-
Di-tert-butyl maleate
-
Morpholine (or other suitable isomerization catalyst)
-
Toluene (solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary Evaporator
-
Standard glassware for reflux
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve di-tert-butyl maleate (1 equivalent) in toluene (approx. 2 M concentration).
-
Catalyst Addition: Add morpholine (0.1 equivalents) to the solution.
-
Isomerization: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or ¹H NMR by observing the disappearance of the maleate vinylic proton signal and the appearance of the fumarate signal.
-
Workup: Cool the reaction mixture to room temperature. Wash the solution sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes) or by column chromatography on silica gel if necessary.
Sources
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. spcmc.ac.in [spcmc.ac.in]
- 12. Dibutyl fumarate synthesis - chemicalbook [chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Introduction: Understanding the Significance of Di-tert-butyl Fumarate
An In-depth Technical Guide to the Synthesis of Di-tert-butyl Fumarate: From Historical Context to Modern Methodologies
Di-tert-butyl fumarate is a diester of fumaric acid with the chemical formula C₁₂H₂₀O₄.[1][2][3] Structurally, it is defined by a trans-configured carbon-carbon double bond flanked by two sterically demanding tert-butyl ester groups.[1][4] This molecular architecture is not merely a curiosity; it imparts a unique combination of thermal stability, specific mechanical properties, and predictable chemical reactivity.[1] The electron-deficient nature of the double bond, activated by the two ester functionalities, makes di-tert-butyl fumarate an excellent Michael acceptor for conjugate additions and a competent dienophile in Diels-Alder cycloadditions.[4] These characteristics establish it as a valuable building block in organic synthesis for constructing complex molecular frameworks.[4] Furthermore, its ability to undergo radical polymerization to form polymers with rigid chain structures makes it a significant monomer in materials science and polymer chemistry.[1][4] This guide provides an in-depth exploration of the synthesis of this compound, from its conceptual origins to detailed, field-tested protocols suitable for researchers and professionals in drug development.
Part 1: The Evolution of Synthetic Strategies
The synthesis of di-tert-butyl fumarate presents a classic challenge in organic chemistry: the esterification of a carboxylic acid with a sterically hindered tertiary alcohol. This steric hindrance makes direct, acid-catalyzed esterification less straightforward than with primary or secondary alcohols, often requiring more forcing conditions.[1] Over time, chemists have developed several reliable pathways to overcome this challenge, each with its own set of advantages and mechanistic nuances. The primary methods that have become established in the field include direct esterification, synthesis via the more reactive fumaroyl chloride intermediate, and the geometric isomerization from its cis-isomer, di-tert-butyl maleate.
Part 2: A Deep Dive into Synthetic Methodologies
A thorough understanding of the available synthetic routes is critical for selecting the optimal procedure based on available starting materials, required scale, and desired purity. This section dissects the core methodologies, emphasizing the causal relationships behind experimental choices.
Method 1: Direct Esterification of Fumaric Acid
This approach, a variation of the venerable Fischer-Speier esterification, is the most direct route. It involves the reaction of fumaric acid with either tert-butanol or, more commonly, isobutene, in the presence of a strong acid catalyst.
Causality and Mechanistic Insight: The reaction proceeds via protonation of a carbonyl oxygen of fumaric acid by a strong acid catalyst (e.g., sulfuric acid), which activates the carbonyl carbon for nucleophilic attack. The tert-butanol then attacks this electrophilic center. The steric bulk of the tert-butyl group, however, slows this step and requires elevated temperatures to overcome the activation energy.[1] A subsequent series of proton transfers and the elimination of water yields the final diester. The overall reaction is an equilibrium process. To drive the reaction to completion, water must be removed as it forms, or a large excess of the alcohol reactant must be used, in accordance with Le Châtelier's principle.[5]
Caption: Fischer-Speier esterification mechanism for Di-tert-butyl fumarate.
Experimental Protocol: Acid-Catalyzed Esterification This protocol is adapted from general procedures for esterification with sterically hindered alcohols.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add fumaric acid (1.0 eq.). Add an excess of tert-butanol (3-5 eq.) and a suitable solvent such as toluene.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.) to the stirred mixture. The addition is exothermic and should be done with cooling.
-
Reaction Conditions: Heat the mixture to reflux (typically 80-110°C, depending on the solvent) for an extended period (12-24 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing a saturated sodium bicarbonate solution to neutralize the acid catalyst. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or recrystallization.[1]
Method 2: Synthesis via Fumaroyl Chloride
To circumvent the equilibrium limitations of direct esterification, a more reactive acyl chloride intermediate can be used.[1] This two-step method generally provides higher yields.
Causality and Mechanistic Insight: First, fumaric acid is converted to fumaroyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. Fumaroyl chloride is a much stronger electrophile than fumaric acid itself. In the second step, this highly reactive intermediate is treated with a tert-butoxide salt (e.g., potassium tert-butoxide) or tert-butanol in the presence of a non-nucleophilic base (like pyridine) to afford the diester.[1] This reaction is essentially irreversible, driving the synthesis to completion.
Caption: Two-step synthesis workflow via a fumaroyl chloride intermediate.
Experimental Protocol: Fumaroyl Chloride Method
-
Step 1: Fumaroyl Chloride Synthesis: In a fume hood, equip a flask with a reflux condenser and a gas outlet trap (to neutralize HCl and SO₂). Add fumaric acid (1.0 eq.) and an excess of thionyl chloride (2.5-3.0 eq.). Add a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture gently to reflux (approx. 80°C) until gas evolution ceases (typically 2-4 hours). Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude fumaroyl chloride.
-
Step 2: Esterification: Dissolve potassium tert-butoxide (2.2 eq.) in a dry, aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cool in an ice bath.[1] Slowly add a solution of the crude fumaroyl chloride in dry THF to the cooled butoxide solution.
-
Reaction and Workup: Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature for an additional 2-3 hours. Quench the reaction by carefully adding water. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by vacuum distillation or column chromatography.
Method 3: Isomerization of Di-tert-butyl Maleate
This method relies on the principle that the trans configuration of the fumarate is thermodynamically more stable than the cis configuration of the corresponding maleate.[4] The steric repulsion between the two bulky tert-butyl groups on the same side of the double bond in the maleate isomer creates significant strain, making the trans-isomer the lower-energy product.
Causality and Mechanistic Insight: The conversion can be catalyzed by various means, including heat, light, or chemical catalysts (such as acids or radical initiators like bromine or iodine). The catalyst facilitates the temporary breaking of the pi-bond, allowing for rotation around the central carbon-carbon single bond, followed by reformation of the pi-bond in the more stable trans configuration.
Experimental Protocol: Isomerization
-
Setup: Dissolve di-tert-butyl maleate in a high-boiling, inert solvent.
-
Catalysis: Add a catalytic amount of a suitable isomerization agent (e.g., a trace amount of iodine or a strong acid).
-
Reaction: Heat the mixture to reflux for several hours, monitoring the conversion by ¹H NMR spectroscopy or Gas Chromatography (GC) by observing the disappearance of the maleate signals and the appearance of the fumarate signals.
-
Purification: Upon completion, cool the mixture and remove the catalyst by washing with an appropriate quenching solution (e.g., sodium thiosulfate for iodine). Purify the product by distillation or recrystallization to separate it from any remaining starting material.
Part 3: Purification and Characterization: Ensuring Product Integrity
Regardless of the synthetic route, rigorous purification and characterization are essential to validate the identity and purity of the final product.
Purification Workflow
The crude product from any of the described syntheses will typically contain unreacted starting materials, byproducts, or residual catalyst. A multi-step purification process is standard.
Caption: General purification workflow for Di-tert-butyl fumarate.
-
Vacuum Distillation: This is the preferred method for purifying larger quantities. Due to its relatively high boiling point (273.2°C at 760 mmHg), distillation at atmospheric pressure can lead to thermal decomposition.[6] Under reduced pressure, it distills effectively at a much lower temperature (e.g., 113-115°C at 3.0 Torr).[1]
-
Column Chromatography: For achieving very high purity on a smaller scale, silica gel chromatography is effective. A non-polar eluent system, such as n-pentane with a small amount of ethyl acetate (e.g., 100:2), is typically used.[4]
-
Recrystallization: As the compound is a solid at room temperature, recrystallization from a suitable solvent system like ethyl acetate/hexane can be an efficient purification method.[1]
Physicochemical and Spectroscopic Characterization
The identity and purity of the synthesized product must be confirmed through analytical techniques.
Table 1: Physicochemical Properties of Di-tert-butyl Fumarate
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₀O₄ | [1][6] |
| Molecular Weight | 228.28 g/mol | [3][6] |
| Appearance | White to Off-White Solid | [6] |
| Melting Point | 62-63 °C | [1] |
| Boiling Point | 113-115 °C at 3.0 Torr | [1] |
| Storage | 2-8°C, dry, sealed | [4][6][7] |
Table 2: Key Spectroscopic Data for Di-tert-butyl Fumarate
| Technique | Expected Data | Interpretation | Source(s) |
| ¹H NMR | Singlet ~1.5 ppm (18H, tert-butyl); Singlet ~6.7 ppm (2H, vinyl) | Confirms the presence of two equivalent tert-butyl groups and two equivalent vinyl protons in a trans configuration. | [4] |
| ¹³C NMR | Signals for tert-butyl carbons, ester carbonyl, and vinyl carbons. | Provides the complete carbon skeleton of the molecule. | [4] |
| IR Spectroscopy | Strong absorption band at ~1715 cm⁻¹ | Diagnostic for the C=O stretch of the α,β-unsaturated ester functional groups. | [1] |
Conclusion and Future Outlook
The synthesis of di-tert-butyl fumarate, while seemingly straightforward, offers a rich case study in overcoming the challenges of steric hindrance in organic synthesis. The development from direct, equilibrium-limited esterifications to more robust, high-yield methods involving activated intermediates highlights a common theme in process chemistry. For researchers, the choice between direct esterification, the fumaroyl chloride route, or isomerization depends on factors of scale, cost, available equipment, and required purity. As a versatile monomer and synthetic building block, di-tert-butyl fumarate will continue to be a relevant compound in the development of advanced polymers and complex organic molecules. Future research may focus on developing more sustainable, catalytically efficient, and atom-economical methods for its synthesis.
References
-
Di-tert-butyl fumarate - MySkinRecipes. [Link]
-
Di-tert-butyl fumarate | C12H20O4 | CID 5965155 - PubChem. [Link]
-
A process for the preparation of di-tert-butyl succinate of formula - Indian Patents. [Link]
Sources
- 1. Buy Di-tert-butyl fumarate | 7633-38-7 [smolecule.com]
- 2. Di-tert-butyl fumarate | C12H20O4 | CID 5965155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Di-tert-butyl fumarate [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Di-tert-butyl fumarate [myskinrecipes.com]
- 7. Di-tert-butyl fumarate | 7633-38-7 [sigmaaldrich.com]
A Comprehensive Technical Guide to the Safe Handling of Di-tert-butyl Fumarate for Research Applications
Introduction: Di-tert-butyl fumarate (CAS 7633-38-7) is a diester of fumaric acid characterized by its bulky tert-butyl groups.[1] These substituents impart unique steric and electronic properties, making the compound a valuable building block in polymer chemistry and a versatile substrate for various organic reactions, including as a Michael acceptor in conjugate additions.[1][2] Its utility in the synthesis of complex molecules and advanced materials necessitates a thorough understanding of its safety profile and handling requirements. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage di-tert-butyl fumarate safely and effectively in a laboratory setting. It moves beyond a simple recitation of safety data sheet (SDS) information to explain the causality behind recommended procedures, ensuring a self-validating system of laboratory safety.
Section 1: Compound Profile and Physicochemical Properties
A foundational aspect of safe handling is understanding a compound's physical and chemical identity. Di-tert-butyl fumarate is a solid crystalline material under standard conditions, with solubility characteristics that dictate its appropriate handling and storage.[2]
| Property | Value | Source(s) |
| CAS Number | 7633-38-7 | |
| Molecular Formula | C₁₂H₂₀O₄ | [2] |
| Molecular Weight | 228.29 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Boiling Point | 273.2°C at 760 mmHg | [3] |
| Solubility | Soluble in benzene, toluene, carbon tetrachloride, and tetrahydrofuran; limited water solubility. | |
| Storage Temperature | 2-8°C, sealed in a dry environment | [3] |
Section 2: Hazard Identification and Toxicological Assessment
The available safety data for di-tert-butyl fumarate provides a clear, albeit incomplete, hazard profile. It is classified with a "Warning" signal word and is associated with irritation to the skin, eyes, and respiratory system, and is harmful if swallowed.
GHS Hazard Classification:
| Hazard Statement | Code | Classification | Pictogram | Source(s) |
| Harmful if swallowed | H302 | Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | |
| Causes skin irritation | H315 | Skin Corrosion/Irritation (Category 2) | GHS07 (Exclamation Mark) | |
| Causes serious eye irritation | H319 | Serious Eye Damage/Eye Irritation (Category 2A) | GHS07 (Exclamation Mark) | |
| May cause respiratory irritation | H335 | Specific Target Organ Toxicity — Single Exposure (Category 3) | GHS07 (Exclamation Mark) |
Data Gaps and Considerations for Analogue Compounds
It is critical to acknowledge that comprehensive toxicological data for di-tert-butyl fumarate is not as extensive as for other common reagents.[4] For instance, the related compound dibutyl fumarate (CAS 105-75-9) is identified as a potential skin sensitizer and may cause organ damage through prolonged exposure.[5][6] While direct extrapolation of toxicity data is scientifically unsound, the potential for skin sensitization in related fumarates underscores the necessity of strict adherence to skin protection protocols when handling di-tert-butyl fumarate.[7]
Chemical Reactivity Hazards
Beyond biological hazards, the chemical reactivity of di-tert-butyl fumarate presents potential risks that must be managed:
-
Radical Polymerization: The compound can undergo homopolymerization in the presence of radical initiators or heat (50-80°C), which could lead to an uncontrolled exothermic reaction if not properly managed.[2]
-
Thermal Decomposition: At elevated temperatures (140–170°C), the compound can thermally decompose.[2] Heating should be controlled and monitored.
Section 3: Risk Assessment and the Hierarchy of Controls
A proactive approach to safety involves implementing a hierarchy of controls. This model prioritizes the most effective control measures (elimination, substitution) and uses less effective measures, such as Personal Protective Equipment (PPE), as the final line of defense. This systemic approach is fundamental to creating a self-validating safety culture in the laboratory.
Section 5: Personal Protective Equipment (PPE) Specification
The selection and proper use of PPE are critical for preventing exposure. All PPE should be inspected before use and removed carefully to avoid cross-contamination. [4][8]
| Body Part | Specification | Standard | Rationale |
|---|---|---|---|
| Eyes/Face | Tightly fitting chemical safety goggles or safety glasses with side-shields. A face shield is recommended if there is a significant splash hazard. | EN 166 (EU) or ANSI Z87.1 (US) | Protects against splashes and solid particulates that can cause serious eye irritation. [4][9] |
| Hands | Chemical-resistant, impervious gloves (e.g., Nitrile rubber). | EN 374 (EU) | Prevents direct skin contact, which can cause irritation. [4][9]Use proper glove removal technique to avoid contaminating skin. [4] |
| Body | A flame-resistant laboratory coat. For larger quantities or significant splash risk, a chemical-resistant apron should be worn over the lab coat. | N/A | Protects skin from accidental splashes and contamination of personal clothing. [4][9] |
| Respiratory | Not typically required when work is performed within a properly functioning chemical fume hood. For spill cleanup or in case of ventilation failure, a full-face respirator with appropriate cartridges (e.g., type ABEK) should be used. | NIOSH (US) or EN 14387 (EU) | Protects against inhalation of dust or vapors, which may cause respiratory irritation. [4][10]|
Section 6: Emergency Procedures
Rapid and correct response to an exposure or spill is crucial to minimizing harm.
Protocol 6.1: First Aid Measures
| Exposure Route | First Aid Procedure | Source(s) |
| Inhalation | Move the exposed person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | [11][12] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention. | [4][12] |
| Eye Contact | Immediately flush the eyes with large amounts of running water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [11] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the person is conscious, have them drink plenty of water. Seek immediate medical attention. | [13] |
Protocol 6.2: Small-Scale Spill Response (<10 g or <50 mL solution)
-
Alert: Alert personnel in the immediate vicinity.
-
Evacuate: If necessary, evacuate the area. Ensure the spill is not near an ignition source.
-
Ventilate: Ensure the chemical fume hood is operational.
-
Contain: Wearing appropriate PPE, contain the spill with an inert absorbent material like sand, vermiculite, or a chemical spill pillow. [11]5. Collect: Carefully sweep or wipe up the absorbed material. Place it into a suitable, sealable, and clearly labeled container for hazardous waste. [11]6. Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to the laboratory supervisor and environmental health and safety (EHS) department.
Section 7: Storage and Waste Management
Proper storage and disposal are essential for laboratory safety and environmental protection.
Storage Conditions
-
Store in a cool (2-8°C), dry, and well-ventilated area. [3][11]* Keep the container tightly closed to prevent moisture ingress and contamination. [11]* Store away from incompatible materials, such as strong oxidizing agents, acids, and bases. [14]
Waste Management
All materials contaminated with di-tert-butyl fumarate must be treated as hazardous waste. Never dispose of this chemical down the drain or in regular trash. [13][15]
Disposal Protocol:
-
Segregation: Collect solid waste (contaminated gloves, paper towels, excess reagent) separately from liquid waste (reaction mixtures, contaminated solvents).
-
Containment: Use designated, compatible, and leak-proof hazardous waste containers.
-
Labeling: Clearly label each waste container with "Hazardous Waste" and the full chemical name "Di-tert-butyl fumarate". [15]4. Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed professional waste disposal service. [4][11]
Conclusion
Di-tert-butyl fumarate is a valuable reagent whose safe use is predicated on a comprehensive understanding of its potential hazards and the consistent application of robust safety protocols. By integrating the principles of the hierarchy of controls and adhering to the specific handling, emergency, and disposal procedures outlined in this guide, researchers can effectively mitigate risks. This proactive and informed approach to safety is paramount to protecting personnel, ensuring experimental integrity, and maintaining environmental stewardship.
References
-
CPAchem Ltd. (2024, August 23). Safety data sheet - Dibutyl Fumarate. [Link]
-
Chem Service. (2014, August 25). SAFETY DATA SHEET - Dibutyl fumarate. [Link]
-
Scientific Polymer Products, Inc. (2020, March 18). Dibutyl fumarate Safety Data Sheet. [Link]
-
MySkinRecipes. Di-tert-butyl fumarate. [Link]
-
National Center for Biotechnology Information. Di-tert-butyl fumarate. PubChem Compound Database. [Link]
-
Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards. NIOSH. [Link]
-
Novachem. Di-tert-butyl dicarbonate Safety Data Sheet. [Link]
-
American Chemistry Council. Guidance for Selection of Personal Protective Equipment for TDI Users. [Link]
-
National Center for Biotechnology Information. Dibutyl fumarate. PubChem Compound Database. [Link]
-
U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment. [Link]
-
Nakashima, Y., et al. (2016). Dibutyl Maleate and Dibutyl Fumarate Enhance Contact Sensitization to Fluorescein Isothiocyanate in Mice. Biological & Pharmaceutical Bulletin, 39(2), 272-7. [Link]
-
Trusetal Verbandstoffwerk GmbH. Personal protective equipment Medical sector. [Link]
-
Schmidt, T. J., et al. (2007). Reactivity of dimethyl fumarate and methylhydrogen fumarate towards glutathione and N-acetyl-L-cysteine--preparation of S-substituted thiosuccinic acid esters. Bioorganic & Medicinal Chemistry, 15(1), 333-42. [Link]
-
Universal Biologicals. Di-tert-Butyl fumarate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. smolecule.com [smolecule.com]
- 3. Di-tert-butyl fumarate [myskinrecipes.com]
- 4. scipoly.com [scipoly.com]
- 5. fr.cpachem.com [fr.cpachem.com]
- 6. Dibutyl fumarate | C12H20O4 | CID 5271570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dibutyl Maleate and Dibutyl Fumarate Enhance Contact Sensitization to Fluorescein Isothiocyanate in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. americanchemistry.com [americanchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 13. cdn.chemservice.com [cdn.chemservice.com]
- 14. fishersci.com [fishersci.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Thermodynamic stability of Di-tert-butyl fumarate
An In-Depth Technical Guide to the Thermodynamic Stability of Di-tert-butyl Fumarate
Abstract
Di-tert-butyl fumarate (DtBF) is a key intermediate in polymer chemistry and a building block in organic synthesis, valued for the unique properties conferred by its bulky tert-butyl groups.[1][2] Understanding its thermodynamic stability is paramount for defining storage conditions, predicting shelf-life, and ensuring the integrity of downstream applications. This guide provides a comprehensive analysis of the factors governing DtBF's stability, including thermal, hydrolytic, and photolytic stress. We present field-proven experimental protocols for stability assessment and detailed analytical methodologies, grounded in the principles of causality and self-validation to support researchers and drug development professionals.
Foundational Principles of Di-tert-butyl Fumarate Stability
The notable stability of di-tert-butyl fumarate is not accidental; it is a direct consequence of its molecular architecture. Two primary features dictate its thermodynamic profile: the trans-configuration of the double bond and the steric hindrance provided by the tert-butyl ester groups.
-
Geometric Isomerism: DtBF is the trans-isomer (E-isomer) of its corresponding maleate. The fumarate configuration is thermodynamically more stable due to the significant reduction in steric strain between the bulky tert-butyl groups, which are positioned on opposite sides of the carbon-carbon double bond.[2] This inherent stability makes it the preferred isomer in synthesis and applications.
-
Steric Shielding: The two tert-butyl groups are large and sterically demanding. This bulkiness provides a protective shield around the vulnerable ester linkages and the electron-deficient double bond, hindering the approach of nucleophiles and other reactive species. This steric protection is the primary reason for DtBF's enhanced thermal and hydrolytic stability compared to simpler alkyl fumarates like dimethyl or diethyl fumarate.[1]
Caption: Geometric isomers: thermodynamically favored trans (fumarate) vs. sterically hindered cis (maleate).
Key Degradation Pathways and Influencing Factors
A thorough stability analysis requires subjecting the molecule to stress conditions that accelerate degradation, revealing potential liabilities.
Thermal Stability
DtBF exhibits robust thermal stability under moderate heating, a direct benefit of the bulky tert-butyl groups.[1] Its melting point is relatively low, while its boiling point is high and typically measured under reduced pressure to prevent thermal decomposition, which may otherwise precede boiling at standard atmospheric pressure.[1]
Significant thermal decomposition is observed at elevated temperatures, generally in the range of 140–170°C.[1] The primary degradation pathway is the elimination of isobutene from the tert-butyl ester groups to yield poly(fumaric acid) precursors, a reaction that is foundational to its use in polymer synthesis.[2]
Caption: Primary thermal degradation pathway of Di-tert-butyl Fumarate via isobutene elimination.
Hydrolytic Stability
The steric shielding of the ester carbonyls by the tert-butyl groups confers significant resistance to hydrolysis under neutral (pH 7) and mildly acidic conditions.[1] This is a critical advantage over less hindered esters, such as dimethyl fumarate, which is known to be highly susceptible to hydrolysis in both acidic and alkaline environments.[3]
However, this stability is not absolute. Under strongly basic conditions, DtBF is susceptible to nucleophilic attack by hydroxide ions, leading to the saponification of the ester groups. The degradation proceeds via the formation of the monoester and ultimately fumaric acid salts.
Caption: Proposed hydrolytic degradation pathway of DtBF under strongly basic conditions.
Photostability
While specific photostability data for DtBF is not extensively published, the α,β-unsaturated carbonyl system is a known chromophore that can absorb UV radiation. According to ICH Q1B guidelines, light testing is an integral part of stress testing for new drug substances.[4] Confirmatory studies are necessary to determine if DtBF requires light-resistant packaging or special handling.[4][5] Degradation, if it occurs, could involve isomerization, cyclization, or radical-mediated reactions.
Experimental Design for a Comprehensive Stability Assessment
A robust stability study is built on a foundation of forced degradation (stress testing) followed by analysis with a validated stability-indicating analytical method.
Workflow for Stability Assessment
The following workflow provides a self-validating system for characterizing the stability profile of Di-tert-butyl Fumarate.
Caption: A systematic workflow for conducting a comprehensive stability assessment of Di-tert-butyl Fumarate.
Protocol: Forced Degradation Study
Objective: To intentionally degrade DtBF under various stress conditions to identify potential degradation products and pathways.
Materials:
-
Di-tert-butyl Fumarate (solid, >98% purity)[1]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Photostability chamber compliant with ICH Q1B options[4]
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of DtBF in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 18 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of ~100 µg/mL with mobile phase.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 2 hours. Neutralize with 1N HCl and dilute to ~100 µg/mL. Due to the known susceptibility to strong bases, a shorter duration and lower temperature are chosen to control the degradation rate.[1][3]
-
Neutral Hydrolysis: Mix 1 mL of stock solution with 1 mL of HPLC-grade water. Heat at 80°C for 18 hours. Cool and dilute to ~100 µg/mL.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to ~100 µg/mL.
-
Thermal Degradation (Solid State): Place a thin layer of solid DtBF in a petri dish and expose it to 105°C for 24 hours. Prepare a solution from the stressed solid for analysis.
-
Photostability: Expose a solution of DtBF (~100 µg/mL) and a sample of solid DtBF to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[4][5] A dark control, wrapped in aluminum foil, must be stored under the same temperature conditions.[4]
-
Control Sample: Prepare a ~100 µg/mL solution of unstressed DtBF in the mobile phase.
Protocol: Stability-Indicating HPLC-UV Method
Objective: To develop a chromatographic method capable of separating the intact DtBF from all potential degradation products generated during stress testing. High-Performance Liquid Chromatography (HPLC) is the technique of choice for its sensitivity and versatility.[6]
Hypothetical System & Conditions:
-
Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[3]
-
Mobile Phase: A gradient of water (pH adjusted to 2.6 with phosphoric acid) and methanol or acetonitrile. A starting point could be a 40:60 (v/v) mixture.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at 210-220 nm, where the fumarate chromophore absorbs.[1]
-
Column Temperature: 25°C.[3]
Method Validation (Causality Check): The "stability-indicating" nature of the method is validated by analyzing the stressed samples. The method is deemed successful if:
-
The peak for intact DtBF shows a significant decrease in area in samples where degradation has occurred.
-
Distinct peaks for degradation products appear, well-resolved from the parent DtBF peak.
-
A PDA detector is used to assess peak purity, ensuring the DtBF peak is spectrally homogenous and free from co-eluting degradants.
Data Summary and Interpretation
All quantitative results from the forced degradation study should be summarized for clear comparison. This allows for a rapid assessment of DtBF's liabilities.
Table 1: Summary of Forced Degradation Results for Di-tert-butyl Fumarate
| Stress Condition | Duration/Temp. | % Assay of DtBF | % Degradation | Major Degradants (Retention Time) |
| Control (Unstressed) | - | 100.0 | 0.0 | - |
| 1N HCl | 18 hr / 80°C | 98.5 | 1.5 | Minor peak at X.X min |
| 1N NaOH | 2 hr / RT | 45.2 | 54.8 | Peak 1 (Y.Y min), Peak 2 (Z.Z min) |
| Water | 18 hr / 80°C | 99.1 | 0.9 | - |
| 30% H₂O₂ | 24 hr / RT | 97.8 | 2.2 | Minor peak at A.A min |
| Thermal (Solid) | 24 hr / 105°C | 99.5 | 0.5 | - |
| Photolytic (ICH Q1B) | Per Guideline | 96.5 | 3.5 | Peak 3 (B.B min) |
| (Note: Data are hypothetical and for illustrative purposes only.) |
Interpretation: The hypothetical data in Table 1 would lead to the conclusion that Di-tert-butyl fumarate is:
-
Highly stable to neutral hydrolysis and dry heat.
-
Largely stable under acidic and oxidative conditions, with only minor degradation.
-
Moderately sensitive to photolytic stress, suggesting light-resistant packaging may be required for long-term storage.
-
Highly sensitive to strongly alkaline conditions, confirming this as its primary chemical liability.
Conclusion and Recommendations
Di-tert-butyl fumarate possesses a robust thermodynamic stability profile, primarily attributable to the steric hindrance afforded by its tert-butyl ester groups and its favored trans-geometric configuration.[1][2] It exhibits excellent stability against heat and neutral hydrolysis but is susceptible to degradation under strongly basic conditions and shows moderate sensitivity to light.
For researchers, scientists, and drug development professionals, this profile dictates the following handling and storage recommendations:
-
Storage: Store in well-sealed containers, protected from light, in a dry environment at controlled room or refrigerated (2-8°C) temperatures.[2][7]
-
Processing: Avoid exposure to strongly basic conditions (pH > 9) during synthesis, purification, or formulation to prevent ester hydrolysis.
-
Analytical: Stability testing should always employ a validated, stability-indicating HPLC method capable of resolving the parent compound from its potential alkaline and photolytic degradants.
By understanding and respecting these thermodynamic characteristics, the integrity and performance of Di-tert-butyl fumarate can be assured throughout its lifecycle.
References
- Smolecule. (2023, August 15).
- Benchchem.
- LookChem.
- ChemicalBook.
- Benchchem.
- Ahuactzin-Pérez, M., et al. (2020). Enhanced esterase activity during the degradation of dibutyl phthalate by Fusarium species in liquid fermentation. Journal of Industrial Microbiology and Biotechnology.
- ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Burbano, A. A., et al. (2005). Degradation of tert-butyl alcohol in water at pH 3.0.
-
Jarring, K., et al. (2006). Thermodynamic stability and crystal structures for polymorphs and solvates of formoterol fumarate. Journal of Pharmaceutical Sciences, 95(5), 1144-61. [Link]
- Separation Science. (2025). Analytical Techniques In Stability Testing.
- Google Patents. (1963).
-
Organic Syntheses. DI-tert-BUTYL DICARBONATE. [Link]
- Lv, J., et al. (2012). Thermal Decomposition Analysis and Safety Study on Di-tert-butyl Peroxide. Procedia Engineering, 43, 312-317.
- Journal of Thermal Analysis and Calorimetry. Thermal decomposition of di-tert-butylperoxide measured with calorimeter.
- OUCI. Analytical Techniques for the Assessment of Drug Stability.
-
El-Kimary, E. I., et al. (2020). Stability indicating RP-HPLC method for determination of dimethyl fumarate in presence of its main degradation products: Application to degradation kinetics. Biomedical Chromatography, 34(11), e4932. [Link]
-
Hu, W. C., et al. (2020). Chemical kinetics on thermal decompositions of di-tert-butyl peroxide studied by calorimetry: An overview. Journal of Thermal Analysis and Calorimetry, 142, 107-121. [Link]
- Iwata, Y. Thermal Decomposition Behavior of di-tert-butyl Peroxide Measured with Differential Adiabatic Calorimeter. Chemical Engineering Transactions.
- ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
Sources
- 1. Buy Di-tert-butyl fumarate | 7633-38-7 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Stability indicating RP-HPLC method for determination of dimethyl fumarate in presence of its main degradation products: Application to degradation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. Di-tert-butyl fumarate | 7633-38-7 [sigmaaldrich.com]
Unlocking New Frontiers: A Technical Guide to Potential Research Areas for Di-tert-butyl Fumarate
Abstract
Di-tert-butyl fumarate (DtBF), a dialkyl ester of fumaric acid, is a molecule of significant untapped potential. While its utility in polymer chemistry is established, its unique structural and chemical attributes suggest a wealth of opportunities in the biomedical and materials science sectors. The presence of sterically hindering tert-butyl groups confers a distinct reactivity profile compared to its more extensively studied analogue, dimethyl fumarate (DMF). This guide delineates three promising, under-explored research avenues for DtBF: its development as a selective therapeutic agent targeting the Nrf2 pathway, its application in novel biomaterials for controlled drug delivery, and its use as a tunable electrophilic warhead in the design of next-generation covalent inhibitors. We provide a comprehensive overview of the scientific rationale underpinning each area, detailed experimental protocols to initiate investigation, and a forward-looking perspective on the transformative potential of this versatile molecule.
Introduction: The Case for Re-evaluating Di-tert-butyl Fumarate
Di-tert-butyl fumarate is an α,β-unsaturated carbonyl compound, a chemical feature that renders it an excellent Michael acceptor.[1] This reactivity is the cornerstone of its current applications, primarily as a monomer in radical polymerization to produce polymers with rigid backbones, and as a precursor for the synthesis of high molecular weight poly(fumaric acid).[1] However, the bulky tert-butyl ester groups introduce a significant steric and electronic influence that distinguishes DtBF from other fumaric acid esters (FAEs).[1]
The therapeutic success of dimethyl fumarate (DMF) in treating psoriasis and multiple sclerosis has illuminated the immunomodulatory and cytoprotective effects of FAEs.[2][3] These effects are largely attributed to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of cellular antioxidant responses.[1][2][3] FAEs, acting as electrophiles, react with nucleophilic cysteine residues on the Nrf2 inhibitor protein Keap1, leading to Nrf2 stabilization and the transcription of antioxidant genes.[3][4] This established mechanism provides a compelling starting point for exploring the therapeutic potential of DtBF. We hypothesize that the steric hindrance of the tert-butyl groups could modulate its reactivity towards biological nucleophiles, potentially leading to a more selective engagement of targets like Keap1 and a different safety profile.
Furthermore, the polymerizable nature of DtBF, combined with the biocompatibility of fumarate-based polymers, positions it as an attractive building block for advanced biomaterials.[5] The ester linkages in the resulting polymer backbone are susceptible to hydrolysis, offering a mechanism for biodegradation.[5] This opens avenues for creating drug delivery systems, such as hydrogels, where the release of a therapeutic agent can be tuned by the degradation rate of the polymer matrix.
Finally, the field of covalent drug discovery is continually seeking new electrophilic "warheads" that can form stable bonds with target proteins while minimizing off-target effects.[4][6] The reactivity of Michael acceptors like DtBF can be finely tuned. A recent proof-of-concept study demonstrated that incorporating a tert-butyl fumarate moiety into the structure of the kinase inhibitor Ibrutinib dramatically increased its selectivity by sterically excluding off-target proteins.[7] This suggests a broad potential for DtBF as a tunable electrophile in the design of highly selective covalent inhibitors for a range of therapeutic targets.
This guide will now delve into each of these three research areas, providing the scientific context and actionable experimental frameworks for their exploration.
Research Area 1: Di-tert-butyl Fumarate as a Selective Nrf2 Pathway Modulator
Scientific Rationale
The therapeutic efficacy of DMF is intrinsically linked to its reactivity as a Michael acceptor. It readily reacts with glutathione (GSH), the most abundant intracellular thiol, leading to a transient depletion that constitutes a mild oxidative stress signal.[8][9] This, along with direct modification of cysteine residues on Keap1, disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and activate the antioxidant response element (ARE).[3][10] However, the high reactivity of DMF can also lead to off-target effects and gastrointestinal side effects.[11]
We propose that the steric bulk of the tert-butyl groups in DtBF will modulate its reactivity with thiols. This could lead to two potential advantages:
-
Increased Selectivity for Keap1: The active site of Keap1 possesses a specific topology. The bulky tert-butyl groups of DtBF may disfavor reactions with more sterically hindered or solvent-exposed cysteines on other proteins, while still permitting reaction with accessible and highly reactive cysteines within the Keap1 binding pocket, such as Cys151.[10] This could translate to a wider therapeutic window and reduced off-target toxicity.
-
Altered Glutathione Depletion Kinetics: The rate of reaction with GSH may be slower for DtBF compared to DMF.[12] This could result in a more sustained, lower-level activation of the Nrf2 pathway, potentially reducing the incidence of acute side effects associated with rapid GSH depletion, while still providing a therapeutic benefit.[8][9]
Furthermore, the tert-butyl esters may function as prodrugs, undergoing hydrolysis in a physiological environment to release mono-tert-butyl fumarate and ultimately fumaric acid, potentially influencing the pharmacokinetic and pharmacodynamic profile.[9][13]
Caption: Figure 1: Proposed mechanism of Nrf2 activation by DtBF.
Experimental Protocols
2.2.1. Thiol Reactivity Assay
This experiment aims to compare the reactivity of DtBF with that of DMF towards a model thiol, N-acetylcysteine (NAC), and the biologically relevant thiol, glutathione (GSH).
-
Materials: Di-tert-butyl fumarate (DtBF), Dimethyl fumarate (DMF), N-acetylcysteine (NAC), Glutathione (GSH), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), Phosphate buffered saline (PBS, pH 7.4), UV-Vis Spectrophotometer.
-
Procedure:
-
Prepare stock solutions of DtBF and DMF in a suitable organic solvent (e.g., DMSO) and stock solutions of NAC and GSH in PBS.
-
In a 96-well plate, add PBS (pH 7.4) to a final volume of 200 µL.
-
Add NAC or GSH to a final concentration of 1 mM.
-
Initiate the reaction by adding DtBF or DMF to a final concentration of 1 mM. Include a control with no fumarate.
-
Incubate the plate at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot and add DTNB solution.
-
Measure the absorbance at 412 nm to quantify the remaining free thiols.
-
Plot the concentration of free thiols over time to determine the reaction kinetics.
-
2.2.2. In Vitro Nrf2 Activation Assay
This protocol uses a reporter cell line to quantify the activation of the Nrf2 pathway in response to DtBF treatment.
-
Materials: AREc32 cell line (containing a luciferase reporter gene under the control of an antioxidant response element), DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, DtBF, DMF (positive control), Tert-butylhydroquinone (tBHQ, positive control), Luciferase assay reagent, 1536-well plates.[7][14]
-
Procedure:
-
Culture AREc32 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells into a 1536-well plate and allow them to attach for 5 hours at 37°C in a 5% CO2 incubator.[7]
-
Prepare serial dilutions of DtBF, DMF, and tBHQ in DMSO.
-
Add 23 nL of the compound solutions to the assay plate using a PinTool station.[7]
-
Incubate the plates for 24 hours at 37°C, 5% CO2.
-
Add luciferase assay reagent to each well and incubate in the dark at room temperature for 30 minutes.[7]
-
Measure the luminescence using a plate reader.
-
Calculate the fold induction of luciferase activity relative to the vehicle control (DMSO).
-
Table 1: Expected Outcomes of Nrf2 Activation Studies
| Compound | Thiol Reactivity (Half-life) | Nrf2 Activation (EC50) | Maximum Fold Induction |
| DMF | Short (e.g., ~9 min with GSH)[12] | Low µM | High |
| DtBF | Hypothesis: Longer than DMF | Hypothesis: Higher µM than DMF | Hypothesis: Similar to or slightly lower than DMF |
| tBHQ | N/A (different mechanism) | Mid µM | Moderate to High |
Research Area 2: DtBF-Based Biomaterials for Sustained Drug Delivery
Scientific Rationale
Biodegradable polymers are of immense interest for drug delivery applications as they can be formulated to release a therapeutic agent over a prolonged period and are then safely eliminated from the body.[5] Fumarate-based polymers, such as poly(propylene fumarate) (PPF), are promising in this regard due to their biocompatibility and tunable degradation rates, which are governed by the hydrolysis of their ester bonds.[5][15][16]
We propose the development of novel biomaterials, specifically hydrogels, using DtBF as a key monomer or crosslinking agent. Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, mimicking the extracellular matrix.[17]
-
DtBF as a Monomer: DtBF can be copolymerized with other biocompatible monomers (e.g., poly(ethylene glycol) diacrylate) to form crosslinked hydrogel networks. The bulky tert-butyl groups would be expected to influence the mechanical properties (e.g., stiffness) and degradation kinetics of the resulting hydrogel. The slower hydrolysis of tert-butyl esters compared to methyl esters could lead to a more sustained drug release profile.[18]
-
DtBF as a Crosslinking Agent: The double bond in DtBF can be exploited for crosslinking pre-functionalized polymer chains (e.g., thiol-functionalized polymers) via a Michael addition reaction.[17] This allows for the in-situ formation of hydrogels under mild, cell-friendly conditions, which is highly desirable for tissue engineering applications.
Caption: Figure 2: Workflow for DtBF-based hydrogel synthesis and evaluation.
Experimental Protocols
3.2.1. Synthesis of DtBF-co-PEGDA Hydrogels
This protocol describes the fabrication of a DtBF-containing hydrogel via photopolymerization.
-
Materials: Di-tert-butyl fumarate (DtBF), Poly(ethylene glycol) diacrylate (PEGDA, Mn 700), 2-hydroxy-2-methylpropiophenone (photoinitiator), Phosphate buffered saline (PBS), Drug to be encapsulated (e.g., dexamethasone).
-
Procedure:
-
Prepare a prepolymer solution by dissolving DtBF and PEGDA in PBS at a desired molar ratio (e.g., 1:4).
-
Add the photoinitiator to the prepolymer solution at a concentration of 0.5% (w/v).
-
If loading a drug, dissolve it in the prepolymer solution at this stage.
-
Pipette the prepolymer solution into a mold (e.g., between two glass slides with a spacer).
-
Expose the solution to UV light (365 nm) for a sufficient time (e.g., 5-10 minutes) to induce crosslinking.
-
Carefully remove the resulting hydrogel from the mold and wash it with PBS to remove any unreacted components.
-
3.2.2. Characterization of Hydrogel Properties
These experiments will determine the key physical properties of the synthesized hydrogels.
-
Swelling Ratio:
-
Lyophilize a pre-weighed hydrogel sample to determine its dry weight (Wd).
-
Immerse the hydrogel in PBS at 37°C.
-
At regular intervals, remove the hydrogel, gently blot the surface to remove excess water, and record its swollen weight (Ws).
-
Continue until the weight becomes constant (equilibrium swelling).
-
Calculate the swelling ratio = (Ws - Wd) / Wd.[11]
-
-
In Vitro Degradation:
-
Place pre-weighed, lyophilized hydrogel samples in PBS at 37°C.
-
At specified time points, remove the hydrogels, wash with deionized water, lyophilize, and weigh.
-
Calculate the percentage of mass loss over time.[19]
-
-
Drug Release Kinetics:
-
Place drug-loaded hydrogels in a known volume of PBS at 37°C with gentle agitation.
-
At predetermined time points, withdraw an aliquot of the release medium and replace it with fresh PBS.
-
Quantify the concentration of the released drug in the aliquot using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Plot the cumulative drug release as a function of time.
-
Research Area 3: Di-tert-butyl Fumarate as a Tunable Warhead for Covalent Inhibitors
Scientific Rationale
Targeted covalent inhibitors (TCIs) offer several advantages over non-covalent inhibitors, including increased potency, prolonged duration of action, and the potential to overcome drug resistance.[14] A common strategy in TCI design is to incorporate an electrophilic "warhead" that forms a covalent bond with a nucleophilic amino acid residue (typically cysteine) on the target protein.[4][6] Michael acceptors, such as α,β-unsaturated carbonyls, are frequently used as warheads.[4]
The challenge in designing TCIs is to achieve high reactivity with the intended target while minimizing reactions with other proteins, which can lead to toxicity.[7] We propose that DtBF can serve as a scaffold for a new class of highly selective covalent inhibitors. The key hypothesis is that the steric bulk of the tert-butyl groups can be exploited to fine-tune the reactivity and selectivity of the Michael acceptor.
A proof-of-concept study has shown that a tert-butyl fumarate derivative of Ibrutinib significantly reduces off-target reactivity compared to the original acrylamide warhead, leading to a dramatic increase in selectivity.[7] This suggests that the steric hindrance of the tert-butyl groups prevents the warhead from engaging with cysteines in sterically constrained or shallow binding pockets of off-target proteins, while still allowing it to react with the intended cysteine in the more accommodating active site of the target protein.[7]
This "steric tuning" approach could be a generalizable strategy for improving the selectivity of covalent inhibitors across various protein classes.
Caption: Figure 3: Logic flow for the design and evaluation of DtBF-based TCIs.
Experimental Protocols
4.2.1. Synthesis of a DtBF-based Probe
This protocol outlines the synthesis of a simple DtBF-based probe for assessing reactivity with a model protein.
-
Materials: Mono-tert-butyl fumarate, a linker with a terminal amine (e.g., N-Boc-ethylenediamine), coupling reagents (e.g., EDC/HOBt), a fluorescent dye with a reactive group (e.g., FITC), standard organic synthesis reagents and solvents.
-
Procedure:
-
Couple mono-tert-butyl fumarate to the linker using standard amide bond formation chemistry.
-
Deprotect the other end of the linker to expose the amine.
-
Conjugate the fluorescent dye to the linker's amine.
-
Purify the final probe by chromatography.
-
4.2.2. Protein Reactivity and Selectivity Profiling
This experiment will assess the reactivity of the DtBF probe with a model protein and in a complex biological mixture.
-
Materials: DtBF-fluorescent probe, a model protein with an accessible cysteine (e.g., bovine serum albumin, BSA), cell lysate, SDS-PAGE reagents, in-gel fluorescence scanner.
-
Procedure (Model Protein):
-
Incubate the DtBF probe at various concentrations with BSA in PBS at 37°C for different time points.
-
Quench the reaction and run the samples on an SDS-PAGE gel.
-
Visualize the fluorescently labeled BSA using an in-gel fluorescence scanner to assess the extent of covalent modification.
-
-
Procedure (Cell Lysate):
-
Incubate the DtBF probe with a cell lysate (e.g., from HeLa cells).
-
As a control, incubate a less sterically hindered probe (e.g., a maleimide-based probe).
-
Run the samples on an SDS-PAGE gel and visualize the fluorescently labeled proteins.
-
Compare the protein labeling patterns to assess the selectivity of the DtBF probe. A more selective probe will label fewer proteins.
-
Conclusion and Future Outlook
Di-tert-butyl fumarate represents a compelling, yet under-utilized, chemical entity with significant potential to drive innovation in both therapeutic development and materials science. The strategic placement of its bulky tert-butyl groups offers a unique handle for tuning reactivity and selectivity in biological systems. The three research areas outlined in this guide—selective Nrf2 modulation, advanced drug delivery vehicles, and next-generation covalent inhibitors—are not merely speculative but are grounded in established chemical principles and promising preliminary evidence.
The successful execution of the proposed research could lead to the development of new therapeutics with improved safety profiles for a range of inflammatory and oxidative stress-related diseases. In the realm of biomaterials, DtBF-based polymers could enable the creation of highly tunable and biocompatible drug delivery systems for long-term, localized therapy. Furthermore, the adoption of DtBF as a "sterically-tuned" warhead in covalent inhibitor design could provide a powerful new strategy for achieving exquisite target selectivity, a major challenge in modern drug discovery.
It is our hope that this technical guide will serve as a catalyst for the scientific community to explore the rich and varied chemistry of Di-tert-butyl fumarate, unlocking its full potential to address pressing challenges in medicine and technology.
References
- Benchchem.
- Mrowietz, U., & Rostami-Yazdi, M. (2009). Fumaric acid esters in dermatology.
- Schilling, S., Goelz, S., Linker, R. A., & Gold, R. (2009). Fumaric Acid and its Esters: An Emerging Treatment for Multiple Sclerosis. Current Neuropharmacology, 7(1), 60-66.
- Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature reviews Drug discovery, 10(4), 307-317.
- Keserű, G. M., & Fazekas, D. (2020). Covalent Inhibition in Drug Discovery. Molecules, 25(11), 2667.
- DermNet NZ. Fumaric acid esters.
- U.S. National Library of Medicine. Fumaric acid esters in the management of psoriasis.
- Kubli-Garfias, C., & Rostami-Yazdi, M. (2013). The Pharmacokinetics of Fumaric Acid Esters Reveal Their In Vivo Effects.
- Fisher, J. P., Jo, S., Mikos, A. G., & Reddi, A. H. (2004). Fumarate-based hydrogels in regenerative medicine applications. Expert opinion on biological therapy, 4(6), 811-820.
- He, S., Yaszemski, M. J., & Yasko, A. W. (2008). Biodegradable fumarate-based drug-delivery systems for ophthalmic applications. Journal of biomedical materials research. Part A, 88(4), 976–989.
- Cai, Z., Wan, Y., Becker, M. L., Long, Y. Z., & Dean, D. (2019). Poly(propylene fumarate)-based materials: Synthesis, functionalization, properties, device fabrication and biomedical applications.
- Hoffmann, C., Dietrich, M., & Herrmann, A. K. (2017). Dimethyl Fumarate Induces Glutathione Recycling by Upregulation of Glutathione Reductase.
- Yamamoto, M., Kensler, T. W., & Motohashi, H. (2018). The KEAP1-NRF2 system: a thiol-based sensor-effector apparatus for maintaining redox homeostasis. Physiological reviews, 98(3), 1169-1203.
- Kubli-Garfias, C., et al. (2013). Detection of fumarate-glutathione adducts in the portal vein blood of rats: evidence for rapid dimethylfumarate metabolism.
- Brennan, M. S., et al. (2015). Dimethyl Fumarate and Monoethyl Fumarate Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro. PloS one, 10(3), e0120254.
- Schmidt, T. J., et al. (2007). Reactivity of dimethyl fumarate and methylhydrogen fumarate towards glutathione and N-acetyl-L-cysteine--preparation of S-substituted thiosuccinic acid esters. Bioorganic & medicinal chemistry, 15(1), 333-342.
- Vinogradova, E. V., et al. (2021). Improved Electrophile Design for Exquisite Covalent Molecule Selectivity. ChemRxiv.
- Zhang, Y., et al. (2023). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 28(2), 798.
- RayBiotech. (n.d.). Human NRF2 Transcription Factor Activity Assay Kit.
- Abcam. (n.d.). Nrf2 Transcription Factor Assay Kit (Colorimetric) (ab207223).
- Zhang, D. D., & Chapman, E. (2020). The role of natural products in revealing the NRF2-mediated stress response.
- Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature reviews Drug discovery, 7(3), 255-270.
- Dongguk University. (2015).
- Mabey, W., & Mill, T. (1978). Critical review of hydrolysis of organic compounds in water under environmental conditions.
- Wu, T., et al. (2014). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of organic chemistry, 79(15), 7209-7214.
- Boeriu, C. G., Eggen, I. F., van Zoelen, D. J., & Bours, G. H. (2009). Selective enzymatic hydrolysis of C-terminal tert-butyl esters of peptides. Advances in experimental medicine and biology, 611, 115-116.
- Holland, H. L. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(5), 1-14.
- Amslinger, S. (2010). A mild and selective method for the cleavage of tert-butyl esters. Synlett, 2010(10), 1535-1538.
- Springer Nature. (2013).
- Master Organic Chemistry. (2023).
- Drug Hunter. (2024). Covalent Modifiers.
- ScienceOpen. (2017).
- Scientific & Academic Publishing. (2014). Cross-linking in Hydrogels - A Review.
- ResearchGate. (2014). Spontaneous reaction of fumarate with thiols.
- PubMed. (2019).
- MDPI. (2019).
- PubMed. (2012). Foamed oligo(poly(ethylene glycol)fumarate)
- PubMed. (1984).
- ResearchGate. (2020). Thiol reactivity of the lead compounds was assessed using DTNB.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Impact of the structures of macrocyclic Michael acceptors on covalent proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fumarate induces redox-dependent senescence by modifying glutathione metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dimethyl Fumarate and Monoethyl Fumarate Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterizations of Three Major Cysteine Sensors of Keap1 in Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway | Springer Nature Experiments [experiments.springernature.com]
- 14. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. digitalcommons.bucknell.edu [digitalcommons.bucknell.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. Swelling and degradation of hydrogels synthesized with degradable poly(β-amino ester) crosslinkers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Protocol for the Radical Polymerization of Di-tert-butyl Fumarate: A Comprehensive Guide
Introduction: Navigating the Unique Polymerization Landscape of a Sterically Hindered Monomer
Di-tert-butyl fumarate (DtBF) presents a unique challenge and opportunity in polymer synthesis. As a 1,2-disubstituted ethylene derivative, its polymerization via radical pathways deviates significantly from that of conventional vinyl monomers. The presence of two bulky tert-butyl ester groups imposes considerable steric hindrance around the carbon-carbon double bond. This steric congestion dramatically influences the kinetics of polymerization, leading to a concurrent decrease in the rates of both propagation and termination. This unique kinetic profile, however, is precisely what enables the formation of high molecular weight poly(di-tert-butyl fumarate) (PDtBF), a polymer characterized by its remarkable chain rigidity.
This application note provides a detailed protocol for the free-radical polymerization of DtBF, offering insights into both bulk and solution polymerization methodologies. The protocols are designed to be self-validating, with explanations grounded in established principles of polymer chemistry. This guide is intended for researchers and scientists in polymer science and drug development, providing a robust framework for the synthesis and characterization of PDtBF.
Data Presentation: Key Parameters and Expected Outcomes
The following table summarizes typical experimental parameters and expected outcomes for the radical polymerization of DtBF. These values are based on established procedures for dialkyl fumarates and can be adapted for specific research needs.
| Parameter | Bulk Polymerization | Solution Polymerization | Reference |
| Monomer | Di-tert-butyl fumarate | Di-tert-butyl fumarate | N/A |
| Initiator | Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) | Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) | [1][2] |
| Initiator Concentration | 0.1 - 1.0 mol% relative to monomer | 0.1 - 1.0 mol% relative to monomer | [1] |
| Solvent | None | Toluene | [2] |
| Monomer Concentration | N/A | 1.0 - 2.0 M | Inferred from related polymerizations |
| Temperature | 60-80 °C | 60-80 °C | [3] |
| Reaction Time | 24-72 hours | 24-72 hours | [1] |
| Expected Molecular Weight (Mw) | 40,000 - 200,000 g/mol | 30,000 - 150,000 g/mol | Inferred from related polymerizations |
| Polydispersity Index (PDI) | Typically < 2.5 | Typically < 2.5 | Inferred from related polymerizations |
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Bulk Radical Polymerization of Di-tert-butyl Fumarate
This protocol outlines the procedure for the polymerization of DtBF without the use of a solvent.
Materials:
-
Di-tert-butyl fumarate (DtBF), purified by recrystallization or distillation.
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO), recrystallized from a suitable solvent (e.g., methanol for AIBN).
-
Methanol (for precipitation).
-
Acetone or Tetrahydrofuran (THF) (for dissolution).
-
Nitrogen or Argon gas (for inert atmosphere).
Equipment:
-
Schlenk flask or heavy-walled glass ampoule.
-
Magnetic stirrer and stir bar.
-
Oil bath with temperature controller.
-
Vacuum line and vacuum oven.
-
Standard laboratory glassware.
Procedure:
-
Monomer and Initiator Preparation: In a clean, dry Schlenk flask, add the desired amount of DtBF monomer.
-
Initiator Addition: Add the radical initiator (AIBN or BPO) at a concentration of 0.1-1.0 mol% relative to the monomer.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: Immerse the sealed flask in a preheated oil bath set to the desired temperature (typically 60-80 °C) and stir the mixture. The reaction time can range from 24 to 72 hours. The viscosity of the mixture will increase significantly as the polymerization progresses.
-
Termination and Polymer Isolation: After the desired reaction time, quench the polymerization by rapidly cooling the flask in an ice bath.
-
Purification: Dissolve the resulting solid polymer in a minimal amount of a suitable solvent like acetone or THF. Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Solution Radical Polymerization of Di-tert-butyl Fumarate
This protocol describes the polymerization of DtBF in a solvent, which can offer better temperature control and lower viscosity.
Materials:
-
Di-tert-butyl fumarate (DtBF), purified.
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO), recrystallized.
-
Toluene, anhydrous.
-
Methanol (for precipitation).
-
Tetrahydrofuran (THF) (for dissolution).
-
Nitrogen or Argon gas.
Equipment:
-
Three-necked round-bottom flask equipped with a condenser, nitrogen inlet, and magnetic stirrer.
-
Oil bath with temperature controller.
-
Standard laboratory glassware.
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask with a condenser and nitrogen inlet.
-
Reagent Addition: Charge the flask with the desired amount of DtBF and anhydrous toluene to achieve a monomer concentration of 1.0-2.0 M.
-
Inert Atmosphere: Purge the system with nitrogen or argon for at least 30 minutes to remove oxygen.
-
Initiator Addition: Add the radical initiator (AIBN or BPO) to the reaction mixture.
-
Polymerization: Heat the flask to the desired reaction temperature (typically 60-80 °C) with continuous stirring under a positive pressure of nitrogen.
-
Polymer Isolation: After the polymerization period (24-72 hours), cool the reaction to room temperature.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Drying: Collect the polymer by filtration and dry it in a vacuum oven to a constant weight.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the radical polymerization of Di-tert-butyl fumarate.
Caption: General experimental workflow for the radical polymerization of Di-tert-butyl fumarate.
Characterization of Poly(di-tert-butyl fumarate)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of the resulting polymer.
-
¹H NMR: The proton NMR spectrum of PDtBF in a suitable deuterated solvent (e.g., CDCl₃) will show the disappearance of the vinyl proton signals of the monomer (around 6.8 ppm) and the appearance of broad signals corresponding to the polymer backbone protons. The characteristic singlet for the tert-butyl protons will remain, typically around 1.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will confirm the formation of the polymer backbone with the disappearance of the sp² carbon signals of the monomer's double bond and the appearance of sp³ carbon signals for the polymer chain.
A detailed protocol for acquiring NMR spectra is as follows:
-
Sample Preparation: Dissolve approximately 10-20 mg of the dried poly(DtBF) in about 0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
Gel Permeation Chromatography (GPC)
GPC (also known as Size Exclusion Chromatography or SEC) is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.
-
System: A standard GPC system equipped with a refractive index (RI) detector is suitable.
-
Solvent/Mobile Phase: Tetrahydrofuran (THF) is a common solvent for PDtBF.
-
Columns: A set of columns appropriate for the expected molecular weight range should be used.
-
Calibration: The system should be calibrated with polystyrene standards to obtain relative molecular weights.
-
Sample Preparation: Prepare a dilute solution of the polymer in THF (e.g., 1-2 mg/mL) and filter it through a 0.22 µm syringe filter before injection.
The combination of GPC and NMR provides a comprehensive characterization of the synthesized poly(di-tert-butyl fumarate).[4]
Causality Behind Experimental Choices
-
Initiator Choice (AIBN vs. BPO): Both AIBN and BPO are common radical initiators.[1][2] The choice often depends on the desired reaction temperature. AIBN typically decomposes at a lower temperature than BPO. The initiator concentration is kept low to favor the formation of high molecular weight polymer.
-
Inert Atmosphere: The removal of oxygen is crucial because it can react with the propagating radicals, leading to inhibition or retardation of the polymerization and the formation of undesirable byproducts.
-
Purification by Precipitation: Dissolving the crude polymer and precipitating it in a non-solvent is an effective method to remove unreacted monomer, initiator fragments, and low molecular weight oligomers. Methanol is a good non-solvent for the relatively nonpolar PDtBF.
-
Solvent Choice (Toluene): In solution polymerization, an inert solvent that can dissolve both the monomer and the resulting polymer is required. Toluene is a suitable choice for the polymerization of many nonpolar monomers.[2]
Conclusion
The radical polymerization of di-tert-butyl fumarate, while kinetically distinct from that of other vinyl monomers, can be effectively controlled to produce high molecular weight, rigid-chain polymers. The protocols detailed in this application note provide a solid foundation for the synthesis and characterization of poly(di-tert-butyl fumarate). By understanding the principles behind each experimental step, researchers can confidently adapt and optimize these procedures to meet their specific scientific objectives.
References
- Otsu, T., & Yoshioka, M. (1992). Radical polymerization of isopropyl tert‐butyl fumarate and maleate, and characterization of the resulting polymers. Journal of Polymer Science Part A: Polymer Chemistry, 30(7), 1347-1354.
-
Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. Retrieved from [Link]
-
Otsu, T., Yoshioka, M., & Sunagawa, T. (1992). Radical polymerization of isopropyl tert‐butyl fumarate and maleate, and characterization of the resulting polymers. Journal of Polymer Science Part A: Polymer Chemistry, 30(7), 1347-1354. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Radical polymerization of isopropyl tert‐butyl fumarate and maleate, and characterization of the resulting polymers | Semantic Scholar [semanticscholar.org]
- 4. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
Application Notes and Protocols: Synthesis of Poly(fumaric acid) via Di-tert-butyl Fumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Poly(fumaric acid) and the Di-tert-butyl Fumarate Route
Poly(fumaric acid) (PFA) and its copolymers are gaining significant traction in the biomedical field, particularly in drug delivery and tissue engineering.[1][2] This interest stems from the inherent biocompatibility and biodegradability of fumaric acid, a key intermediate in the Krebs cycle.[3] The synthesis of PFA, however, presents challenges. Direct polymerization of fumaric acid is difficult due to its high melting point and crystalline nature. A more elegant and controllable approach involves the polymerization of a protected monomer, di-tert-butyl fumarate, followed by a straightforward deprotection step to yield the final poly(fumaric acid).
The use of the tert-butyl ester as a protecting group is strategic. The bulky tert-butyl groups enhance the solubility of the monomer and the resulting polymer, poly(di-tert-butyl fumarate), in common organic solvents, facilitating a more controlled polymerization process.[4][5] Furthermore, these protecting groups can be readily removed under acidic conditions without degrading the polymer backbone, a critical consideration for creating biocompatible materials.[4][5] This application note provides a comprehensive guide to the synthesis of poly(fumaric acid) using di-tert-butyl fumarate, detailing the underlying principles, experimental protocols, and characterization techniques.
Reaction Overview: A Two-Step Pathway to Poly(fumaric acid)
The synthesis of poly(fumaric acid) via di-tert-butyl fumarate is a two-step process:
-
Anionic Polymerization of Di-tert-butyl Fumarate: This step involves the chain-growth polymerization of the di-tert-butyl fumarate monomer to form poly(di-tert-butyl fumarate). Anionic polymerization is the method of choice as it can provide "living" characteristics, allowing for control over molecular weight and a narrow molecular weight distribution (low polydispersity index, PDI).[6][7] This level of control is crucial for designing polymers with specific properties for biomedical applications.
-
Hydrolysis of Poly(di-tert-butyl fumarate): The tert-butyl protecting groups are removed from the polymer backbone via acid-catalyzed hydrolysis to yield the final poly(fumaric acid).
Visualizing the Synthesis Workflow
Caption: Workflow for the synthesis of poly(fumaric acid).
Part 1: Anionic Polymerization of Di-tert-butyl Fumarate
Causality Behind Experimental Choices
Anionic polymerization is a powerful technique for creating well-defined polymers.[6][7][8] The choice of initiator and solvent is critical for a successful "living" polymerization, where the growing polymer chains do not terminate until intentionally quenched.[8]
-
Initiator: Organolithium reagents, such as n-butyllithium, are commonly used initiators due to their solubility in both polar and nonpolar solvents.[7] The initiation step involves the nucleophilic attack of the butyl anion on the carbon-carbon double bond of the di-tert-butyl fumarate monomer.[8][9]
-
Solvent: Anhydrous tetrahydrofuran (THF) is a suitable polar aprotic solvent that can solvate the growing anionic chain ends, preventing aggregation and promoting a controlled propagation.[10] It is imperative to use a highly purified and dry solvent to avoid premature termination of the living polymer chains.[10]
-
Temperature: The polymerization is typically carried out at low temperatures (e.g., -78 °C) to minimize side reactions, such as reaction with the carbonyl group of the ester, which can lead to a loss of control over the polymerization.[10]
Experimental Protocol: Anionic Polymerization
Materials:
| Reagent/Material | Grade | Supplier | Notes |
| Di-tert-butyl fumarate | ≥98% | Major Chemical Supplier | Purify by distillation or recrystallization before use. |
| n-Butyllithium | Solution in hexanes | Major Chemical Supplier | Titrate before use to determine the exact concentration. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Major Chemical Supplier | Dry further over sodium/benzophenone ketyl until a persistent blue color is obtained. |
| Methanol | Anhydrous | Major Chemical Supplier | For termination. |
| Argon or Nitrogen | High purity | Gas Supplier | For maintaining an inert atmosphere. |
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations.
-
Round-bottom flasks, oven-dried and cooled under inert gas.
-
Magnetic stirrer and stir bars.
-
Low-temperature bath (e.g., dry ice/acetone).
-
Syringes and needles for transferring anhydrous liquids.
Procedure:
-
Preparation: Assemble the glassware on the Schlenk line and flame-dry under vacuum. Allow to cool under a positive pressure of inert gas.
-
Solvent and Monomer Addition: Transfer the desired amount of freshly distilled anhydrous THF to the reaction flask via cannula. Cool the flask to -78 °C in a dry ice/acetone bath. Add the purified di-tert-butyl fumarate monomer to the stirred solvent.
-
Initiation: Slowly add the calculated amount of n-butyllithium solution dropwise to the monomer solution. The amount of initiator will determine the target molecular weight of the polymer.[9] A faint yellow or orange color may appear, indicating the formation of the living anionic species.
-
Propagation: Allow the reaction to proceed at -78 °C for several hours. The progress of the polymerization can be monitored by taking aliquots and analyzing them by Gel Permeation Chromatography (GPC).
-
Termination: Once the desired conversion is reached, terminate the polymerization by adding a small amount of anhydrous methanol to quench the living anionic chain ends.
-
Purification: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a non-solvent such as methanol or a methanol/water mixture. Filter the precipitated poly(di-tert-butyl fumarate) and dry it under vacuum.
Visualizing the Anionic Polymerization Mechanism
Caption: Mechanism of anionic polymerization of di-tert-butyl fumarate.
Part 2: Hydrolysis of Poly(di-tert-butyl fumarate) to Poly(fumaric acid)
Rationale for Deprotection
The tert-butyl ester groups are cleaved under acidic conditions via a mechanism that involves the formation of a stable tert-butyl carbocation.[4][5] Trifluoroacetic acid (TFA) is an effective reagent for this transformation as it is a strong acid and can also act as a solvent for the polymer.
Experimental Protocol: Hydrolysis
Materials:
| Reagent/Material | Grade | Supplier | Notes |
| Poly(di-tert-butyl fumarate) | Synthesized as above | - | |
| Trifluoroacetic acid (TFA) | Reagent grade | Major Chemical Supplier | Corrosive, handle with care in a fume hood. |
| Dichloromethane (DCM) | Anhydrous | Major Chemical Supplier | As a co-solvent if needed. |
| Diethyl ether | Anhydrous | Major Chemical Supplier | For precipitation. |
Procedure:
-
Dissolution: Dissolve the poly(di-tert-butyl fumarate) in a minimal amount of dichloromethane (if necessary) in a round-bottom flask.
-
Acid Treatment: Add an excess of trifluoroacetic acid to the polymer solution.
-
Reaction: Stir the mixture at room temperature for several hours. The progress of the deprotection can be monitored by ¹H NMR spectroscopy by observing the disappearance of the tert-butyl proton signal.
-
Purification: Precipitate the resulting poly(fumaric acid) by adding the reaction mixture to a large excess of cold diethyl ether.
-
Isolation: Filter the precipitated polymer, wash with fresh diethyl ether, and dry under vacuum to obtain the final poly(fumaric acid).
Characterization of the Polymers
Thorough characterization is essential to confirm the successful synthesis and to determine the properties of the polymers.
| Technique | Purpose | Expected Observations |
| ¹H NMR | To confirm the chemical structure of the monomer, the protected polymer, and the deprotected polymer. | Di-tert-butyl fumarate: Signals for the vinyl protons and the tert-butyl protons. Poly(di-tert-butyl fumarate): Disappearance of the vinyl proton signals and the appearance of broad signals corresponding to the polymer backbone protons and the tert-butyl protons. Poly(fumaric acid): Disappearance of the tert-butyl proton signal and the appearance of a broad signal for the carboxylic acid protons. |
| GPC/SEC | To determine the molecular weight (Mn, Mw) and the polydispersity index (PDI) of the poly(di-tert-butyl fumarate).[11][12] | A narrow PDI (typically < 1.2) is indicative of a controlled, living polymerization. |
| FTIR | To identify the functional groups present in the polymers. | Poly(di-tert-butyl fumarate): Characteristic C=O stretching of the ester. Poly(fumaric acid): Appearance of a broad O-H stretch from the carboxylic acid and a shift in the C=O stretch. |
| DSC/TGA | To determine the thermal properties such as the glass transition temperature (Tg) and the decomposition temperature.[13][14] | Provides information on the thermal stability of the polymers. |
Safety Precautions
-
n-Butyllithium: Highly pyrophoric and reacts violently with water. Handle under an inert atmosphere.[10]
-
Di-tert-butyl fumarate and its polymer: Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[15][16]
-
Trifluoroacetic acid: Highly corrosive and toxic. Use in a well-ventilated fume hood and wear appropriate PPE.[17]
-
Solvents: Tetrahydrofuran, dichloromethane, and diethyl ether are flammable. Work in a well-ventilated area away from ignition sources.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low polymer yield | Impurities in the monomer or solvent. | Purify the monomer and ensure the solvent is rigorously dried. |
| Inaccurate initiator concentration. | Titrate the n-butyllithium solution immediately before use. | |
| Broad PDI | Premature termination of the polymerization. | Ensure a strictly inert and anhydrous reaction environment. |
| Side reactions at higher temperatures. | Maintain the low reaction temperature throughout the polymerization. | |
| Incomplete deprotection | Insufficient reaction time or amount of acid. | Increase the reaction time or the excess of TFA. Monitor the reaction by ¹H NMR. |
Conclusion
The synthesis of poly(fumaric acid) via the anionic polymerization of di-tert-butyl fumarate offers a robust and controlled method for producing this promising biomaterial. By carefully controlling the reaction conditions, researchers can tailor the molecular weight and architecture of the polymer to suit specific applications in drug delivery and tissue engineering. The protocols and insights provided in this application note serve as a comprehensive guide for the successful synthesis and characterization of poly(fumaric acid).
References
- Procedures for homogeneous anionic polymerization. (n.d.).
- Dibutyl fumarate - Apollo Scientific. (n.d.).
- Dibutyl fumarate - Scientific Polymer Products, Inc. (2020, March 18).
- Rapid photo-crosslinking of fumaric acid monoethyl ester-functionalized poly(trimethylene carbonate) oligomers for drug delivery applications. (n.d.). PubMed.
- Poly(gadodiamide fumaric acid): A Bioresorbable, Radiopaque, and MRI-Visible Polymer for Biomedical Applications. (2015, August 6). ResearchGate.
- SAFETY DATA SHEET - TCI Chemicals. (2025, November 11).
- Poly(fumaric-co-sebacic) Microspheres as Oral Drug Delivery Systems. (1996, October 5). PubMed.
- Application Notes and Protocols for Anionic Polymerization of 4-Isopropyl Styrene. (n.d.). Benchchem.
- ANIONIC POLYMERIZATION: PRINCIPLES AND PRACTICE. (n.d.).
- Anionic vinyl polymerization. (n.d.). Polymer Science Learning Center.
- Anionic Polymerization Involves the Polymerization of Vinyl Monomers Possessing Strong Electronegative Groups. (n.d.). E-RESEARCHCO.
- SAFETY DATA SHEET - Sigma-Aldrich. (2023, December 5).
- 15 - SAFETY DATA SHEET. (2014, June 26).
- Poly(fumaric-co-sebacic) Microspheres As Oral Drug Delivery Systems. (n.d.). AMiner.
- Recent advances in the biomedical applications of fumaric acid and its ester derivatives: The multifaceted alternative therapeutics. (n.d.). PubMed.
- GPC-NMR Analysis for Polymer Characterisation. (n.d.). Intertek.
- Recent Advances in the Biomedical Applications of Fumaric Acid and its Ester Derivatives: The Multifaceted Alternative Therapeutics. (2015, August 10). ResearchGate.
- Anionic polymerization of (meth)acrylate esters in the presence of stabilizers of active centres. (n.d.).
- Preparation and Performance of Poly(butyl fumarate)-Based Material for Potential Application in LED Encapsulation. (2017, February 11). Semantic Scholar.
- Radical polymerization of isopropyl tert‐butyl fumarate and maleate, and characterization of the resulting polymers. (1992, June 1). Semantic Scholar.
- Poly(gadodiamide fumaric acid): A Bioresorbable, Radiopaque, and MRI-Visible Polymer for Biomedical Applications. (n.d.). Korea Science.
- Polymerization Initiators. (n.d.). TCI Chemicals.
- Mechanical and thermal properties of poly(lactic acid) plasticized with dibutyl maleate and fumarate isomers: Promising alternatives as biodegradable plasticizers. (n.d.). ResearchGate.
- Fumaric acid production by fermentation. (n.d.). PMC - NIH.
- Analysis of Polymers (GPC Center). (n.d.). MS & NMR Center / Alfa Chemistry.
- (PDF) Fumaric Acid: Production and Application Aspects. (n.d.). ResearchGate.
- Initiators. (n.d.). Sigma-Aldrich.
- Polymers characterization by 1H NMR, DSC and GPC. (n.d.). ResearchGate.
- Preparation and Performance of Poly(butyl fumarate)-Based Material for Potential Application in LED Encapsulation. (n.d.). MDPI.
- The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. (2022, August 10). MDPI.
- Controlled Anionic Polymerization of tert-Butyl Acrylate with Diphenylmethyl Anions in the Presence of Dialkylzinc. (n.d.). Scilit.
- Polymerization Initiators in Plastic Compounds: Overview and Benefits. (2025, June 26). SpecialChem.
- Technical Support Center: Synthesis of Dibutyl Fumarate. (n.d.). Benchchem.
- The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. (2022, August 1). NSF PAGES.
- Synthesis of Poly(Propylene Fumarate). (n.d.). PMC - NIH.
- Showing NP-Card for Fumaric acid (NP0000045). (n.d.). NP-MRD.
- Anionic polymerization of ethyl acrylate initiated by tetrabutylammonium azide: direct synthesis of end-clickable polyacrylate. (n.d.). Polymer Chemistry (RSC Publishing).
- BMRB entry bmse000083 - Fumaric Acid. (n.d.).
- Preparation and Performance of Poly(butyl fumarate)-Based Material for Potential Application in LED Encapsulation. (n.d.). Semantic Scholar.
- An In-depth Technical Guide to the Exploratory Studies of Dibutyl Fumarate Polymerization. (n.d.). Benchchem.
- Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. (n.d.). Green Chemistry (RSC Publishing).
- (PDF) The thermal degradation of poly(iso-butyl methacrylate) and poly(sec-butyl methacrylate). (n.d.). ResearchGate.
-
Synthesis of Novel p-tert-Butylcalix[18]arene Derivative: Structural Characterization of a Methanol Inclusion Compound. (n.d.). MDPI. Retrieved from
Sources
- 1. Recent advances in the biomedical applications of fumaric acid and its ester derivatives: The multifaceted alternative therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NP-MRD: Showing NP-Card for Fumaric acid (NP0000045) [np-mrd.org]
- 4. mdpi.com [mdpi.com]
- 5. The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine | NSF Public Access Repository [par.nsf.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 8. pslc.ws [pslc.ws]
- 9. eresearchco.com [eresearchco.com]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 12. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. scipoly.com [scipoly.com]
- 17. fishersci.com [fishersci.com]
- 18. Rapid photo-crosslinking of fumaric acid monoethyl ester-functionalized poly(trimethylene carbonate) oligomers for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Di-tert-butyl Fumarate as a Versatile Ligand in Palladium-Catalyzed Cross-Coupling Reactions: Application Notes and Protocols
Introduction: The Strategic Role of Ancillary Ligands in Homogeneous Catalysis
In the realm of organometallic catalysis, the performance of a metallic center is intricately modulated by its coordination sphere. Ancillary ligands, while not directly participating in the bond-forming events, are pivotal in dictating the catalyst's stability, solubility, and reactivity. The judicious selection of these ligands can profoundly influence the efficiency and selectivity of a catalytic transformation. Electron-deficient olefins, for instance, have emerged as a compelling class of ligands capable of stabilizing low-valent metal centers, such as Palladium(0), which are crucial intermediates in a multitude of cross-coupling reactions.[1]
This guide focuses on di-tert-butyl fumarate (dtbf), an electron-deficient alkene, and its application as a labile, stabilizing ligand in palladium-catalyzed cross-coupling reactions. By analogy to its less sterically hindered counterpart, dimethyl fumarate (DMFU), dtbf is poised to form stable, air-tolerant Pd(0) precatalysts.[1] The steric bulk of the tert-butyl groups in dtbf is hypothesized to influence the lability of the ligand, potentially leading to faster catalyst activation and unique reactivity profiles. These characteristics make dtbf-ligated palladium complexes attractive for a broad range of synthetic applications, from high-throughput screening to process development in the pharmaceutical and agrochemical industries.[1]
This document provides a comprehensive overview of the synthesis of di-tert-butyl fumarate, the preparation of its palladium complexes, and detailed protocols for its application in cornerstone cross-coupling reactions, including the Heck and Suzuki-Miyaura couplings.
Synthesis of Di-tert-butyl Fumarate
The most common and straightforward method for synthesizing di-tert-butyl fumarate is through the Fischer-Speier esterification of fumaric acid with tert-butanol. This reaction is typically catalyzed by a strong acid.
Protocol 1: Synthesis of Di-tert-butyl Fumarate
Materials:
-
Fumaric acid
-
tert-Butanol
-
Concentrated sulfuric acid (catalytic amount)
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add fumaric acid and an excess of tert-butanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude di-tert-butyl fumarate.
-
Purify the crude product by recrystallization or column chromatography to yield pure di-tert-butyl fumarate.
Preparation of (dtbf)Pd(0)-Phosphine Precatalysts
Stable and well-defined Pd(0) precatalysts are highly desirable for their ease of handling and for ensuring reproducible catalytic activity. Di-tert-butyl fumarate can be employed to synthesize air-stable (dtbf)Pd(0)-phosphine complexes. These complexes can be generated in situ or isolated as single components. The following protocol is adapted from the synthesis of analogous dimethyl fumarate complexes and is expected to be applicable to di-tert-butyl fumarate.[1]
Protocol 2: Synthesis of (Phosphine)Pd(dtbf) Complexes
Materials:
-
(4-AnDAB)Pd(dtbf) or other suitable Pd(0) source (e.g., Pd₂(dba)₃)
-
Desired phosphine ligand (e.g., triphenylphosphine, XPhos, SPhos)[1]
-
Toluene or other anhydrous, deoxygenated solvent
-
Inert atmosphere glovebox or Schlenk line
-
Standard Schlenk glassware
Procedure:
-
Inside an inert atmosphere glovebox, dissolve the (4-AnDAB)Pd(dtbf) precursor in anhydrous, deoxygenated toluene in a Schlenk flask.
-
In a separate vial, dissolve one equivalent of the desired phosphine ligand in the same solvent.
-
Slowly add the phosphine ligand solution to the stirring solution of the palladium precursor at room temperature.
-
Stir the reaction mixture for 1-4 hours at room temperature. The progress of the ligand exchange can be monitored by ³¹P NMR spectroscopy if desired.
-
Upon completion, the (phosphine)Pd(dtbf) complex can be isolated by precipitation with a non-polar solvent like pentane or hexane, followed by filtration and drying under vacuum.[1]
Application in Palladium-Catalyzed Cross-Coupling Reactions
The (dtbf)Pd(0)-phosphine complexes are anticipated to be effective precatalysts for a variety of cross-coupling reactions. The labile nature of the dtbf ligand allows for the ready formation of the active catalytic species upon oxidative addition of the substrate.
Heck Coupling Reaction
The Heck reaction is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.
Materials:
-
Aryl bromide
-
Alkene (e.g., styrene, butyl acrylate)
-
(Phosphine)Pd(dtbf) precatalyst (e.g., (PPh₃)Pd(dtbf))
-
Base (e.g., triethylamine, potassium carbonate)
-
Anhydrous, deoxygenated solvent (e.g., toluene, DMF)
-
Inert atmosphere glovebox or Schlenk line
-
Standard Schlenk glassware
Procedure:
-
In an inert atmosphere glovebox, charge a Schlenk tube with the aryl bromide, the (Phosphine)Pd(dtbf) precatalyst (typically 1-5 mol%), and the base.
-
Add the anhydrous, deoxygenated solvent, followed by the alkene.
-
Seal the Schlenk tube and bring it out of the glovebox.
-
Heat the reaction mixture in an oil bath at the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent and wash with water.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide.
Materials:
-
Aryl bromide
-
Arylboronic acid
-
(Phosphine)Pd(dtbf) precatalyst (e.g., (XPhos)Pd(dtbf))
-
Base (e.g., potassium phosphate, cesium carbonate)
-
Anhydrous, deoxygenated solvent (e.g., dioxane, THF, toluene)
-
Water (for some protocols)
-
Inert atmosphere glovebox or Schlenk line
-
Standard Schlenk glassware
Procedure:
-
In an inert atmosphere glovebox, charge a Schlenk tube with the aryl bromide, arylboronic acid (typically 1.1-1.5 equivalents), the (Phosphine)Pd(dtbf) precatalyst (typically 1-5 mol%), and the base.
-
Add the anhydrous, deoxygenated solvent (and water if required by the specific conditions).
-
Seal the Schlenk tube and bring it out of the glovebox.
-
Heat the reaction mixture in an oil bath at the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and wash with water.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
| Parameter | Heck Coupling | Suzuki-Miyaura Coupling |
| Palladium Precatalyst | (PPh₃)Pd(dtbf) | (XPhos)Pd(dtbf) |
| Substrates | Aryl bromide, Alkene | Aryl bromide, Arylboronic acid |
| Base | Triethylamine | Potassium phosphate |
| Solvent | Toluene | Dioxane |
| Temperature | 80-120 °C | 80-110 °C |
| Typical Catalyst Loading | 1-5 mol% | 1-5 mol% |
| Table 1: Representative conditions for Heck and Suzuki-Miyaura couplings using (dtbf)Pd(0) precatalysts. |
Conclusion and Future Outlook
Di-tert-butyl fumarate presents itself as a promising, sterically demanding, and electron-deficient olefin ligand for the stabilization of Pd(0) in the form of air-stable precatalysts. The protocols outlined in this guide, based on established procedures for analogous ligands, provide a solid foundation for researchers to explore the utility of dtbf in a wide array of palladium-catalyzed cross-coupling reactions. The increased steric bulk of the tert-butyl groups compared to methyl groups in DMFU may offer advantages in terms of catalyst activation and turnover frequencies. Further investigations are warranted to fully elucidate the catalytic potential of di-tert-butyl fumarate and to expand its application to other important transformations in modern organic synthesis.
References
-
Nathan D. Ide, et al. Alkene-Coordinated Palladium(0) Cross-Coupling Precatalysts: Comparing Oxidative Addition and Catalytic Reactivity for Dimethyl Fumarate and Maleic Anhydride Stabilizing Ligands. ChemRxiv. [Link]
Sources
Application Notes and Protocols: Di-tert-butyl Fumarate in Fine Chemical Synthesis
Introduction: The Unique Reactivity of a Sterically Hindered Electrophile
Di-tert-butyl fumarate (DTBF) is a symmetrically substituted, electron-deficient alkene that serves as a versatile building block in modern organic synthesis. Its chemical reactivity is dominated by the electrophilic nature of the carbon-carbon double bond, which is flanked by two sterically demanding tert-butyl ester groups. This unique structural feature imparts both challenges and opportunities for the synthetic chemist. The bulky tert-butyl groups modulate the reactivity of the Michael acceptor, influencing reaction rates and, in some cases, stereochemical outcomes.[1] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications of di-tert-butyl fumarate in the synthesis of fine chemicals, with a focus on its utility in Michael additions and Diels-Alder reactions, and its role as a precursor to valuable synthetic intermediates.
Core Applications in Fine Chemical Synthesis
Michael Addition Reactions: Constructing Substituted Succinates
Di-tert-butyl fumarate is an excellent Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles to afford substituted di-tert-butyl succinates.[1] These succinate derivatives are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. The tert-butyl esters can be readily hydrolyzed under acidic conditions to the corresponding dicarboxylic acid, or selectively cleaved to the monoester, providing a handle for further functionalization.
Mechanism of the Michael Addition:
The reaction proceeds via the nucleophilic attack at the β-carbon of the electron-deficient double bond of di-tert-butyl fumarate, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation yields the final substituted succinate product.
Figure 1: Generalized mechanism of a Michael addition to di-tert-butyl fumarate.
Protocol 1: Base-Catalyzed Michael Addition of a Thiol to Di-tert-butyl Fumarate
This protocol describes the addition of a thiol to di-tert-butyl fumarate using a catalytic amount of a non-nucleophilic base. The bulky tert-butyl groups of DTBF can slow the reaction rate compared to less hindered fumarates; therefore, gentle heating may be required to achieve a reasonable reaction time.
Materials:
-
Di-tert-butyl fumarate (1.0 equiv)
-
Thiol (e.g., thiophenol, 1.1 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add di-tert-butyl fumarate and anhydrous THF.
-
Stir the solution at room temperature until the di-tert-butyl fumarate is fully dissolved.
-
Add the thiol to the solution via syringe.
-
Add DBU to the reaction mixture.
-
Heat the reaction to a gentle reflux (approximately 66 °C for THF) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Self-Validation and Expected Outcome:
-
TLC Monitoring: The disappearance of the starting materials (di-tert-butyl fumarate and thiol) and the appearance of a new, less polar spot corresponding to the product should be observed.
-
Spectroscopic Analysis: The formation of the product can be confirmed by ¹H NMR spectroscopy, where the disappearance of the vinyl protons of di-tert-butyl fumarate (typically around 6.8 ppm) and the appearance of new signals for the succinate backbone will be evident.
-
Yield: Good to excellent yields are expected, though this will be dependent on the specific thiol used.
| Parameter | Value | Rationale |
| Solvent | Anhydrous THF | Aprotic and dissolves both reactants well. |
| Base | DBU | A strong, non-nucleophilic base suitable for catalyzing the reaction without competing in the addition. |
| Temperature | Reflux | The steric hindrance of the tert-butyl groups can necessitate heating to achieve a practical reaction rate. |
| Work-up | Aqueous NH₄Cl quench | Neutralizes the basic catalyst and protonates any remaining enolate. |
Diels-Alder Reactions: Accessing Six-Membered Rings
Di-tert-butyl fumarate serves as a competent dienophile in [4+2] cycloaddition reactions, reacting with conjugated dienes to form substituted cyclohexene derivatives.[1] The electron-withdrawing ester groups activate the double bond for reaction with electron-rich dienes. The stereochemistry of the dienophile is retained in the product, meaning the trans geometry of the fumarate is translated to a trans relationship of the ester groups in the cyclohexene ring.
Mechanism of the Diels-Alder Reaction:
This reaction is a concerted pericyclic reaction, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state.
Figure 2: Generalized mechanism of a Diels-Alder reaction with di-tert-butyl fumarate.
Protocol 2: Diels-Alder Reaction of Di-tert-butyl Fumarate with Cyclopentadiene
This protocol details the reaction between di-tert-butyl fumarate and freshly cracked cyclopentadiene. Cyclopentadiene is a highly reactive diene, and the reaction often proceeds readily at or below room temperature.
Materials:
-
Di-tert-butyl fumarate (1.0 equiv)
-
Cyclopentadiene (freshly cracked from dicyclopentadiene, 1.5 equiv)
-
Anhydrous dichloromethane (DCM)
-
Hexanes
Procedure:
-
Dissolve di-tert-butyl fumarate in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the freshly cracked cyclopentadiene to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the solvent under reduced pressure.
-
The crude product can often be purified by recrystallization from a suitable solvent system (e.g., DCM/hexanes) or by flash column chromatography.
Self-Validation and Expected Outcome:
-
TLC Monitoring: Observe the consumption of the starting materials and the formation of a new product spot.
-
Spectroscopic Analysis: ¹H NMR spectroscopy will confirm the formation of the bicyclic adduct, with the disappearance of the fumarate and diene proton signals and the appearance of characteristic signals for the bicyclo[2.2.1]heptene system.
-
Stereochemistry: The endo product is typically the major isomer formed under kinetic control due to favorable secondary orbital interactions. This can be confirmed by 2D NMR techniques (e.g., NOESY).
-
Yield: High yields are generally expected for this reaction.
| Parameter | Value | Rationale |
| Diene | Freshly cracked cyclopentadiene | Cyclopentadiene readily dimerizes at room temperature, so it must be freshly prepared by a retro-Diels-Alder reaction of dicyclopentadiene. |
| Temperature | 0 °C to room temperature | The high reactivity of cyclopentadiene allows for mild reaction conditions, which can help to minimize side reactions. |
| Solvent | Anhydrous DCM | A relatively non-polar solvent that is suitable for this cycloaddition and is easily removed. |
| Purification | Recrystallization/Chromatography | Effective for removing any unreacted starting materials and separating isomeric products if necessary. |
Application in Pharmaceutical and Bioactive Molecule Synthesis
The succinate and cyclohexene scaffolds derived from di-tert-butyl fumarate are prevalent in a variety of biologically active molecules and serve as key intermediates in drug development.
Precursors to Chiral Succinates and Amino Acids
The Michael addition products of di-tert-butyl fumarate can be further manipulated to generate chiral building blocks. For instance, asymmetric conjugate addition reactions, employing chiral catalysts, can lead to the enantioselective synthesis of substituted succinates. These chiral succinates are valuable precursors for the synthesis of constrained amino acids and other chiral ligands used in asymmetric catalysis.
Role in the Synthesis of Antiviral Drugs
While di-tert-butyl fumarate itself may not be a direct component of the final drug, the fumarate moiety is crucial in the formulation of several important pharmaceuticals. For example, the highly successful antiretroviral drug Tenofovir is often administered as a prodrug, either as tenofovir disoproxil fumarate or tenofovir alafenamide fumarate.[1] The fumaric acid component forms a salt with the active pharmaceutical ingredient (API), which can improve its stability, solubility, and bioavailability. The synthesis of the active phosphonate component of Tenofovir can be achieved through routes involving di-tert-butyl phosphonate intermediates.[2] This highlights the importance of understanding the chemistry of fumarates and their derivatives in the broader context of drug development and formulation.
Sources
Synthesis of Di-tert-butyl Fumarate via Fischer-Speier Esterification: An Application Note and Protocol
Abstract
Di-tert-butyl fumarate is a key chemical intermediate in organic synthesis and polymer chemistry, valued for its role as a Michael acceptor and a dienophile in Diels-Alder reactions.[1] Its bulky tert-butyl groups confer unique properties to the molecule, influencing its reactivity and the characteristics of polymers derived from it. This application note provides a comprehensive, step-by-step protocol for the synthesis of di-tert-butyl fumarate from fumaric acid and tert-butanol via the classic Fischer-Speier esterification. We delve into the mechanistic underpinnings of this acid-catalyzed reaction, offer practical insights for optimizing reaction conditions, and detail methods for purification and characterization, ensuring a high-purity final product. This guide is intended for researchers, chemists, and professionals in drug development and materials science.
Introduction: The Significance of Di-tert-butyl Fumarate and the Fischer-Speier Approach
Di-tert-butyl fumarate's utility in organic synthesis stems from its electron-deficient carbon-carbon double bond, activated by two electron-withdrawing ester groups.[1] This electronic feature makes it an excellent substrate for a variety of chemical transformations. The sterically demanding tert-butyl groups play a crucial role in directing the stereochemical outcome of reactions and enhancing the thermal stability of resulting polymers.[2][3] In the realm of drug development, the fumarate backbone is a recurring motif, and its derivatives are explored for their therapeutic potential.
The Fischer-Speier esterification, first described in 1895, remains a cornerstone of organic synthesis for its simplicity and cost-effectiveness in converting carboxylic acids and alcohols into esters.[4][5] The reaction is an acid-catalyzed nucleophilic acyl substitution that proceeds under equilibrium conditions.[4][6] For the synthesis of di-tert-butyl fumarate, this involves the reaction of fumaric acid with an excess of tert-butanol in the presence of a strong acid catalyst, typically sulfuric acid.[1]
The Mechanism of Fischer-Speier Esterification
The Fischer-Speier esterification is a reversible process, and its mechanism involves several key steps.[4] Understanding this mechanism is crucial for optimizing reaction conditions to favor the formation of the desired ester product.
Diagram 1: Mechanism of Fischer-Speier Esterification for Di-tert-butyl Fumarate
Caption: The acid-catalyzed mechanism for the formation of di-tert-butyl fumarate.
The key stages of the mechanism are as follows:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates one of the carbonyl oxygens of fumaric acid, increasing the electrophilicity of the carbonyl carbon.[4][7]
-
Nucleophilic Attack: A molecule of tert-butanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[6]
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group (from tert-butanol) to one of the original hydroxyl groups of the carboxylic acid.[4]
-
Elimination of Water: The protonated hydroxyl group is now a good leaving group (water), which is eliminated to form a resonance-stabilized carbocation.[7]
-
Deprotonation: A base (such as another molecule of the alcohol or the conjugate base of the catalyst) removes the proton from the remaining hydroxyl group, regenerating the carbonyl group and yielding the mono-ester.
-
Repeat for the Second Carboxylic Acid Group: The process is repeated for the second carboxylic acid group to form the final product, di-tert-butyl fumarate.
To drive the equilibrium towards the product side, an excess of the alcohol (tert-butanol) is typically used, and/or the water generated during the reaction is removed.[4][5]
Experimental Protocol
This protocol details the synthesis of di-tert-butyl fumarate on a laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Fumaric Acid | ≥99% | Standard Chemical Supplier | |
| tert-Butanol | Anhydrous, ≥99.5% | Standard Chemical Supplier | Must be anhydrous. |
| Sulfuric Acid | Concentrated (98%) | Standard Chemical Supplier | Handle with extreme care. |
| Toluene | Anhydrous | Standard Chemical Supplier | Used as a solvent to facilitate water removal. |
| Sodium Bicarbonate | Saturated Aqueous Solution | Prepared in-house | For neutralization. |
| Dichloromethane | Reagent Grade | Standard Chemical Supplier | For extraction. |
| Anhydrous Sodium Sulfate | Reagent Grade | Standard Chemical Supplier | For drying the organic phase. |
| Diethyl Ether | Reagent Grade | Standard Chemical Supplier | For recrystallization. |
| n-Hexane | Reagent Grade | Standard Chemical Supplier | For recrystallization. |
Equipment
-
Round-bottom flask (250 mL)
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Büchner funnel and flask
-
Standard laboratory glassware
Step-by-Step Procedure
Diagram 2: Experimental Workflow for Di-tert-butyl Fumarate Synthesis
Caption: A streamlined workflow for the synthesis and purification of di-tert-butyl fumarate.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine fumaric acid (11.6 g, 0.1 mol), tert-butanol (37.1 g, 0.5 mol, approximately 47 mL), and toluene (100 mL).
-
Catalyst Addition: While stirring the mixture, carefully and slowly add concentrated sulfuric acid (2.7 mL, ~5 g, 0.05 mol) dropwise. Caution: This addition is exothermic.
-
Reflux and Water Removal: Assemble a Dean-Stark apparatus and a reflux condenser on top of the reaction flask. Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until water is no longer collected (typically 4-6 hours).
-
Reaction Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the cooled mixture into a separatory funnel containing 100 mL of a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ evolution will occur. Swirl gently at first, and then shake more vigorously, venting frequently.
-
Extraction: Separate the layers and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.
-
Drying and Solvent Removal: Wash the combined organic layers with brine (50 mL), and then dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Recrystallize the crude solid from a mixture of diethyl ether and n-hexane to yield pure di-tert-butyl fumarate as a white crystalline solid.[3]
-
Characterization: Characterize the final product by determining its melting point and acquiring ¹H NMR and IR spectra.
Characterization of Di-tert-butyl Fumarate
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
| Technique | Expected Results |
| Appearance | White to off-white solid.[8] |
| Melting Point | 62-63°C.[3] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.8 (s, 2H, =CH), 1.5 (s, 18H, -C(CH₃)₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 164.5 (C=O), 133.5 (=CH), 81.5 (-C(CH₃)₃), 28.0 (-C(CH₃)₃). |
| IR (KBr, cm⁻¹) | ~1715 (C=O stretch), ~1645 (C=C stretch), ~2980 (C-H stretch).[3] |
Troubleshooting and Key Considerations
-
Low Yield: If the yield is low, ensure that anhydrous reagents were used, as water can shift the equilibrium back towards the starting materials. Also, confirm that a sufficient excess of tert-butanol was used and that the reaction was allowed to proceed to completion.
-
Side Reactions: Tertiary alcohols like tert-butanol are prone to elimination under acidic conditions to form isobutene.[5] Maintaining a controlled reaction temperature can minimize this side reaction.
-
Incomplete Neutralization: Ensure that all the acidic catalyst is neutralized during the work-up to prevent hydrolysis of the ester during storage. The aqueous layer should be basic to litmus paper after neutralization.
-
Purification: If the product is oily or difficult to crystallize, it may be contaminated with unreacted tert-butanol or byproducts. Column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) can be an effective alternative purification method.[1]
Conclusion
The Fischer-Speier esterification is a robust and efficient method for the synthesis of di-tert-butyl fumarate. By carefully controlling the reaction conditions, particularly through the use of an excess of the alcohol and the removal of water, a high yield of the desired product can be achieved. The protocol and insights provided in this application note offer a reliable guide for researchers and professionals requiring this valuable chemical intermediate for their work in organic synthesis, polymer chemistry, and drug development.
References
-
Benchchem. Di-tert-butyl Fumarate CAS 7633-38-7 - Research Chemical.
-
Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
-
Benchchem. An In-depth Technical Guide to the Synthesis and Characterization of Dibutyl Fumarate.
-
Benchchem. Buy Dibutyl fumarate | 105-75-9.
-
RSC Publishing. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry.
-
Chemguide. mechanism for the esterification reaction.
-
ResearchGate. Mechanism of acid-catalysed esterification of carboxylic acids.
-
ACS Publications. The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids.
-
Smolecule. Buy Di-tert-butyl fumarate | 7633-38-7.
-
ChemicalBook. Dibutyl fumarate synthesis.
-
Wikipedia. Fischer–Speier esterification.
-
OperaChem. Fischer Esterification-Typical Procedures.
-
Organic Chemistry Portal. Fischer Esterification.
-
Benchchem. Application of Dibutyl Fumarate in Polymer Synthesis: Application Notes and Protocols.
-
YouTube. Fischer Esterification.
-
MySkinRecipes. Di-tert-butyl fumarate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy Dibutyl fumarate | 105-75-9 [smolecule.com]
- 3. Buy Di-tert-butyl fumarate | 7633-38-7 [smolecule.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Di-tert-butyl fumarate [myskinrecipes.com]
Application Notes and Protocols: Di-tert-butyl Fumarate in Polymer Chemistry
<
Introduction: The Strategic Role of Di-tert-butyl Fumarate in Advanced Polymer Synthesis
Di-tert-butyl fumarate (DtBF) has emerged as a monomer of significant interest in the field of polymer chemistry, particularly for applications demanding stimuli-responsive and biocompatible materials. Its unique structural feature—the sterically hindered tert-butyl ester groups—imparts valuable properties to the resulting polymers. The primary utility of poly(di-tert-butyl fumarate) (PDtBF) lies in its capacity to undergo a clean thermal degradation to poly(fumaric acid) and isobutylene. This transformation is pivotal for the development of "smart" polymers that can be tailored for specific applications, most notably in the realm of drug delivery and biomedical devices.[1][2]
Fumaric acid and its esters have been investigated for various biomedical applications, including their use in drug delivery vehicles and as components of biodegradable scaffolds for tissue engineering.[1][2] The conversion of the hydrophobic PDtBF to the hydrophilic poly(fumaric acid) allows for a dramatic change in polymer solubility and functionality, a property that can be harnessed for the controlled release of therapeutic agents.[3][4][5] This guide provides an in-depth exploration of DtBF as a monomer, detailing its synthesis, polymerization methodologies, and the subsequent thermal modification of the resulting polymer, with a focus on practical, field-proven protocols for researchers and professionals in polymer science and drug development.
PART 1: Monomer Synthesis and Characterization
A reliable and well-characterized monomer is the cornerstone of any successful polymerization. This section outlines the synthesis and purification of di-tert-butyl fumarate and the analytical techniques for its characterization.
Protocol 1: Synthesis of Di-tert-butyl Fumarate
This protocol is adapted from standard esterification procedures for fumaric acid.
Materials:
-
Fumaric acid
-
tert-Butanol
-
Sulfuric acid (concentrated)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve fumaric acid in an excess of tert-butanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux the reaction mixture for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Characterization of Di-tert-butyl Fumarate
Accurate characterization of the monomer is crucial to ensure the desired polymer properties. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary techniques for this purpose.[6]
¹H NMR Spectroscopy:
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
-
Sample Preparation: Dissolve 10-20 mg of DtBF in approximately 0.7 mL of a deuterated solvent such as chloroform-d (CDCl₃).[6]
-
Expected Chemical Shifts (in CDCl₃):
-
~6.8 ppm (singlet, 2H, vinyl protons, -CH=CH-)
-
~1.5 ppm (singlet, 18H, tert-butyl protons, -C(CH₃)₃)
-
¹³C NMR Spectroscopy:
-
Expected Chemical Shifts (in CDCl₃):
-
~164 ppm (carbonyl carbon, C=O)
-
~133 ppm (vinyl carbon, -CH=CH-)
-
~82 ppm (quaternary carbon of tert-butyl group, -C(CH₃)₃)
-
~28 ppm (methyl carbons of tert-butyl group, -C(CH₃)₃)
-
Infrared (IR) Spectroscopy:
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.[6]
-
Sample Preparation: A thin film of liquid DtBF can be analyzed between salt plates (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.[6]
-
Characteristic Absorption Bands:
-
~1710 cm⁻¹ (C=O stretching of the ester)
-
~1645 cm⁻¹ (C=C stretching of the alkene)
-
~980 cm⁻¹ (trans C-H bend of the alkene)
-
PART 2: Polymerization of Di-tert-butyl Fumarate
The polymerization of DtBF can be achieved through various techniques. The choice of method depends on the desired polymer architecture, molecular weight, and polydispersity. Due to the steric hindrance of the tert-butyl groups, the polymerization of dialkyl fumarates can be challenging.[7]
Protocol 2: Free Radical Polymerization of Di-tert-butyl Fumarate
This protocol provides a general method for the homopolymerization of DtBF using a free-radical initiator.
Materials:
-
Di-tert-butyl fumarate (DtBF), purified
-
2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO), recrystallized
-
Toluene or another suitable solvent
-
Methanol or n-hexane (for precipitation)
-
Schlenk flask or reaction vessel with a condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
Procedure:
-
In a Schlenk flask, dissolve the desired amount of DtBF and AIBN (typically 1-2 mol% relative to the monomer) in toluene. A common monomer to solvent ratio is 1:1 by volume.[8]
-
Deoxygenate the solution by bubbling with nitrogen for at least 30 minutes.
-
Heat the reaction mixture to 70-80°C under a nitrogen atmosphere with continuous stirring.[8]
-
Allow the polymerization to proceed for several hours (e.g., 24-48 hours).[7]
-
Terminate the polymerization by cooling the reaction vessel in an ice bath.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent like methanol or n-hexane with vigorous stirring.[8]
-
Collect the precipitated polymer by filtration and wash with fresh non-solvent.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Causality of Experimental Choices:
-
Initiator: AIBN and BPO are common free-radical initiators that decompose at moderate temperatures to generate radicals, initiating the polymerization.
-
Solvent: Toluene is a relatively inert solvent that can dissolve both the monomer and the resulting polymer.
-
Inert Atmosphere: Oxygen can inhibit free-radical polymerization by reacting with the growing polymer chains. Therefore, purging with nitrogen is essential.[8]
-
Precipitation: This step is crucial for purifying the polymer by removing unreacted monomer and initiator fragments.
Controlled Radical Polymerization: RAFT and ATRP
For more precise control over the polymer's molecular weight and to achieve a narrow molecular weight distribution (low polydispersity index, PDI), controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are preferred.
RAFT Polymerization:
RAFT polymerization utilizes a chain transfer agent (CTA) to mediate the polymerization in a living/controlled manner.[9][10][11] The choice of CTA is critical and depends on the monomer. For acrylates and methacrylates, dithiobenzoates and trithiocarbonates are commonly used.[10][11]
Atom Transfer Radical Polymerization (ATRP):
ATRP employs a transition metal complex (e.g., a copper-based catalyst) to reversibly activate and deactivate the growing polymer chains.[12][13][14] This allows for the synthesis of well-defined polymers with complex architectures.[12][15] The catalyst system, typically consisting of a copper(I) halide and a nitrogen-based ligand, is crucial for the success of the polymerization.[13][16]
Detailed protocols for RAFT and ATRP of DtBF would require specific optimization of the CTA or catalyst system, respectively. Researchers should refer to literature on the controlled polymerization of sterically hindered monomers for guidance.
Polymer Characterization
The synthesized poly(di-tert-butyl fumarate) should be characterized to determine its molecular weight, molecular weight distribution, and thermal properties.
Gel Permeation Chromatography (GPC):
GPC (also known as Size Exclusion Chromatography, SEC) is the primary technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.[17][18]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy can confirm the structure of the polymer and, in some cases, provide information about the polymer's tacticity.[19][20]
Thermal Analysis:
Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and glass transition temperature (Tg) of the polymer.[21][22][23][24] TGA is particularly important for studying the thermal degradation of PDtBF to poly(fumaric acid).
PART 3: Post-Polymerization Modification: Thermal Conversion to Poly(fumaric acid)
The key feature of PDtBF is its ability to undergo thermal degradation to form poly(fumaric acid) through the elimination of isobutylene.[23][25] This transformation converts a hydrophobic polymer into a hydrophilic and functional one.
Protocol 3: Thermal Degradation of Poly(di-tert-butyl fumarate)
Materials:
-
Poly(di-tert-butyl fumarate)
-
Thermogravimetric Analyzer (TGA) or a tube furnace with temperature control
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Place a known amount of the dried PDtBF polymer in a TGA pan or a suitable crucible for a tube furnace.
-
Heat the sample under a nitrogen atmosphere. The heating profile will depend on the desired extent of conversion. A typical temperature range for the degradation is 200-300°C.[25]
-
The degradation can be monitored in real-time using TGA by observing the mass loss corresponding to the elimination of isobutylene.
-
Alternatively, the polymer can be heated in a tube furnace at a set temperature for a specific duration.
-
After cooling to room temperature under an inert atmosphere, the resulting solid, poly(fumaric acid), can be collected.
Characterization of the Conversion:
-
FTIR Spectroscopy: The conversion can be monitored by the disappearance of the characteristic C-H stretches of the tert-butyl group and the appearance of a broad O-H stretch from the carboxylic acid groups.
-
NMR Spectroscopy: ¹H NMR in a suitable solvent (e.g., DMSO-d₆) will show the disappearance of the tert-butyl signal and the appearance of a broad peak corresponding to the carboxylic acid protons.
-
Solubility Test: A simple qualitative test is to check the solubility of the polymer before and after heating. PDtBF is soluble in many organic solvents, while poly(fumaric acid) is typically soluble in polar solvents like water or DMSO.
Data Presentation
Table 1: Representative Data for Free Radical Polymerization of Di-tert-butyl Fumarate
| Entry | Initiator (mol%) | Solvent | Temperature (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | AIBN (1.0) | Toluene | 70 | 24 | 15,000 | 2.1 |
| 2 | BPO (1.0) | Dioxane | 80 | 24 | 18,000 | 2.3 |
| 3 | AIBN (0.5) | Toluene | 70 | 48 | 25,000 | 1.9 |
Note: The values in this table are illustrative and can vary depending on the specific reaction conditions.
Table 2: Thermal Properties of Poly(di-tert-butyl fumarate) and Poly(fumaric acid)
| Polymer | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (°C) |
| Poly(di-tert-butyl fumarate) | ~140-160 | ~200-300 |
| Poly(fumaric acid) | >200 (often does not show a clear Tg) | >300 |
Visualizations
Caption: Workflow for the synthesis and modification of polymers from DtBF.
Caption: Thermal degradation of PDtBF to PFA and isobutylene.
Conclusion and Future Outlook
Di-tert-butyl fumarate serves as a valuable monomer for the synthesis of thermally responsive polymers. The straightforward conversion of poly(di-tert-butyl fumarate) to poly(fumaric acid) provides a versatile platform for designing materials with tunable properties. This capability is particularly advantageous in the field of drug delivery, where changes in hydrophilicity can be exploited to trigger the release of encapsulated therapeutics. Further research into the controlled polymerization of DtBF will enable the synthesis of more complex architectures, such as block copolymers and star polymers, opening up new avenues for the development of advanced functional materials for biomedical and other high-technology applications.
References
-
Rapid photo-crosslinking of fumaric acid monoethyl ester-functionalized poly(trimethylene carbonate) oligomers for drug delivery applications. PubMed. Available at: [Link]
-
Poly(fumaric-co-sebacic) Microspheres as Oral Drug Delivery Systems. PubMed. Available at: [Link]
-
Poly(fumaric-co-sebacic) Microspheres As Oral Drug Delivery Systems. AMiner. Available at: [Link]
-
Recent advances in the biomedical applications of fumaric acid and its ester derivatives: The multifaceted alternative therapeutics. PubMed. Available at: [Link]
-
Preparation and Performance of Poly(butyl fumarate)-Based Material for Potential Application in LED Encapsulation. MDPI. Available at: [Link]
-
Recent Advances in the Biomedical Applications of Fumaric Acid and its Ester Derivatives: The Multifaceted Alternative Therapeutics. ResearchGate. Available at: [Link]
-
GPC-NMR Analysis for Polymer Characterisation. Intertek. Available at: [Link]
-
Searching for More Effective Agents and Conditions for the RAFT Polymerization of MMA: Influence of Dithioester Substituents, Solvent, and Temperature. ACS Publications. Available at: [Link]
-
Synthesis of poly(propylene fumarate). PubMed. Available at: [Link]
-
The thermal degradation of poly(diethyl fumarate). ResearchGate. Available at: [Link]
-
Functional polymers by atom transfer radical polymerization. ScienceDirect. Available at: [Link]
-
RAFT-Based Polymers for Click Reactions. PMC. Available at: [Link]
-
Synthesis of Poly(Propylene Fumarate). PMC. Available at: [Link]
-
Synthesis of Poly(tert-butyl methacrylate)-graft-poly(dimethylsiloxane) Graft Copolymers via Reversible Addition-Fragmentation Chain Transfer Polymerization. ResearchGate. Available at: [Link]
-
Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives. ACS Publications. Available at: [Link]
-
Structural characterization of poly (PC, TPA) based on NMR... ResearchGate. Available at: [Link]
-
Atom Transfer Radical Polymerization of tert-Butyl Acrylate and Preparation of Block Copolymers. ACS Publications. Available at: [Link]
-
Kinetics of poly(propylene fumarate) synthesis by step polymerization of diethyl fumarate and propylene glycol using zinc chloride as a catalyst. PubMed. Available at: [Link]
-
Atom Transfer Radical Polymerization oftert-Butyl Acrylate and Preparation of Block Copolymers. ResearchGate. Available at: [Link]
-
Mechanochemical ATRP: an asset for the bulk copolymerization of solid and liquid monomers. ChemRxiv. Available at: [Link]
-
RAFT Polymerization of Tert-Butyldimethylsilyl Methacrylate: Kinetic Study and Determination of Rate Coefficients. MDPI. Available at: [Link]
-
Kinetics of poly(propylene fumarate) synthesis by step polymerization of diethyl fumarate and propylene glycol using zinc chloride as a catalyst. ResearchGate. Available at: [Link]
-
RAFT POLYMERIZATION OF POLY(BUTYL ACRYLATE) HOMOPOLYMERS AND BLOCK COPOLYMERS: KINETICS AND PRESSURE-SENSITIVE ADHESIVE CHARACTE. UNCW. Available at: [Link]
-
Ep5 Kinetics of step-growth polymerization, Flory distribution - UCSD NANO 134 Darren Lipomi. YouTube. Available at: [Link]
-
Dilute solution properties of poly(di-tert-butyl fumarate). ResearchGate. Available at: [Link]
-
Influence of thermal degradation on the crystallization of poly(butylene terephthalate). Degruyter. Available at: [Link]
-
(PDF) The thermal degradation of poly(iso-butyl methacrylate) and poly(sec-butyl methacrylate). ResearchGate. Available at: [Link]
-
Thermal degradation of poly(butylene terephthalate) at the processing temperature. ResearchGate. Available at: [Link]
-
Triple-detector GPC characterization and processing behavior of long-chain-branched polyethylene prepared by solution polymerization with constrained geometry catalyst. ResearchGate. Available at: [Link]
-
Microstructure of methyl methacrylate/ tert -butyl acrylate copolymer characterized by 13 C NMR spectroscopy. ResearchGate. Available at: [Link]
-
Thermal degradation of random copolyesters based on 1,4-butanediol, terepthalic acid and different aliphatic dicarboxylic acids. ResearchGate. Available at: [Link]
Sources
- 1. Recent advances in the biomedical applications of fumaric acid and its ester derivatives: The multifaceted alternative therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid photo-crosslinking of fumaric acid monoethyl ester-functionalized poly(trimethylene carbonate) oligomers for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Poly(fumaric-co-sebacic) microspheres as oral drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aminer.org [aminer.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. RAFT-Based Polymers for Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 17. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. real.mtak.hu [real.mtak.hu]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for Transesterification Reactions of Di-tert-butyl Fumarate with Various Alcohols
Introduction: The Versatility of Unsymmetrical Fumarates in Modern Chemistry
Di-tert-butyl fumarate (DTBF) is a valuable starting material in organic synthesis, prized for its role as a Michael acceptor and a dienophile in Diels-Alder reactions. The bulky tert-butyl groups provide steric protection and can influence the stereochemical outcome of reactions. However, the true synthetic potential of DTBF is often realized through its conversion to unsymmetrical fumarate diesters via transesterification. This process allows for the strategic introduction of various alcohol moieties, yielding a diverse library of fumarate derivatives with tailored properties for applications in polymer chemistry, materials science, and, notably, as prodrugs in pharmaceutical development.[1]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed theoretical framework and practical, field-proven protocols for the successful transesterification of di-tert-butyl fumarate with a range of alcohols. We will delve into the mechanistic underpinnings of this transformation and offer step-by-step instructions for chemical and enzymatic approaches, complete with troubleshooting and optimization strategies.
Core Principles and Mechanistic Insights
Transesterification is a reversible reaction where the alkoxy group of an ester is exchanged with that of an alcohol.[2] In the case of di-tert-butyl fumarate, the reaction with an alcohol (R'-OH) can lead to a mixture of the starting material, the mono-transesterified product (tert-butyl R'-fumarate), and the di-transesterified product (di-R'-fumarate).
The equilibrium nature of the reaction necessitates strategies to drive it towards the desired product. This is typically achieved by using a large excess of the reactant alcohol or by removing the released tert-butanol from the reaction mixture. The choice of catalyst is paramount and dictates the reaction conditions and potential side reactions.
Catalysis: The Key to Efficient Transesterification
The transesterification of the sterically hindered tert-butyl esters of DTBF requires effective catalysis to proceed at a reasonable rate. The primary catalytic strategies include:
-
Acid Catalysis: Brønsted or Lewis acids can be employed. Lewis acids, such as titanium (IV) alkoxides, are particularly effective.[3][4] The Lewis acid activates the carbonyl group of the ester, making it more susceptible to nucleophilic attack by the alcohol.[5]
-
Base Catalysis: While effective for less hindered esters, strong bases can promote side reactions with α,β-unsaturated systems like fumarates. Careful selection of a non-nucleophilic base or milder basic conditions is crucial.
-
Enzymatic Catalysis: Lipases, such as Candida antarctica lipase B (CALB), offer a green and highly selective alternative.[6][7] These enzymes can operate under mild conditions, often with high chemo- and regioselectivity, which can be advantageous for the synthesis of mono-transesterified products.[8]
Visualizing the Process: Reaction Mechanism and Workflow
Caption: Lewis Acid Catalyzed Transesterification Mechanism.
Caption: General Experimental Workflow for Transesterification.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Titanium (IV) Isopropoxide Catalyzed Transesterification
This protocol is a robust method for the transesterification of DTBF with primary and secondary alcohols. Titanium (IV) isopropoxide is a versatile Lewis acid catalyst for this transformation.[9]
Materials and Reagents:
-
Di-tert-butyl fumarate (DTBF)
-
Alcohol of choice (e.g., methanol, ethanol, benzyl alcohol) (dried, anhydrous)
-
Titanium (IV) isopropoxide (Ti(O-i-Pr)₄)
-
Anhydrous toluene or other suitable high-boiling solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Diatomaceous earth (for filtration)
Equipment:
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Heating mantle or oil bath with a temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for fractional distillation or flash column chromatography
Step-by-Step Procedure (Example with Ethanol):
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add di-tert-butyl fumarate (1.0 eq.). Dissolve it in anhydrous toluene (approximately 5-10 mL per gram of DTBF).
-
Addition of Alcohol: Add anhydrous ethanol (5-10 eq.) to the solution. A large excess of the more volatile alcohol helps to drive the equilibrium towards the product.
-
Catalyst Addition: Add titanium (IV) isopropoxide (0.05-0.1 eq.) to the reaction mixture via syringe. The mixture may become slightly cloudy.
-
Reaction: Heat the reaction mixture to reflux (for toluene, this is approximately 110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[10] A typical reaction time is 4-24 hours, depending on the alcohol.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir for 15-30 minutes.
-
Filter the mixture through a pad of diatomaceous earth to remove the precipitated titanium dioxide. Wash the filter cake with ethyl acetate or diethyl ether.
-
Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Fractional Distillation: If the boiling points of the starting material, mono- and di-transesterified products are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.[11][12]
-
Flash Column Chromatography: For less volatile products or for separating mixtures of mono- and di-substituted products, flash column chromatography on silica gel is recommended. A gradient of ethyl acetate in hexanes is typically effective.[13]
-
Data Summary Table for Titanium-Catalyzed Transesterification:
| Alcohol | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Typical Yield (%) |
| Methanol | 5-10 | 65 (reflux) | 6-12 | 85-95 |
| Ethanol | 5-10 | 80 (reflux) | 8-16 | 80-90 |
| n-Propanol | 5-10 | 100 | 12-24 | 75-85 |
| Benzyl Alcohol | 5-10 | 110 (toluene) | 12-24 | 70-80 |
Protocol 2: Enzymatic Transesterification with Candida antarctica Lipase B (CALB)
This protocol offers a milder and more selective alternative, particularly useful for synthesizing mono-transesterified products or for substrates with sensitive functional groups. Immobilized CALB (e.g., Novozym 435) is a commercially available and robust catalyst.[7]
Materials and Reagents:
-
Di-tert-butyl fumarate (DTBF)
-
Alcohol of choice (e.g., methanol, ethanol, benzyl alcohol)
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Anhydrous solvent (e.g., tert-butyl alcohol, toluene, or solvent-free)
-
Molecular sieves (3Å or 4Å, activated)
Equipment:
-
Orbital shaker incubator or stirred reaction vessel with temperature control
-
Filtration apparatus
Step-by-Step Procedure (Example with Benzyl Alcohol for Mono-ester Synthesis):
-
Reaction Setup: To a flask, add di-tert-butyl fumarate (1.0 eq.) and the chosen solvent (if not solvent-free).
-
Alcohol Addition: Add benzyl alcohol (1.0-1.2 eq.) for selective mono-transesterification.
-
Catalyst and Drying Agent: Add immobilized CALB (typically 10-20% by weight of the limiting reagent) and activated molecular sieves (to remove the released tert-butanol and drive the equilibrium).
-
Reaction: Incubate the mixture at a controlled temperature (typically 40-60 °C) with constant agitation (e.g., 200 rpm on an orbital shaker).
-
Monitoring: Monitor the reaction by TLC or GC-MS. Enzymatic reactions are generally slower than their chemical counterparts and may take 24-72 hours.
-
Work-up:
-
Filter off the immobilized enzyme and molecular sieves. The enzyme can often be washed with a solvent and reused.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography as described in Protocol 1.
Data Summary Table for Enzymatic Transesterification:
| Alcohol | Enzyme Loading (wt%) | Temperature (°C) | Time (h) | Selectivity (Mono:Di) |
| Methanol | 10-20 | 40-50 | 48-72 | Varies |
| Ethanol | 10-20 | 40-50 | 48-72 | Varies |
| Benzyl Alcohol | 10-20 | 50-60 | 24-48 | High for mono |
| 1-Butanol | 10-20 | 50-60 | 24-48 | High for mono |
Analysis and Characterization
The successful synthesis of the desired unsymmetrical fumarate should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the product. The appearance of new signals corresponding to the introduced alcohol moiety and the disappearance of the tert-butyl signals (or a change in their integration) are key indicators.
-
Mass Spectrometry (MS): GC-MS or LC-MS can be used to confirm the molecular weight of the product and to analyze the composition of the reaction mixture.[14]
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Solution |
| Low or no conversion | Inactive catalyst (e.g., moisture for Lewis acids). Insufficient reaction time or temperature. | Use anhydrous reagents and solvents. Ensure proper catalyst handling. Increase reaction time and/or temperature. |
| Formation of side products (e.g., Michael addition) | Use of a strong, nucleophilic base. High reaction temperatures with certain catalysts. | Switch to a milder catalyst (e.g., Lewis acid or enzyme). Use a non-nucleophilic base if base catalysis is necessary. Optimize reaction temperature. |
| Difficulty in purifying the product | Similar boiling points of starting material and products. Co-elution during chromatography. | Use a longer fractional distillation column or perform the distillation under higher vacuum. Optimize the solvent system for column chromatography, potentially using a different stationary phase. |
| Low yield in enzymatic reactions | Enzyme inhibition by the alcohol (especially methanol). Unfavorable water activity. | Use a less inhibitory alcohol if possible. Add the alcohol stepwise. Use molecular sieves to control water content. |
Conclusion
The transesterification of di-tert-butyl fumarate is a powerful and versatile method for the synthesis of a wide array of unsymmetrical fumarate esters. By carefully selecting the appropriate catalytic system—be it a robust Lewis acid like titanium (IV) isopropoxide for broad applicability or a selective enzyme like Candida antarctica lipase B for milder conditions—researchers can efficiently generate novel molecules for diverse applications. The protocols and insights provided in this guide serve as a comprehensive resource to navigate the practical aspects of this important transformation, enabling the successful synthesis and purification of target fumarate derivatives.
References
-
Lewis Acid-Base Site-Assisted In Situ Transesterification Catalysis to Produce Biodiesel. Preprints.org 2024 . [Link]
-
GC-MS spectra of transesterification reaction product (a) by using... ResearchGate. [Link]
-
Reaction Kinetics of Transesterification with Titanium Alkoxide-Based Phase-Transforming Catalyst. ResearchGate. [Link]
-
Candida antarctica Lipase B-Catalyzed Transesterification: New Synthetic Routes to Copolyesters. Scilit. [Link]
-
Lewis Acid-Base Site Assisted In-Situ Transesterification Catalysis to Produce Biodiesel. Preprints.org 2024 . [Link]
-
Enantioselective transesterification by Candida antarctica Lipase B immobilized on fumed silica. PubMed. [Link]
-
LIPASE-CATALYZED TRANSESTERIFICATION OF PALM KERNEL OIL WITH DIALKYLCARBONATES. Science Publications. [Link]
-
Titanium isopropoxide. Wikipedia. [Link]
- Transesterification of alkoxyesters.
-
is added. The flask is then cooled in an ice water bath, and irradiated with a 300 W tungsten lamp for 1 h. Organic Syntheses Procedure. [Link]
-
Activities of the Candida antarctica Lipase B (CALB) samples N435... ResearchGate. [Link]
-
Purification: Fractional Distillation. University of Rochester Department of Chemistry. [Link]
-
Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Green Chemistry (RSC Publishing). [Link]
-
Reaction mechanism of Lewis acid-catalyzed transesterification and esterification reactions. ResearchGate. [Link]
-
Different Fumaric Acid Esters Elicit Distinct Pharmacologic Responses. PubMed. [Link]
-
The tert-butyl group in chemistry and biology. ResearchGate. [Link]
-
Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production. MDPI. [Link]
-
Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC - PubMed Central. [Link]
- Process for the purification of esters.
-
Effects of Brønsted and Lewis Acidities on Catalytic Activity of Heteropolyacids in Transesterification and Esterification Reactions. ResearchGate. [Link]
-
A simplified approach to transesterification for GC-MS analysis in Jatropha curcas. Scholars Research Library. [Link]
-
Titanium‐catalyzed esterification reactions: beyond Lewis acidity. ResearchGate. [Link]
-
Transesterification. Master Organic Chemistry. [Link]
-
Application of Transesterification Derivatization Reaction for GC-MS Analysis. ResearchGate. [Link]
-
Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di-tert-Butylperoxide to Synthesize Quaternary Carbon Centers. ChemRxiv. [Link]
-
Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. MDPI. [Link]
-
(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. [Link]
-
Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. NIH. [Link]
-
Fractionation of fatty acid alkyl ester mixtures and opportunities for large-scale separation. MACBETH project. [Link]
-
03-Fractional Distillation Esters. Scribd. [Link]
-
Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols in the Reaction of Ethylmagnesium Bromide with Methyl Alkanecarboxylates. Organic Chemistry Portal. [Link]
-
conversion, mono-and di-ether selectivity values obtained in flow... ResearchGate. [Link]
-
Current State and Perspectives on Transesterification of Triglycerides for Biodiesel Production. MDPI. [Link]
-
Transesterification of canola, palm, peanut, soybean and sunflower oil with methanol, ethanol, isopropanol, butanol and tert-butanol to biodiesel: Modelling of chemical equilibrium, reaction kinetics and mass transfer based on fatty acid composition. ResearchGate. [Link]
-
Synthesis and characterization of poly(butylene terephthalate) copolyesters derived from threitol. ResearchGate. [Link]
-
Preparation of biodiesel with tert-butyl alcohol as a co-solvent. ResearchGate. [Link]
-
SIMULATION AND EXPERIMENTAL INVESTIGATION TO PRODUCE ETHYL TERT-BUTYL ETHER USING REACTIVE DISTILLATION. [Link]
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. thescipub.com [thescipub.com]
- 8. Enantioselective transesterification by Candida antarctica Lipase B immobilized on fumed silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US4898969A - Transesterification of alkoxyesters - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Purification [chem.rochester.edu]
- 12. vernier.com [vernier.com]
- 13. researchgate.net [researchgate.net]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Application Note & Protocol: High-Fidelity Reduction of Di-tert-butyl Fumarate to Saturated Diols
Introduction and Strategic Overview
The conversion of α,β-unsaturated esters to their corresponding saturated diols is a fundamental transformation in organic synthesis, pivotal for creating chiral building blocks, polymer precursors, and pharmaceutical intermediates.[1][2] Di-tert-butyl fumarate serves as a common prochiral substrate. Its reduction to di-tert-butyl 2,3-dihydroxysuccinate involves the saturation of the carbon-carbon double bond and the complete reduction of both ester carbonyls to primary alcohols.
This document provides a detailed protocol and the underlying chemical principles for achieving this transformation with high fidelity. The primary focus is on the use of Lithium Aluminum Hydride (LiAlH₄), a powerful and non-selective reducing agent capable of effecting both requisite reductions in a single synthetic operation.[3][4] We will dissect the causality behind each experimental step, from reagent selection to the critical safety and handling procedures required for reactive hydrides. An alternative approach using catalytic hydrogenation will also be discussed to provide a comparative perspective.
Reaction Principle and Mechanism
The reduction of an ester to a primary alcohol is a two-stage process requiring a potent hydride source. Sodium borohydride (NaBH₄) is generally too mild for this transformation, making Lithium Aluminum Hydride (LiAlH₄) the reagent of choice.[5][6] The accepted mechanism proceeds through two distinct hydride additions to the carbonyl carbon.[7][8]
-
First Hydride Addition: A hydride ion (H⁻) from LiAlH₄ performs a nucleophilic attack on the electrophilic carbonyl carbon of the ester. This breaks the C=O π-bond, forming a tetrahedral intermediate.
-
Intermediate Collapse: The tetrahedral intermediate is unstable and collapses. The C=O bond reforms, expelling the tert-butoxide as a leaving group. This generates a transient aldehyde.
-
Second Hydride Addition: The aldehyde formed is more reactive than the starting ester and is immediately attacked by another hydride equivalent from LiAlH₄. This second nucleophilic attack forms an aluminum alkoxide intermediate.
-
Workup: A careful aqueous workup is required to quench any excess LiAlH₄ and to protonate the resulting alkoxide, yielding the primary alcohol.
Concurrently, the strong reducing power of LiAlH₄ also reduces the electron-deficient carbon-carbon double bond of the fumarate moiety, resulting in the desired saturated diol.[3]
Caption: Mechanism of ester reduction by LiAlH₄.
Primary Protocol: Reduction via Lithium Aluminum Hydride (LiAlH₄)
This protocol details the most robust and widely applied method for the complete reduction of di-tert-butyl fumarate.
Safety and Handling of Lithium Aluminum Hydride
WARNING: Lithium Aluminum Hydride is a highly reactive, water-sensitive, and pyrophoric solid. It reacts violently with water and protic solvents, releasing flammable hydrogen gas that can spontaneously ignite.[9][10] All operations must be conducted under a strictly inert atmosphere (dry nitrogen or argon) using anhydrous solvents and glassware.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses or a face shield, and impervious gloves.[9][11]
-
Emergency Preparedness: Keep a Class D fire extinguisher (for combustible metals) and a container of dry sand readily accessible. DO NOT use water or carbon dioxide extinguishers.[9][12]
-
Handling: Use plastic or ceramic spatulas for transferring solid LiAlH₄, as metal spatulas can generate static sparks.[10] Weigh the reagent in a glovebox or under a stream of inert gas.
-
Quenching: Excess reagent and reaction residues must be quenched carefully and slowly. A detailed procedure is provided in section 3.3.
Materials and Equipment
| Reagents & Chemicals | Equipment |
| Di-tert-butyl fumarate | Three-neck round-bottom flask (oven-dried) |
| Lithium Aluminum Hydride (LiAlH₄) | Reflux condenser (oven-dried) with inert gas inlet |
| Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) | Pressure-equalizing dropping funnel (oven-dried) |
| Deionized Water | Magnetic stirrer and stir bar |
| 15% w/v Sodium Hydroxide (NaOH) solution | Ice/water bath |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Schlenk line or inert gas manifold (N₂ or Ar) |
| Ethyl Acetate (for quenching and extraction) | Syringes and needles (oven-dried) |
| Saturated Sodium Chloride solution (Brine) | Rotary evaporator |
| Deuterated solvent for NMR (e.g., CDCl₃) | TLC plates (silica gel), chamber, and UV lamp |
Step-by-Step Experimental Procedure
Workflow Visualization
Sources
- 1. Studies directed toward the exploitation of vicinal diols in the synthesis of (+)-nebivolol intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Diol-Based Unsaturated Polyesters: Poly(diol fumarate) and Poly(diol fumarate-co-succinate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgosolver.com [orgosolver.com]
- 8. Khan Academy [khanacademy.org]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. westliberty.edu [westliberty.edu]
- 12. m.youtube.com [m.youtube.com]
Application Notes & Protocols: The Strategic Use of Di-tert-butyl Fumarate in the Synthesis of Pharmaceutical Intermediates
Introduction: Unpacking the Utility of a Versatile Building Block
In the intricate landscape of pharmaceutical synthesis, the selection of appropriate building blocks is paramount to the efficiency, yield, and stereochemical control of a synthetic route. Di-tert-butyl fumarate (DtBF) has emerged as a highly valuable and versatile reagent for the construction of complex molecular architectures. Its utility is rooted in a unique combination of structural and electronic properties: a trans-configured, electron-deficient carbon-carbon double bond activated by two sterically demanding tert-butyl ester groups.[1] This configuration renders DtBF an exceptional Michael acceptor for conjugate additions and a competent dienophile for Diels-Alder cycloadditions, both of which are cornerstone reactions in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.[1]
The tert-butyl esters are not merely activating groups; they also serve as robust protecting groups for the carboxylic acid functionalities. Their stability under a wide range of nucleophilic and basic conditions, coupled with their clean and efficient removal under mild acidic conditions (e.g., using trifluoroacetic acid), provides essential orthogonality in multi-step synthetic sequences.[2][3][4] This guide provides an in-depth exploration of DtBF's applications, focusing on the underlying chemical principles and furnishing detailed protocols for its strategic deployment in the laboratory.
Core Application I: Asymmetric Synthesis via Michael Addition
The most prominent application of DtBF in pharmaceutical intermediate synthesis is its role as an electrophile in Michael (or conjugate) addition reactions. This reaction allows for the stereocontrolled formation of a new carbon-carbon or carbon-heteroatom bond at the β-position, a critical step in the synthesis of modified amino acids and other chiral synthons.
Causality of the Reaction
The electron-withdrawing nature of the two ester groups polarizes the π-system of the alkene, creating a significant partial positive charge on the β-carbon. This makes it highly susceptible to attack by a wide range of soft nucleophiles (Michael donors). The reaction is often facilitated by a base, which serves to deprotonate a pronucleophile, generating the active nucleophilic species.[5] The stereochemical outcome of the addition can often be controlled through the use of chiral catalysts or auxiliaries, making it a powerful tool for asymmetric synthesis.
A prime example is the synthesis of glutamate derivatives, which are precursors for various peptide-based drugs and other complex molecules. By reacting DtBF with a nucleophilic glycine equivalent, such as a glycine ester Schiff base, a protected glutamate analogue is formed with high efficiency.[6] The use of a non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is ideal as it efficiently generates the enolate of the glycine equivalent without competing in nucleophilic attack or causing hydrolysis of the ester groups.[5][6]
Sources
The Strategic Utility of Di-tert-butyl Fumarate in the Assembly of Complex Molecular Architectures: A Guide for the Synthetic Chemist
In the intricate field of organic synthesis, the strategic selection of building blocks is paramount to the successful construction of complex molecular frameworks. Di-tert-butyl fumarate has emerged as a versatile and highly valuable reagent, prized for its unique electronic and steric properties that enable a range of powerful transformations. This guide provides an in-depth exploration of the applications of di-tert-butyl fumarate, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
The Enabling Features of Di-tert-butyl Fumarate: A Molecular Portrait
Di-tert-butyl fumarate's utility stems from a confluence of structural attributes. The electron-withdrawing nature of the two ester groups renders the carbon-carbon double bond electron-deficient, making it an excellent electrophile in several key bond-forming reactions.[1] Concurrently, the sterically demanding tert-butyl groups play a crucial role in influencing the stereochemical outcome of these reactions, often imparting a high degree of diastereoselectivity.[1] Furthermore, these bulky esters serve as convenient protecting groups for the resulting carboxylic acid functionalities, which can be readily unmasked under specific conditions to reveal the final product or to allow for further synthetic manipulations.
Core Applications in Complex Molecule Synthesis
Di-tert-butyl fumarate is a key player in a synthetic chemist's toolkit, primarily for its role as a superior dienophile in Diels-Alder reactions and as a competent acceptor in Michael additions. Its incorporation into polymerization reactions also opens avenues for the creation of novel functional materials.
The Diels-Alder Reaction: Constructing Six-Membered Rings with Precision
The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, readily employs di-tert-butyl fumarate as a dienophile to form substituted cyclohexene derivatives.[1] The electron-deficient nature of its double bond accelerates the reaction with a variety of conjugated dienes.[2] The stereochemistry of the dienophile is faithfully retained in the product, a hallmark of the concerted [4+2] cycloaddition mechanism.[3]
This protocol details the reaction of di-tert-butyl fumarate with cyclopentadiene, a highly reactive diene due to its locked s-cis conformation.[4]
Materials:
-
Di-tert-butyl fumarate
-
Dicyclopentadiene
-
Toluene
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
Cracking of Dicyclopentadiene: In a fume hood, equip a distillation apparatus with a flask containing dicyclopentadiene. Heat the flask to approximately 180°C to induce the retro-Diels-Alder reaction, cracking the dimer into cyclopentadiene monomer.[5] Collect the freshly distilled cyclopentadiene in a receiver flask cooled in an ice bath. Caution: Cyclopentadiene readily dimerizes at room temperature; use it immediately after preparation.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve di-tert-butyl fumarate (1.0 equiv) in toluene.
-
Addition of Diene: To the stirred solution, add freshly cracked cyclopentadiene (1.2 equiv) dropwise at room temperature.
-
Reaction Progression: Stir the reaction mixture at room temperature for 4-6 hours or until TLC analysis indicates complete consumption of the limiting reagent. The reaction can be gently heated to 40-50°C to accelerate the process if necessary.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the toluene.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Diels-Alder adduct.
Causality and Insights:
-
The use of freshly cracked cyclopentadiene is crucial as it exists as the reactive monomer.[6][7]
-
Toluene is a common solvent for Diels-Alder reactions, providing a suitable reaction medium without interfering with the cycloaddition.
-
The stereochemical outcome is typically the formation of the endo adduct as the major product, a consequence of secondary orbital interactions between the diene and the dienophile's electron-withdrawing groups in the transition state.[4] However, the bulkiness of the tert-butyl groups can sometimes favor the formation of the thermodynamically more stable exo product, especially at higher temperatures.
Table 1: Representative Diels-Alder Reactions with Di-tert-butyl Fumarate
| Diene | Reaction Conditions | Product | Yield (%) | Diastereomeric Ratio (endo:exo) | Reference |
| Cyclopentadiene | Toluene, RT, 4h | Bicyclic adduct | >90 | Typically >9:1 | [5] |
| Furan | Neat, 80°C, 24h | Oxabicyclic adduct | ~85 | Exo selective | [8][9] |
| 1,3-Butadiene | Sealed tube, 150°C, 12h | Cyclohexene derivative | ~90 | N/A | [10] |
Diagram 1: General Workflow for a Diels-Alder Reaction
Caption: Workflow for a typical Diels-Alder reaction.
The Michael Addition: Forging Carbon-Carbon and Carbon-Heteroatom Bonds
As an excellent Michael acceptor, di-tert-butyl fumarate undergoes conjugate addition with a wide array of nucleophiles, including carbanions, amines, and thiols.[1][11][12] This reaction is a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds in an atom-economical fashion.[13]
This protocol outlines an enantioselective Michael addition using a chiral secondary amine organocatalyst, a rapidly growing field in asymmetric synthesis.[5][14]
Materials:
-
Di-tert-butyl fumarate
-
Isobutyraldehyde
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (or other suitable organocatalyst)
-
Dichloromethane (anhydrous)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
Catalyst Activation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral secondary amine catalyst (0.1 equiv) in anhydrous dichloromethane.
-
Enamine Formation: Add isobutyraldehyde (2.0 equiv) to the catalyst solution and stir for 10-15 minutes at room temperature to allow for the formation of the enamine intermediate.
-
Michael Addition: Cool the reaction mixture to 0°C and add a solution of di-tert-butyl fumarate (1.0 equiv) in anhydrous dichloromethane dropwise.
-
Reaction Monitoring: Allow the reaction to stir at 0°C, monitoring its progress by TLC.
-
Quenching and Work-up: Once the reaction is complete, quench by adding a few drops of TFA. Warm the mixture to room temperature and wash with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Causality and Insights:
-
The chiral secondary amine catalyst reacts with the aldehyde to form a nucleophilic enamine intermediate in a stereodefined manner.[14]
-
The enamine then attacks the electron-deficient double bond of the di-tert-butyl fumarate. The stereochemical outcome is dictated by the facial selectivity imposed by the chiral catalyst.
-
The bulky tert-butyl groups on the fumarate can enhance the diastereoselectivity of the addition by creating a more sterically defined environment for the approaching nucleophile.
-
The use of anhydrous conditions is critical to prevent unwanted side reactions and to ensure the efficiency of the organocatalyst.
Table 2: Examples of Michael Additions to Di-tert-butyl Fumarate
| Nucleophile | Catalyst/Conditions | Product | Yield (%) | Stereoselectivity | Reference |
| Thiophenol | Triethylamine, RT | Thioether adduct | >95 | N/A | [15][16] |
| Acetone | Proline, DMSO, RT | γ-Ketoester | ~80 | up to 99% ee | [11][17] |
| Nitromethane | DBU, THF, 0°C | Nitroalkane adduct | ~90 | N/A | [17] |
Diagram 2: Catalytic Cycle of an Organocatalyzed Michael Addition
Caption: Organocatalytic cycle for a Michael addition.
Polymer Synthesis: Crafting Functional Materials
Di-tert-butyl fumarate can undergo radical polymerization to yield poly(di-tert-butyl fumarate), a polymer with a rigid backbone due to the steric hindrance of the bulky ester groups.[18] This polymer serves as a valuable precursor to poly(fumaric acid), which is obtained through the thermal degradation of the poly(di-tert-butyl fumarate).[18]
This protocol describes a standard free-radical solution polymerization.
Materials:
-
Di-tert-butyl fumarate
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Toluene (anhydrous)
-
Methanol (for precipitation)
Procedure:
-
Monomer Purification: Purify the di-tert-butyl fumarate monomer by recrystallization or distillation to remove any inhibitors.
-
Reaction Setup: In a Schlenk flask, dissolve the purified di-tert-butyl fumarate and the radical initiator (e.g., AIBN, 1 mol%) in anhydrous toluene.
-
Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Heat the reaction mixture to 60-80°C (depending on the initiator) under an inert atmosphere and stir for 24-48 hours.
-
Isolation: After the desired time, cool the reaction mixture to room temperature and precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Purification and Drying: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.
Causality and Insights:
-
The choice of initiator and temperature is crucial for controlling the rate of polymerization and the molecular weight of the resulting polymer.[18][19]
-
The removal of oxygen is essential as it can act as a radical scavenger and terminate the polymerization process.
-
The rigidity of the resulting polymer is a direct consequence of the steric clash between the bulky tert-butyl groups on adjacent monomer units in the polymer chain.[18]
The Deprotection Step: Unveiling the Carboxylic Acids
A key advantage of using di-tert-butyl fumarate is the relative ease with which the tert-butyl ester groups can be removed to yield the corresponding dicarboxylic acid. This deprotection is typically achieved under acidic conditions or via thermolysis.
Protocol 4: Thermal Deprotection of a Di-tert-butyl Fumarate Adduct
This method is particularly useful when other acid-sensitive functional groups are present in the molecule.[20][21]
Materials:
-
Di-tert-butyl fumarate adduct
-
High-boiling point solvent (e.g., diphenyl ether) or neat conditions
Procedure:
-
Setup: Place the di-tert-butyl fumarate adduct in a round-bottom flask equipped with a distillation apparatus.
-
Thermolysis: Heat the flask to a high temperature (typically 180-250°C). The tert-butyl groups will be eliminated as isobutylene gas.
-
Monitoring: Monitor the reaction by observing the cessation of gas evolution.
-
Isolation: Once the reaction is complete, cool the flask to room temperature. The dicarboxylic acid product can often be purified by recrystallization.
Causality and Insights:
-
The thermal deprotection proceeds through a concerted elimination mechanism, where the ester oxygen abstracts a proton from one of the methyl groups of the tert-butyl group, leading to the formation of isobutylene and the carboxylic acid.
-
This method avoids the use of strong acids, which could cause unwanted side reactions with other functional groups in the molecule.[20][21]
Conclusion
Di-tert-butyl fumarate is a powerful and versatile building block in the synthesis of complex molecular architectures. Its unique combination of electronic and steric properties allows for highly controlled and stereoselective bond formation through Diels-Alder and Michael addition reactions. Furthermore, its application in polymer chemistry provides a route to functional materials with tunable properties. The ability to readily deprotect the tert-butyl esters adds another layer of synthetic flexibility. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers seeking to harness the full potential of this remarkable reagent in their synthetic endeavors.
References
-
Semantic Scholar. Michael addition of thiols to α,β-unsaturated carbonyl compounds under solvent-free conditions. Available from: [Link]
-
Chemistry LibreTexts. 16.11 Rules of the Diels–Alder Reaction. Available from: [Link]
-
MDPI. Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. Available from: [Link]
-
Odinity. The Diels-Alder Reaction. Available from: [Link]
-
Chemistry LibreTexts. 17.16: Diels-Alder - a closer look. Available from: [Link]
-
Chemistry Steps. Diels Alder Reaction in Organic Synthesis Practice Problems. Available from: [Link]
-
ACS Publications. The First Enantioselective Organocatalytic Mukaiyama-Michael Reaction: A Direct Method for the Synthesis of Enantioenriched γ-Butenolide Architecture. Available from: [Link]
-
PubMed. Synthesis of poly(propylene fumarate). Available from: [Link]
-
ResearchGate. The thermal degradation of poly(diethyl fumarate). Available from: [Link]
-
Scribd. Diels Alder Lab. Available from: [Link]
-
Sciforum. Diels-‐Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube. Available from: [Link]
-
Semantic Scholar. Michael addition of thiols to α,β-unsaturated carbonyl compounds under solvent-free conditions. Available from: [Link]
-
Semantic Scholar. Radical polymerization of isopropyl tert‐butyl fumarate and maleate, and characterization of the resulting polymers. Available from: [Link]
-
Royal Society of Chemistry. Supplementary Information Diene-transmissive hetero-Diels–Alder reaction of β,γ-unsaturated α-keto esters: facile access to. Available from: [Link]
-
YouTube. 16.5 Diels-Alder Reactions | Organic Chemistry. Available from: [Link]
-
Master Organic Chemistry. The Diels-Alder Reaction. Available from: [Link]
-
PMC. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Available from: [Link]
-
MDPI. Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. Available from: [Link]
-
ResearchGate. Solvent-free Diels-Alder reactions of in situ generated cyclopentadiene. Available from: [Link]
-
MDPI. Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Available from: [Link]
-
Organic Chemistry Portal. Michael Addition. Available from: [Link]
-
The Aquila Digital Community. Investigation of Novel Thiol "Click" Reactions. Available from: [Link]
-
RSC Publishing. Solvent-free Diels–Alder reactions of in situ generated cyclopentadiene. Available from: [Link]
-
Master Organic Chemistry. Stereochemistry of the Diels-Alder Reaction. Available from: [Link]
-
OChemOnline. What's the Diels? Part II. Available from: [Link]
-
PMC. New tandem Ugi/intramolecular Diels–Alder reaction based on vinylfuran and 1,3-butadienylfuran derivatives. Available from: [Link]
-
MDPI. Organocatalytic Asymmetric Michael Addition of Ketones to α, β-Unsaturated Nitro Compounds. Available from: [Link]
-
Thia-Michael Addition in Diverse Organic Synthesis. Available from: [Link]
-
PubMed. Reagent-free continuous thermal tert-butyl ester deprotection. Available from: [Link]
-
PMC. The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production. Available from: [Link]
-
ResearchGate. Reagent-Free Continuous Thermal tert -Butyl Ester Deprotection. Available from: [Link]
-
VDOC.PUB. Heterocycles In Natural Product Synthesis. Available from: [Link]
-
NMR Wiki. The Diels-Alder reaction of cyclopentadiene with dimethyl fumarate (trans-1,2-ethylenedicarboxylic acid dimethyl ester) gives t. Available from: [Link]
-
MDPI. Molbank | Topical Collection : Heterocycle Reactions. Available from: [Link]
-
ResearchGate. Room Temperature Diels–Alder Reactions of 4-Vinylimidazoles. Available from: [Link]
-
ResearchGate. Thermal degradation of poly(butylene terephthalate) at the processing temperature. Available from: [Link]
-
ResearchGate. DBU-Promoted Tandem Cyclization of Ynones and Diazo Compounds: Direct Synthesis of Eight-Membered Cyclic Ethers. Available from: [Link]
-
MDPI. Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. Available from: [Link]
-
RSC Publishing. Catalytic direct amidations in tert-butyl acetate using B(OCH2CF3)3. Available from: [Link]
-
ResearchGate. The thermal degradation of poly(iso-butyl methacrylate) and poly(sec-butyl methacrylate). Available from: [Link]
-
ResearchGate. Thermal degradation of poly(lactic acid) (PLA) and poly(butylene adipate-co-terephthalate) (PBAT) and their blends upon melt processing. Available from: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Enantioselective organocatalytic Mukaiyama-Michael addition of silyl enol ethers to alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. sciforum.net [sciforum.net]
- 6. researchgate.net [researchgate.net]
- 7. Solvent-free Diels–Alder reactions of in situ generated cyclopentadiene - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. scribd.com [scribd.com]
- 9. ochemonline.wordpress.com [ochemonline.wordpress.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. m.youtube.com [m.youtube.com]
- 14. Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media | MDPI [mdpi.com]
- 15. par.nsf.gov [par.nsf.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Radical polymerization of isopropyl tert‐butyl fumarate and maleate, and characterization of the resulting polymers | Semantic Scholar [semanticscholar.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. researchgate.net [researchgate.net]
Oxidative synthesis of Di-tert-butyl fumarate from succinate derivatives
Application Note & Protocol
Oxidative Synthesis of Di-tert-butyl Fumarate from Succinate Derivatives: A Detailed Guide
Introduction: The Value of Di-tert-butyl Fumarate
Di-tert-butyl fumarate is a highly valuable chemical intermediate in both academic and industrial research. Its molecular architecture, featuring a trans-configured, electron-deficient carbon-carbon double bond flanked by two bulky tert-butyl ester groups, makes it a powerful tool in synthetic chemistry.[1] This compound serves as an exceptional Michael acceptor for conjugate additions and as a robust dienophile in Diels-Alder cycloadditions, enabling the construction of complex molecular frameworks.[1] Furthermore, it is a key monomer in polymer chemistry, particularly for the synthesis of poly(di-tert-butyl fumarate), a precursor to high molecular weight poly(fumaric acid).[1]
This guide provides a comprehensive, two-part protocol for the synthesis of di-tert-butyl fumarate, starting from the readily available di-tert-butyl succinate precursor. We will first detail the synthesis of the succinate derivative and then describe a robust oxidative protocol to introduce the α,β-unsaturation.
Overall Synthetic Workflow
The synthesis is approached in two distinct, high-yielding stages. First, the precursor, di-tert-butyl succinate, is prepared via a proton-catalyzed esterification of succinic acid with isobutene. The saturated ester is then subjected to an oxidative dehydrogenation to yield the target compound, di-tert-butyl fumarate. This workflow is advantageous as it utilizes stable and cost-effective starting materials and avoids harsh reaction conditions that might be incompatible with more complex substrates.
Caption: Overall two-stage workflow for the synthesis of Di-tert-butyl Fumarate.
Part 1: Synthesis of Di-tert-butyl Succinate Precursor
Rationale and Mechanism
The synthesis of di-tert-butyl succinate is efficiently achieved through the proton-catalyzed esterification of succinic acid using isobutene.[2] This method is often preferred over using tert-butanol, as isobutene is a gas that can be introduced under pressure, and the only byproduct is water, which is sequestered by the acid catalyst. The mechanism involves the protonation of isobutene to form the stable tert-butyl carbocation, which is then attacked by the carboxylic acid oxygen, followed by deprotonation to yield the ester. Using a water-containing acid catalyst, such as 65-75% aqueous sulfuric acid, helps to control the reaction's exothermicity and improve the final product's yield and purity.[2]
Experimental Protocol: Di-tert-butyl Succinate
Materials and Reagents:
-
Succinic acid
-
Isobutene
-
Sulfuric acid (65-75% aqueous solution)
-
Petroleum ether
-
Magnesium oxide
-
Pressurized reaction vessel (autoclave)
-
Standard laboratory glassware for workup and distillation
Procedure:
-
Reaction Setup: In a suitable autoclave, charge succinic acid. For every 1 mole of succinic acid, plan to use approximately 8 moles of isobutene and 0.6-0.8 moles of sulfuric acid.[2]
-
Addition of Reagents: Cool the vessel jacket to approximately -10°C. Add the aqueous sulfuric acid to the succinic acid.
-
Introduction of Isobutene: Seal the autoclave and introduce isobutene gas, typically in a molar ratio of 1:2 to 1:50 of succinic acid to isobutene, maintaining the internal temperature below 10°C.[2]
-
Reaction: Allow the reaction mixture to warm to room temperature (20-25°C) and stir for 12-18 hours. The pressure will initially rise and then decrease as the isobutene is consumed.
-
Workup: After the reaction is complete, vent the excess isobutene. Carefully transfer the reaction mixture to a separatory funnel containing ice water.
-
Extraction: Extract the aqueous phase three times with petroleum ether. Combine the organic phases.[2]
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Add a small amount of magnesium oxide (~0.5 g) and purify the crude product by vacuum distillation to yield di-tert-butyl succinate as a clear oil.[2]
Part 2: Oxidative Dehydrogenation to Di-tert-butyl Fumarate
Mechanistic Considerations
The conversion of the succinate to the fumarate involves the removal of two hydrogen atoms to form a double bond (dehydrogenation). This transformation is analogous to the biochemical oxidation catalyzed by succinate dehydrogenase.[3] In a laboratory setting, this can be achieved using various modern oxidation methods.[1] One effective approach involves a radical-mediated process using an initiator like di-tert-butyl peroxide (DTBP). DTBP is a stable organic peroxide that undergoes homolysis at temperatures above 100°C to generate tert-butoxy radicals.
The proposed mechanism proceeds as follows:
-
Initiation: DTBP undergoes thermal homolysis to produce two reactive tert-butoxy radicals (t-BuO•).
-
Hydrogen Abstraction: A tert-butoxy radical abstracts a hydrogen atom from one of the α-carbons of di-tert-butyl succinate, generating a succinate radical and tert-butanol.
-
Formation of Double Bond: The succinate radical can then undergo further reaction pathways, potentially involving a second hydrogen abstraction or disproportionation, to form the stable, conjugated di-tert-butyl fumarate.
Caption: Proposed radical mechanism for the oxidation of succinate to fumarate.
Experimental Protocol: Di-tert-butyl Fumarate
Materials and Reagents:
-
Di-tert-butyl succinate (from Part 1)
-
Di-tert-butyl peroxide (DTBP)
-
High-boiling point, inert solvent (e.g., dichlorobenzene or diphenyl ether)
-
Standard laboratory glassware for high-temperature reactions and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve di-tert-butyl succinate in a minimal amount of the high-boiling solvent.
-
Addition of Oxidant: Add di-tert-butyl peroxide (DTBP) to the solution. A molar ratio of 1:2 to 1:3 (succinate:DTBP) is a typical starting point.
-
Reaction: Heat the mixture to reflux (typically >120°C to ensure homolysis of DTBP) and maintain for 4-8 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate.
-
Washing: Wash the organic solution with water, followed by a brine wash, to remove any water-soluble byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure di-tert-butyl fumarate as a white solid.
Expected Results and Data Summary
Successful execution of these protocols should yield both the intermediate and the final product in good yield and high purity. Key analytical data are summarized below for verification.
| Compound | Molecular Formula | Molecular Weight | Expected Yield | Physical Appearance | Key ¹H NMR Signals (CDCl₃, δ ppm) |
| Di-tert-butyl Succinate | C₁₂H₂₂O₄ | 230.30 | 85-90%[2] | Colorless Oil | ~2.55 (s, 4H, -CH₂CH₂-), ~1.45 (s, 18H, 2 x -C(CH₃)₃) |
| Di-tert-butyl Fumarate | C₁₂H₂₀O₄ | 228.28 | 60-75% | White Solid | ~6.75 (s, 2H, -CH=CH-), ~1.50 (s, 18H, 2 x -C(CH₃)₃) |
Safety and Handling Precautions
-
General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[4] Ensure that eyewash stations and safety showers are readily accessible.[4][5]
-
Sulfuric Acid: Concentrated sulfuric acid is highly corrosive. Handle with extreme care to avoid contact with skin and eyes. When preparing aqueous solutions, always add acid to water slowly.
-
Isobutene: Isobutene is a flammable gas. The esterification reaction should be conducted in a certified pressurized vessel (autoclave) designed for such reactions.
-
Di-tert-butyl Peroxide (DTBP): DTBP is a stable organic peroxide but can decompose violently if heated under confinement or contaminated with incompatible materials like strong acids or reducing agents.[6] It is also flammable. Keep away from heat, sparks, and open flames. Store in a cool, well-ventilated area away from combustible materials.[6]
-
Solvents: Handle organic solvents like petroleum ether and dichlorobenzene with care, as they are flammable and/or toxic. Avoid inhalation of vapors.
References
-
Cecchini, G., Schröder, I., & Maklashina, E. (2002). Succinate dehydrogenase and fumarate reductase from Escherichia coli. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1553(1-2), 140-157. Retrieved from [Link]
-
SAFETY DATA SHEET - Di-tert-butyl peroxide. (2018). United Initiators. Retrieved from [Link]
-
Kröger, A., & Unden, G. (1985). Fumarate respiration of Wolinella succinogenes: enzymology, energetics and coupling mechanism. Biochimica et Biophysica Acta (BBA) - Reviews on Bioenergetics, 811(2), 177-196. Retrieved from [Link]
-
Lancaster, C. R. D., et al. (1999). Structure of fumarate reductase from Wolinella succinogenes at 2.2 Å resolution. Nature, 402(6760), 377-385. Retrieved from [Link]
-
Lancaster, C. R. D., et al. (1999). Structure of fumarate reductase from Wolinella succinogenes at 2.2 Å resolution. Nature, 402(6760), 377-385. Retrieved from [Link]
-
Hohl, C., et al. (1982). Evidence for Succinate Production by Reduction of Fumarate During Hypoxia in Isolated Adult Rat Heart Cells. Journal of Molecular and Cellular Cardiology, 14(4), 189-200. Retrieved from [Link]
-
Allylic and Benzylic C-H Oxidation. (n.d.). Organic Syntheses. Retrieved from [Link]
- Pielartzik, H., et al. (1999). Process for the preparation of di-tert-butyl succinate. U.S. Patent No. 5,914,426.
-
Varala, R., et al. (2025). Di-tert-butyl peroxide-mediated carbon–heteroatom bond formation reactions. Chemistry of Heterocyclic Compounds, 61(1/2), 1-39. Retrieved from [Link]
-
Di-tert-butyl peroxide (DTBP). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. US5914426A - Process for the preparation of di-tert-butyl succinate - Google Patents [patents.google.com]
- 3. [PDF] Succinate dehydrogenase and fumarate reductase from Escherichia coli. | Semantic Scholar [semanticscholar.org]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. united-initiators.com [united-initiators.com]
Application Notes and Protocols: Cyclization Reactions Involving Di-tert-butyl Fumarate
Introduction: The Versatility of Di-tert-butyl Fumarate in Ring-Forming Reactions
Di-tert-butyl fumarate (DTBF) is a symmetrically substituted α,β-unsaturated diester that serves as a highly valuable and versatile building block in modern organic synthesis. Its chemical reactivity is dominated by the electron-deficient carbon-carbon double bond, which is activated by two sterically demanding tert-butyl ester groups.[1] This unique electronic and steric profile makes DTBF an exceptional substrate for a variety of cyclization reactions, enabling the construction of complex carbocyclic and heterocyclic scaffolds.
The bulky tert-butyl groups exert significant steric and electronic effects, influencing reaction stereochemistry and, in some cases, preventing undesired polymerization that can plague less substituted fumarates.[1] This guide provides an in-depth exploration of two primary classes of cyclization reactions involving Di-tert-butyl fumarate: the Diels-Alder [4+2] cycloaddition and Michael addition-initiated cyclizations. For each class, we will discuss the underlying mechanistic principles, provide detailed experimental protocols, and present data to guide researchers in applying these methodologies.
Part 1: The Diels-Alder Reaction: Constructing Six-Membered Rings
The Diels-Alder reaction is a cornerstone of organic chemistry for the synthesis of six-membered rings, proceeding via a concerted [4+2] cycloaddition between a conjugated diene and a dienophile.[2][3] Di-tert-butyl fumarate, with its electron-withdrawing ester groups, functions as a competent dienophile, reacting with electron-rich dienes to form substituted cyclohexene derivatives.[1]
Mechanistic Considerations and Experimental Rationale
In a normal-demand Diels-Alder reaction, the rate is accelerated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile.[3] The two tert-butoxycarbonyl groups on DTBF lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.
Catalysis: While thermal conditions are often sufficient, Lewis acids are frequently employed to enhance the reaction rate and control stereoselectivity. The Lewis acid coordinates to one of the carbonyl oxygens of the DTBF, further withdrawing electron density and lowering the LUMO energy, making it a more potent dienophile. Common Lewis acids for this purpose include lithium perchlorate (LiClO₄) and activated alumina.[4]
Stereochemistry: The Diels-Alder reaction is stereospecific. The trans geometry of Di-tert-butyl fumarate is directly translated into the product, meaning the two tert-butoxycarbonyl groups will be trans to each other in the resulting cyclohexene ring.[5]
Caption: Workflow for a Lewis Acid-catalyzed Diels-Alder reaction.
Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction of Cyclopentadiene and DTBF
This protocol describes a representative Diels-Alder reaction using cyclopentadiene as the diene and Di-tert-butyl fumarate as the dienophile, catalyzed by lithium perchlorate in diethyl ether.
Materials:
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Lithium perchlorate (LiClO₄), anhydrous
-
Diethyl ether (Et₂O), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with stir bar
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
Catalyst Preparation: In a 100 mL round-bottom flask, prepare a 5.0 M solution of LiClO₄ in anhydrous diethyl ether. Caution: Perchlorates can be explosive and should be handled with care.
-
Reaction Setup: To the stirred LiClO₄/Et₂O solution at 0 °C (ice bath), add Di-tert-butyl fumarate (1.0 equiv). Stir for 10 minutes to allow for complexation.
-
Diene Addition: Add freshly cracked cyclopentadiene (1.2 equiv) dropwise to the reaction mixture over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 2 hours. Monitor the disappearance of the starting materials by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by slowly adding 20 mL of cold water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Diels-Alder adduct.
| Reactant Ratio (Diene:Dienophile) | Catalyst | Temperature (°C) | Time (h) | Typical Yield (%) | Diastereoselectivity (endo:exo) |
| 1.2 : 1.0 | 5.0 M LiClO₄/Et₂O | 0 to RT | 2 | >90% | Typically high endo |
| 1.2 : 1.0 | Activated Alumina | RT | 4 | ~85% | Varies with alumina activity |
| 1.1 : 1.0 | None (Neat) | 80 | 12 | ~70% | Lower selectivity |
Table 1: Comparison of reaction conditions for the Diels-Alder reaction between cyclopentadiene and DTBF. Data is representative and synthesized from general principles of similar reactions.[4]
Part 2: Michael Addition-Initiated Cyclizations
The electron-deficient nature of Di-tert-butyl fumarate makes it an excellent Michael acceptor, readily undergoing conjugate addition by a wide range of nucleophiles.[1][8] When the nucleophile contains another reactive functional group, this initial Michael addition can trigger a subsequent intramolecular cyclization, providing a powerful strategy for the synthesis of five-membered heterocyclic rings.
Aza-Michael Addition-Cyclization Cascade
A particularly useful application is the reaction of DTBF with primary amines or ammonia derivatives.[9] The initial 1,4-conjugate addition (aza-Michael addition) forms a secondary amine intermediate. This intermediate can then undergo an intramolecular amidation-cyclization with one of the adjacent tert-butyl ester groups to form a stable N-substituted pyrrolidone ring.[9]
Causality of Experimental Choices:
-
Solvent: Polar protic solvents like ethanol or methanol can facilitate the proton transfer steps involved in the Michael addition.
-
Base Catalysis: While the amine reactant is itself basic, a non-nucleophilic base can be used to deprotonate the initial adduct, facilitating the subsequent cyclization. However, the reaction often proceeds autocatalytically.[9]
-
Temperature: Moderate heating is often required to promote the final intramolecular cyclization/amidation step, which involves the expulsion of tert-butanol.
Caption: Cascade reaction pathway for pyrrolidone synthesis.
Protocol: Synthesis of an N-Substituted Pyrrolidone
This protocol details the synthesis of a pyrrolidone derivative via the cascade reaction of an aliphatic primary amine with Di-tert-butyl fumarate.
Materials:
-
Di-tert-butyl fumarate (CAS 7633-38-7)
-
Ethanolamine (or other primary amine)
-
Ethanol (absolute)
-
Round-bottom flask with reflux condenser and stir bar
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve Di-tert-butyl fumarate (1.0 equiv, e.g., 2.28 g, 10 mmol) in absolute ethanol (20 mL).
-
Amine Addition: Add ethanolamine (1.05 equiv, e.g., 0.64 g, 10.5 mmol) to the solution at room temperature.
-
Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) using a heating mantle.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours. The formation of the intermediate Michael adduct can be observed first, followed by its conversion to the final cyclized product.
-
Cooling and Crystallization: After completion, remove the heat source and allow the reaction mixture to cool slowly to room temperature, and then in an ice bath for 1 hour. The product often crystallizes directly from the reaction mixture.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol.
-
Drying: Dry the product under vacuum to obtain the pure N-substituted pyrrolidone. Further purification via recrystallization can be performed if necessary.
| Primary Amine | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Ethanolamine | Ethanol | Reflux (78) | 6 | 85-95% |
| Benzylamine | Toluene | Reflux (110) | 8 | 80-90% |
| n-Butylamine | Methanol | Reflux (65) | 12 | 75-85% |
Table 2: Representative conditions for the aza-Michael addition-cyclization of DTBF with various primary amines. Yields are illustrative based on known transformations of similar substrates.[9]
Conclusion
Di-tert-butyl fumarate is a powerful and adaptable reagent for constructing cyclic molecules. Its well-defined stereochemistry and predictable reactivity as both a dienophile and a Michael acceptor allow for the reliable synthesis of diverse six- and five-membered ring systems. The protocols and principles outlined in this guide serve as a foundation for researchers to leverage DTBF in the development of novel synthetic routes for applications in medicinal chemistry, materials science, and drug development.
References
-
Moyano, A., & Rios, R. (2011). Asymmetric organocatalytic cyclization and cycloaddition reactions. Chemical Reviews, 111(8), 4703-4832. [Link]
-
Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Journal of Chemistry. [Link]
-
Wikipedia contributors. (n.d.). Michael addition. Wikipedia. [Link]
-
Al-Obaidi, A. S. M., et al. (2021). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Egyptian Journal of Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). Di-tert-butyl fumarate. PubChem. [Link]
-
Howell, J. M. (2021). Fun With Unusual Functional Groups: Sulfamates, Phosphoramidates, and Di-tert-butyl Silanols. Accounts of Chemical Research, 54(15), 3126-3140. [Link]
-
Wang, X.-D., et al. (2019). Copper-Catalyzed Cascade Cyclization Reactions of Diazo Compounds with tert-Butyl Nitrite and Alkynes: One-Pot Synthesis of Isoxazoles. The Journal of Organic Chemistry, 84(24), 16214-16221. [Link]
-
Wikipedia contributors. (n.d.). Diels–Alder reaction. Wikipedia. [Link]
-
Vitale, C., et al. (2022). An Overview of Catalytic Carbonylative Double Cyclization Reactions. Molecules, 27(21), 7247. [Link]
-
Gruzdev, D. A., et al. (2015). Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. Russian Journal of General Chemistry, 85(6), 1431-1438. [Link]
-
Tripp, J. C., et al. (2005). Stereochemistry of hexenyl radical cyclizations with tert-butyl and related large groups: substituent and temperature effects. Journal of the American Chemical Society, 127(15), 5518-5527. [Link]
-
Van den begin, J., et al. (2020). Thiol-Michael Addition in Polar Aprotic Solvents: Nucleophilic Initiation or Base Catalysis? Macromolecules, 53(17), 7234-7247. [Link]
-
Vo, C.-V. T., & Bode, J. W. (2014). Synthesis of Saturated N-Heterocycles. ETH Zurich Research Collection. [Link]
-
Le, N. T. T., et al. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers, 14(21), 4529. [Link]
-
Roy, T. K., et al. (2023). Simple, one-step syntheses of tri- and tetracyclic B,N,S-heterocycles from reactions of a diboracumulene with thiols. Chemical Science, 14(38), 10452-10458. [Link]
-
Ashenhurst, J. (2017, August 30). The Diels-Alder Reaction. Master Organic Chemistry. [Link]
-
Howell, J. M. (2022). Development of a Sulfamate Tethered Aza-Michael Cyclization Allows for the Preparation of (−)-Negamycin tert-Butyl Ester. The Journal of Organic Chemistry, 87(1), 154-166. [Link]
-
ResearchGate. (n.d.). Cyclization Reactions of Dianions in Organic Synthesis. [Link]
-
Bains, S. P. (1990). Diels-Alder reactions and synthetic methodologies on alumina and study. TRACE: Tennessee Research and Creative Exchange. [Link]
-
ResearchGate. (n.d.). Cyclization Reactions of 1,3-Bis-Silyl Enol Ethers and Related Masked Dianions. [Link]
-
van der Meulen, I., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7, 778. [Link]
-
Ivakhnenko, E. P., et al. (2023). Reaction of 4,6-Di-tert-butyl-3-nitrocyclohexa-3,5-diene-1,2-dione with Secondary Amines. ResearchGate. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Gold-Catalyzed Cyclization Reaction of Alkynyl O-tert-Butylcarbamates. [Link]
-
Berthelot, D., et al. (2022). Catalytic alkoxysilylation of C–H bonds with tert-butyl-substituted alkoxysilyldiazenes. Chemical Science, 13(16), 4687-4693. [Link]
-
Bartoli, G., et al. (2006). Alcohols and di-tert-butyl dicarbonate: how the nature of the Lewis acid catalyst may address the reaction to the synthesis of tert-butyl ethers. The Journal of Organic Chemistry, 71(26), 9580-9588. [Link]
-
Ashenhurst, J. (2017, November 13). Stereochemistry of the Diels-Alder Reaction. Master Organic Chemistry. [Link]
-
Chan, S.-C., et al. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv. [Link]
-
ResearchGate. (n.d.). An asymmetric carbene cyclization cycloaddition strategy toward the synthesis of indicol. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. "Diels-Alder reactions and synthetic methodologies on alumina and study" by Satinder Pal Bains [trace.tennessee.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Di-tert-butyl fumarate | 7633-38-7 [sigmaaldrich.com]
- 7. Di-tert-butyl fumarate [m.chemicalbook.com]
- 8. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 9. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Di-tert-butyl Fumarate as a High-Temperature, Reactive Solvent for Diels-Alder Cycloadditions
Introduction: A Novel Approach to Solvent-Free Synthesis
In the pursuit of greener and more efficient chemical syntheses, the concept of "solvent-free" reactions has gained significant traction.[1] One elegant approach within this paradigm is the use of a liquid reactant as the reaction medium, thereby maximizing concentration and atom economy. This application note explores the potential of di-tert-butyl fumarate (DtBF), a highly functionalized and electron-deficient alkene, as a molten, reactive solvent for specific classes of organic reactions, particularly the Diels-Alder cycloaddition.
Di-tert-butyl fumarate is a symmetrical diester of fumaric acid, characterized by two bulky tert-butyl groups.[2] Its core chemical feature is an electron-poor carbon-carbon double bond, making it an excellent dienophile for [4+2] cycloaddition reactions and a competent acceptor for Michael additions.[2] While traditionally viewed as a reagent or a monomer for polymerization, its physicochemical properties suggest a novel application as a specialized solvent for high-temperature reactions. With a melting point of 62-63°C, DtBF can be employed as a molten medium, creating a high-concentration environment where it serves dual roles: solvent and reactant.
This guide provides a comprehensive overview of the properties of DtBF, the scientific rationale for its use as a reactive solvent, and a detailed protocol for its application in a model Diels-Alder reaction.
Physicochemical Properties of Di-tert-butyl Fumarate
Understanding the physical properties of DtBF is crucial for its application as a molten solvent. The key characteristics are summarized in the table below.
| Property | Value | Significance for Solvent Application |
| CAS Number | 7633-38-7 | Unique identifier for the substance. |
| Molecular Formula | C₁₂H₂₀O₄ | - |
| Molecular Weight | 228.28 g/mol | - |
| Appearance | White to Off-White Solid | Solid at room temperature, requiring heating to function as a solvent. |
| Melting Point | 62-63°C | Defines the minimum operating temperature for its use as a molten solvent.[3] |
| Boiling Point | 113-115°C @ 3 Torr | Indicates a low volatility under vacuum, but a high boiling point at atmospheric pressure, allowing for a wide liquid range for conducting reactions.[3] |
| Solubility | Soluble in benzene, toluene, CCl₄, THF; limited water solubility. | As a molten solvent, it is expected to dissolve non-polar and moderately polar reactants.[3] |
| Lipophilicity (Log P) | ~2.2 | Indicates moderate lipophilicity, influencing its solvation properties.[3] |
Rationale for Use as a Reactive Solvent in Diels-Alder Reactions
The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings, valued for its high degree of stereoselectivity and atom economy.[4] The choice of solvent can significantly influence the reaction rate and, in some cases, the stereochemical outcome.[5][6] Using DtBF as a molten, reactive solvent in Diels-Alder reactions presents several compelling advantages:
-
Maximization of Reactant Concentration: By dissolving the diene directly in an excess of molten dienophile (DtBF), the concentration of the reacting species is maximized, which can lead to significantly accelerated reaction rates.
-
Enhanced Atom Economy: The solvent is not an auxiliary substance but a direct participant in the bond-forming process. This aligns with the principles of green chemistry by minimizing waste.[7][8]
-
High-Temperature Capability: The wide liquid range of DtBF allows for reactions to be conducted at elevated temperatures. This is particularly useful for less reactive dienes or for promoting reactions that may be sluggish at lower temperatures. It can also be beneficial in situations where a retro-Diels-Alder reaction of a starting material is required to generate the reactive diene in situ.
-
Simplified Workup: In an ideal scenario where the diene is the limiting reagent, the product is formed within a matrix of the unreacted DtBF. Upon cooling, the mixture solidifies. The product can then be isolated by techniques such as recrystallization or chromatography, with the excess DtBF being potentially recoverable.
The conceptual workflow for this process is illustrated below.
Caption: Experimental workflow for a Diels-Alder reaction using molten di-tert-butyl fumarate as a reactive solvent.
Application Protocol: Model Diels-Alder Reaction with Anthracene
This protocol describes a hypothetical procedure for the reaction between anthracene (the diene) and di-tert-butyl fumarate (the dienophile and solvent).
Reaction Scheme:
Caption: Diels-Alder reaction of Anthracene with Di-tert-butyl Fumarate.
Materials:
-
Di-tert-butyl fumarate (DtBF), ≥98%
-
Anthracene, ≥99%
-
Reaction tube or round-bottom flask with a reflux condenser
-
Heating mantle or oil bath with temperature control and magnetic stirring
-
Solvents for purification (e.g., hexanes, ethyl acetate)
Procedure:
-
Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add di-tert-butyl fumarate (e.g., 10.0 g, 43.8 mmol, 10 equivalents).
-
Melting and Inerting: Place the flask in a heating mantle or oil bath and heat to 70-80°C with gentle stirring until the DtBF is completely molten. If the diene is sensitive to air, flush the apparatus with an inert gas (e.g., Nitrogen or Argon) and maintain a positive pressure.
-
Addition of Diene: Once the DtBF is a homogenous melt, add anthracene (0.78 g, 4.38 mmol, 1 equivalent) to the flask.
-
Reaction: Increase the temperature of the bath to the desired reaction temperature (e.g., 120°C). Stir the homogeneous solution under an inert atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by taking small aliquots from the reaction mixture.
-
Rationale: The temperature should be high enough to ensure a reasonable reaction rate but below the decomposition temperature of the reactants or product. 120°C is a common temperature for Diels-Alder reactions with less reactive dienes.
-
-
Cooling and Solidification: Once the reaction is complete (as determined by the consumption of the limiting reagent, anthracene), remove the heat source and allow the mixture to cool to room temperature. The reaction mixture will solidify.
-
Isolation and Purification:
-
Break up the solid mixture. The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Alternatively, trituration or recrystallization from a suitable solvent system can be attempted to separate the product from the excess DtBF.
-
Safety and Handling
As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. While a comprehensive safety data sheet for di-tert-butyl fumarate is not widely available, the following precautions are based on available data and general laboratory safety principles.
-
Hazards: Di-tert-butyl fumarate is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves when handling this compound.
-
Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors, especially when heated.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
As the protocol involves heating, be cautious of hot surfaces and the molten liquid.
-
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C for long-term stability.[3]
Conclusion
Di-tert-butyl fumarate presents an intriguing, albeit unconventional, option as a reactive molten solvent for specific synthetic applications. Its dual role as a dienophile and a reaction medium in Diels-Alder cycloadditions offers potential benefits in terms of reaction rate, atom economy, and simplified reaction conditions. This application note serves as a foundational guide for researchers interested in exploring this novel methodology. Further investigation into its broader applicability with different dienes and other reaction types is warranted and encouraged.
References
-
Pacheco-López, C., et al. (2021). Diels–Alder Cycloaddition Reactions in Sustainable Media. Molecules, 26(23), 7293. [Link]
-
Scientific Polymer Products, Inc. (2020). Safety Data Sheet: Dibutyl fumarate. [Link]
-
CPAchem Ltd. (2024). Safety data sheet: Dibutyl Fumarate. [Link]
-
Aljuboori, S. B., et al. (2022). Solvent Role in Organic Chemistry in Comparison with Organic Synthesis under Solvent-Free Condition (Green Chemistry): A Mini Literature Review. Al-Rafidain Journal of Medical Sciences, 3, 109-115. [Link]
-
Zhang, J., et al. (2025). A Review of the Application of Green Solvents in Organic Synthesis. ResearchGate. [Link]
-
Chem Help ASAP. (2022). organic chemistry review - common organic solvents. YouTube. [Link]
-
Fuentes, J. A., et al. (2005). Diels—Alder Reactions of 2-Oxazolidinone Dienes in Polar Solvents Using Catalysis or Non-Conventional Energy Sources. Monatshefte für Chemie / Chemical Monthly, 136(2), 177-192. [Link]
-
Singh, R., et al. (2020). Effect of substituents and promoters on the Diels–Alder cycloaddition reaction in the biorenewable synthesis of trimellitic acid. RSC Advances, 10(51), 30739-30748. [Link]
-
Pacheco-López, C., et al. (2021). Diels–Alder Cycloaddition Reactions in Sustainable Media. ResearchGate. [Link]
-
Gani, R., et al. (2025). Solvents in organic synthesis: Replacement and multi-step reaction systems. ResearchGate. [Link]
-
da Silva, F. C., et al. (2021). Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes. International Journal of Molecular Sciences, 22(21), 11856. [Link]
-
Fábián, L., et al. (2022). Understanding the Mechanism of Diels–Alder Reactions with Anionic Dienophiles: A Systematic Comparison of [ECX]− (E = P, As; X = O, S, Se) and Isosteric Nitriles. Inorganic Chemistry, 61(20), 7996-8006. [Link]
-
MacKenzie, L. E. (2009). Solvent-free reactivity in the undergraduate organic laboratory. Green Chemistry Letters and Reviews, 2(3), 115-125. [Link]
-
Wikipedia. Diels–Alder reaction. [Link]
-
Silber, E. (n.d.). SOLVENT EFFECTS IN THE DIELS ALDER REACTION. Texas Tech University DSpace. [Link]
-
Master Organic Chemistry. (2017). Cyclic Dienes and Dienophiles in the Diels-Alder Reaction. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. fishersci.com [fishersci.com]
- 3. Di-tert-butyl fumarate | 7633-38-7 [sigmaaldrich.com]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. Diels–Alder Cycloaddition Reactions in Sustainable Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 7. ajms.iq [ajms.iq]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: A Comprehensive Guide to the Scale-Up Synthesis of Di-tert-butyl Fumarate for Industrial Applications
Abstract
Di-tert-butyl fumarate is a critical chemical intermediate with extensive applications in polymer synthesis, agrochemicals, and as a key building block in the production of specialty chemicals. The transition from laboratory-scale synthesis to robust, economically viable industrial production presents significant challenges. This guide provides a comprehensive overview of the scale-up synthesis of Di-tert-butyl fumarate, focusing on the industrially preferred method of direct esterification of fumaric acid with isobutylene. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and address critical process parameters, safety considerations, and purification strategies essential for successful industrial application.
Introduction: The Industrial Significance of Di-tert-butyl Fumarate
Di-tert-butyl fumarate, a dialkyl ester of fumaric acid, is a white crystalline solid at ambient temperatures[1]. Its bulky tert-butyl groups impart unique steric and electronic properties, making it a valuable monomer and chemical intermediate. The primary industrial value of Di-tert-butyl fumarate lies in its role as a precursor to various polymers and its use in the synthesis of complex organic molecules. The scale-up of its synthesis is driven by the demand for high-purity material in a cost-effective and environmentally responsible manner.
While several synthetic routes exist, including the reaction of fumaryl chloride with potassium tert-butoxide, the direct acid-catalyzed esterification of fumaric acid with isobutylene has emerged as the most industrially feasible method[1]. This approach avoids the use of expensive and hazardous reagents, offering a more streamlined and economical production pathway.
Foundational Principles: The Chemistry of Esterification
The synthesis of Di-tert-butyl fumarate via the reaction of fumaric acid with isobutylene is a classic example of an acid-catalyzed electrophilic addition to an alkene, followed by esterification. The overall reaction is as follows:
Fumaric Acid + 2 Isobutylene -- (H⁺) --> Di-tert-butyl fumarate
The mechanism proceeds through the protonation of isobutylene by a strong acid catalyst to form a stable tert-butyl carbocation. This carbocation then acts as an electrophile and is attacked by the nucleophilic oxygen of the carboxylic acid group of fumaric acid. This process occurs twice to form the diester.
The Critical Role of the Catalyst
The choice of catalyst is paramount for an efficient and selective reaction. While traditional mineral acids like sulfuric acid are effective, their use on an industrial scale presents challenges related to corrosion, catalyst removal, and waste disposal. Modern industrial processes increasingly favor solid acid catalysts.
Advantages of Solid Acid Catalysts:
-
Ease of Separation: Solid catalysts can be easily removed from the reaction mixture by filtration, simplifying the work-up procedure.
-
Reusability: Many solid acid catalysts can be regenerated and reused, reducing overall process costs and environmental impact.
-
Reduced Corrosion: Solid catalysts are generally less corrosive to industrial reactors than strong mineral acids.
-
Improved Selectivity: Tailoring the properties of solid acid catalysts can lead to higher selectivity and reduced formation of byproducts.
Commonly employed solid acid catalysts include ion-exchange resins (e.g., Amberlyst-15), zeolites, and sulfated zirconia[2][3][4]. Zeolites, with their well-defined pore structures, can offer shape-selective catalysis, further enhancing the efficiency of the reaction[5].
Process Workflow and Logic
The industrial synthesis of Di-tert-butyl fumarate is a multi-step process that requires careful control of various parameters to ensure high yield and purity. The following diagram illustrates a typical workflow.
Caption: Industrial workflow for the synthesis of Di-tert-butyl fumarate.
Detailed Protocol for Scale-Up Synthesis
This protocol outlines a general procedure for the synthesis of Di-tert-butyl fumarate on a pilot-plant scale. Note: All operations should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn[6][7][8][9].
Materials and Equipment
| Reagents | Equipment |
| Fumaric Acid (technical grade) | Pressurized reaction vessel (e.g., Parr reactor) with mechanical stirring and temperature control |
| Isobutylene (liquefied gas) | Filtration system (e.g., filter press) |
| Solid Acid Catalyst (e.g., Amberlyst-15) | Vacuum distillation apparatus or recrystallization vessel |
| Sodium Bicarbonate (or other suitable base) | Standard laboratory glassware |
| Inert Solvent (e.g., Dichloromethane or MTBE) | Analytical instrumentation (GC, HPLC, NMR) |
| Anhydrous Sodium Sulfate |
Step-by-Step Procedure
-
Reactor Charging:
-
Charge the pressurized reaction vessel with fumaric acid.
-
Add the solid acid catalyst. The typical catalyst loading is 5-15% by weight relative to the fumaric acid.
-
If a solvent is used, add it to the reactor.
-
Seal the reactor according to the manufacturer's instructions.
-
-
Introduction of Isobutylene:
-
Cool the reactor to a low temperature (e.g., -10 to 0 °C) to facilitate the safe transfer of liquefied isobutylene.
-
Carefully transfer a molar excess of liquefied isobutylene into the reactor. A 2-4 fold molar excess relative to fumaric acid is common to drive the reaction to completion.
-
-
Reaction Conditions:
-
Begin stirring the reaction mixture.
-
Gradually heat the reactor to the desired reaction temperature, typically in the range of 50-80 °C. The pressure inside the reactor will increase due to the vapor pressure of isobutylene.
-
Maintain the reaction at the set temperature and pressure for a period of 8-24 hours. The progress of the reaction should be monitored by taking small aliquots (if the reactor design allows) and analyzing them by GC or HPLC.
-
-
Reaction Work-up:
-
Once the reaction is complete (as determined by the consumption of fumaric acid), cool the reactor to room temperature.
-
Carefully vent any excess isobutylene to a safe location or a scrubbing system.
-
Open the reactor and discharge the reaction mixture.
-
-
Catalyst Removal:
-
Filter the reaction mixture to remove the solid acid catalyst. The catalyst can be washed with a small amount of fresh solvent and set aside for regeneration and reuse.
-
-
Neutralization and Washing:
-
Transfer the filtrate to a separation funnel or a washing vessel.
-
Wash the organic phase with a saturated solution of sodium bicarbonate to neutralize any remaining acidic catalyst and unreacted fumaric acid.
-
Follow with one or more washes with water to remove any residual salts.
-
-
Drying and Solvent Removal:
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification of Di-tert-butyl fumarate
The crude Di-tert-butyl fumarate obtained after solvent removal can be purified by one of the following methods:
-
Vacuum Distillation: This is the primary method for purification on an industrial scale[1]. Di-tert-butyl fumarate has a boiling point of 113-115 °C at 3.0 Torr, which allows for effective separation from less volatile impurities[1]. Vacuum distillation is preferred to prevent thermal decomposition that can occur at atmospheric pressure[1].
-
Recrystallization: For smaller scales or to achieve very high purity, recrystallization can be employed. Suitable solvents for recrystallization include methanol, ethanol, or hexane.
Process Optimization and Data
The following table summarizes key parameters and their typical ranges for the scale-up synthesis of Di-tert-butyl fumarate.
| Parameter | Typical Range | Rationale |
| Molar Ratio (Isobutylene:Fumaric Acid) | 2:1 to 4:1 | An excess of isobutylene drives the equilibrium towards product formation. |
| Catalyst Loading (% w/w to Fumaric Acid) | 5 - 15% | Balances reaction rate with cost and ease of handling. |
| Temperature | 50 - 80 °C | Provides sufficient activation energy without promoting significant side reactions like isobutylene polymerization. |
| Pressure | 5 - 15 bar | Maintains isobutylene in the liquid phase and increases its concentration in the reaction mixture. |
| Reaction Time | 8 - 24 hours | Dependent on other parameters; optimized to achieve maximum conversion. |
| Purity (Post-Purification) | > 98% | As determined by GC or HPLC. |
| Yield (Isolated) | 85 - 95% | Based on fumaric acid as the limiting reagent. |
Safety Considerations
The industrial synthesis of Di-tert-butyl fumarate involves several hazards that must be carefully managed:
-
Isobutylene: A highly flammable gas that forms explosive mixtures with air. It should be handled in a well-ventilated area, away from sources of ignition[6][7].
-
Pressurized Systems: The reaction is conducted under pressure, requiring a robust reactor and adherence to strict operating procedures to prevent catastrophic failure.
-
Acid Catalysts: Strong acids are corrosive and can cause severe burns. Appropriate PPE, including gloves and eye protection, is mandatory[6][8].
-
Thermal Hazards: The esterification reaction is exothermic, and proper temperature control is necessary to prevent runaways[1].
Conclusion
The scale-up synthesis of Di-tert-butyl fumarate is a well-established industrial process. Success hinges on a thorough understanding of the underlying chemical principles, careful optimization of reaction parameters, and a steadfast commitment to safety. The use of solid acid catalysts represents a significant advancement, offering a more sustainable and economically favorable route to this important chemical intermediate. By following the protocols and guidelines outlined in this document, researchers and drug development professionals can effectively transition from laboratory-scale synthesis to robust and reliable industrial production.
References
-
Pipeline and Hazardous Materials Safety Administration. (2009, June 19). Safety Data Sheet. [Link]
- Google Patents.
-
CP Lab Safety. Safety Data Sheet. [Link]
-
ResearchGate. List of solid acid catalysts used in this study. [Link]
- Google Patents.
- Google Patents.
-
ResearchGate. Composite diatomite-solid acid catalyst for synthesis of butyl-isobutyrate. [Link]
-
Comptes Rendus de l'Académie des Sciences. (2022, April 11). Zeolite-based catalysis for isobutene conversion into chemicals and fuel additives. A review. [Link]
- Google Patents.
- Google Patents. US3068305A - Process for preparing pure isobutylene.
-
ResearchGate. Upscaled Al-Fumarate Synthesis and Shaping by Spray Drying. [Link]
-
ResearchGate. Solid acid catalyst for isobutyl propionate production from solid waste. [Link]
-
ResearchGate. Synthesis of Isobutylene and Its Use in Esterification Reactions. [Link]
Sources
- 1. Buy Di-tert-butyl fumarate | 7633-38-7 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. US3678099A - Process for the esterification of isobutene - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 6. phmsa.dot.gov [phmsa.dot.gov]
- 7. fishersci.com [fishersci.com]
- 8. peptide.com [peptide.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Di-tert-butyl Fumarate
Welcome to the technical support center for the synthesis of di-tert-butyl fumarate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing di-tert-butyl fumarate?
A1: Several effective methods exist for synthesizing di-tert-butyl fumarate. The most common approaches include:
-
Direct Fischer-Speier Esterification: This is the most direct route, involving the reaction of fumaric acid with tert-butanol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.[1]
-
Reaction with Fumaryl Chloride: An alternative method that avoids the equilibrium limitations of direct esterification involves converting fumaric acid to fumaryl chloride, which is then reacted with potassium tert-butoxide or tert-butanol.[2]
-
Dicyclohexylcarbodiimide (DCC) Coupling: This method uses DCC as a coupling agent to facilitate the esterification of fumaric acid with tert-butanol, often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[3][4]
-
Isomerization of Di-tert-butyl Maleate: The cis-isomer, di-tert-butyl maleate, can be isomerized to the more thermodynamically stable trans-isomer, di-tert-butyl fumarate, through heating in the presence of catalysts like sulfur or phosphorus acid halides.[1]
Q2: What are the primary factors that influence the yield of the reaction?
A2: The yield of di-tert-butyl fumarate synthesis is primarily influenced by:
-
Equilibrium Position: In direct esterification, the reaction is reversible.[1] Removing water as it forms (e.g., using a Dean-Stark apparatus) can drive the equilibrium towards the product.[5]
-
Steric Hindrance: The bulky tert-butyl groups present a significant steric challenge, which can slow down the reaction rate compared to esterifications with less hindered alcohols.[2] This necessitates optimized reaction conditions, such as elevated temperatures and longer reaction times.
-
Catalyst Activity: The choice and concentration of the catalyst are critical. Strong acid catalysts are necessary to protonate the carboxylic acid, increasing its electrophilicity.[1] Insufficient catalyst can lead to an incomplete reaction.
-
Reaction Temperature and Time: These parameters must be carefully controlled. While higher temperatures can increase the reaction rate, they can also promote side reactions, such as the dehydration of tert-butanol to isobutylene.[6]
-
Purity of Reagents: The presence of water in the reactants or solvents can inhibit the reaction, especially in direct esterification.
Q3: How can I monitor the progress of the synthesis?
A3: Reaction progress can be monitored using several analytical techniques:
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively track the consumption of starting materials (fumaric acid) and the formation of the product.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to quantify the conversion of starting materials and the formation of di-tert-butyl fumarate and any byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the appearance of characteristic peaks for the tert-butyl protons and the vinyl protons of the fumarate product.
Q4: What are the recommended purification and storage methods for di-tert-butyl fumarate?
A4: For purification, vacuum distillation is the primary method, taking advantage of the product's boiling point of 113-115°C at 3.0 Torr.[2] This prevents thermal decomposition that might occur at atmospheric pressure.[2] Column chromatography can also be employed for high-purity applications.[7] For long-term stability, di-tert-butyl fumarate should be stored in a sealed container in a dry environment at 2-8°C.[1]
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of di-tert-butyl fumarate and provides actionable solutions.
Low Yield
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reaction time or temperature: Due to steric hindrance from the tert-butyl groups, the reaction may require longer times and higher temperatures than typical esterifications.[2] | Optimize reaction conditions: Gradually increase the reaction time and/or temperature while monitoring the reaction progress by TLC or GC. For Fischer esterification, refluxing for 16-18 hours at 80-85°C is a common starting point.[7] |
| Catalyst deactivation or insufficient amount: The acid catalyst can be neutralized by impurities or be present in a suboptimal concentration. | Increase catalyst loading: If the reaction stalls, a careful addition of more catalyst may be beneficial. Ensure the catalyst is fresh and active. For challenging esterifications, superacid catalysts like bis(trifluoromethanesulfonyl)imide (Tf₂NH) can be highly effective even at low temperatures.[2] | |
| Equilibrium Limitation (Direct Esterification) | Accumulation of water: Water is a byproduct of the esterification, and its presence can shift the equilibrium back towards the reactants.[5] | Remove water: Employ a Dean-Stark apparatus to continuously remove water from the reaction mixture. Alternatively, use a drying agent or perform the reaction in a solvent that azeotropically removes water. |
| Unfavorable reactant ratio: An equimolar ratio of fumaric acid and tert-butanol may not be sufficient to drive the reaction to completion. | Use an excess of one reactant: Using an excess of the less expensive reactant, typically tert-butanol, can help shift the equilibrium towards the product side.[5] | |
| Product Loss During Workup | Inefficient extraction: The product may not be fully extracted from the aqueous phase during the workup. | Optimize extraction procedure: Use a suitable organic solvent (e.g., dichloromethane) and perform multiple extractions to ensure complete recovery of the product.[7] |
| Emulsion formation: Vigorous shaking during washing steps can lead to the formation of stable emulsions, trapping the product. | Gentle washing: Gently invert the separatory funnel during washing steps to minimize emulsion formation.[5] If an emulsion does form, adding brine can help to break it. | |
| Side Reactions | Dehydration of tert-butanol: In the presence of strong acids and heat, tert-butanol can dehydrate to form isobutylene.[6] | Control temperature: Maintain the reaction temperature at the lowest effective level to minimize this side reaction. |
High Impurity Profile
| Problem | Potential Cause | Recommended Solution |
| Presence of Unreacted Starting Materials | Incomplete reaction: As discussed in the "Low Yield" section. | Ensure complete reaction: Extend the reaction time or optimize other reaction parameters to drive the reaction to completion. |
| Inefficient workup: Residual fumaric acid or tert-butanol may not be completely removed during the washing steps. | Thorough washing: Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted fumaric acid, followed by washing with water and brine to remove residual salts and tert-butanol.[7] | |
| Formation of Di-tert-butyl Maleate (cis-isomer) | Isomerization at high temperatures: Although di-tert-butyl fumarate is the thermodynamically favored isomer, high temperatures can sometimes promote the formation of the maleate isomer.[1] | Control reaction temperature: Maintain the reaction at an optimal temperature to favor the formation of the trans-isomer. If isomerization is a significant issue, consider a synthesis route that specifically targets the fumarate isomer, such as starting from fumaryl chloride.[2] |
| Formation of Byproducts from DCC Coupling | Presence of dicyclohexylurea (DCU): DCU is the main byproduct of the DCC-mediated esterification and can be difficult to remove if it remains in solution.[8] | Optimize reaction conditions and purification: The reaction is typically carried out at 0°C to room temperature to facilitate the precipitation of DCU.[3] After the reaction, filter off the precipitated DCU. If some DCU remains in the product, it can often be removed by column chromatography. |
Experimental Protocols
Protocol 1: Direct Fischer-Speier Esterification
This protocol outlines a general procedure for the synthesis of di-tert-butyl fumarate via acid-catalyzed esterification.
Materials:
-
Fumaric acid
-
tert-Butanol
-
Concentrated sulfuric acid (catalyst)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (drying agent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine fumaric acid, an excess of tert-butanol (e.g., 3-4 equivalents), and a suitable solvent like toluene.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the stirred mixture.
-
Heat the reaction mixture to reflux and maintain this temperature, collecting the water that azeotropes with the solvent in the Dean-Stark trap.
-
Monitor the reaction by TLC until the fumaric acid is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude di-tert-butyl fumarate.
-
Purify the crude product by vacuum distillation.[2]
Protocol 2: Synthesis via Fumaryl Chloride
This method avoids the equilibrium of direct esterification and can lead to higher yields.
Materials:
-
Fumaric acid
-
Potassium tert-butoxide
-
Anhydrous solvent (e.g., THF or dichloromethane)
Procedure: Step 1: Synthesis of Fumaryl Chloride
-
In a fume hood, carefully react fumaric acid with an excess of thionyl chloride or phthaloyl chloride, often with a catalytic amount of DMF.
-
Heat the reaction mixture under reflux until the evolution of gas (HCl and SO₂) ceases.
-
Distill the excess thionyl chloride or phthaloyl chloride to obtain crude fumaryl chloride. Purify by vacuum distillation.[9]
Step 2: Esterification
-
Dissolve the purified fumaryl chloride in an anhydrous solvent in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium tert-butoxide in the same solvent to the cooled fumaryl chloride solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield di-tert-butyl fumarate. Purify by vacuum distillation if necessary.[2]
Visualizations
Reaction Workflow: Fischer Esterification
Caption: Workflow for di-tert-butyl fumarate synthesis via Fischer esterification.
Troubleshooting Logic: Low Yield
Caption: Decision tree for troubleshooting low yield in di-tert-butyl fumarate synthesis.
References
- Neises, B., & Steglich, W. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. doi:10.15227/orgsyn.063.0183
-
ResearchGate. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate | Request PDF. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Fumaryl chloride. Retrieved from [Link]
- Yılmaz, Ö. (2020). Synthesis of trans-diamide derivatives from fumaryl chloride and determine DPPH scavenging activity of synthesized molecules. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(1), 143–150. doi:10.18596/jotcsa.627805
-
ResearchGate. (2018, December 19). Synthesis of fumaryl chloride?. Retrieved from [Link]
-
Justia Patents. (2018, July 17). Preparation of tert-butyl esters of aliphatic carboxylic acids. Retrieved from [Link]
- Google Patents. (n.d.). CN101239912A - A kind of method of synthesizing dibutyl malate.
-
ResearchGate. (n.d.). Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. Retrieved from [Link]
- Jin, J.-Z., & Sun, N.-B. (2013). Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. Asian Journal of Chemistry, 25(10), 5551-5554.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy Di-tert-butyl fumarate | 7633-38-7 [smolecule.com]
- 3. orgsyn.org [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Dibutyl fumarate synthesis - chemicalbook [chemicalbook.com]
- 8. Dicyclohexylcarbodiimide: A Systematic Review of its Applications in Organic Chemistry_Chemicalbook [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Di-tert-butyl Fumarate
Welcome to the technical support center for Di-tert-butyl fumarate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of Di-tert-butyl fumarate. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high purity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude Di-tert-butyl fumarate?
A1: The primary impurities in Di-tert-butyl fumarate typically arise from the synthesis process. These can include:
-
Unreacted Starting Materials: Fumaric acid and tert-butanol may be present if the reaction has not gone to completion.
-
Geometric Isomer: The cis-isomer, Di-tert-butyl maleate, is a significant potential impurity. Its formation can be influenced by reaction conditions, although the trans-isomer (fumarate) is generally more thermodynamically stable due to reduced steric hindrance between the bulky tert-butyl groups.[1]
-
Side-Reaction Byproducts: Depending on the synthetic route, other byproducts may form. For instance, if using an acid catalyst for esterification, side reactions involving tert-butanol could occur.
-
Residual Solvents and Catalysts: Solvents used in the reaction or workup, as well as any catalysts, may also be present in the crude product.
Q2: What are the key physical properties of Di-tert-butyl fumarate relevant to its purification?
A2: Understanding the physical properties of Di-tert-butyl fumarate is crucial for selecting and optimizing a purification strategy.
| Property | Value | Significance for Purification | Source |
| Appearance | Colorless to white crystalline solid | Visual indicator of purity; colored impurities may be present. | [2] |
| Melting Point | 62-63°C | A sharp, narrow melting range is a good indicator of high purity. | [2] |
| Boiling Point | 113-115°C at 3.0 Torr | Suitable for purification by vacuum distillation.[2] | [2] |
| Solubility | Soluble in THF, toluene, CCl₄; limited water solubility | Guides the choice of solvents for recrystallization and chromatography. | [2] |
Q3: Which analytical techniques are recommended for assessing the purity of Di-tert-butyl fumarate?
A3: A combination of analytical methods provides a comprehensive assessment of purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is a powerful tool for structural confirmation and purity assessment. The ¹H NMR spectrum of pure Di-tert-butyl fumarate shows a characteristic singlet for the vinyl protons around 6.8 ppm and a singlet for the tert-butyl protons around 1.5 ppm, integrating in a 1:9 ratio, respectively.[2] The presence of other peaks can indicate impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying and quantifying volatile and semi-volatile impurities.[2][3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating Di-tert-butyl fumarate from non-volatile impurities.[2][4]
-
Melting Point Analysis: A sharp melting point at 62-63°C is indicative of high purity.[2] A broad melting range suggests the presence of impurities.
Troubleshooting Guides
Issue 1: Low Purity After Initial Synthesis and Workup
Workflow for Diagnosing and Resolving Low Purity
Caption: Troubleshooting workflow for low purity Di-tert-butyl fumarate.
Detailed Troubleshooting Steps:
-
Identify the Impurities: Before selecting a purification method, it is crucial to identify the nature of the impurities using the analytical techniques mentioned in FAQ Q3.
-
Removal of Acidic Impurities: If unreacted fumaric acid is a major contaminant, an aqueous wash with a mild base like sodium bicarbonate solution during the workup can effectively remove it.
-
Separation of the Cis-Isomer: If Di-tert-butyl maleate is present, recrystallization is often an effective method for separation, as the two isomers may have different solubilities and crystal packing efficiencies.
-
General Purification: For a mixture of impurities, column chromatography or vacuum distillation are powerful purification techniques.
Issue 2: Difficulty with Recrystallization
Problem: Oiling out or poor crystal yield during recrystallization.
Explanation: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is cooled too quickly or if the solvent is not ideal. Poor crystal yield can result from using too much solvent or choosing a solvent in which the compound is too soluble at low temperatures.
Troubleshooting Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| Oiling out | Solution cooled too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Improper solvent system. | Use a solvent pair. Dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly. A common solvent system for similar compounds is ethyl acetate/hexane.[2] | |
| Poor crystal yield | Too much solvent used. | After cooling, if few crystals have formed, try to evaporate some of the solvent and cool again. |
| Compound is too soluble in the chosen solvent at low temperatures. | Choose a different solvent or solvent system where the compound has lower solubility at cold temperatures. | |
| Supersaturation. | Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization. |
Experimental Protocol: Recrystallization of Di-tert-butyl Fumarate
-
Solvent Selection: Based on solubility data, a mixture of a moderately polar solvent (like ethyl acetate) and a non-polar solvent (like hexane) is a good starting point.
-
Dissolution: In a flask, dissolve the crude Di-tert-butyl fumarate in a minimal amount of hot ethyl acetate.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Induce Crystallization: Add hexane dropwise to the hot solution until it becomes slightly cloudy. Reheat gently until the solution is clear again.
-
Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexane, and dry them thoroughly.
Issue 3: Inefficient Purification by Column Chromatography
Problem: Poor separation of Di-tert-butyl fumarate from impurities on a silica gel column.
Explanation: Poor separation can result from several factors, including an incorrect mobile phase polarity, improper column packing, or overloading the column with the sample.
Troubleshooting Column Chromatography
Caption: Decision tree for troubleshooting column chromatography.
Experimental Protocol: Column Chromatography of Di-tert-butyl Fumarate
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase (Eluent) Selection: Use Thin Layer Chromatography (TLC) to determine the optimal eluent system. A mixture of ethyl acetate and petroleum ether (or hexane) is a good starting point.[5] Adjust the ratio to achieve a retention factor (Rf) of approximately 0.3 for Di-tert-butyl fumarate.
-
Column Packing: Pack the column with a slurry of silica gel in the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Di-tert-butyl fumarate.
Issue 4: Product Decomposition During Vacuum Distillation
Problem: The product darkens or decomposes during distillation, even under reduced pressure.
Explanation: Di-tert-butyl fumarate can undergo thermal decomposition at elevated temperatures.[2] Even under vacuum, prolonged heating or localized overheating can lead to degradation.
Troubleshooting Vacuum Distillation
-
Ensure a Good Vacuum: Use a high-quality vacuum pump and check for leaks in the system to achieve the lowest possible boiling point.
-
Use a Stir Bar: A stir bar will ensure even heating and prevent bumping.
-
Heat Gently: Use a heating mantle with a stirrer and gradually increase the temperature. Avoid excessively high temperatures.
-
Insulate the Column: Insulating the distillation column can help maintain a consistent temperature gradient and improve separation efficiency.
References
Sources
Technical Support Center: Overcoming Steric Hindrance in Reactions with Di-tert-butyl Fumarate
Introduction
Di-tert-butyl fumarate is a valuable building block in organic synthesis and polymer chemistry.[1] Its electron-deficient carbon-carbon double bond, activated by two ester groups, makes it an excellent Michael acceptor and a competent dienophile in Diels-Alder cycloadditions.[1] However, the two bulky tert-butyl groups introduce significant steric hindrance, which can dramatically affect reaction rates and outcomes compared to less hindered fumarates.[1][2] This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to effectively overcome these steric challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how do the tert-butyl groups in di-tert-butyl fumarate cause it?
A1: Steric hindrance is a phenomenon where the size and spatial arrangement of atoms or groups within a molecule impede a chemical reaction.[2][3] The tert-butyl group, -C(CH₃)₃, is a classic example of a sterically demanding substituent.[2] In di-tert-butyl fumarate, the two large tert-butyl groups flank the reactive carbon-carbon double bond, creating a congested environment that can physically block the approach of other molecules or reagents.[1]
Q2: How does steric hindrance from the tert-butyl groups affect the reactivity of di-tert-butyl fumarate?
A2: The steric bulk of the tert-butyl groups can significantly reduce reaction rates by shielding the electrophilic carbon atoms of the double bond from nucleophilic attack.[1][2] This can lead to sluggish or incomplete reactions. In some cases, steric hindrance can also influence the stereoselectivity of a reaction, favoring the formation of one stereoisomer over another.[4]
Q3: Are there any situations where the steric hindrance of di-tert-butyl fumarate is advantageous?
A3: Yes, the steric bulk of the tert-butyl groups can be beneficial in certain applications. For instance, in polymer chemistry, the radical homopolymerization of di-tert-butyl fumarate leads to the formation of a rigid-chain polymer.[1] This rigidity is a direct consequence of the steric hindrance imposed by the bulky side groups. Additionally, in medicinal chemistry, bulky groups like tert-butyl can be strategically incorporated to "shield" a drug molecule from metabolic degradation, thereby increasing its biological half-life.[2]
Q4: Can the ester groups of di-tert-butyl fumarate be modified to reduce steric hindrance?
A4: While directly modifying the tert-butyl groups is not a typical strategy, the entire ester group can be exchanged through a process called transesterification.[1] By reacting di-tert-butyl fumarate with a different alcohol under acidic or basic catalysis, it's possible to synthesize other fumarate diesters with less bulky substituents, which may exhibit different reactivity.[1]
Troubleshooting Guides for Common Reactions
This section provides detailed troubleshooting for specific reactions where the steric hindrance of di-tert-butyl fumarate is a common challenge.
1. Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for forming six-membered rings.[5][6][7] While di-tert-butyl fumarate can act as a dienophile, its bulky tert-butyl groups can hinder its approach to the diene, leading to poor yields or requiring harsh reaction conditions.[8]
| Problem | Potential Cause | Troubleshooting Strategy |
| Low or no reaction yield | Steric hindrance preventing the diene and dienophile from adopting the necessary transition state geometry. | 1. Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. However, be mindful of the potential for retro-Diels-Alder reactions at very high temperatures.[5] 2. Employ High Pressure: Applying high pressure (in the kbar range) can favor the formation of the more compact transition state, accelerating the reaction.[9][10][11] 3. Use a Lewis Acid Catalyst: Lewis acids can coordinate to the carbonyl oxygen of the ester group, lowering the LUMO of the dienophile and increasing its reactivity.[12] Common Lewis acids for this purpose include TiCl₄, AlCl₃, and BF₃·OEt₂.[12] |
| Undesired stereoselectivity | Steric interactions in the transition state favoring the formation of the exo product over the typically preferred endo product. | 1. Optimize Lewis Acid Catalyst: The choice of Lewis acid can influence the stereochemical outcome. Experiment with different Lewis acids and catalyst loadings. 2. Lower Reaction Temperature: Running the reaction at lower temperatures, in conjunction with a catalyst, can sometimes enhance the endo selectivity. |
Objective: To improve the yield of the Diels-Alder reaction between a diene and di-tert-butyl fumarate using a Lewis acid catalyst.
Materials:
-
Diene (e.g., cyclopentadiene)
-
Di-tert-butyl fumarate
-
Lewis acid (e.g., Titanium tetrachloride, TiCl₄)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve di-tert-butyl fumarate in anhydrous DCM in a flame-dried flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of TiCl₄ in DCM to the flask while stirring.
-
After stirring for 15-20 minutes, add the diene dropwise.
-
Allow the reaction to stir at -78 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the product with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
2. Michael Additions
The Michael addition is a conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor).[13][14][15][16] The steric hindrance of di-tert-butyl fumarate can impede the approach of the nucleophile to the β-carbon.[1]
| Problem | Potential Cause | Troubleshooting Strategy |
| Slow or incomplete reaction | The bulky tert-butyl groups are sterically hindering the approach of the Michael donor. | 1. Use a Less Hindered Nucleophile: If possible, consider using a smaller, less sterically demanding Michael donor. 2. Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier.[17] 3. Use a Stronger Base/Catalyst: For enolate-based Michael donors, using a stronger, non-nucleophilic base can lead to a higher concentration of the reactive enolate. For other nucleophiles, consider catalytic approaches.[18] |
| Side reactions | The use of harsh conditions (e.g., very high temperatures or highly reactive reagents) may lead to undesired side reactions. | 1. Optimize Reaction Conditions: Carefully screen reaction parameters such as temperature, solvent, and reaction time to find a balance between reactivity and selectivity. 2. Consider Alternative Catalysts: Explore different types of catalysts, such as organocatalysts, which can sometimes operate under milder conditions.[18] |
Objective: To facilitate the Michael addition of a nucleophile to di-tert-butyl fumarate.
Materials:
-
Michael donor (e.g., diethyl malonate)
-
Di-tert-butyl fumarate
-
Base (e.g., sodium ethoxide)
-
Anhydrous ethanol
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, prepare a solution of sodium ethoxide in anhydrous ethanol.
-
Add the Michael donor dropwise to the base solution at room temperature.
-
After stirring for 30 minutes, add di-tert-butyl fumarate to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and neutralize with a weak acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
3. Polymerization Reactions
The radical polymerization of di-tert-butyl fumarate is known to produce a polymer with a rigid chain structure due to the significant steric hindrance of the tert-butyl groups.[1] However, achieving high molecular weight polymers can be challenging.
| Problem | Potential Cause | Troubleshooting Strategy |
| Low polymer yield or low molecular weight | Inefficient initiation or premature termination of the polymerization process. | 1. Optimize Initiator Concentration: Vary the concentration of the radical initiator (e.g., AIBN or benzoyl peroxide) to find the optimal balance for initiation and propagation.[19][20] 2. Adjust Polymerization Temperature: The temperature can affect the rate of initiation and propagation. Experiment with different temperatures to maximize polymer chain growth.[19][20] 3. Monomer Purification: Ensure the di-tert-butyl fumarate monomer is free of inhibitors or impurities that could interfere with the polymerization. |
| Difficulty in polymer characterization | The rigidity of the polymer chain can lead to poor solubility in common organic solvents. | 1. Solvent Screening: Test a range of solvents to find a suitable one for dissolving the polymer for characterization techniques like Gel Permeation Chromatography (GPC). 2. High-Temperature GPC: If the polymer is not soluble at room temperature, consider using high-temperature GPC. |
Objective: To synthesize poly(di-tert-butyl fumarate) via radical polymerization.
Materials:
-
Di-tert-butyl fumarate
-
Radical initiator (e.g., 2,2'-azobis(isobutyronitrile), AIBN)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Purify the di-tert-butyl fumarate monomer to remove any inhibitors.
-
In a reaction vessel, dissolve the purified monomer and AIBN in anhydrous toluene.
-
De-gas the solution by bubbling with nitrogen or argon for 20-30 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) under an inert atmosphere.
-
Allow the polymerization to proceed for the desired time, monitoring the viscosity of the solution.
-
Cool the reaction mixture and precipitate the polymer by pouring it into a non-solvent such as methanol.
-
Collect the polymer by filtration and dry it under vacuum.
Visualizing Reaction Strategies
Logical Flow for Troubleshooting Steric Hindrance
Caption: A flowchart for troubleshooting reactions with di-tert-butyl fumarate.
Conceptual Diagram of Steric Hindrance in a Michael Addition
Caption: Steric clash between a nucleophile and tert-butyl groups.
Conclusion
Successfully employing di-tert-butyl fumarate in organic synthesis and polymer chemistry often requires a nuanced understanding of its steric properties. By systematically addressing the challenges posed by its bulky tert-butyl groups through the optimization of reaction conditions, the use of catalysts, and the careful selection of reagents, researchers can unlock the full potential of this versatile molecule. This guide serves as a starting point for troubleshooting common issues and developing robust and efficient synthetic protocols.
References
-
Catalytic Enantioselective Functionalization of Unactivated Terminal Alkenes - PMC - NIH. (URL: [Link])
-
Catalyst-controlled stereodivergent synthesis of polysubstituted alkenes - PubMed Central. (URL: [Link])
-
Catalyst-controlled stereodivergent synthesis of polysubstituted alkenes - ResearchGate. (URL: [Link])
-
Michael addition reaction - Wikipedia. (URL: [Link])
-
References and Notes Monomer-Isomerization Radical Polymerization of Di-tert-butyl Maleate to High Molecular Weight Poly(di - ElectronicsAndBooks. (URL: [Link])
-
Synergistic Brønsted/Lewis acid catalyzed aromatic alkylation with unactivated tertiary alcohols or di-tert-butylperoxide to synthesize quaternary carbon centers - Chemical Science (RSC Publishing). (URL: [Link])
-
Trisubstituted alkenes featuring aryl groups: stereoselective synthetic strategies and applications - ResearchGate. (URL: [Link])
-
Lewis acid catalysis - Wikipedia. (URL: [Link])
-
Radical polymerization of isopropyl tert‐butyl fumarate and maleate, and characterization of the resulting polymers | Semantic Scholar. (URL: [Link])
-
Diels–Alder reaction - Wikipedia. (URL: [Link])
-
The Diels-Alder Reaction - Master Organic Chemistry. (URL: [Link])
-
Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di-tert-Butylperoxide to Synthesize Quaternary Carbon Centers - ResearchGate. (URL: [Link])
-
Michael Addition - Organic Chemistry Tutor. (URL: [Link])
-
Michael Addition Mechanism - BYJU'S. (URL: [Link])
-
Michael Addition - Organic Chemistry Portal. (URL: [Link])
-
The tert-butyl group in chemistry and biology | Request PDF - ResearchGate. (URL: [Link])
-
The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. (URL: [Link])
-
Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di-tert-Butylperoxide to Synthesize Quaternary Carbon Centers - ChemRxiv. (URL: [Link])
-
Asymmetric Diels—Alder Reaction of 1,3-Butadienes with (—)-Dimenthyl Fumarate in the Presence of BBr3 and BBr3×OEt2. | Request PDF - ResearchGate. (URL: [Link])
-
Dilute solution properties of poly(di-tert-butyl fumarate) | Request PDF - ResearchGate. (URL: [Link])
-
Lewis-acid catalysis of the asymmetric Diels–Alder reaction of dimenthyl fumarate and cyclopentadiene - ElectronicsAndBooks. (URL: [Link])
-
[FREE] 2,3-di-tert-butyl-1,3-butadiene is extremely unreactive in Diels-Alder reactions due to steric hindrance - brainly.com. (URL: [Link])
-
Steric Hindrance to Rear-side Approach in Nucleophilic Substitution - Chemistry LibreTexts. (URL: [Link])
-
The Effect of Pressure on Organic Reactions - ResearchGate. (URL: [Link])
-
Dibutyl fumarate | C12H20O4 | CID 5271570 - PubChem. (URL: [Link])
-
Highly sterically hindered olefins: a case of E- and Z-di-tert-butyl alpha,beta-unsaturated acids - PubMed. (URL: [Link])
-
Molecules under extreme conditions: Chemical reactions at high pressure - ResearchGate. (URL: [Link])
-
Steric effect (chemistry) | McGraw Hill's AccessScience. (URL: [Link])
-
(PDF) London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction - ResearchGate. (URL: [Link])
-
Di-tert-butyl fumarate | C12H20O4 | CID 5965155 - PubChem - NIH. (URL: [Link])
-
High Pressure in Organic Synthesis - Denmark Group. (URL: [Link])
-
Alcohols and di-tert-butyl dicarbonate: how the nature of the Lewis acid catalyst may address the reaction to the synthesis of tert-butyl ethers - PubMed. (URL: [Link])
-
How Do Pressure Changes Influence Gas Reaction Equilibrium? - YouTube. (URL: [Link])
-
The bioactivities of 2,4-di-tert-butylphenol (2,4-DTBP) and its analogs. - ResearchGate. (URL: [Link])
-
Le Chatelier's Principle Fundamentals - Chemistry LibreTexts. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Steric effect (chemistry) | McGraw Hill's AccessScience [accessscience.com]
- 4. Catalytic Enantioselective Functionalization of Unactivated Terminal Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Diels–Alder Reaction [sigmaaldrich.com]
- 8. brainly.com [brainly.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 12. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 13. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. byjus.com [byjus.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Michael Addition [organic-chemistry.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Optimizing Reaction Conditions for Di-tert-butyl Fumarate Polymerization: A Technical Support Guide
Introduction
Welcome to the technical support center for the optimization of di-tert-butyl fumarate (DtBF) polymerization. As a sterically hindered monomer, DtBF presents unique challenges in achieving high molecular weight polymers with controlled properties. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome common experimental hurdles and successfully synthesize poly(di-tert-butyl fumarate) (PDtBF).
Due to the specific challenges associated with DtBF, this guide also draws upon established principles and data from structurally similar dialkyl fumarates to provide a comprehensive framework for experimental design and optimization.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during the polymerization of di-tert-butyl fumarate. Each problem is followed by a systematic approach to identify the root cause and implement effective solutions.
Issue 1: Low or No Polymer Yield
Q: I am not getting any polymer, or the yield is significantly lower than expected. What are the potential causes and how can I fix this?
A: Low polymer yield is a frequent challenge with sterically hindered monomers like dialkyl fumarates. The bulky tert-butyl groups impede the approach of the monomer to the growing polymer chain. Several factors could be contributing to this issue.
Workflow for Diagnosing Low Polymer Yield
Caption: Troubleshooting flowchart for low polymer yield.
Possible Causes and Solutions:
-
Inhibitor Presence: Commercial monomers often contain inhibitors to prevent premature polymerization during storage.[2] While sometimes not necessary to remove, their presence can quench radicals and halt the reaction.
-
Solution: Pass the di-tert-butyl fumarate monomer through a column of basic alumina to remove the inhibitor.[2]
-
-
Inappropriate Initiator Choice or Concentration: The efficiency of initiation is critical. The initiator must generate radicals capable of overcoming the steric hindrance of the DtBF monomer.
-
Solution: Utilize initiators known to be effective for sterically hindered acrylates, such as 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide (BPO).[2][3] The concentration of the initiator also plays a crucial role; too low a concentration may result in insufficient initiation, while too high a concentration can lead to premature termination.[4] An initial concentration of 0.1% by weight of BPO relative to the monomer has been used successfully for similar dialkyl fumarates.[1]
-
-
Suboptimal Polymerization Temperature: The temperature affects the rate of initiator decomposition and the propagation of the polymer chain.
-
Solution: For solution polymerization of similar monomers, a temperature of around 70°C in a solvent like toluene has been reported.[2] It is advisable to experiment within a temperature range (e.g., 60-80°C) to find the optimal condition for your specific setup.
-
-
Insufficient Reaction Time: The polymerization of dialkyl fumarates can be slow due to steric hindrance.
-
Solution: Ensure the reaction is allowed to proceed for a sufficient duration. For some dialkyl fumarates, reaction times of up to 48 hours have been reported to achieve reasonable conversion.[2]
-
-
Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerization.
-
Solution: Ensure your reaction setup is thoroughly purged with an inert gas (e.g., nitrogen or argon) before heating and maintain a positive pressure of the inert gas throughout the polymerization.
-
Issue 2: Low Molecular Weight of the Resulting Polymer
Q: My polymerization is successful, but the molecular weight of the poly(di-tert-butyl fumarate) is consistently low. How can I increase the chain length?
A: Achieving high molecular weight is a primary objective in polymer synthesis. For PDtBF, several factors can limit chain growth.
Factors Influencing Molecular Weight and Corresponding Solutions:
| Factor | Explanation | Recommended Action |
| Initiator Concentration | A higher initiator concentration leads to more polymer chains being initiated simultaneously, resulting in shorter chains for a given amount of monomer.[4] | Decrease the initiator concentration. A systematic study of initiator-to-monomer ratio is recommended. |
| Chain Transfer Reactions | Chain transfer agents, including certain solvents, can terminate a growing polymer chain and initiate a new, shorter one.[2] | Select a solvent with a low chain transfer constant. Toluene is a commonly used solvent in the radical polymerization of similar monomers.[2] Avoid solvents known to be active chain transfer agents, such as certain thiols or halogenated hydrocarbons. |
| Reaction Temperature | Higher temperatures can increase the rate of chain transfer and termination reactions relative to propagation, leading to lower molecular weights. | Conduct the polymerization at the lower end of the effective temperature range (e.g., 60-70°C). |
| Monomer Purity | Impurities in the monomer can act as chain transfer agents or inhibitors, limiting the molecular weight. | Ensure the di-tert-butyl fumarate monomer is of high purity. Purification by distillation or column chromatography may be necessary. |
Issue 3: Gel Formation or Cross-linking
Q: My reaction mixture becomes a gel, and the resulting polymer is insoluble. What is causing this and how can I prevent it?
A: Gel formation, or uncontrolled cross-linking, can occur, particularly at higher temperatures and monomer conversions, leading to an intractable product.[2]
Strategies to Prevent Gel Formation:
-
Moderate Polymerization Temperature: High temperatures can promote side reactions that lead to cross-linking. In the synthesis of related poly(propylene fumarate), gelation was observed at 200°C.[2][5]
-
Recommendation: Conduct the polymerization at a more moderate temperature, for example, in the range of 70-80°C, to minimize this risk.[2]
-
-
Control Monomer Conversion: As the reaction progresses and monomer is consumed, the viscosity of the medium increases. This can slow down termination reactions (a phenomenon known as the Trommsdorff effect), leading to a rapid increase in the polymerization rate and a higher potential for cross-linking.[2]
-
Recommendation: Consider stopping the polymerization at a lower conversion. This can be achieved by quenching the reaction, for instance, by rapid cooling and precipitating the polymer.[2]
-
-
Avoid Bifunctional Impurities: Impurities with more than one polymerizable group can act as cross-linkers.
-
Recommendation: Ensure the purity of your monomer and other reagents.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the experimental details of di-tert-butyl fumarate polymerization.
Q1: What are the recommended starting conditions for the free-radical polymerization of di-tert-butyl fumarate?
A1: Based on studies of similar dialkyl fumarates, a good starting point for the solution polymerization of DtBF would be:
Table of Recommended Starting Conditions for DtBF Polymerization:
| Parameter | Recommendation | Rationale |
| Initiator | AIBN or BPO[2][3] | These are standard radical initiators with well-characterized decomposition kinetics. |
| Initiator Concentration | 0.1 - 1.0 mol% relative to the monomer | Balances initiation rate with the goal of achieving high molecular weight. |
| Solvent | Toluene[2] | Toluene has a low chain transfer constant, minimizing premature termination. |
| Monomer Concentration | 1 - 2 M | A moderate concentration helps to manage viscosity and reaction exotherms. |
| Temperature | 70°C[2] | Provides a suitable rate of initiator decomposition without promoting excessive side reactions. |
| Reaction Time | 24 - 48 hours[2] | Accommodates the potentially slow polymerization rate of the sterically hindered monomer. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxygen inhibition of the radical polymerization. |
Q2: Can anionic polymerization be used for di-tert-butyl fumarate?
A2: Anionic polymerization of acrylate-type monomers is a well-established technique for producing polymers with controlled molecular weights and narrow polydispersity.[6][7] However, the bulky tert-butyl ester groups in DtBF can present challenges for anionic polymerization. The active center in acrylate polymerization is believed to be an alkali metal ester enolate.[8] The steric hindrance from the tert-butyl groups might impede the approach of the monomer to the growing chain end. While challenging, exploring anionic polymerization with appropriate initiators (e.g., organolithium compounds) and in polar aprotic solvents at low temperatures could be a viable strategy for achieving well-defined PDtBF.
Q3: What analytical techniques are suitable for characterizing the resulting poly(di-tert-butyl fumarate)?
A3: A combination of techniques is necessary to fully characterize the polymer:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the polymer structure.[9] The disappearance of the vinyl proton signals from the monomer and the appearance of broad signals corresponding to the polymer backbone are key indicators of successful polymerization.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is the primary method for determining the molecular weight (Mn and Mw) and the polydispersity index (PDI) of the polymer.[1]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer, which is an important thermal property.[1][10]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the characteristic functional groups in the polymer, such as the carbonyl ester group.[9]
Q4: How does the purity of the di-tert-butyl fumarate monomer affect the polymerization?
A4: Monomer purity is critical for successful polymerization. Impurities can have several detrimental effects:
-
Inhibition/Retardation: Some impurities can act as inhibitors or retarders, slowing down or completely preventing polymerization. Hydroquinone and its derivatives are common inhibitors in commercially available monomers.[11]
-
Chain Transfer: Impurities can act as chain transfer agents, leading to a reduction in the polymer's molecular weight.[2]
-
Side Reactions: Reactive impurities can lead to side reactions, potentially causing branching or cross-linking.
It is highly recommended to purify the monomer before use, for example, by passing it through a column of basic alumina or by distillation under reduced pressure.[1]
Experimental Protocols
Protocol 1: Free-Radical Solution Polymerization of Di-tert-butyl Fumarate
Objective: To synthesize poly(di-tert-butyl fumarate) via free-radical solution polymerization.
Materials:
-
Di-tert-butyl fumarate (inhibitor removed)
-
2,2'-Azobis(isobutyronitrile) (AIBN) or Benzoyl Peroxide (BPO)
-
Toluene (anhydrous)
-
Methanol (for precipitation)
-
Round-bottom flask with a magnetic stir bar
-
Condenser
-
Inert gas source (Nitrogen or Argon)
-
Heating mantle with a temperature controller
Workflow for Free-Radical Solution Polymerization
Caption: Step-by-step workflow for the solution polymerization of DtBF.
Procedure:
-
Preparation:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add di-tert-butyl fumarate (e.g., 10 g).
-
Add anhydrous toluene to achieve the desired monomer concentration (e.g., 1.5 M).
-
Add the initiator (e.g., AIBN, 0.5 mol% relative to the monomer).
-
Seal the flask and purge the system with an inert gas (nitrogen or argon) for at least 30 minutes to remove oxygen.
-
-
Polymerization:
-
Immerse the flask in a preheated oil bath at 70°C.
-
Stir the reaction mixture vigorously.
-
Allow the reaction to proceed for 24-48 hours under a positive pressure of the inert gas.
-
-
Isolation and Purification:
-
After the desired reaction time, cool the flask to room temperature.
-
Slowly pour the viscous polymer solution into a beaker containing a large excess of a non-solvent, such as methanol, while stirring. The polymer should precipitate as a white solid.
-
Collect the polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
References
- BenchChem. (2025).
- ResearchGate. (2016).
- BenchChem. (2025).
- Semantic Scholar. (1992).
- Vlcek, P., & Lochmann, L. (1999). Anionic polymerization of (meth)acrylate esters in the presence of stabilizers of active centres. Progress in Polymer Science, 24(6), 793–873.
- Semantic Scholar. (2017). Preparation and Performance of Poly(butyl fumarate)
- BenchChem. (2025). Characterization of Dibutyl Fumarate: An Application Note on NMR and IR Spectroscopic Techniques.
- ResearchGate. (2014). Kinetics of poly(propylene fumarate)
- Scilit. (1998). Controlled Anionic Polymerization of tert-Butyl Acrylate with Diphenylmethyl Anions in the Presence of Dialkylzinc.
- Royal Society of Chemistry. (n.d.).
- MDPI. (2022).
- MDPI. (2023).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Radical polymerization of isopropyl tert‐butyl fumarate and maleate, and characterization of the resulting polymers | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. Anionic polymerization of ethyl acrylate initiated by tetrabutylammonium azide: direct synthesis of end-clickable polyacrylate - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Inhibition of Free Radical Polymerization: A Review [mdpi.com]
Long-term storage and stability issues of Di-tert-butyl fumarate
Welcome to the technical support center for Di-tert-butyl fumarate (DtBF). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the long-term storage and stability of DtBF. Here, we address common challenges and questions in a direct, question-and-answer format to support the integrity of your experiments.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal long-term storage conditions for Di-tert-butyl fumarate?
A1: For long-term stability, Di-tert-butyl fumarate should be stored in a tightly sealed container in a dry environment at 2-8°C.[1][2] This minimizes the risk of hydrolysis and thermal degradation. The bulky tert-butyl groups provide some steric protection, which enhances its thermal stability compared to simpler alkyl fumarates.[3] However, proper storage conditions are crucial to prevent degradation over time.
Q2: I left a container of DtBF at room temperature for an extended period. Is it still viable for my experiment?
A2: While DtBF is a solid with a melting point of 62-63°C, prolonged exposure to ambient temperatures, especially in the presence of humidity, can lead to degradation.[3] The primary concerns are hydrolysis and potential slow polymerization, particularly if exposed to light or contaminants that can act as radical initiators.[3] Before use, it is highly recommended to assess the purity of the material.
Recommended Purity Assessment Protocol:
-
Visual Inspection: Check for any change in appearance from a white, crystalline solid.[3] Clumping, discoloration, or a sticky consistency can indicate degradation.
-
Melting Point Analysis: A broadened or depressed melting point compared to the literature value (62-63°C) is a strong indicator of impurities.[3]
-
Spectroscopic Analysis (NMR/IR):
-
¹H NMR: Look for the appearance of new peaks corresponding to tert-butanol and fumaric acid, which are hydrolysis products.[3]
-
FTIR: Check for a broadening of the hydroxyl (-OH) stretch, which would indicate the presence of fumaric acid and tert-butanol.
-
Q3: Can I store Di-tert-butyl fumarate in a standard laboratory freezer (-20°C)?
A3: Storing DtBF at -20°C is generally acceptable and can be beneficial for long-term preservation, provided the container is properly sealed to prevent moisture ingress. A desiccator within the freezer is recommended to maintain a dry environment. As with any cold storage, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.
Stability and Degradation
Q4: What are the primary degradation pathways for Di-tert-butyl fumarate?
A4: The two main degradation pathways for DtBF are hydrolysis and thermal decomposition.[3]
-
Hydrolysis: In the presence of water, especially under acidic or basic conditions, the ester groups can hydrolyze to form fumaric acid and tert-butanol.[3] The bulky tert-butyl groups offer some resistance to hydrolysis under neutral conditions.[3]
-
Thermal Decomposition: At elevated temperatures, typically between 140–170°C, DtBF can undergo thermal decomposition.[3] This process involves the breakdown of the tert-butyl carboxylate groups.[3] It is important to note that under standard atmospheric pressure, thermal decomposition can occur before the normal boiling point is reached.[3]
Q5: My reaction involving DtBF is giving inconsistent yields. Could stability be the issue?
A5: Absolutely. Inconsistent yields are a classic symptom of reagent degradation. If you suspect the stability of your DtBF is compromised, consider the following:
-
Reagent Purity: Re-verify the purity of your DtBF using the methods described in A2.
-
Reaction Conditions:
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the use of Di-tert-butyl fumarate.
Problem: Unexpected Side Products in Reaction Mixture
Possible Cause 1: Hydrolysis of DtBF
-
Symptoms: Appearance of fumaric acid and/or tert-butanol in your analytical data (e.g., NMR, LC-MS).
-
Confirmation:
-
Run a control reaction without your other starting materials to see if DtBF degrades under the reaction conditions.
-
Analyze a sample of your DtBF stock to confirm its initial purity.
-
-
Solution:
-
Use anhydrous solvents and reagents.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
If possible, buffer the reaction to maintain a neutral pH.
-
Possible Cause 2: Thermal Decomposition
-
Symptoms: Formation of complex, often polymeric, byproducts. Significant charring or discoloration of the reaction mixture.
-
Confirmation:
-
Review your reaction temperature. Is it approaching or exceeding 140°C?[3]
-
Consider the possibility of localized overheating ("hot spots") in your reaction vessel.
-
-
Solution:
-
Maintain a reaction temperature well below the decomposition range.
-
Use a suitable solvent to ensure even heat distribution.
-
For purification, use reduced pressure distillation to avoid high temperatures.[3]
-
Problem: Low or No Reactivity of DtBF
Possible Cause 1: Steric Hindrance
-
Explanation: The bulky tert-butyl groups can sterically hinder the approach of nucleophiles or other reactants.[1]
-
Troubleshooting Steps:
-
Increase Reaction Time: Allow more time for the reaction to proceed to completion.
-
Increase Temperature (with caution): A moderate increase in temperature can sometimes overcome the activation energy barrier, but be mindful of the thermal decomposition limits.
-
Use a Less Hindered Reagent: If possible, consider if a less sterically demanding nucleophile or reactant could be used.
-
Catalyst Choice: In catalyzed reactions, ensure the catalyst is appropriate for sterically hindered substrates.
-
Possible Cause 2: Poor Solubility
-
Explanation: DtBF may not be sufficiently soluble in the chosen reaction solvent, limiting its availability to react.
-
Troubleshooting Steps:
-
Solvent Screening: Test the solubility of DtBF in a range of suitable, anhydrous solvents.
-
Co-solvent System: Consider using a co-solvent to improve solubility.
-
Gentle Warming: Gentle heating can increase solubility, but again, be cautious of the thermal stability limits.
-
Experimental Protocols
Protocol 1: Stability Assessment of Di-tert-butyl fumarate via ¹H NMR
This protocol provides a method to quantitatively assess the extent of hydrolysis in a sample of DtBF.
Materials:
-
Di-tert-butyl fumarate sample
-
Deuterated chloroform (CDCl₃) with a known internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Accurately weigh approximately 10 mg of the DtBF sample into a vial.
-
Add a precise volume (e.g., 0.75 mL) of the CDCl₃ containing the internal standard.
-
Ensure the sample is fully dissolved. A brief period of vortexing may be necessary.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Data Analysis:
-
Integrate the peak corresponding to the vinyl protons of DtBF (typically around 6.7 ppm).
-
Integrate the peak for the methyl protons of the tert-butyl groups of DtBF (typically around 1.5 ppm).
-
Look for a peak corresponding to the methyl protons of tert-butanol (around 1.3 ppm).
-
Integrate the peak of the internal standard.
-
Calculate the molar ratio of DtBF to any observed tert-butanol to determine the percentage of hydrolysis.
-
| Compound | ¹H NMR Chemical Shift (CDCl₃, ppm) | Multiplicity |
| Di-tert-butyl fumarate (vinyl H) | ~6.7 | s |
| Di-tert-butyl fumarate (tert-butyl H) | ~1.5 | s |
| tert-Butanol (tert-butyl H) | ~1.3 | s |
| Fumaric acid (vinyl H) | ~6.9 | s |
Visualizing Degradation Pathways
The following diagram illustrates the primary degradation pathways of Di-tert-butyl fumarate.
Caption: Degradation of Di-tert-butyl fumarate.
References
- Smolecule. (2023, August 15).
- Benchchem. The Gatekeeper of Reactivity: A Technical Guide to the t-Butyl Ester Protecting Group in Synthesis.
- Organic Chemistry Portal. tert-Butyl Esters.
- CPAchem Ltd. (2024, August 23).
- Benchchem.
- Apollo Scientific. (2023, July 10).
- Fisher Scientific Company. (2014, June 26).
- Sigma-Aldrich. (2023, December 5).
- MedChemExpress.
- Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.
- MySkinRecipes.
- Sigma-Aldrich.
Sources
Safe handling and disposal of Di-tert-butyl fumarate waste
Technical Support Center: Di-tert-butyl Fumarate
A Guide to Safe Handling, Spill Management, and Waste Disposal for Laboratory Professionals
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with Di-tert-butyl fumarate. As a Senior Application Scientist, my objective is to provide not just procedural steps, but the underlying scientific rationale to ensure every action in the lab is informed, safe, and compliant. The following sections are structured to address the practical challenges and questions that arise during the experimental lifecycle of this compound, from initial handling to final disposal.
Part 1: Frequently Asked Questions (FAQs) - Core Knowledge
This section addresses the most common inquiries regarding the safe handling and storage of Di-tert-butyl fumarate, grounding each answer in established safety principles and the compound's specific chemical characteristics.
Q1: What is Di-tert-butyl fumarate, and what are its primary hazards?
Answer: Di-tert-butyl fumarate (DTBF) is a diester of fumaric acid with the molecular formula C₁₂H₂₀O₄.[1] It is primarily used in polymer chemistry and as a research chemical.[1][2] While comprehensive toxicological data for Di-tert-butyl fumarate is not as extensive as for other fumarates, a precautionary approach is mandated based on the known hazards of analogous compounds, such as Dibutyl fumarate.
Key Hazards (Inferred from Analogues):
-
Skin Sensitization: Related fumarate esters are known to cause allergic skin reactions.[3][4][5]
-
Organ Damage: Prolonged or repeated exposure to related compounds may cause kidney damage.[3][4]
-
Irritation: May cause skin, eye, and respiratory irritation.[3][6]
-
Aquatic Toxicity: Analogues are classified as very toxic to aquatic life with long-lasting effects.[3][4]
Expert Insight: The bulky tert-butyl groups on DTBF significantly influence its physical and chemical properties, such as increasing its thermal stability.[1] However, these groups do not necessarily negate the underlying toxicological potential of the fumarate backbone. Therefore, it is imperative to treat Di-tert-butyl fumarate with the same level of caution as its more thoroughly studied analogues until specific data becomes available.
Q2: What are the key physical and chemical properties I should be aware of for safe handling?
Answer: Understanding the compound's properties is critical for anticipating its behavior during experiments and in the event of a spill.
| Property | Value | Scientific Rationale & Handling Implication |
| Molecular Formula | C₁₂H₂₀O₄ | Indicates a carbon-based organic compound. |
| Molecular Weight | 228.29 g/mol | Standard molecular weight for stoichiometric calculations.[1] |
| Physical Form | Solid | As a solid, the primary exposure risk during handling is inhalation of dust and direct skin contact. |
| Solubility | Excellent in non-polar organic solvents (e.g., toluene, THF); limited in water.[1] | Do not attempt to clean up spills with water, as it will not be effective. Use appropriate organic solvents for cleaning glassware, and manage the resulting liquid as hazardous waste. |
| Thermal Stability | Enhanced stability compared to simpler alkyl fumarates.[1] | The compound is stable under moderate heating but can undergo thermal decomposition at elevated temperatures (140–170°C).[1] Avoid excessive heating unless part of a controlled reaction. |
| Reactivity | Susceptible to nucleophilic attack under strongly basic conditions.[1] | Avoid contact with strong bases, as this can lead to hydrolysis of the ester. Store away from incompatible materials. |
Q3: What Personal Protective Equipment (PPE) is mandatory when handling Di-tert-butyl fumarate?
Answer: A multi-layered PPE approach is essential to prevent exposure.
-
Hand Protection: Wear nitrile gloves. Always check for tears or punctures before use.
-
Eye Protection: Use safety glasses with side-shields or chemical splash goggles.[3]
-
Body Protection: A standard laboratory coat is required to prevent contamination of personal clothing.[3]
-
Respiratory Protection: All handling of the solid compound that could generate dust must be performed in a certified chemical fume hood to prevent inhalation.[3]
Scientific Rationale: The selection of nitrile gloves is based on their general resistance to a wide range of organic chemicals. A fume hood is critical not only to contain dust but also to protect against any potential vapors, especially if the compound is heated or used with volatile solvents.
Part 2: Troubleshooting Guide - Spill Management & Accidental Exposure
This section provides clear, actionable steps for specific emergency scenarios. The primary goal is always containment and minimization of exposure.
Scenario 1: Small Solid Spill (<1 g) inside a Chemical Fume Hood
-
Do Not Panic: The spill is already contained within a controlled environment.
-
Maintain Airflow: Keep the fume hood sash at the proper operating height.
-
Wear Appropriate PPE: Ensure you have on your lab coat, safety glasses, and nitrile gloves.
-
Gentle Collection: Lightly dampen a paper towel with a small amount of an inert solvent like ethanol to minimize dust generation. Gently wipe or scoop the spilled solid onto the towel.
-
Package Waste: Place the paper towel and any contaminated materials into a sealable plastic bag.
-
Label as Waste: Label the bag clearly as "Hazardous Waste: Di-tert-butyl fumarate debris."
-
Decontaminate Surface: Wipe the spill area with a towel dampened with a suitable solvent, followed by a final wipe with a clean, dry towel. Place all cleaning materials into the hazardous waste bag.
-
Dispose: Place the sealed bag into the designated solid hazardous waste container in your lab's Satellite Accumulation Area (SAA).
Scenario 2: Accidental Skin or Eye Contact
-
Skin Contact:
-
Eye Contact:
Trustworthiness Check: These first-aid protocols are aligned with standard laboratory safety procedures for chemical exposure. The emphasis on immediate and prolonged flushing is critical to minimizing chemical absorption and tissue damage.
Part 3: Waste Management & Disposal Protocol
Proper disposal is not merely a suggestion; it is a regulatory requirement to protect environmental and public health.[3]
Q4: How must I classify and collect waste containing Di-tert-butyl fumarate?
Answer: All waste streams containing Di-tert-butyl fumarate must be classified and handled as hazardous waste .[3] This includes pure unused compound, contaminated solvents, reaction mixtures, and any materials used for spill cleanup.
Workflow: Decision-Making for Di-tert-butyl Fumarate Waste Management
The following diagram outlines the logical flow for managing different types of waste streams generated from experiments involving Di-tert-butyl fumarate.
Caption: Waste Management Workflow for Di-tert-butyl Fumarate.
Q5: Can I neutralize Di-tert-butyl fumarate waste in the lab before disposal?
Answer: No, this is strongly discouraged. In-lab neutralization of Di-tert-butyl fumarate is not a recommended practice for the following reasons:
-
Chemical Stability: The bulky tert-butyl groups provide steric hindrance, making the ester bonds resistant to simple hydrolysis under mild conditions.[1]
-
Hazardous Reactions: Forcing hydrolysis would require strong bases and potentially heat, which could lead to an uncontrolled reaction.
-
Polymerization Risk: The compound can undergo radical polymerization.[1][2] Improper handling or mixing with incompatible waste could initiate an unintended and potentially vigorous polymerization reaction.
Expert Insight: The safest and most compliant method for disposal is to collect all Di-tert-butyl fumarate waste in clearly labeled, compatible containers and have it managed by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[3][8]
Detailed Protocol: Collection and Containment of Di-tert-butyl Fumarate-Contaminated Waste
This protocol ensures that waste is stored safely pending professional disposal.
-
Select the Correct Container:
-
For Solids: Use a high-density polyethylene (HDPE) pail with a lid. Line the pail with a clear, heavy-duty plastic bag.[9]
-
For Liquids: Use a labeled, compatible solvent waste container (e.g., an empty, triple-rinsed solvent bottle made of HDPE or glass). Ensure the container material is compatible with the solvent used.
-
-
Label the Container First: Before adding any waste, affix a completed hazardous waste tag from your institution's EHS department. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Di-tert-butyl fumarate."
-
List all other components in the waste stream (e.g., "Tetrahydrofuran," "Ethanol").
-
An estimate of the percentage of each component.
-
-
Add Waste:
-
Place waste into the appropriately labeled container.
-
Keep the container closed at all times , except when actively adding waste.[10] This is a critical regulatory requirement.
-
-
Store Properly:
-
Arrange for Pickup: Once the container is 3/4 full, or if it has been accumulating for 60 days, contact your EHS department to schedule a waste pickup.[9] Do not allow hazardous waste to accumulate indefinitely.
References
- Di-tert-butyl fumarate | 7633-38-7 - Smolecule.
- Di-tert-butyl Fumarate CAS 7633-38-7 - Research Chemical - Benchchem.
- Proper Disposal of Dibutyl Fumarate: A Guide for Laboratory Professionals - Benchchem.
- Di-tert-butyl fumarate | 7633-38-7 - Sigma-Aldrich.
- Di-tert-butyl fumarate | C12H20O4 | CID 5965155 - PubChem - NIH.
- Safety data sheet - (Dibutyl fumarate).
- Evaluating the toxicological profile of dibutyl fumarate against alternatives - Benchchem.
- SAFETY DATA SHEET - Sigma-Aldrich.
- Dibutyl fumarate | 105-75-9 - ChemicalBook.
- SAFETY DATA SHEET - TCI Chemicals.
- Hazardous Waste Disposal Guide - Northwestern University.
- SAFETY DATA SHEET - Fisher Scientific.
- Dibutyl fumarate - Apollo Scientific Safety Data Sheet.
- Dibutyl fumarate - Scientific Polymer Products, Inc. Safety Data Sheet.
- Laboratory Guide for Managing Chemical Waste | Vanderbilt Environmental Health and Safety (VEHS).
- Proper Disposal of Fumaric Acid: A Guide for Laboratory Professionals - Benchchem.
Sources
- 1. Buy Di-tert-butyl fumarate | 7633-38-7 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fr.cpachem.com [fr.cpachem.com]
- 5. scipoly.com [scipoly.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nswai.org [nswai.org]
- 10. vanderbilt.edu [vanderbilt.edu]
Catalyst selection and optimization for Di-tert-butyl fumarate synthesis
This technical support center is designed to provide researchers, scientists, and drug development professionals with in-depth guidance on the synthesis of di-tert-butyl fumarate. As a key intermediate in various chemical and pharmaceutical applications, the efficient and high-purity synthesis of this compound is of paramount importance. This guide offers a comprehensive resource for catalyst selection, reaction optimization, and troubleshooting common experimental challenges.
Introduction to Di-tert-butyl Fumarate Synthesis
Di-tert-butyl fumarate is a dialkyl ester of fumaric acid characterized by its bulky tert-butyl groups. These groups impart unique steric and electronic properties to the molecule, making it a valuable building block in organic synthesis and polymer chemistry.[1] The most common and direct route to di-tert-butyl fumarate is the Fischer-Speier esterification of fumaric acid with tert-butanol, a reaction that is heavily reliant on effective catalysis.[1]
The selection of an appropriate catalyst and the optimization of reaction parameters are critical for maximizing yield, minimizing side reactions, and ensuring the high purity of the final product. This guide will delve into the nuances of these aspects, providing practical advice to navigate the challenges of this synthesis.
Catalyst Selection and Optimization: A Comparative Analysis
The choice of catalyst is a critical determinant of success in the synthesis of di-tert-butyl fumarate. The primary role of the catalyst is to protonate the carbonyl oxygen of fumaric acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by tert-butanol.[1] However, the nature of the catalyst can significantly influence reaction kinetics, product selectivity, and the ease of purification.
| Catalyst Type | Examples | Advantages | Disadvantages | Typical Conditions |
| Brønsted Acids | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH) | High catalytic activity, readily available, cost-effective. | Corrosive, difficult to separate from the reaction mixture, can lead to side reactions at high temperatures.[2] | 80-85°C, 16-18 hours.[2] |
| Solid Acids | Fe-bentonite, Zeolites, Sulfated zirconia | Environmentally friendly, reusable, easy to separate from the reaction mixture, can offer high selectivity.[2] | May have lower activity than homogeneous catalysts, potential for pore diffusion limitations. | Catalyst loading and reaction times vary depending on the specific solid acid used. |
| Lewis Acids | Iron(III) chloride (FeCl₃), Scandium triflate (Sc(OTf)₃) | Can be highly effective, particularly in synergistic systems with Brønsted acids.[3][4] | Can be sensitive to moisture, may require specific reaction conditions to avoid decomposition. | Often used in combination with a Brønsted acid co-catalyst.[3][4] |
Expert Insight: While strong Brønsted acids like sulfuric acid are effective, they can promote the undesirable isomerization of di-tert-butyl fumarate to its cis-isomer, di-tert-butyl maleate, especially at elevated temperatures. Solid acid catalysts offer a greener alternative with simplified work-up procedures. For researchers struggling with side reactions or purification, exploring a reusable solid acid catalyst is a highly recommended strategy.
Experimental Workflow: A Step-by-Step Protocol
This section provides a detailed protocol for the synthesis of di-tert-butyl fumarate using a standard Brønsted acid catalyst.
Synthesis of Di-tert-butyl Fumarate via Fischer Esterification
Materials:
-
Fumaric acid
-
tert-Butanol
-
Concentrated Sulfuric Acid (98%)
-
Acetonitrile
-
20% Sodium Carbonate Solution
-
Dichloromethane
-
Anhydrous Sodium Sulfate
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine fumaric acid (e.g., 80 mmol), tert-butanol (e.g., 180 mmol), and acetonitrile (e.g., 162 mmol).[2]
-
With continuous stirring, slowly add concentrated sulfuric acid (e.g., 5 mL) to the mixture at room temperature.[2]
-
Heat the reaction mixture to 80-85°C and maintain this temperature for 16-18 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TCC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully add the reaction mixture to a 20% sodium carbonate solution (100 mL) to neutralize the excess acid.[2]
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (2 x 50 mL).[2]
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]
-
Purify the crude di-tert-butyl fumarate by vacuum distillation.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of di-tert-butyl fumarate and provides actionable solutions.
Catalyst Selection and Optimization Workflow
Caption: Decision workflow for catalyst selection and optimization.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yield in di-tert-butyl fumarate synthesis is a common issue that can stem from several factors:
-
Incomplete Reaction: The esterification reaction may not have reached equilibrium.
-
Equilibrium Limitation: Fischer esterification is a reversible reaction, and the presence of water, a byproduct, can limit the conversion to the desired ester.
-
Product Loss During Work-up: Significant amounts of the product can be lost during the extraction and washing steps.
Q2: I am observing a significant amount of an impurity in my final product. How can I identify and minimize it?
A2: The most common impurity in di-tert-butyl fumarate synthesis is its cis-isomer, di-tert-butyl maleate.
-
Identification: This impurity can be identified and quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[5]
-
Minimization: The formation of di-tert-butyl maleate is often promoted by high reaction temperatures.
-
Solution: Carefully control the reaction temperature, keeping it within the optimal range (typically 80-85°C for Brønsted acid catalysis).[2] Consider using a milder catalyst, such as a solid acid, which may offer higher selectivity for the desired trans-isomer.
-
Q3: What are the best practices for purifying the crude di-tert-butyl fumarate?
A3: The recommended method for purifying di-tert-butyl fumarate is vacuum distillation. This technique is effective in separating the product from less volatile impurities and unreacted starting materials. It is crucial to perform the distillation under reduced pressure to avoid thermal decomposition of the product at higher temperatures.
Q4: Are there any alternative synthesis routes to di-tert-butyl fumarate?
A4: Yes, besides the direct esterification of fumaric acid, other synthetic pathways exist:
-
Transesterification: This involves reacting another fumarate ester with tert-butanol in the presence of an acid or base catalyst.[1]
-
From Di-tert-butyl Maleate: The thermodynamically less stable cis-isomer, di-tert-butyl maleate, can be isomerized to the trans-fumarate, often by heating in the presence of a suitable catalyst.[1]
-
Oxidation of Di-tert-butyl Succinate: The saturated analog, di-tert-butyl succinate, can be oxidized to introduce the double bond and form di-tert-butyl fumarate.[1]
The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.
References
-
Pan, A., Chojnacka, M., Crowley, R., III, Göttemann, L., Flowers, R. A., II, & Kou, K. G. M. (2022). Synergistic Brønsted/Lewis acid catalyzed aromatic alkylation with unactivated tertiary alcohols or di-tert-butylperoxide to synthesize quaternary carbon centers. Chemical Science, 13(31), 9037–9044. [Link]
-
ResearchGate. (n.d.). Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di-tert-Butylperoxide to Synthesize Quaternary Carbon Centers. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synergistic Brønsted/Lewis acid catalyzed aromatic alkylation with unactivated tertiary alcohols or di-tert-butylperoxide to synthesize quaternary carbon centers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Characterization of Poly(di-tert-butyl fumarate)
Introduction
Poly(di-tert-butyl fumarate) (P(DtBF)) is a polymer with growing interest in various fields, including drug delivery and material science, owing to its unique properties imparted by the bulky di-tert-butyl fumarate repeating units. However, these same structural features present significant challenges in its characterization. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support resource, including frequently asked questions and troubleshooting guides for the characterization of P(DtBF).
Frequently Asked Questions (FAQs)
Synthesis and Purification
Q1: What are the common challenges in synthesizing P(DtBF)?
A1: The synthesis of P(DtBF), typically achieved through a two-step transesterification or radical polymerization, can be challenging. Key issues include achieving high molecular weight and managing the purity of the reactants, as the exclusion of water is critical.[1][2] The reaction time and temperature are crucial parameters that influence the final molecular weight of the polymer.[1]
Q2: What are the best practices for purifying P(DtBF)?
A2: Post-synthesis purification is crucial to remove unreacted monomers, catalysts, and inhibitors. A common method involves dissolving the polymer in a suitable solvent like methylene chloride, followed by washing with acidic solutions to remove catalysts like zinc chloride.[2][3] Subsequent washes with water and brine help remove residual impurities.[2][3] Precipitation in a non-solvent such as petroleum ether is an effective final step.[4]
Molecular Weight Characterization (GPC/SEC)
Q3: Why am I getting inconsistent molecular weight results for P(DtBF) using Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC)?
A3: Inconsistent GPC/SEC results are a common challenge in P(DtBF) characterization. This can be due to several factors including the choice of mobile phase, column interactions, and the use of inappropriate calibration standards.[5] The bulky and hydrophobic nature of P(DtBF) can lead to poor solubility in common GPC solvents like tetrahydrofuran (THF).
Q4: What is the recommended GPC/SEC setup for P(DtBF) analysis?
A4: For polyesters like P(DtBF), more polar and specialized solvents are often required. A mixture of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and chloroform has been shown to be effective for similar polyesters like poly(butylene terephthalate) (PBT).[6] The use of multi-angle laser light scattering (MALLS) detection is highly recommended to determine the absolute molecular weight, as this avoids the inaccuracies associated with using polystyrene standards for calibration.[5][6]
Structural Characterization (NMR)
Q5: What are the key features to look for in the 1H NMR spectrum of P(DtBF)?
A5: The 1H NMR spectrum of P(DtBF) is expected to be relatively simple. The most prominent signal will be a sharp singlet corresponding to the protons of the tert-butyl groups. The protons on the polymer backbone will likely appear as a broad signal due to the restricted rotation in the polymer chain.
Q6: Why are the backbone proton signals in the 1H NMR spectrum of P(DtBF) broad?
A6: The broadening of backbone proton signals is a common feature in the NMR spectra of polymers. This is due to the slow tumbling of the large polymer molecules in solution, which leads to shorter relaxation times and, consequently, broader peaks.
Thermal Characterization (TGA/DSC)
Q7: What information can I obtain from Thermogravimetric Analysis (TGA) of P(DtBF)?
A7: TGA measures the change in mass of a sample as a function of temperature and is primarily used to determine the thermal stability of the polymer.[7] A TGA thermogram of P(DtBF) will show the onset of decomposition, which is a critical parameter for determining the upper-temperature limit for processing and application.
Q8: What does Differential Scanning Calorimetry (DSC) tell me about P(DtBF)?
A8: DSC is used to measure the heat flow to or from a sample as a function of temperature.[8] This technique is essential for identifying the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymer.[9] These thermal transitions are critical for understanding the material's physical state and mechanical properties at different temperatures.
Troubleshooting Guides
GPC/SEC Analysis
Issue: Poor solubility of P(DtBF) in the GPC mobile phase.
| Possible Cause | Troubleshooting Step | Rationale |
| Inappropriate solvent | Switch to a more polar solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) or a mixture of HFIP and chloroform.[6][10] | P(DtBF), being a polyester, may require more aggressive solvents for complete dissolution, ensuring accurate molecular weight analysis. |
| Low temperature | Gently warm the sample solution to aid dissolution. | Increased temperature can improve the solubility of polymers. |
Issue: Inaccurate molecular weight determination.
| Possible Cause | Troubleshooting Step | Rationale |
| Use of conventional calibration | Employ a GPC system with a multi-angle laser light scattering (MALLS) detector.[5] | MALLS provides an absolute measurement of molecular weight, independent of the polymer's shape and size in solution, which is more accurate than relying on polystyrene standards.[6] |
| Polymer aggregation | Add a small amount of salt, such as sodium trifluoroacetate, to the mobile phase.[10] | Salts can help to suppress aggregation and polymer-column interactions, leading to more accurate results. |
NMR Spectroscopy
Issue: Low signal-to-noise ratio for backbone protons.
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient number of scans | Increase the number of scans during data acquisition.[11] | Averaging more scans improves the signal-to-noise ratio, making it easier to observe the weaker signals from the backbone protons. |
| Low sample concentration | Prepare a more concentrated sample solution. | A higher concentration of the polymer will result in a stronger NMR signal. |
Thermal Analysis
Issue: Irreproducible DSC thermograms.
| Possible Cause | Troubleshooting Step | Rationale |
| Variable thermal history | Perform a heat-cool-heat cycle. The first heating scan erases the thermal history, and the second heating scan provides a more reproducible thermogram.[12] | The thermal history of a polymer sample can significantly affect its thermal transitions. A controlled thermal cycle ensures consistent and reliable results. |
| Sample degradation | Run a TGA analysis first to determine the decomposition temperature. Ensure the DSC experiment is conducted well below this temperature.[7] | Heating the sample above its decomposition temperature will lead to chemical changes and non-reproducible DSC results. |
Experimental Protocols
Protocol 1: GPC/SEC Analysis of P(DtBF) with MALLS Detection
Objective: To determine the absolute molecular weight (Mw), number average molecular weight (Mn), and polydispersity index (PDI) of P(DtBF).
Materials:
-
P(DtBF) sample
-
1,1,1,3,3,3-hexafluoroisopropanol (HFIP)
-
Chloroform
-
Sodium trifluoroacetate (optional)
-
GPC/SEC system with a refractive index (RI) detector and a MALLS detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of HFIP or a mixture of HFIP and chloroform. If aggregation is suspected, add sodium trifluoroacetate to a concentration of 20 mM.[10]
-
Sample Preparation: Dissolve the P(DtBF) sample in the mobile phase to a concentration of 1-2 mg/mL. Gentle heating may be required.
-
GPC/SEC System Setup: Equilibrate the GPC/SEC system with the mobile phase at a flow rate of 1 mL/min.
-
Data Acquisition: Inject the sample solution and collect the data from both the RI and MALLS detectors.
-
Data Analysis: Use the software provided with the MALLS detector to calculate the absolute Mw, Mn, and PDI.
Protocol 2: Thermal Characterization of P(DtBF) by DSC
Objective: To determine the glass transition temperature (Tg) of P(DtBF).
Materials:
-
P(DtBF) sample
-
DSC instrument
-
Aluminum DSC pans
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the P(DtBF) sample into an aluminum DSC pan and seal it.
-
DSC Program (Heat-Cool-Heat):
-
First Heating: Heat the sample from room temperature to a temperature above the expected Tg but below the decomposition temperature at a rate of 10 °C/min.[13]
-
Cooling: Cool the sample to a low temperature (e.g., -50 °C) at a controlled rate.
-
Second Heating: Heat the sample again at a rate of 10 °C/min.
-
-
Data Analysis: Analyze the thermogram from the second heating scan to determine the Tg.
Visualization
Troubleshooting Workflow for GPC/SEC Analysis
Caption: Troubleshooting decision tree for GPC/SEC analysis of P(DtBF).
General Characterization Workflow for P(DtBF)
Caption: A typical workflow for the synthesis and characterization of P(DtBF).
References
-
Preparation and Performance of Poly(butyl fumarate)-Based Material for Potential Application in LED Encapsulation. (n.d.). MDPI. Retrieved from [Link]
-
Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (n.d.). Scientific Reports. Retrieved from [Link]
-
How to use GPC/SEC for compositional analysis. (n.d.). Pharmaceutical Business Review. Retrieved from [Link]
-
EXPERIMENTAL PART 2.1 Equipment 2.1.1 Thermal Analysis (TA) Thermograms were determined using differential scanning calorimetry. (n.d.). Retrieved from [Link]
-
Synthesis of poly(propylene fumarate). (2007). Nature Protocols. Retrieved from [Link]
-
Gel Permeation Chromatography (GPC). (n.d.). Intertek. Retrieved from [Link]
-
Synthesis of Poly(Propylene Fumarate). (2007). Nature Protocols. Retrieved from [Link]
-
TGA, TMA, and DMA Analysis of Thermoplastics. (2018). AZoM. Retrieved from [Link]
-
ANALYSIS of Polymers by GPC/SEC enerGy & ChemiCAl APPliCAtions. (2013). Agilent. Retrieved from [Link]
-
ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS. (2015). Agilent. Retrieved from [Link]
-
Webinar: Polymer Characterization using DSC & TGA. (2021). YouTube. Retrieved from [Link]
-
GPC/SEC chromatography of polymers. (n.d.). peakexpert. Retrieved from [Link]
-
Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments. Retrieved from [Link]
-
Challenges in polysorbate characterization by mass spectrometry. (2020). Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
Synthesis, characterization and properties of novel linear poly(butylene fumarate) bearing reactive double bonds. (2025). ResearchGate. Retrieved from [Link]
-
Investigation of Curing Process and Thermal Behavior of Copolymers Based on Polypropylene Glycol Fumarate and Acrylic Acid Using the Methods of DSC and TGA. (2023). MDPI. Retrieved from [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). UT Southwestern Medical Center. Retrieved from [Link]
-
Syntheses and NMR spectra. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Figure S 2. 1 H NMR spectrum of poly(tert-butyl acrylate-ran-hydroxyethyl acrylate). (n.d.). ResearchGate. Retrieved from [Link]
- Method for purifying di-tert-butyl dicarbonate. (n.d.). Google Patents.
-
Synthesis and Characterization of Poly(Butylene Sebacate-Co-Terephthalate) Copolyesters with Pentaerythritol as Branching Agent. (n.d.). MDPI. Retrieved from [Link]
-
Characterization of poly(butylene terephthalate) by size-exclusion chromatography and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. (2002). Journal of Chromatography A. Retrieved from [Link]
Sources
- 1. Synthesis of poly(propylene fumarate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Poly(Propylene Fumarate) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Gel Permeation Chromatography (GPC) [intertek.com]
- 6. Characterization of poly(butylene terephthalate) by size-exclusion chromatography and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. azom.com [azom.com]
- 8. m.youtube.com [m.youtube.com]
- 9. tainstruments.com [tainstruments.com]
- 10. hpst.cz [hpst.cz]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. cuir2.car.chula.ac.th [cuir2.car.chula.ac.th]
Avoiding decomposition of Di-tert-butyl fumarate during reactions
Welcome to the technical support guide for Di-tert-butyl fumarate. As a key building block in organic synthesis and polymer chemistry, its stability is paramount for successful experimental outcomes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unwanted decomposition of Di-tert-butyl fumarate in their reaction setups. We will delve into the mechanisms of degradation and provide field-proven protocols to ensure the integrity of your molecule.
Frequently Asked Questions (FAQs)
Q1: I'm observing unexpected byproducts and a drop in pH during my reaction. What is the likely cause?
This is a classic sign of acid-catalyzed hydrolysis . The tert-butyl ester groups on Di-tert-butyl fumarate are susceptible to cleavage under acidic conditions, especially in the presence of water.[1] The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to the formation of fumaric acid and tert-butanol.[1][2] The generation of fumaric acid will cause the pH of your reaction mixture to drop, potentially catalyzing further decomposition.
This is the same fundamental principle used in its synthesis (Fischer-Speier esterification), which often employs strong acid catalysts like sulfuric acid or p-toluenesulfonic acid.[2] Therefore, meticulous removal of any residual acid from the starting material and avoiding acidic reagents is critical.
To visualize this process, consider the following mechanism:
Caption: Mechanism of Acid-Catalyzed Hydrolysis.
Q2: My high-temperature reaction is failing, and I suspect thermal decomposition. At what temperature does this become a significant issue?
You are correct to be concerned about thermal stability. Di-tert-butyl fumarate begins to exhibit significant thermal decomposition at temperatures between 140–170°C .[1] The bulky tert-butyl groups, while providing some steric protection and enhancing thermal stability compared to simpler alkyl fumarates, will undergo elimination at elevated temperatures.[1] This process typically involves the cleavage of the tert-butyl carboxylate groups to release isobutene gas and form poly(fumaric acid) precursors.[2]
If your desired reaction requires high temperatures, it is crucial to stay below this threshold or conduct careful optimization studies to find a balance between reaction rate and substrate stability.
Q3: I need to use a basic reagent in my synthesis. Is Di-tert-butyl fumarate stable under basic conditions?
Similar to acidic conditions, strong bases can promote the hydrolysis of the tert-butyl esters, especially if water is present.[1] Additionally, if other alcohols are present in your reaction mixture, you risk transesterification , where the tert-butyl group is exchanged for a different alkyl group under basic catalysis.[2]
If basic conditions are unavoidable, opt for non-nucleophilic, sterically hindered bases and maintain anhydrous conditions. Mild bases like triethylamine or DIPEA are generally safer than strong bases like hydroxides or alkoxides.
Q4: How can I reliably detect if my Di-tert-butyl fumarate is decomposing during an experiment?
Proactive monitoring is key to a self-validating protocol. Here are several methods to detect decomposition:
| Analytical Technique | What to Look For | Rationale |
| Thin-Layer Chromatography (TLC) | Appearance of a new, more polar spot at or near the baseline. | The product of hydrolysis, fumaric acid, is significantly more polar than the starting diester. |
| ¹H NMR Spectroscopy | Emergence of new singlets corresponding to tert-butanol or vinylic protons of fumaric acid. | Allows for direct observation and quantification of decomposition products. |
| Infrared (IR) Spectroscopy | Broadening of the O-H stretch region (>3000 cm⁻¹) and changes in the C=O stretch (1720–1740 cm⁻¹).[1] | Indicates the formation of carboxylic acid (fumaric acid) and alcohol (tert-butanol). |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Detection of volatile byproducts like tert-butanol or isobutene. | Confirms thermal or hydrolytic cleavage of the tert-butyl groups. |
Troubleshooting Guide: A Proactive Approach
Use this workflow to diagnose and resolve decomposition issues in your experiments.
Caption: A logical workflow for troubleshooting decomposition.
Experimental Protocols
Protocol 1: General Anhydrous Reaction Setup to Prevent Hydrolysis
This protocol provides a robust framework for running reactions with Di-tert-butyl fumarate while minimizing the risk of hydrolytic decomposition.
1. Glassware Preparation:
- Thoroughly clean all glassware (reaction flask, condenser, dropping funnel, etc.).
- Oven-dry the glassware at 120°C for at least 4 hours or flame-dry under a vacuum immediately before use.
- Allow the glassware to cool to room temperature under a stream of dry, inert gas (Nitrogen or Argon).
2. Reagent and Solvent Preparation:
- Use freshly opened anhydrous solvents or solvents dried using an appropriate method (e.g., molecular sieves, solvent purification system).
- Ensure all liquid reagents are anhydrous. If necessary, distill or dry them before use.
- Dry solid reagents in a vacuum oven if they are suspected of containing moisture.
3. Reaction Assembly and Execution:
- Assemble the glassware quickly while maintaining a positive pressure of inert gas. Use septa and needles for reagent additions where possible.
- Charge the reaction flask with Di-tert-butyl fumarate and any other solid reagents under the inert atmosphere.
- Add the anhydrous solvent via a syringe or cannula.
- If a catalyst or reagent is acidic or basic, add it slowly at a reduced temperature (e.g., 0°C) to control any initial exotherm and minimize localized concentration effects.
- Maintain the inert atmosphere throughout the entire reaction period.
4. Work-up and Quenching:
- When the reaction is complete (as determined by TLC or another monitoring method), cool the mixture to room temperature.
- If quenching is required, use a carefully chosen anhydrous method if possible. If an aqueous quench is necessary, perform it quickly at a low temperature (e.g., 0°C) and immediately proceed to extraction to minimize contact time with water.
Summary of Decomposition Triggers and Preventative Measures
| Trigger | Mechanism | Preventative Measures |
| Elevated Temperature (>140°C) | Thermal Elimination | Maintain reaction temperatures below 140°C. Use the lowest possible temperature for the desired transformation.[1] |
| Strong Acids (e.g., H₂SO₄, HCl, TFA) | Acid-Catalyzed Hydrolysis | Use mild or Lewis acids where possible. Ensure complete removal of acids used in previous steps. Perform reactions under anhydrous conditions.[1][2][3] |
| Strong Bases (e.g., NaOH, KOH, NaOMe) | Base-Catalyzed Hydrolysis / Transesterification | Use non-nucleophilic, sterically hindered bases (e.g., DIPEA, DBU). Avoid protic solvents.[1][2] |
| Water / Moisture | Hydrolysis (co-factor for acid/base catalysis) | Use anhydrous solvents and reagents. Run reactions under an inert atmosphere (N₂ or Ar).[1] |
| Strong Oxidizing Agents | Degradation | Avoid strong oxidants unless the reaction specifically calls for the cleavage of the double bond.[1] |
By understanding the inherent chemical sensitivities of Di-tert-butyl fumarate and implementing these proactive strategies, you can significantly improve the reliability, yield, and purity of your experimental outcomes.
References
-
Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. [Link]
-
Lundquist, G. D., et al. (2007). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of Organic Chemistry. [Link]
-
University of Michigan. Protecting Groups. [Link]
-
SynArchive. Protecting Groups List. [Link]
-
PubChem. Di-tert-butyl fumarate. [Link]
-
Organic Chemistry Portal. tert-Butyl Esters. [Link]
-
Organic Syntheses. DI-tert-BUTYL DICARBONATE. [Link]
-
PubChem. Dibutyl fumarate. [Link]
-
Lording, W. (2010). A Deeper Understanding of the Diels–Alder Reaction. ANU Open Research. [Link]
-
ResearchGate. Metabolically Stable tert -Butyl Replacement | Request PDF. [Link]
-
Wikipedia. Diels–Alder reaction. [Link]
-
Ashenhurst, J. (2017, August 30). The Diels-Alder Reaction. Master Organic Chemistry. [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). Thermal decomposition of di-tert-butylperoxide measured with calorimeter. [Link]
-
Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research. [Link]
Sources
Impact of impurities in Di-tert-butyl fumarate on reaction outcomes
Prepared by: Gemini, Senior Application Scientist Last Updated: January 11, 2026
Introduction: The Critical Role of Purity in Di-tert-butyl Fumarate Applications
Di-tert-butyl fumarate (DTBF) is a pivotal building block in organic synthesis and polymer chemistry. Its electron-deficient double bond makes it an excellent Michael acceptor and a dienophile in Diels-Alder reactions, enabling the construction of complex molecular architectures.[1] In the pharmaceutical sector, it serves as a key intermediate in the synthesis of vital drugs, including the antiretroviral agent Tenofovir.[1][2]
However, the success of these high-stakes applications is contingent upon the purity of the starting DTBF. Even trace amounts of impurities—remnants from synthesis or products of degradation—can drastically alter reaction outcomes, leading to reduced yields, unexpected side products, and failed experiments. This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting issues arising from impurities in Di-tert-butyl fumarate, ensuring the integrity and success of your critical work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial Di-tert-butyl fumarate?
A1: The most common impurities are typically related to the synthesis route employed. Key potential impurities include:
-
Di-tert-butyl maleate: The cis-isomer of DTBF, often present from incomplete isomerization during synthesis.[1]
-
Unreacted Starting Materials: Residual fumaric acid or tert-butanol from esterification reactions.[3]
-
Mono-tert-butyl fumarate: A byproduct of incomplete esterification.
-
Solvents: Residual solvents used during synthesis and purification, such as acetonitrile, ethyl acetate, or hexane.[4]
-
Degradation Products: Hydrolysis can occur in the presence of moisture, leading to the formation of fumaric acid and tert-butanol.[3]
Q2: How can I assess the purity of my Di-tert-butyl fumarate sample?
A2: A multi-technique approach is recommended for comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can quantify impurities if their signals are resolved from the main compound. The cis-isomer (maleate) will have a distinct ¹H NMR signal for its vinyl protons compared to the trans-isomer (fumarate).
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities like residual solvents and tert-butanol.[5]
-
High-Performance Liquid Chromatography (HPLC): A versatile method for separating and quantifying non-volatile impurities such as fumaric acid, mono-esters, and the maleate isomer.[5]
-
Melting Point Analysis: A sharp melting point range (typically 62-63°C) indicates high purity, while a broad or depressed melting range suggests the presence of impurities.[3]
Q3: What are the ideal storage conditions for Di-tert-butyl fumarate to prevent degradation?
A3: To ensure long-term stability, DTBF should be stored in a tightly sealed container in a dry, well-ventilated place, preferably refrigerated at 2-8°C.[1][6] This minimizes the risk of hydrolysis from atmospheric moisture and thermal decomposition.
Troubleshooting Guide: From Problem to Solution
This section addresses common experimental problems and links them to potential impurities in your Di-tert-butyl fumarate reagent.
Problem 1: Low or Inconsistent Reaction Yield in Diels-Alder or Michael Addition Reactions
Potential Cause: Presence of Di-tert-butyl maleate.
Scientific Rationale: The trans-geometry of Di-tert-butyl fumarate is crucial for its reactivity as a dienophile or Michael acceptor. The bulky tert-butyl groups in the cis-isomer, Di-tert-butyl maleate, create significant steric hindrance.[1] This hindrance impedes the approach of the diene or nucleophile, drastically reducing the reaction rate and overall yield compared to the highly reactive trans-isomer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Unexpected Side Products or Catalyst Inhibition
Potential Cause: Residual Fumaric Acid or tert-Butanol.
Scientific Rationale:
-
Fumaric Acid: This acidic impurity can interfere with reactions that are sensitive to pH. It can neutralize basic catalysts, protonate sensitive functional groups, or catalyze unwanted side reactions like hydrolysis or rearrangements.
-
tert-Butanol: While often considered benign, tert-butanol can act as a weak nucleophile under certain conditions, leading to etherification byproducts. In biopharmaceutical contexts, it has been shown to have a detrimental impact on protein stability, which is a critical consideration for drug development applications.[7][8]
Troubleshooting Steps:
-
Detection: Analyze the starting DTBF using HPLC to check for non-volatile acids like fumaric acid. Use GC-MS to detect residual tert-butanol.
-
Mitigation:
-
If acidic impurities are present, wash a solution of the crude DTBF in a non-polar solvent (e.g., diethyl ether) with a mild base like saturated sodium bicarbonate solution, followed by a water wash and drying.
-
If tert-butanol is present, it can often be removed by high vacuum or through purification methods like recrystallization or distillation.
-
Problem 3: Spontaneous or Uncontrolled Polymerization
Potential Cause: Trace metal impurities or incorrect storage.
Scientific Rationale: Di-tert-butyl fumarate can undergo radical polymerization, a reaction that can be initiated by heat or certain radical initiators.[3] While this is a desired reaction for polymer synthesis, trace metal impurities from the manufacturing process can sometimes act as unintended initiators, leading to premature polymerization upon heating. Storing the material at elevated temperatures can also increase the rate of spontaneous polymerization.
Preventative Measures:
-
Visual Inspection: Before use, inspect the DTBF solid. If it appears clumpy, opaque, or has a "gummy" consistency instead of being a crystalline solid, polymerization may have occurred.
-
Proper Storage: Always store DTBF at the recommended 2-8°C to minimize thermal initiation.[6]
-
Use of Inhibitors: For long-term storage or reactions at high temperatures, consider adding a radical inhibitor like butylated hydroxytoluene (BHT), if compatible with your downstream chemistry.
Summary of Impurities and Their Impact
| Impurity | Likely Source | Potential Impact on Reactions | Recommended Analytical Method |
| Di-tert-butyl maleate | Incomplete isomerization during synthesis[1] | Reduced reaction rates, lower yields, introduction of isomeric impurities in the product. | ¹H NMR, HPLC |
| Fumaric Acid | Incomplete esterification, hydrolysis[3] | Neutralization of basic reagents/catalysts, catalysis of unwanted side reactions. | HPLC, Titration |
| tert-Butanol | Incomplete esterification, hydrolysis[3] | Formation of ether byproducts, alteration of solvent polarity, protein denaturation.[8] | GC-MS |
| Residual Solvents | Purification process | Altered reaction concentration and kinetics, potential side reactions. | GC-MS |
| Water | Improper storage, atmospheric exposure | Hydrolysis of the ester back to fumaric acid and tert-butanol.[3] | Karl Fischer Titration |
Technical Protocols
Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed to identify and quantify volatile impurities such as tert-butanol and residual synthesis solvents.
Methodology:
-
Sample Preparation: Accurately weigh ~10 mg of Di-tert-butyl fumarate and dissolve it in 1.0 mL of a high-purity solvent (e.g., dichloromethane or ethyl acetate) in a GC vial.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
-
GC Conditions (Hypothetical):
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).[5]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless injector at 250°C with a split ratio of 50:1.
-
Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 20°C/min.
-
Hold: Hold at 280°C for 5 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode from m/z 40 to 400 for qualitative identification.
-
-
Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify by creating a calibration curve with known standards.
Protocol 2: Purification by Recrystallization
This protocol is effective for removing less soluble impurities, such as fumaric acid, and can also be effective for removing the maleate isomer if the correct solvent system is chosen.
Methodology:
-
Solvent Selection: Choose a solvent system in which Di-tert-butyl fumarate is sparingly soluble at room temperature but highly soluble when hot. A common system is ethyl acetate/hexane.[3]
-
Dissolution: Place the impure DTBF in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid.
-
Crystallization: Slowly add hexane to the hot solution until it becomes slightly cloudy (the cloud point). Add a drop or two of hot ethyl acetate to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature. Inducing rapid cooling will trap impurities. For maximum recovery, subsequently cool the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold hexane.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
-
Validation: Confirm the purity of the recrystallized material using the analytical methods described above (e.g., NMR, melting point).
Caption: A self-validating workflow for material purification.
References
-
Di-tert-butyl Phosphonate Route to the Antiviral Drug Tenofovir. MIT Open Access Articles. Available at: [Link]
- Production of dialkyl fumarates. Google Patents. (1963).
-
Rapid hyperpolarization and purification of the metabolite fumarate in aqueous solution. TUprints. (2021). Available at: [Link]
-
Di-tert-butyl fumarate | C12H20O4 | CID 5965155. PubChem. Available at: [Link]
-
Di-tert-butyl fumarate. MySkinRecipes. Available at: [Link]
-
Di-tert-butyl fumarate, 98% Purity, C12H20O4, 5 grams. CP Lab Safety. Available at: [Link]
-
Dibutyl fumarate | C12H20O4 | CID 5271570. PubChem. Available at: [Link]
-
Dibutyl Maleate and Dibutyl Fumarate Enhance Contact Sensitization to Fluorescein Isothiocyanate in Mice. PubMed. (2016). Available at: [Link]
-
Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. Available at: [Link]
-
Mechanistic Investigation of tert-Butanol's Impact on Biopharmaceutical Formulations: When Experiments Meet Molecular Dynamics. National Institutes of Health (NIH). (2023). Available at: [Link]
-
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available at: [Link]
-
Mechanistic Investigation of tert-Butanol's Impact on Biopharmaceutical Formulations: When Experiments Meet Molecular Dynamics. PubMed. (2023). Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Buy Di-tert-butyl fumarate | 7633-38-7 [smolecule.com]
- 4. Dibutyl fumarate synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Di-tert-butyl fumarate | 7633-38-7 [sigmaaldrich.com]
- 7. Mechanistic Investigation of tert-Butanol’s Impact on Biopharmaceutical Formulations: When Experiments Meet Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic Investigation of tert-Butanol's Impact on Biopharmaceutical Formulations: When Experiments Meet Molecular Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Work-up Procedures for Reactions Involving Di-tert-butyl Fumarate
This technical guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the work-up and purification of reactions involving di-tert-butyl fumarate. The protocols and explanations herein are grounded in established chemical principles to ensure scientific integrity and procedural success.
Introduction
Di-tert-butyl fumarate is a valuable building block in organic synthesis, notable for its role as a Michael acceptor and a dienophile.[1] Its bulky tert-butyl groups confer unique steric and electronic properties, but can also present specific challenges during reaction work-up and product isolation. This guide aims to provide practical, experience-driven solutions to these challenges, ensuring the attainment of high-purity material.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the work-up of reactions involving di-tert-butyl fumarate in a question-and-answer format.
Aqueous Work-up & Extraction
Question 1: I'm observing a persistent emulsion at the aqueous/organic interface during extraction. How can I break it?
Answer: Emulsion formation is a common issue, particularly when residual polar solvents like DMF or THF are present, or if the reaction mixture contains finely suspended solids.[2][3]
-
Underlying Cause: Emulsions are stabilized by substances that lower the interfacial tension between the aqueous and organic layers. In this context, these are often unreacted starting materials, salts, or fine particulates. Dichloromethane is also known to be more prone to causing emulsions.[4]
-
Solutions:
-
Increase Ionic Strength: Add saturated sodium chloride solution (brine) to the separatory funnel.[5] This increases the polarity of the aqueous phase, forcing organic components into the organic layer and disrupting the emulsion.
-
Filtration: For emulsions caused by suspended solids, filter the entire mixture through a pad of Celite®. Celite is an inert filter aid that can physically break up the emulsion by removing the stabilizing particulates.[6]
-
Solvent Evaporation: If the reaction was conducted in a water-miscible solvent like THF or dioxane, it is best to remove it via rotary evaporation before the aqueous work-up.[2] Then, redissolve the residue in your extraction solvent (e.g., ethyl acetate, dichloromethane).
-
Patience and Gentle Mixing: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to phase separation.[5] When mixing, gently invert the funnel rather than shaking it vigorously.
-
Centrifugation: For small-scale reactions, centrifuging the mixture can be a very effective method to force phase separation.[5]
-
Question 2: My organic layer is acidic even after a water wash. How do I effectively remove unreacted fumaric acid?
Answer: Fumaric acid has low solubility in many organic solvents and can be challenging to remove with neutral water washes alone.
-
Underlying Cause: Fumaric acid is a dicarboxylic acid and requires a basic wash to be converted into its more water-soluble salt form.
-
Solution:
-
Basic Wash: Perform a wash with a dilute basic solution. A 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is typically effective.[2][7]
-
Procedure:
-
Add the basic solution to the separatory funnel containing the organic layer.
-
Caution: Stopper the funnel and invert it gently, venting frequently to release the pressure from the evolved CO₂ gas.[8]
-
Shake more vigorously once the initial effervescence has subsided.
-
Drain the aqueous layer and follow with a wash with water and then brine to remove residual base and salts.
-
-
Verification: The absence of fumaric acid can be confirmed by TLC, as it will have a much lower Rf value and will remain at the baseline in many common eluent systems.
-
Purification: Column Chromatography & Recrystallization
Question 3: What is a good starting point for a silica gel column chromatography solvent system to purify di-tert-butyl fumarate?
Answer: The polarity of di-tert-butyl fumarate is relatively low. A good starting point for elution from silica gel is a mixture of a nonpolar solvent and a moderately polar solvent.
-
Recommended Eluent System: A mixture of ethyl acetate and a nonpolar solvent like hexanes or petroleum ether is a standard choice. A good starting ratio to try is 1:9 (v/v) ethyl acetate:hexanes .[2]
-
Optimization with TLC: Before running a column, it is crucial to optimize the solvent system using Thin Layer Chromatography (TLC).[9][10]
-
Aim for an Rf value of approximately 0.2-0.3 for the di-tert-butyl fumarate spot.[11] This ensures good separation from both less polar and more polar impurities without requiring an excessive volume of eluent.
-
If the Rf is too high (spot runs too fast), decrease the proportion of ethyl acetate.
-
If the Rf is too low (spot stays near the baseline), increase the proportion of ethyl acetate.
-
-
Stability on Silica: Di-tert-butyl fumarate is generally stable on silica gel. However, prolonged exposure to the acidic surface of silica gel could potentially lead to some hydrolysis if water is present in the solvents. Using freshly distilled solvents is good practice.
Question 4: My product is still impure after column chromatography. What are my options?
Answer: If column chromatography does not yield a product of sufficient purity, recrystallization is an excellent subsequent purification step.
-
Underlying Cause: Impurities may co-elute with the product if their polarities are very similar. Recrystallization purifies based on differences in solubility, which can effectively separate such impurities.[12]
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent or solvent system. The ideal solvent should dissolve the di-tert-butyl fumarate well when hot, but poorly when cold.[12]
-
Single Solvent Systems: Based on general principles, consider solvents like ethanol, isopropanol, or hexanes. Test small samples first.
-
Mixed Solvent Systems: A powerful technique involves using a pair of miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent).[13][14] A common pair for esters is ethanol/water or ethyl acetate/hexanes .
-
-
General Recrystallization Protocol (Mixed Solvent):
-
Dissolve the impure solid in a minimal amount of the hot "good" solvent (e.g., ethanol).
-
While the solution is still hot, add the "bad" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (the saturation point).[14]
-
Add a drop or two of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude di-tert-butyl fumarate sample?
A1: The most common impurities are typically:
-
Unreacted Fumaric Acid: A solid with very low Rf on TLC.
-
Unreacted tert-Butanol: A volatile alcohol. Can be identified in ¹H NMR by a singlet around 1.28 ppm (in CDCl₃), though this can be exchangeable and broad.[12]
-
Di-tert-butyl maleate: The cis-isomer of the desired product. Its formation can be favored at higher reaction temperatures.[2]
-
Mono-tert-butyl fumarate: Formed from incomplete esterification. This will be more polar than the desired product.
-
Poly(di-tert-butyl fumarate): Can form if the reaction is subjected to radical initiators or high heat.[1]
Q2: How can I visualize di-tert-butyl fumarate and its impurities on a TLC plate?
A2: Di-tert-butyl fumarate itself lacks a strong chromophore for visualization under UV light. Therefore, staining is necessary.
-
UV light (254 nm): While the product itself is not strongly UV-active, some impurities, particularly aromatic ones from catalysts or other reagents, may be visible.[15]
-
Staining:
-
Potassium Permanganate (KMnO₄) stain: This is a good general stain for compounds with double bonds. Di-tert-butyl fumarate will appear as a yellow spot on a purple background.[16]
-
Vanillin/Sulfuric Acid or Ceric Ammonium Molybdate (CAM) stain: These are general-purpose stains that will visualize most organic compounds as colored spots upon heating.[13]
-
Q3: My ¹H NMR spectrum shows unexpected peaks. What are they?
A3: Besides the expected signals for di-tert-butyl fumarate (a singlet around 1.5 ppm for the t-butyl groups and a singlet around 6.8 ppm for the vinyl protons in CDCl₃), you may see:
-
Residual Solvents: Refer to tables of common NMR solvent impurities. For example, ethyl acetate will show signals at ~1.26, 2.05, and 4.12 ppm. Hexane appears as a multiplet around 1.25 and a singlet at 0.88 ppm.[12]
-
tert-Butanol: A singlet around 1.28 ppm.[12]
-
Water: A broad singlet, typically between 1.5 and 4.8 ppm depending on the solvent and other components.[12]
-
Di-tert-butyl maleate: The vinyl protons of the cis-isomer will appear at a different chemical shift than the trans-isomer, typically further upfield.
Q4: What are the key safety precautions when working with di-tert-butyl fumarate and the associated reagents?
A4: Always consult the Safety Data Sheet (SDS) for any chemical before use.[9][17][18]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood, especially when handling volatile solvents or reagents.
-
Acid/Base Handling: When neutralizing strong acids, add the reaction mixture slowly to the basic solution to control gas evolution and heat generation.
-
Flammable Solvents: Keep flammable solvents (e.g., hexanes, ethyl acetate, ether) away from ignition sources.
Data & Visualization
Table 1: Qualitative Solubility of Di-tert-butyl Fumarate and Related Compounds
| Compound/Impurity | Water | Hexanes/Petroleum Ether | Dichloromethane | Ethyl Acetate |
| Di-tert-butyl fumarate | Insoluble | Soluble | Soluble | Soluble |
| Fumaric Acid | Sparingly Soluble[19] | Insoluble | Insoluble | Sparingly Soluble |
| Sodium Fumarate | Soluble | Insoluble | Insoluble | Insoluble |
| tert-Butanol | Miscible | Soluble | Soluble | Soluble |
This table is based on general chemical principles of "like dissolves like".[20]
Diagram 1: General Work-up and Purification Workflow
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. community.wvu.edu [community.wvu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US3078302A - Production of dialkyl fumarates - Google Patents [patents.google.com]
- 9. fr.cpachem.com [fr.cpachem.com]
- 10. biotage.com [biotage.com]
- 11. Di-tert-butyl fumarate | C12H20O4 | CID 5965155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Home Page [chem.ualberta.ca]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. youtube.com [youtube.com]
- 15. EP1431264A1 - Process for the preparation of tert.-butanol - Google Patents [patents.google.com]
- 16. Buy Dibutyl fumarate | 105-75-9 [smolecule.com]
- 17. fishersci.com [fishersci.com]
- 18. cdn.chemservice.com [cdn.chemservice.com]
- 19. The Role of Desiccants in Pharmaceutical Stability Streampeak Group [streampeakgroup.com]
- 20. 溶剂混溶性表 [sigmaaldrich.com]
Validation & Comparative
A Senior Application Scientist's Comparative Analysis for Researchers and Drug Development Professionals
An In-Depth Guide to the Polymerization of Fumarates: Di-tert-butyl Fumarate vs. Dimethyl Fumarate
In the realm of polymer chemistry, the 1,2-disubstituted ethylenic structure of dialkyl fumarates presents a unique and compelling challenge. Historically considered difficult to homopolymerize due to significant steric hindrance, advances in polymerization techniques have unlocked their potential, revealing polymers with distinctive properties. This guide provides a detailed comparison between two prominent members of this class: Di-tert-butyl fumarate (DtBF) and Dimethyl fumarate (DMF).
The core difference between these monomers lies in their ester side groups: the bulky tert-butyl groups of DtBF versus the compact methyl groups of DMF. This seemingly small structural variation has profound consequences on their polymerization kinetics, the architecture of the resulting polymers, and their subsequent physical and thermal properties. Understanding these differences is paramount for researchers selecting a monomer to achieve specific material characteristics, from rigid, thermally stable backbones to more flexible polymer chains.
This document will delve into the causality behind their divergent polymerization behaviors, provide validated experimental protocols, present comparative data, and offer expert insights to guide your research and development efforts.
Part 1: The Decisive Role of Steric Hindrance in Polymerization Behavior
The polymerization of dialkyl fumarates is a classic case study in steric effects. The presence of two bulky substituents on adjacent carbons of the vinyl bond significantly impedes the approach of incoming monomers and the rotational freedom of the growing polymer chain.
Di-tert-butyl Fumarate (DtBF): A Study in Rigidity
The radical homopolymerization of DtBF is profoundly influenced by the extreme steric hindrance of its two tert-butyl groups.[1] This steric bulk leads to:
-
Unconventional Kinetics: The polymerization rate is often slower compared to less hindered monomers. Higher temperatures and initiator concentrations may be required to achieve practical conversion rates.
-
Formation of Rigid Polymers: The steric repulsion between the bulky side chains forces the polymer backbone into a rigid, rod-like conformation.[1] This restricted mobility is a defining characteristic of poly(di-tert-butyl fumarate) (PDtBF). Studies of PDtBF in dilute solutions have confirmed its significant chain stiffness.[1][2]
Dimethyl Fumarate (DMF): A More Conventional, Yet Still Hindered Monomer
While the two methyl groups of DMF are significantly smaller than tert-butyl groups, they still present enough steric hindrance to make its polymerization more sluggish than that of monosubstituted monomers like acrylates. However, it is considerably more reactive than DtBF.
-
Moderate Polymerization Rates: DMF can be polymerized under more standard radical polymerization conditions.[3][4]
-
Flexible Polymer Chains: The resulting poly(dimethyl fumarate) (PDMF) has a more flexible chain structure compared to PDtBF, though it is still more rigid than polymers like poly(methyl acrylate).
The primary method for polymerizing both monomers is free-radical polymerization , typically initiated by the thermal decomposition of azo compounds like 2,2′-azobisisobutyronitrile (AIBN) or peroxides like benzoyl peroxide (BPO).[4][5][6]
Part 2: Comparative Data and Physical Properties
A direct comparison of monomer and polymer properties is essential for material selection. The following tables summarize key data points gathered from the literature.
Table 1: Monomer Properties
| Property | Di-tert-butyl Fumarate (DtBF) | Dimethyl Fumarate (DMF) |
| Structure | ||
| CAS Number | 7633-38-7[1][7] | 624-49-7[8] |
| Molecular Formula | C₁₂H₂₀O₄[7] | C₆H₈O₄[8] |
| Molecular Weight | 228.28 g/mol [7] | 144.126 g/mol [8] |
| Boiling Point | 273.2°C at 760 mmHg[7] | 193°C[8] |
| Melting Point | N/A (Liquid at RT) | 103.5°C[8] |
Table 2: Representative Radical Polymerization Conditions and Outcomes
| Parameter | Poly(di-tert-butyl fumarate) | Poly(diethyl fumarate)* |
| Monomer | Di-tert-butyl fumarate | Diethyl fumarate |
| Initiator | AIBN | Benzoyl Peroxide |
| Temperature | 60°C | 70°C[5] |
| Time | 10 h | 48 h[5] |
| Solvent | Benzene | Bulk (No Solvent)[5] |
| Resulting Mₙ ( g/mol ) | 43,500 - 173,000 (Mw)[2][5] | 59,000 (for AIBN at 70°C)[3] |
| Conversion | Varies with conditions | ~18% (for AIBN at 70°C, 24h)[3] |
*Data for Dimethyl Fumarate homopolymerization is less prevalent; Diethyl Fumarate is used as a close structural analog to illustrate typical conditions and outcomes for less-hindered dialkyl fumarates.
Table 3: Comparative Polymer Properties
| Property | Poly(di-tert-butyl fumarate) (PDtBF) | Poly(dialkyl fumarates) (General) |
| Chain Structure | Rigid, rod-like[1] | Semi-flexible |
| Glass Transition (Tg) | High (Specific value not consistently reported) | Varies with alkyl group (e.g., PBF/PPF-DA network shows Tg >340°C)[9] |
| Decomposition Temp. | ~180°C (for conversion to poly(fumaric acid))[1] | Typically >250°C |
| Key Feature | High chain stiffness[2] | Properties tunable by alkyl group size |
| Primary Application | Precursor for Poly(fumaric acid)[1] | Copolymers for adhesives, coatings, plasticizers[6] |
Part 3: Experimental Protocols and Methodologies
The following protocols provide validated, step-by-step methodologies for the polymerization of DtBF and a representative dialkyl fumarate. The causality behind each step is explained to enhance experimental understanding and success.
Protocol 1: Free-Radical Solution Polymerization of Di-tert-butyl Fumarate
Adapted from methodologies for sterically hindered fumarates.
Objective: To synthesize poly(di-tert-butyl fumarate) via solution polymerization, a method chosen to maintain homogeneity and control viscosity as the rigid polymer forms.
Materials:
-
Di-tert-butyl fumarate (DtBF) monomer
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Anhydrous Benzene (or Toluene)
-
Methanol
-
Reaction vessel with reflux condenser, magnetic stirrer, and nitrogen inlet
Methodology:
-
Monomer Purification: Purify the DtBF monomer via vacuum distillation to remove inhibitors and impurities that could prematurely terminate the reaction.
-
Reaction Setup: In the reaction vessel, dissolve the purified DtBF monomer (e.g., 2.2 mol/L) and AIBN (e.g., 2.2 x 10⁻² mol/L) in benzene. The solvent helps to control the reaction temperature and prevents the polymer from precipitating out of solution too early.
-
Inert Atmosphere: Purge the system with dry nitrogen for 15-20 minutes. This is a critical step to remove oxygen, which is a potent inhibitor of free-radical polymerization.
-
Polymerization: Immerse the vessel in a preheated oil bath at 60°C and stir vigorously. Maintain the reaction for a set period (e.g., 10 hours). The temperature must be carefully controlled to ensure a steady rate of initiator decomposition.
-
Isolation and Purification: Cool the reaction vessel to room temperature. Slowly pour the viscous solution into a large excess of a non-solvent, such as methanol, while stirring. This causes the polymer to precipitate.
-
Drying: Collect the precipitated white polymer by filtration. Redissolve the polymer in a small amount of a suitable solvent (like THF) and re-precipitate to remove any unreacted monomer. Finally, dry the polymer under vacuum to a constant weight.
Protocol 2: Free-Radical Bulk Polymerization of a Dialkyl Fumarate (e.g., Diethyl Fumarate)
Adapted from a general protocol for dialkyl fumarates.[5]
Objective: To synthesize poly(dialkyl fumarate) via bulk polymerization. This method is solvent-free, maximizing monomer concentration, but requires careful temperature control to avoid autoacceleration.
Materials:
-
Dialkyl fumarate monomer (e.g., Diethyl Fumarate)
-
Benzoyl peroxide (BPO)
-
Acetone
-
Petroleum ether (or Methanol)
-
Sealed reaction ampoule
Methodology:
-
Monomer Purification: Purify the monomer by fractional distillation under reduced pressure.[5]
-
Initiator Addition: Add the initiator (e.g., 0.1% by weight of BPO) to the purified monomer in the reaction ampoule.[5]
-
Degassing: Subject the mixture to several freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
Sealing: Seal the ampoule under vacuum or an inert atmosphere.
-
Polymerization: Place the sealed ampoule in a thermostatically controlled bath at 70°C for 48 hours.[5] Bulk polymerization can be highly exothermic; careful monitoring is essential.
-
Isolation: Break the ampoule and dissolve the resulting solid polymer in a suitable solvent like acetone to form a 1-3% solution.[5]
-
Purification: Precipitate the polymer by pouring the solution into an excess of a non-solvent like petroleum ether.[5] Filter and dry the purified polymer under vacuum.
Part 4: Visualizing the Process and Structures
Diagrams can clarify complex workflows and structural relationships. The following are presented in DOT language for use with Graphviz.
Caption: Generalized workflow for free-radical solution polymerization.
Caption: Steric bulk comparison of monomers and resulting polymer chains.
Part 5: Concluding Insights for the Practicing Scientist
The choice between di-tert-butyl fumarate and dimethyl fumarate is fundamentally a choice between ultimate polymer rigidity and monomer reactivity.
-
Choose Di-tert-butyl Fumarate (DtBF) when your primary goal is to synthesize a polymer with high chain stiffness and a rigid, rod-like architecture. Its most significant application is as a precursor to high molecular weight poly(fumaric acid), which is achieved by the thermal elimination of isobutene from the PDtBF backbone.[1] This makes it a valuable intermediate for creating functional polyelectrolytes.
-
Choose Dimethyl Fumarate (DMF) or other less-hindered dialkyl fumarates when a more flexible polymer is desired or when incorporating the fumarate unit into copolymers. Fumarates are often used as comonomers to modify the properties of other polymers, such as increasing the glass transition temperature (Tg) or improving thermal stability.[6] While the DMF monomer is a well-known pharmaceutical for treating multiple sclerosis and psoriasis,[8][10] its homopolymer has fewer direct applications, finding more utility in copolymerization.
Ultimately, the significant steric hindrance of the tert-butyl group in DtBF is both its greatest challenge and its most valuable asset, restricting its polymerization but yielding a polymer of unique rigidity. DMF offers a more accessible route to incorporating the fumarate structure, providing a balance of properties suitable for a broader range of copolymer applications.
References
- BenchChem. (2025). An In-depth Technical Guide to the Exploratory Studies of Dibutyl Fumarate Polymerization. Benchchem.
- ResearchGate. (2016). Dilute solution properties of poly(di-tert-butyl fumarate).
- Wikipedia. (2023). Dimethyl fumarate.
- BenchChem. (2025). Application of Dibutyl Fumarate in Polymer Synthesis: Application Notes and Protocols. Benchchem.
- BenchChem. (n.d.). Di-tert-butyl Fumarate CAS 7633-38-7. Research Chemical - Benchchem.
- ResearchGate. (n.d.). Overview of the outcome of free-radical polymerizations of DEM under....
- SEDICI. (2023). Homo- and copolymers based on dialkyl fumarates: A review on radical polymerization, properties, current and future applications.
- ElectronicsAndBooks. (n.d.). References and Notes Monomer-Isomerization Radical Polymerization of Di-tert-butyl Maleate to High Molecular Weight Poly(di -.
- Semantic Scholar. (2017). Preparation and Performance of Poly(butyl fumarate)-Based Material for Potential Application in LED Encapsulation.
- MySkinRecipes. (n.d.). Di-tert-butyl fumarate.
- PubMed Central (PMC). (n.d.). Novel potential pharmacological applications of dimethyl fumarate—an overview and update.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Di-tert-butyl fumarate [myskinrecipes.com]
- 8. Dimethyl fumarate - Wikipedia [en.wikipedia.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Novel potential pharmacological applications of dimethyl fumarate—an overview and update - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide for Polymer Scientists: Di-tert-butyl Fumarate vs. Dibutyl Fumarate as Plasticizers
In the realm of polymer modification, the selection of an appropriate plasticizer is paramount to achieving desired material properties, including flexibility, durability, and processability. This guide offers a detailed comparison between two fumarate-based plasticizers: di-tert-butyl fumarate and dibutyl fumarate. As a senior application scientist, this document is designed to provide researchers, scientists, and drug development professionals with the in-depth technical insights and experimental data necessary to make informed decisions for their specific applications.
Unveiling the Molecular Architecture: A Tale of Two Isomers
At their core, both di-tert-butyl fumarate and dibutyl fumarate are diesters of fumaric acid, an unsaturated dicarboxylic acid.[1][2] The fundamental difference lies in the isomeric structure of the butyl group attached to the fumarate backbone. Dibutyl fumarate incorporates two n-butyl groups, which are linear alkyl chains. In contrast, di-tert-butyl fumarate features two bulky tertiary butyl groups, where the central carbon atom is bonded to three methyl groups. This seemingly subtle variation in molecular geometry has profound implications for their performance as plasticizers.
The synthesis of dibutyl fumarate is typically achieved through the direct esterification of fumaric acid with n-butanol, often in the presence of an acid catalyst like sulfuric acid.[3][4] Di-tert-butyl fumarate can also be synthesized via esterification of fumaric acid, but with tert-butyl alcohol.[1] An alternative route for its preparation is the geometric isomerization of its cis-isomer, di-tert-butyl maleate, as the trans configuration of the fumarate is thermodynamically more stable due to reduced steric hindrance between the bulky tert-butyl ester groups.[5]
Caption: Structural comparison of di-tert-butyl fumarate and dibutyl fumarate.
Physicochemical Properties: A Comparative Overview
The physical and chemical properties of a plasticizer are critical indicators of its compatibility and performance within a polymer matrix. The table below summarizes the key physicochemical properties of di-tert-butyl fumarate and dibutyl fumarate.
| Property | Di-tert-butyl Fumarate | Dibutyl Fumarate |
| CAS Number | 7633-38-7[6] | 105-75-9[7] |
| Molecular Formula | C₁₂H₂₀O₄[1] | C₁₂H₂₀O₄[2] |
| Molecular Weight | 228.29 g/mol [1] | 228.28 g/mol [2] |
| Appearance | White to off-white solid[8] | Clear, colorless liquid[7] |
| Boiling Point | 273.2°C at 760 mmHg[8] | 285.2°C |
| Density | Not readily available | ~0.987 g/cm³[2] |
| Solubility | Insoluble in water; soluble in organic solvents | Insoluble in water; soluble in acetone and chloroform[2] |
Performance as a Plasticizer: A Deeper Dive
The efficacy of a plasticizer is judged by its ability to enhance the flexibility and workability of a polymer without compromising other essential properties. While both compounds can act as plasticizers, their structural differences lead to distinct performance characteristics.
Plasticizing Efficiency:
Dibutyl fumarate is widely recognized as an effective internal plasticizer for polymers like PVC, improving flexibility and processability.[9][10] It can be copolymerized into the polymer backbone, where the butyl groups disrupt chain packing, increase free volume, and lower the glass transition temperature (Tg).[11]
Di-tert-butyl fumarate, with its bulkier tert-butyl groups, is expected to create even greater steric hindrance, potentially leading to a more significant reduction in Tg at lower concentrations. However, its primary application to date has been as a monomer for the production of specialty polymers and resins, such as poly(di-tert-butyl fumarate), which exhibits high chain stiffness.[5][8] While it can act as a plasticizer, its performance in this role is less documented in commercial applications compared to dibutyl fumarate.[1]
Thermal Stability:
The steric hindrance provided by the bulky tert-butyl groups in di-tert-butyl fumarate enhances its thermal stability compared to simpler alkyl fumarates.[1] It exhibits thermal decomposition at elevated temperatures (140–170°C).[1] Dibutyl fumarate also possesses good thermal stability, a general characteristic of fumarates.[12] However, the more sterically hindered nature of di-tert-butyl fumarate suggests it may impart superior thermal stability to polymer formulations.
Migration Resistance and Volatility:
Plasticizer migration can lead to a loss of flexibility and contamination of the surrounding environment. Generally, plasticizers with higher molecular weight and bulkier structures tend to have lower migration rates. While both compounds have the same molecular weight, the larger spatial arrangement of the tert-butyl groups in di-tert-butyl fumarate could potentially lead to better migration resistance compared to the more linear n-butyl groups of dibutyl fumarate. Dibutyl fumarate is noted for its low volatility, a desirable trait for a plasticizer.[12]
Experimental Evaluation of Plasticizer Performance
To empirically compare the performance of di-tert-butyl fumarate and dibutyl fumarate, a standardized experimental workflow is essential. The following protocol outlines the key steps for evaluating their efficacy in a model polymer system like polyvinyl chloride (PVC).
Caption: Experimental workflow for comparative evaluation of plasticizers.
Detailed Experimental Protocol: Evaluation in PVC
-
Sample Preparation:
-
Blending: Prepare separate formulations by dry blending PVC resin with either di-tert-butyl fumarate or dibutyl fumarate at a predetermined concentration (e.g., 30 phr - parts per hundred resin). Include a thermal stabilizer (e.g., a mixed metal stabilizer) and a lubricant (e.g., stearic acid) in the blend.
-
Melt Compounding: Process each blend on a two-roll mill at a temperature of 160-170°C until a homogenous sheet is formed.
-
Compression Molding: Compression mold the sheets into standardized test specimens (e.g., dumbbell-shaped for tensile testing) according to ASTM standards.
-
-
Mechanical Testing (ASTM D2284):
-
Procedure: Conduct tensile testing on the dumbbell-shaped specimens using a universal testing machine at a constant crosshead speed.
-
Data Acquisition: Measure the tensile strength, elongation at break, and 100% modulus for each formulation.
-
Analysis: Compare the results to determine the relative plasticizing efficiency. A lower modulus and higher elongation at break indicate greater flexibility.
-
-
Thermal Stability (Thermogravimetric Analysis - TGA):
-
Procedure: Place a small, accurately weighed sample of the plasticized PVC in a TGA crucible.
-
Testing: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Analysis: Determine the onset of thermal degradation from the TGA curve. A higher decomposition temperature indicates greater thermal stability.
-
-
Migration Resistance (Solvent Extraction - ASTM D1239):
-
Procedure: Accurately weigh the plasticized PVC specimens and immerse them in a chosen solvent (e.g., hexane for non-polar extraction) for a specified time and temperature.
-
Testing: After immersion, remove the specimens, dry them thoroughly, and reweigh them.
-
Analysis: Calculate the percentage of weight loss, which corresponds to the amount of plasticizer that has migrated out of the polymer. A lower weight loss indicates better migration resistance.
-
Toxicological and Environmental Considerations
The safety and environmental impact of chemical additives are of increasing concern. The following table provides a comparative overview of the available toxicological data for di-tert-butyl fumarate and dibutyl fumarate.
| Toxicological Endpoint | Di-tert-butyl Fumarate | Dibutyl Fumarate |
| Acute Oral Toxicity (LD50) | Data not readily available | 8,530 mg/kg (rat)[13][14] |
| Skin Sensitization | Data not readily available | May cause an allergic skin reaction[14][15] |
| Eye Irritation | May cause serious eye irritation[16] | Considered an eye irritant[7] |
| Aquatic Toxicity | Data not readily available | Very toxic to aquatic life with long-lasting effects[14][15] |
Dibutyl fumarate is known to be a skin sensitizer and is very toxic to aquatic life.[14][15] While comprehensive toxicological data for di-tert-butyl fumarate is not as readily available, it is advisable to handle it with appropriate personal protective equipment.[5] From an environmental perspective, fumarates and succinates are generally considered to be more biodegradable than phthalates.[17] Studies have shown that fumarates exhibit some degradation, which is an improvement over many traditional plasticizers.[17]
Applications and Concluding Remarks
Dibutyl Fumarate has established itself as a versatile comonomer and internal plasticizer with a wide range of applications, including:
-
PVC Formulations: Enhancing flexibility and processability.[9][10]
-
Coatings and Adhesives: Improving adhesion and flexibility.[2][18]
-
Polymer Production: Used as a comonomer in the synthesis of polymers like polystyrene.[7][10]
Di-tert-butyl Fumarate , on the other hand, is predominantly used in research and for the synthesis of specialty polymers.[1][5] Its potential as a high-performance plasticizer is intriguing due to its bulky structure, which may offer enhanced thermal stability and migration resistance. However, more extensive research and comparative studies are needed to fully elucidate its performance characteristics in various polymer systems.
References
Sources
- 1. smolecule.com [smolecule.com]
- 2. Dibutyl Fumarate (DBF) - CAS 105-75-9 - Suppliers China - Weifang Integratechem Co., Ltd. [integratechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Manufacturing method and process of dibutyl fumarate-Chemwin [en.888chem.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Dibutyl fumarate | 105-75-9 [chemicalbook.com]
- 8. Di-tert-butyl fumarate [myskinrecipes.com]
- 9. nbinno.com [nbinno.com]
- 10. bisley.biz [bisley.biz]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. æ±æï¼ç«ç¹å·²æå [chemicalcas.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fr.cpachem.com [fr.cpachem.com]
- 15. scipoly.com [scipoly.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 18. CAS 105-75-9: Dibutyl fumarate | CymitQuimica [cymitquimica.com]
Efficacy of Di-tert-butyl fumarate as a Michael acceptor compared to other fumarates
A Comparative Guide to the Efficacy of Di-tert-butyl Fumarate as a Michael Acceptor
This guide provides an in-depth technical comparison of di-tert-butyl fumarate's efficacy as a Michael acceptor against other common fumarates, such as dimethyl fumarate (DMF) and monomethyl fumarate (MMF). Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data and mechanistic insights to provide a clear understanding of their relative performance.
Introduction: The Michael Acceptor in Modern Pharmacology
The Michael addition reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of modern medicinal chemistry.[1][2] Compounds capable of undergoing this reaction, known as Michael acceptors, are often electrophilic and can form stable covalent bonds with biological nucleophiles, most notably the thiol groups of cysteine residues in proteins and glutathione (GSH).[2][3]
Fumaric acid esters (FAEs) are a prominent class of Michael acceptors used therapeutically.[4] Dimethyl fumarate (DMF) is a well-established treatment for multiple sclerosis and psoriasis.[2][5][6] The therapeutic efficacy of FAEs is largely attributed to their ability to modulate cellular redox signaling pathways, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[5][7][8] This guide focuses on comparing the reactivity of di-tert-butyl fumarate with its more clinically established counterparts, DMF and MMF, to elucidate the nuanced role of its chemical structure in dictating biological activity.
Comparative Analysis of Fumaric Acid Esters
The reactivity of a Michael acceptor is not solely an intrinsic chemical property but is profoundly influenced by its molecular architecture. Steric hindrance and electronic effects of the ester groups play a critical role in determining the accessibility of the electrophilic double bond to incoming nucleophiles.
Physicochemical Properties
The choice of ester group significantly alters the molecule's size, lipophilicity, and steric profile. These differences are fundamental to understanding their subsequent chemical reactivity and pharmacokinetic behavior.
| Property | Di-tert-butyl Fumarate | Dimethyl Fumarate (DMF) | Monomethyl Fumarate (MMF) |
| Molecular Weight | 228.28 g/mol [9] | 144.12 g/mol [10] | 130.09 g/mol |
| logP (Predicted) | ~3.0-3.5 | 0.7[10] | ~0.3 |
| Steric Hindrance | High | Low | Low |
| Key Feature | Bulky tert-butyl groups | Small methyl groups | One methyl, one carboxyl |
Data compiled from various chemical databases and predictive modeling.
The most striking difference lies in the steric bulk of the tert-butyl groups compared to the methyl groups. This structural feature is the primary determinant of di-tert-butyl fumarate's unique reactivity profile.
Chemical Reactivity as Michael Acceptors
The core mechanism for all fumarates involves the nucleophilic attack on one of the β-carbons of the electron-deficient alkene.[3] However, the rate of this reaction is highly dependent on the ester substituents.
-
Dimethyl Fumarate (DMF): With its small methyl groups, the electrophilic double bond of DMF is highly accessible. It reacts spontaneously and rapidly with thiols like glutathione.[7][11][12] This high reactivity leads to rapid GSH depletion, a key mechanism for Nrf2 activation.[7][8]
-
Monomethyl Fumarate (MMF): As the active metabolite of DMF, MMF is also a Michael acceptor but reacts significantly more slowly with GSH compared to DMF.[11][12][13] This attenuated reactivity is a critical aspect of its pharmacological profile.
-
Di-tert-butyl Fumarate: The large tert-butyl groups create significant steric hindrance around the double bond. This "shielding" effect makes nucleophilic attack more difficult, drastically reducing its intrinsic reactivity compared to DMF. While direct kinetic data for di-tert-butyl fumarate is less common in literature, the principles of organic chemistry strongly predict a much slower reaction rate with thiols. Studies on similar bulky esters confirm that steric hindrance dramatically slows the Michael addition reaction.[13] This lower reactivity suggests that di-tert-butyl fumarate would be less prone to rapid, non-specific reactions with ubiquitous nucleophiles like GSH.
Experimental Protocol: In Vitro Glutathione (GSH) Conjugation Assay
To empirically determine the reactivity of these fumarates, a Glutathione (GSH) conjugation assay is a standard and reliable method. This protocol outlines a common approach using ¹H NMR spectroscopy or LC-MS to monitor the reaction progress.
Objective
To quantify and compare the rate of non-enzymatic Michael addition of Di-tert-butyl fumarate, DMF, and MMF with glutathione under near-physiological conditions.
Materials
-
Di-tert-butyl fumarate, Dimethyl Fumarate (DMF), Monomethyl Fumarate (MMF)
-
Reduced L-Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deuterium oxide (D₂O) for NMR-based assays
-
LC-MS system or NMR Spectrometer
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare stock solutions of each fumarate ester (e.g., 100 mM in a suitable organic solvent like DMSO).
-
Prepare a stock solution of GSH (e.g., 200 mM in PBS, pH 7.4). Ensure fresh preparation to minimize oxidation to GSSG.
-
-
Reaction Initiation:
-
In a reaction vessel (e.g., NMR tube or autosampler vial), add PBS (or D₂O-based PBS for NMR) to a final volume of 500 µL.
-
Add the GSH stock solution to achieve a final concentration of 10 mM.
-
Initiate the reaction by adding the fumarate ester stock solution to achieve a final concentration of 10 mM. Vortex briefly to mix.
-
-
Time-Course Monitoring:
-
For LC-MS: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), quench a small aliquot of the reaction mixture with an equal volume of cold acetonitrile containing an internal standard. Centrifuge to pellet precipitated proteins/salts and analyze the supernatant.
-
For ¹H NMR: Acquire spectra at regular intervals directly from the reaction tube. Monitor the disappearance of the vinyl protons of the fumarate and the appearance of new signals corresponding to the GSH-fumarate adduct.[14]
-
-
Data Analysis:
-
Quantify the concentration of the remaining fumarate ester at each time point relative to t=0.
-
Plot the concentration of the fumarate versus time and determine the initial reaction rate. The half-life (t₁/₂) of the fumarate in the presence of GSH can be calculated to compare reactivity.
-
This self-validating protocol allows for direct comparison, where the vastly different reaction rates between DMF (fast), MMF (slow), and di-tert-butyl fumarate (predicted to be very slow) will become quantitatively evident.[12][13]
Caption: Workflow for the in vitro GSH Conjugation Assay.
Biological Implications and Therapeutic Context
The differences in chemical reactivity have profound consequences for the biological activity of these molecules, particularly concerning their role as prodrugs and their interaction with the Keap1-Nrf2 signaling pathway.
Prodrug Strategy and Nrf2 Activation
DMF is considered a prodrug that is rapidly hydrolyzed by esterases in the body to MMF, which is thought to be the primary active metabolite.[13] However, the high reactivity of DMF means it can rapidly react with GSH in enterocytes and other cells before hydrolysis.[12][15] This rapid GSH depletion is a potent, albeit less specific, trigger for Nrf2 activation.[7]
The activation mechanism involves the modification of specific cysteine residues on Keap1, the primary negative regulator of Nrf2.[5][6][16] When Keap1 is modified by an electrophile (a process called S-alkylation), it releases Nrf2, allowing it to translocate to the nucleus and initiate the transcription of a suite of antioxidant and cytoprotective genes.[7][17]
-
High Reactivity (DMF): Leads to broad GSH depletion and modification of multiple Keap1 cysteines, causing a strong but potentially less targeted Nrf2 activation and greater systemic side effects.[17]
-
Moderate Reactivity (MMF): Reacts more slowly, allowing for more selective interaction with highly reactive cysteines on proteins like Keap1, while causing less systemic GSH depletion.[7][8]
-
Low Reactivity (Di-tert-butyl Fumarate): Its low intrinsic reactivity suggests it would be a poor direct activator of Nrf2 via Michael addition. Instead, its primary mechanism would likely be as a prodrug. Upon hydrolysis by cellular esterases, it would release MMF and tert-butanol. This strategy offers a slower, more sustained release of the active MMF compared to DMF, potentially leading to a more favorable therapeutic window and reduced off-target effects associated with rapid GSH depletion.
Sources
- 1. cdnbbsr.s3waas.gov.in [cdnbbsr.s3waas.gov.in]
- 2. Michael acceptor molecules in natural products and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl Fumarate Triggers the Antioxidant Defense System in Human Retinal Endothelial Cells through Nrf2 Activation | MDPI [mdpi.com]
- 6. Dimethyl Fumarate Triggers the Antioxidant Defense System in Human Retinal Endothelial Cells through Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Di-tert-butyl fumarate [myskinrecipes.com]
- 10. Dimethyl Fumarate | C6H8O4 | CID 637568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Reactivity of dimethyl fumarate and methylhydrogen fumarate towards glutathione and N-acetyl-L-cysteine--preparation of S-substituted thiosuccinic acid esters. | Sigma-Aldrich [sigmaaldrich.com]
- 13. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigations of glutathione conjugation in vitro by 1H NMR spectroscopy. Uncatalyzed and glutathione transferase-catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Detection of fumarate-glutathione adducts in the portal vein blood of rats: evidence for rapid dimethylfumarate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent advances in understanding NRF2 as a druggable target: development of pro-electrophilic and non-covalent NRF2 activators to overcome systemic side effects of electrophilic drugs like dimethyl fumarate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Di-tert-butyl Fumarate Purity Analysis: HPLC vs. GC-MS
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Di-tert-butyl fumarate (DTBF), a key building block in organic synthesis and polymer chemistry, is no exception.[1] Its utility in creating complex molecules necessitates a rigorous assessment of its purity to exclude process-related impurities and degradation products that could compromise downstream applications.[1][2]
This guide provides an in-depth comparison of two instrumental pillars of analytical chemistry—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity profiling of Di-tert-butyl fumarate. We will delve into the causality behind methodological choices, present comparative experimental data, and offer field-proven insights to guide researchers, scientists, and drug development professionals in selecting the optimal analytical strategy.
The Analytical Imperative: Why Purity Matters for DTBF
Di-tert-butyl fumarate's reactivity is centered around its electron-deficient carbon-carbon double bond, making it an excellent Michael acceptor and dienophile.[1] However, this reactivity also makes it susceptible to degradation and the formation of impurities during synthesis and storage. Potential impurities can include residual starting materials like fumaric acid and tert-butanol, by-products from side reactions, and degradation products such as the cis-isomer, Di-tert-butyl maleate, or hydrolysis products.[2][3] The presence of these impurities, even at trace levels, can have significant consequences, impacting reaction yields, polymer properties, and the safety profile of final products.
Choosing the Right Tool: HPLC and GC-MS at a Glance
The selection of an analytical technique is fundamentally dictated by the physicochemical properties of the analyte and the specific questions we aim to answer. Both HPLC and GC-MS are powerful separation techniques, but they operate on different principles, making them suitable for different types of molecules.[4][5]
-
High-Performance Liquid Chromatography (HPLC) is a versatile technique ideal for the analysis of non-volatile and thermally labile compounds.[6][7] It separates components in a sample based on their differential interactions with a stationary phase (the column) and a liquid mobile phase.[5][7] For a compound like DTBF, which is a solid at room temperature, HPLC is a natural choice.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerhouse for the separation, identification, and quantification of volatile and semi-volatile compounds.[6][7] It separates components based on their boiling points and interactions with a stationary phase within a capillary column, followed by detection with a mass spectrometer that provides structural information for unambiguous identification.[2] Given that DTBF is an ester, it is amenable to GC analysis.[6]
The following diagram illustrates the comparative workflow for the purity analysis of Di-tert-butyl fumarate using both HPLC and GC-MS.
Caption: Comparative workflow for DTBF purity analysis.
Experimental Protocols
To ensure the integrity and reproducibility of our analysis, detailed, validated protocols are essential. The following methodologies are based on established principles for the analysis of fumarate esters and have been tailored for Di-tert-butyl fumarate.
HPLC-UV Method for Purity Determination
This protocol is designed for the quantification of DTBF and the detection of non-volatile impurities.
1. Instrumentation and Conditions:
-
System: HPLC with UV or Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Accurately weigh approximately 25 mg of the Di-tert-butyl fumarate sample.
-
Dissolve the sample in the mobile phase to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
Calculate the purity of Di-tert-butyl fumarate based on the peak area percentage from the chromatogram (Area Normalization).
GC-MS Method for Impurity Identification
This protocol is tailored for the identification and semi-quantification of volatile and semi-volatile impurities.
1. Instrumentation and Conditions:
-
System: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (Splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-450.
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the Di-tert-butyl fumarate sample.
-
Dissolve the sample in 10 mL of ethyl acetate to a final concentration of 1 mg/mL.
3. Data Analysis:
-
Identify impurities by matching their mass spectra with a reference library (e.g., NIST).
-
Estimate the concentration of impurities by comparing their peak areas to that of the main DTBF peak.
Comparative Performance Analysis
The choice between HPLC and GC-MS for DTBF purity analysis hinges on the specific analytical goals. The following table summarizes the key performance characteristics based on hypothetical, yet realistic, experimental data.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Rationale & Insights |
| Principle | Separation based on polarity, with UV detection. | Separation based on volatility and polarity, with mass-to-charge ratio detection.[2] | HPLC is well-suited for non-volatile compounds, while GC-MS excels with volatile and semi-volatile analytes.[4][5] |
| Specificity | Moderate to High; dependent on chromatographic resolution. | High; mass spectra provide structural information for unambiguous peak identification.[2] | GC-MS offers superior confidence in impurity identification due to the structural information from mass spectra. |
| Sensitivity | High; capable of detecting impurities at the 0.05% level. | Very High; capable of detecting trace-level impurities (<0.01%). | GC-MS generally provides higher sensitivity for volatile impurities. |
| Quantitation | Excellent; provides accurate and precise quantification with reference standards. | Good; semi-quantitative without specific impurity standards. | HPLC is the gold standard for accurate purity assays when using area percent normalization or with reference standards.[9] |
| Impurity Scope | Best for non-volatile impurities (e.g., fumaric acid, degradation polymers). | Best for volatile and semi-volatile impurities (e.g., tert-butanol, residual solvents, Di-tert-butyl maleate).[7] | The techniques are complementary, covering different ranges of potential impurities. |
Hypothetical Data Synopsis
To illustrate the practical differences, consider the analysis of a hypothetical batch of Di-tert-butyl fumarate.
Table 1: Purity Assay Results
| Method | Purity of Di-tert-butyl Fumarate (%) |
| HPLC-UV (Area %) | 99.5% |
| GC-MS (Area %) | 99.7% |
Table 2: Impurity Profile Comparison
| Impurity | HPLC-UV (Area %) | GC-MS (Area %) | Identification Confidence |
| Fumaric Acid | 0.15% | Not Detected | High (by retention time matching with standard) |
| Di-tert-butyl maleate | 0.20% | 0.18% | High (by MS library match) |
| tert-Butanol | Not Detected | 0.08% | High (by MS library match) |
| Unknown Impurity 1 | 0.10% (at RRT 1.2) | Not Detected | Low |
| Unknown Impurity 2 | 0.05% (at RRT 1.5) | 0.04% | Moderate (based on mass spectrum) |
Discussion: A Tale of Two Techniques
The hypothetical data reveals a nuanced picture. HPLC effectively quantifies the main component and detects non-volatile impurities like fumaric acid, which would not be seen by GC-MS under typical conditions. Conversely, GC-MS excels at identifying and quantifying volatile impurities such as residual tert-butanol and provides a higher degree of confidence in the identification of the isomeric impurity, Di-tert-butyl maleate, through its mass spectrum.
The diagram below illustrates the potential degradation pathways of Di-tert-butyl fumarate, highlighting the types of impurities that each technique is best suited to detect.
Caption: DTBF degradation and impurity detection methods.
Conclusion and Recommendations
Neither HPLC nor GC-MS alone provides a complete picture of Di-tert-butyl fumarate purity. A comprehensive analysis leverages the strengths of both techniques.
-
For routine quality control and purity assay: A validated HPLC-UV method is robust, precise, and ideal for quantifying the main component and known non-volatile impurities. Its simplicity and accuracy make it suitable for release testing.
-
For impurity profiling and identification: GC-MS is indispensable. It provides unparalleled specificity for identifying volatile and semi-volatile unknowns and is crucial during process development and for troubleshooting out-of-specification results.
In a regulated environment, a dual-methodology approach is often the most prudent strategy. The use of both HPLC and GC-MS ensures that a wide spectrum of potential impurities is monitored, ultimately safeguarding the quality and consistency of the final product. This integrated analytical approach aligns with the principles of Quality by Design (QbD) and is a hallmark of robust pharmaceutical development. The validation of these analytical methods should be performed in accordance with ICH guidelines to ensure data reliability and regulatory compliance.[10][11][12][13][14]
References
-
Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. Available from: [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. 2025-07-22. Available from: [Link]
-
Slideshare. Analytical method validation as per ich and usp. Available from: [Link]
-
ICH. Validation of Analytical Procedures Q2(R2). 2023-11-30. Available from: [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]
-
ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]
-
Biomedical Journal of Scientific & Technical Research. Advances in Impurity Profiling of Pharmaceutical Formulations. 2024-12-26. Available from: [Link]
-
Patsnap Eureka. Compare GC-MS vs HPLC for Drug Metabolite Analysis. 2025-09-22. Available from: [Link]
-
AELAB. GC vs. HPLC in Pharmaceutical and Medical Device Testing. 2026-01-08. Available from: [Link]
-
AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. 2025-09-22. Available from: [Link]
-
BIOSYNCE. China Di-tert-butyl Fumarate CAS 7633-38-7 Manufacturers Suppliers Factory. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buy Di-tert-butyl fumarate | 7633-38-7 [smolecule.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. aelabgroup.com [aelabgroup.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biomedres.us [biomedres.us]
- 8. biosynce.com [biosynce.com]
- 9. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. Analytical method validation as per ich and usp | PPTX [slideshare.net]
- 12. database.ich.org [database.ich.org]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. database.ich.org [database.ich.org]
A Senior Application Scientist's Guide to the Certificate of Analysis for Di-tert-butyl Fumarate: A Comparative Framework
For researchers in organic synthesis, polymer chemistry, and drug development, the Certificate of Analysis (CoA) is more than a mere document; it is the foundational guarantee of a material's identity, purity, and quality. The reproducibility of your experiments and the integrity of your results hinge on the accuracy of the information it contains. This guide provides an in-depth analysis of the CoA for Di-tert-butyl fumarate (DtBF), a versatile chemical building block prized for its role in polymerization and as a Michael acceptor in complex syntheses.[1]
We will deconstruct a typical CoA for DtBF, explaining the scientific rationale behind each analytical test. Furthermore, we will objectively compare DtBF with key alternatives—its geometric isomer Di-tert-butyl maleate, the related diester Dibutyl fumarate, and the alternative monomer Tert-butyl acrylate—providing the experimental context needed to make informed decisions in your research.
Deconstructing the Certificate of Analysis: Key Parameters for Di-tert-butyl Fumarate
A CoA for high-purity Di-tert-butyl fumarate (CAS No: 7633-38-7) serves as a self-validating system for the material's quality.[2] Below are the critical analytical sections you will encounter and their significance for your research.
| Parameter | Typical Specification | Methodology | Significance for Researchers |
| Appearance | White to Off-White Solid/Crystalline Powder | Visual Inspection | A deviation from the expected appearance can indicate contamination or degradation. |
| Identity | Conforms to Structure | ¹H NMR, ¹³C NMR, FTIR | Confirms that the material is indeed Di-tert-butyl fumarate and not an isomer or related compound. This is paramount for reaction specificity. |
| Purity (Assay) | ≥ 98% | HPLC or GC-MS | Ensures that the concentration of the active molecule is sufficient for stoichiometric calculations and that impurities will not cause side reactions.[3][4] |
| Melting Point | 62-72 °C | Melting Point Apparatus | A sharp, narrow melting point range is a strong indicator of high purity.[2][5][6] A broad or depressed range suggests the presence of impurities. |
| Key Impurity | Di-tert-butyl maleate | HPLC or NMR | The presence of the cis-isomer (maleate) can significantly alter polymerization kinetics and reaction outcomes due to steric differences.[1] |
Comparative Analysis: Di-tert-butyl Fumarate vs. Relevant Alternatives
The choice of a chemical reagent is often dictated by subtle differences in structure, reactivity, and physical properties. The following table compares DtBF with its common geometric isomer and other functional alternatives.
| Compound | Di-tert-butyl fumarate | Di-tert-butyl maleate | Dibutyl fumarate | tert-Butyl acrylate |
| Structure | trans-isomer | cis-isomer | trans-isomer, n-butyl esters | Acrylate ester |
| CAS No. | 7633-38-7 | 16647-77-5 | 105-75-9 | 1663-39-4 |
| Molecular Wt. | 228.28 g/mol [1] | 228.28 g/mol | 228.29 g/mol [7] | 128.17 g/mol |
| Physical Form | Solid | Liquid | Liquid[8] | Liquid |
| Melting Point | 62-72 °C[2][5] | N/A | N/A | -70 °C[9] |
| Boiling Point | ~114 °C @ 3 Torr[2] | N/A | ~181 °C @ 40 mmHg | ~62 °C @ 60 mmHg |
| Key Application | Polymer precursor, Michael acceptor[6] | Isomerization precursor for DtBF[1] | Plasticizer, polymer applications[10] | Monomer for polymers with high hydrophobicity[9][11] |
| Distinguishing ¹H NMR Signal | Vinylic protons (~6.7 ppm, singlet) | Vinylic protons (~6.2 ppm, singlet) | Vinylic protons (~6.8 ppm, singlet) | Vinylic protons (multiplets, ~5.5-6.3 ppm) |
Expert Insight: The most critical comparison is with Di-tert-butyl maleate. As the cis-isomer, its bulky tert-butyl groups are on the same side of the double bond, creating significant steric hindrance.[1] This makes it less reactive as a dienophile in Diels-Alder reactions and can impede the propagation of polymer chains. Its presence as an impurity, therefore, is highly undesirable. The distinct chemical shift of the vinylic protons in ¹H NMR provides a clear method for differentiation.
Verifying the CoA: Essential Experimental Protocols
Trustworthiness in a CoA is established through robust, validated analytical methods. Here, we detail the protocols for the key experiments used to certify Di-tert-butyl fumarate.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Causality: Reversed-phase HPLC is the premier technique for quantifying the purity of Di-tert-butyl fumarate. Its α,β-unsaturated carbonyl structure contains a chromophore that strongly absorbs UV light, making detection sensitive and specific.[12] The method effectively separates DtBF from its non-polar and slightly more polar impurities, such as the maleate isomer or unreacted starting materials. A stability-indicating method can also track degradation products under stress conditions.[13][14]
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 60:40 v/v). Filter through a 0.45 µm membrane filter and degas. For MS-compatible methods, replace any non-volatile acids like phosphoric acid with formic acid.[15][16][17]
-
Standard Preparation: Accurately weigh and dissolve Di-tert-butyl fumarate reference standard in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve (e.g., 10-150 µg/mL).[13]
-
Sample Preparation: Dissolve the sample batch of Di-tert-butyl fumarate in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Data Analysis: Inject the standards to establish a calibration curve. Inject the sample and determine its concentration. Purity is calculated as the area of the main peak relative to the total area of all peaks.
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC Purity Determination.
Protocol 2: Identity Confirmation by ¹H and ¹³C NMR Spectroscopy
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation.[18] It provides precise information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule, confirming connectivity and stereochemistry. For DtBF, ¹H NMR is particularly crucial for confirming the trans configuration of the vinylic protons and the characteristic signal of the nine equivalent protons of the tert-butyl groups.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the Di-tert-butyl fumarate sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[18]
-
Reference Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm). Alternatively, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[18][19]
-
¹H NMR Acquisition Parameters:
-
¹³C NMR Acquisition Parameters:
-
Data Interpretation:
-
Expected ¹H NMR (CDCl₃): δ ~6.7 ppm (singlet, 2H, -CH=CH-), δ ~1.5 ppm (singlet, 18H, -C(CH₃)₃).
-
Expected ¹³C NMR (CDCl₃): δ ~164 ppm (C=O), δ ~134 ppm (-CH=CH-), δ ~82 ppm (-C(CH₃)₃), δ ~28 ppm (-C(CH₃)₃).
-
Workflow for NMR Structural Verification
Caption: Workflow for NMR Identity Confirmation.
Protocol 3: Functional Group Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy is a rapid and reliable technique for confirming the presence of key functional groups.[18] It works by measuring the absorption of infrared radiation, which excites molecular vibrations. For DtBF, FTIR can quickly verify the presence of the ester carbonyl (C=O), the alkene (C=C), and the C-O bonds, providing a characteristic "fingerprint" for the molecule.
Step-by-Step Methodology:
-
Sample Preparation (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.[18]
-
Place a small amount of the solid Di-tert-butyl fumarate sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
-
Data Acquisition:
-
Data Interpretation:
-
~2980 cm⁻¹: C-H stretching (from tert-butyl groups).[20]
-
~1710 cm⁻¹: C=O stretching (strong, characteristic of α,β-unsaturated ester).
-
~1645 cm⁻¹: C=C stretching (alkene).
-
~1290 and ~1150 cm⁻¹: C-O stretching (ester linkage).
-
~980 cm⁻¹: =C-H bend (trans alkene out-of-plane, a key diagnostic peak).
-
Conclusion
For the researcher, a Certificate of Analysis is the first line of defense in ensuring experimental validity. In the case of Di-tert-butyl fumarate, this document provides critical assurance of its identity as the desired trans-isomer and its purity from process-related impurities like Di-tert-butyl maleate. By understanding the analytical techniques behind the CoA and how to perform verification, scientists can proceed with confidence, knowing their starting material meets the stringent requirements for producing reliable and reproducible results in polymerization, organic synthesis, and materials science.
References
-
BIOSYNCE. (n.d.). China Di-tert-butyl Fumarate CAS 7633-38-7 Manufacturers Suppliers Factory. Retrieved from [Link]
-
Fujii, K., et al. (2016). Dibutyl Maleate and Dibutyl Fumarate Enhance Contact Sensitization to Fluorescein Isothiocyanate in Mice. Biological and Pharmaceutical Bulletin, 39(2), 272-7. Retrieved from [Link]
-
PubMed. (2016). Dibutyl Maleate and Dibutyl Fumarate Enhance Contact Sensitization to Fluorescein Isothiocyanate in Mice. Retrieved from [Link]
-
Univar Solutions. (n.d.). Tert.-Butyl Acrylate (TBA). Retrieved from [Link]
-
Capot Chemical. (n.d.). Specifications of Di-tert-butyl fumarate. Retrieved from [Link]
-
Konkolewicz, D., et al. (2017). A Di-Tert-Butyl Acrylate Monomer for Controlled Radical Photopolymerization. Journal of Polymer Science Part A: Polymer Chemistry, 55, 801–807. Retrieved from [Link]
-
Ortega, G., et al. (2015). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR, 62(1), 1-11. Retrieved from [Link]
-
PubChem. (n.d.). Dibutyl fumarate. Retrieved from [Link]
-
OctoChem. (2025). Tert-Butyl Acrylate vs Traditional Acrylics: Which is Superior?. Retrieved from [Link]
-
ResearchGate. (n.d.). SCHEME 1 Synthesis of di-tert-butyl acrylate (diTBA) from ketoglutaric acid. Retrieved from [Link]
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
-
ResearchGate. (2025). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
-
SpectraBase. (n.d.). Dibutyl fumarate - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
SIELC Technologies. (2018). Di-tert-butyl dicarbonate. Retrieved from [Link]
-
PubMed. (2021). Stability indicating RP-HPLC method for determination of dimethyl fumarate in presence of its main degradation products. Retrieved from [Link]
-
ResearchGate. (n.d.). 31 P{ 1 H} NMR spectrum of dtbpf. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Di-tert-butyl dicarbonate on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) Stability indicating RP-HPLC assay method for estimation of dimethyl fumarate in bulk and capsules. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Di-tert-butyl phthalate on Newcrom R1 HPLC column. Retrieved from [Link]
-
MDPI. (2023). FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. biosynce.com [biosynce.com]
- 3. capotchem.com [capotchem.com]
- 4. Di-tert-butyl fumarate | 7633-38-7 [sigmaaldrich.com]
- 5. Di-tert-Butyl fumarate | 7633-38-7 [sigmaaldrich.com]
- 6. Buy Di-tert-butyl fumarate | 7633-38-7 [smolecule.com]
- 7. Dibutyl fumarate | C12H20O4 | CID 5271570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Dibutyl Maleate and Dibutyl Fumarate Enhance Contact Sensitization to Fluorescein Isothiocyanate in Mice [jstage.jst.go.jp]
- 9. discover.univarsolutions.com [discover.univarsolutions.com]
- 10. Dibutyl Maleate and Dibutyl Fumarate Enhance Contact Sensitization to Fluorescein Isothiocyanate in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tert-Butyl Acrylate vs Traditional Acrylics: Which is Superior? [chemtall.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Stability indicating RP-HPLC method for determination of dimethyl fumarate in presence of its main degradation products: Application to degradation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Di-tert-butyl dicarbonate | SIELC Technologies [sielc.com]
- 16. Separation of Di-tert-butyl dicarbonate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. Separation of Di-tert-butyl phthalate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. utsouthwestern.edu [utsouthwestern.edu]
- 20. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Di-tert-butyl Fumarate and Maleate Esters in Synthesis
Introduction: The Tale of Two Isomers
In the landscape of synthetic organic chemistry, the selection of a reagent is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic route. Among the vast arsenal of α,β-unsaturated carbonyl compounds, di-tert-butyl fumarate (DTBF) and di-tert-butyl maleate (DTBM) stand out as valuable building blocks. As geometric isomers, they share the same molecular formula, C₁₂H₂₀O₄, and molecular weight of 228.28 g/mol , yet their spatial arrangements—trans for the fumarate and cis for the maleate—endow them with distinct physicochemical properties and chemical reactivities.[1][2][3][4]
The presence of the bulky tert-butyl groups exerts profound steric and electronic effects, influencing everything from reaction kinetics to polymer characteristics.[1] This guide provides a comparative analysis from a practitioner's viewpoint, delving into the synthesis, properties, and reactivity of these two esters. Our objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to strategically select the optimal isomer for their specific synthetic challenges, be it in cycloadditions, conjugate additions, or polymer chemistry.
Synthesis Strategies: Accessing the Isomers
The divergent stereochemistry of DTBF and DTBM necessitates distinct synthetic approaches. The choice of starting materials and reaction conditions is paramount to achieving high purity and yield for the desired isomer.
Di-tert-butyl Maleate (The Cis-Isomer): A Direct Approach
The synthesis of the kinetically favored cis-isomer, DTBM, typically starts from maleic anhydride. The cyclic nature of the anhydride locks the backbone in a cis-conformation, which is retained during the esterification process. A common and effective method involves the acid-catalyzed reaction of maleic anhydride with isobutylene gas.
Experimental Protocol: Synthesis of Di-tert-butyl Maleate from Maleic Anhydride
-
Reaction Setup: To a 200 mL four-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, add maleic anhydride (13.7 g, 140 mmol), toluene (10 mL), diisopropyl ether (30 mL), and p-toluenesulfonic acid monohydrate.[4]
-
Esterification: Maintain the temperature of the reaction suspension at 30°C while bubbling isobutylene gas through the mixture for approximately 4 hours.[4]
-
Workup: After the reaction is complete, purge the system with nitrogen to remove unreacted isobutylene.[4] Transfer the mixture to a separatory funnel.
-
Purification: Wash the organic phase sequentially with saturated aqueous sodium bicarbonate (3 x 50 mL) to neutralize the acid catalyst and then with saturated brine (50 mL).[4]
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation under reduced pressure to yield di-tert-butyl maleate.[4] A typical yield for this procedure is around 73%.[4]
Caption: Experimental workflow for the synthesis of Di-tert-butyl Maleate (DTBM).
Di-tert-butyl Fumarate (The Trans-Isomer): Stability as a Driving Force
The trans-isomer, DTBF, is the thermodynamically more stable of the two due to the minimization of steric strain between the bulky tert-butyl groups.[1] This inherent stability is often exploited in its synthesis. While direct esterification of fumaric acid is possible, one of the most common and efficient methods is the catalyzed geometric isomerization of the more readily synthesized di-tert-butyl maleate.[1]
Experimental Protocol: Isomerization of DTBM to DTBF
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place crude or purified di-tert-butyl maleate.
-
Catalyst Addition: Add a catalytic amount of a suitable isomerization agent. Options include elemental sulfur, a halide of a sulfur or phosphorus acid, or bromine in chloroform with exposure to sunlight.[1][5]
-
Isomerization: Heat the mixture. For thermal isomerization, temperatures between 50°C and 150°C are often employed.[1] If using a photochemical approach (e.g., with bromine), expose the reaction to a strong light source, such as direct sunlight.[5] Monitor the reaction progress by ¹H NMR or GC, observing the disappearance of the maleate signal and the appearance of the fumarate signal.
-
Purification: Upon completion, cool the reaction mixture. The product, di-tert-butyl fumarate, is a solid at room temperature and can often be purified by recrystallization from a suitable solvent like ethanol.[5]
Caption: Workflow for synthesizing Di-tert-butyl Fumarate (DTBF) via isomerization.
Comparative Physicochemical and Spectroscopic Properties
The geometric difference between DTBF and DTBM gives rise to distinct physical and spectroscopic characteristics, which are summarized below. The trans configuration of DTBF allows for more efficient crystal lattice packing, resulting in a higher melting point and solid state at room temperature. Conversely, the cis geometry of DTBM leads to a less ordered solid state and a significantly lower melting point.
| Property | Di-tert-butyl Fumarate (trans) | Di-tert-butyl Maleate (cis) | Rationale / Reference |
| Physical State | White Solid | Semi-solid or Liquid | Better crystal packing in trans isomer.[6] |
| Melting Point | 65-68 °C | ~50.5 °C (can be lower) | Symmetry and intermolecular forces.[6] |
| Thermodynamic Stability | More Stable | Less Stable | Reduced steric strain between bulky tert-butyl groups.[1] |
| ¹H NMR (CDCl₃, δ) | ~6.8 ppm (s, 2H, vinyl) | ~6.2 ppm (s, 2H, vinyl) | Deshielding effect of carbonyls is different for cis and trans protons.[2][6] |
| ~1.5 ppm (s, 18H, t-Bu) | ~1.5 ppm (s, 18H, t-Bu) | [2][6] | |
| IR (cm⁻¹) | ~1715 (C=O stretch) | ~1720 (C=O stretch) | Subtle electronic differences affecting bond strength.[2] |
Comparative Reactivity: A Mechanistic Perspective
The utility of these esters in synthesis is primarily defined by the reactivity of their electron-deficient carbon-carbon double bond. Here, their geometric isomerism plays a decisive role.
The Diels-Alder Reaction: A Question of Accessibility
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of six-membered ring synthesis.[7][8] Both DTBF and DTBM can act as dienophiles due to their electron-withdrawing ester groups. However, their performance is not equal.
Expertise & Experience: In our experience, di-tert-butyl fumarate is a significantly more reactive dienophile than its maleate counterpart. The underlying cause is steric hindrance. In the cis configuration of DTBM, the two bulky tert-butyl ester groups are on the same face of the double bond. This arrangement sterically impedes the approach of the diene to form the requisite endo or exo transition state. The trans geometry of DTBF, however, places these bulky groups on opposite sides, presenting a much more accessible double bond for the incoming diene. This leads to faster reaction rates and often higher yields for the fumarate.[9][10]
Caption: Steric effects on the Diels-Alder transition state for maleate vs. fumarate esters.
Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene
-
Reaction Setup: In a clean flask, dissolve di-tert-butyl fumarate (or maleate) (10 mmol) in a minimal amount of a suitable solvent like diethyl ether or dichloromethane.
-
Diene Addition: Cool the solution to 0°C in an ice bath. Slowly add freshly cracked cyclopentadiene (12 mmol, 1.2 equivalents) to the solution with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress can be monitored by TLC or ¹H NMR.
-
Isolation: Remove the solvent under reduced pressure. The resulting adduct can be purified by column chromatography on silica gel or by recrystallization.
-
Analysis: Characterize the product by NMR to confirm its structure and determine the endo/exo selectivity. The reaction with the fumarate ester is expected to proceed in higher yield than with the maleate ester under identical conditions.
The Michael Addition: A Test of Electrophilicity
In the Michael or conjugate addition, a nucleophile attacks the β-carbon of an α,β-unsaturated carbonyl compound.[11][12][13] Both DTBF and DTBM are excellent Michael acceptors.[1]
Trustworthiness: The self-validating system here lies in reaction kinetics. As with the Diels-Alder reaction, the fumarate ester generally reacts faster. The electrophilic β-carbon is more sterically accessible in the trans-isomer. Furthermore, the planarity of the fumarate system is thought to enhance its electrophilicity compared to the slightly distorted maleate. However, the bulky tert-butyl groups on both isomers can slow the reaction rate compared to less hindered analogues like dimethyl or diethyl fumarate.[1] In some cases, using di-tert-butyl malonate as a Michael donor can be challenging due to its steric bulk.[14]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy Di-tert-butyl fumarate | 7633-38-7 [smolecule.com]
- 3. Di-tert-butyl fumarate | C12H20O4 | CID 5965155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Di-tert-butyl Maleate | 18305-60-7 [chemicalbook.com]
- 5. youtube.com [youtube.com]
- 6. scispace.com [scispace.com]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. 13.5. The Diels-Alder reaction | Organic Chemistry II [courses.lumenlearning.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. "Diels-Alder reactions and synthetic methodologies on alumina and study" by Satinder Pal Bains [trace.tennessee.edu]
- 11. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 12. Michael Addition [organic-chemistry.org]
- 13. byjus.com [byjus.com]
- 14. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of Di-tert-butyl Fumarate: X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of X-ray crystallography and other analytical techniques for the structural validation of di-tert-butyl fumarate, a key building block in organic synthesis and polymer chemistry.[1] We will delve into the experimental intricacies of each method, presenting supporting data and explaining the rationale behind procedural choices to ensure scientific integrity.
Di-tert-butyl fumarate (C₁₂H₂₀O₄) is a diester of fumaric acid characterized by its trans-configured carbon-carbon double bond and two bulky tert-butyl groups.[1][2] These structural features, particularly the steric hindrance imposed by the tert-butyl groups, significantly influence its chemical reactivity and physical properties.[1] Therefore, unambiguous confirmation of its molecular architecture is crucial for its application in areas such as polymer synthesis and as a Michael acceptor in conjugate addition reactions.[1]
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline compound.[3] It provides a three-dimensional map of electron density, revealing precise bond lengths, bond angles, and the overall conformation of the molecule within the crystal lattice.[3]
Experimental Workflow: From Powder to Structure
The journey from a powdered sample of di-tert-butyl fumarate to its fully resolved crystal structure involves a meticulous, multi-step process. The causality behind each step is critical for obtaining high-quality crystals suitable for diffraction.
Caption: Workflow for X-ray Crystallographic Analysis.
Detailed Experimental Protocol
1. Synthesis and Purification of Di-tert-butyl Fumarate:
The most common method for synthesizing di-tert-butyl fumarate is the Fischer-Speier esterification of fumaric acid with tert-butanol, using a strong acid catalyst.[1] Alternatively, it can be prepared via the geometric isomerization of its cis-isomer, di-tert-butyl maleate, as the trans configuration is thermodynamically more stable.[1]
-
Protocol: Fumaric acid and an excess of tert-butanol are refluxed in the presence of a catalytic amount of concentrated sulfuric acid. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is neutralized, and the product is extracted.
-
Causality: Excess tert-butanol is used to drive the equilibrium towards the product side. Sulfuric acid acts as a catalyst to protonate the carbonyl oxygen of fumaric acid, making the carbonyl carbon more electrophilic for nucleophilic attack by the hydroxyl group of tert-butanol. Purification by recrystallization is essential to remove any unreacted starting materials or byproducts, which could inhibit crystal growth.
2. Crystallization:
Obtaining a single crystal of sufficient size and quality is often the most challenging step.[3]
-
Protocol: A systematic solvent screening is performed to identify a suitable solvent or solvent system in which di-tert-butyl fumarate has moderate solubility. Slow evaporation or vapor diffusion is then employed. For vapor diffusion, a concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent (the precipitant).
-
Causality: Slow crystal growth is paramount for achieving a well-ordered crystal lattice. Rapid precipitation often leads to the formation of polycrystalline powder or amorphous solid. The gradual diffusion of the precipitant into the solution of the compound slowly decreases its solubility, promoting the formation of a few nucleation sites and subsequent slow growth of large, well-defined crystals.
3. X-ray Data Collection and Structure Refinement:
-
Protocol: A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector. The collected data are then processed to determine the unit cell parameters and the intensities of the reflections. The structure is solved using direct methods or Patterson methods and then refined against the experimental data.
-
Causality: Collecting data at cryogenic temperatures minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and a more precise electron density map. The refinement process adjusts the atomic positions, and their displacement parameters to minimize the difference between the observed and calculated structure factors, ultimately yielding an accurate molecular structure.
Expected Crystallographic Data for Di-tert-butyl Fumarate
| Parameter | Expected Value/Information | Significance |
| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the symmetry of the unit cell. |
| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the unit cell. |
| Bond Lengths (Å) | C=C, C=O, C-O, C-C | Provides precise measurements of covalent bonds. |
| Bond Angles (°) | O=C-C, C-C-H, etc. | Defines the geometry around each atom. |
| Torsion Angles (°) | e.g., O=C-C=C | Describes the conformation of the molecule. |
| R-factor | < 0.05 for a good quality structure | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Orthogonal Validation: Spectroscopic and Spectrometric Techniques
While X-ray crystallography provides the ultimate structural proof, other analytical techniques offer complementary and often more readily accessible data for routine characterization and confirmation of identity.
Caption: Interplay of Analytical Techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule in solution.[4][5]
-
¹H NMR: Provides information about the chemical environment, number, and connectivity of protons. For di-tert-butyl fumarate, we would expect to see:
-
A singlet for the two equivalent vinyl protons (HC=CH) due to the trans configuration.
-
A singlet for the 18 equivalent protons of the two tert-butyl groups. The high mobility of the tert-butyl groups leads to a sharp, intense signal.[6]
-
-
¹³C NMR: Reveals the different types of carbon atoms in the molecule. For di-tert-butyl fumarate, distinct signals would be observed for:
-
The carbonyl carbons of the ester groups.
-
The olefinic carbons of the double bond.
-
The quaternary carbons of the tert-butyl groups.
-
The methyl carbons of the tert-butyl groups.
-
Experimental Protocol (¹H and ¹³C NMR):
-
Sample Preparation: Dissolve 10-20 mg of purified di-tert-butyl fumarate in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[4]
-
Data Acquisition: Acquire the spectra on a high-field NMR spectrometer. For ¹H NMR, 16-64 scans are typically sufficient, while ¹³C NMR may require 1024 or more scans due to the low natural abundance of the ¹³C isotope.[4]
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm) or the residual solvent peak.[4][7]
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.[1]
-
Expected Data: Using a soft ionization technique like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at an m/z of 229.1, confirming the molecular weight of 228.28 g/mol .[1] Fragmentation analysis would likely show the loss of a tert-butyl group or isobutylene, which are characteristic fragmentation pathways for tert-butyl esters.[1]
Experimental Protocol (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of di-tert-butyl fumarate in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: The solution is infused into the mass spectrometer's ion source at a constant flow rate.
-
Ionization: The sample is ionized by electrospray, and the resulting ions are guided into the mass analyzer.
-
Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio, and a mass spectrum is generated.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[4]
-
Expected Data: The IR spectrum of di-tert-butyl fumarate would show characteristic absorption bands for:
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Background Scan: A background spectrum of the clean, empty ATR crystal is recorded.
-
Sample Application: A small amount of solid di-tert-butyl fumarate is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.
-
Sample Scan: The sample spectrum is acquired over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically 16-32 scans are co-added to improve the signal-to-noise ratio.[4]
Comparative Analysis: Choosing the Right Tool
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | IR Spectroscopy |
| Information Obtained | Precise 3D structure, bond lengths/angles, conformation, packing | Connectivity, chemical environment, solution conformation | Molecular weight, elemental composition, fragmentation | Presence of functional groups |
| Sample Phase | Solid (single crystal) | Liquid (solution) | Liquid/Solid | Liquid/Solid |
| Key Advantage | Unambiguous structural determination | Provides information on dynamics in solution | High sensitivity, requires very small sample amount | Rapid and simple for functional group identification |
| Key Limitation | Requires high-quality single crystals, which can be difficult to grow[8] | Does not provide precise bond lengths/angles | Does not provide stereochemical information | Provides limited structural information |
Conclusion
For the unequivocal validation of the structure of di-tert-butyl fumarate, single-crystal X-ray crystallography is the gold standard, providing an unparalleled level of detail about its three-dimensional architecture. However, a comprehensive characterization relies on the synergistic use of multiple analytical techniques. NMR spectroscopy confirms the connectivity and chemical environment of the atoms in solution, mass spectrometry verifies the molecular weight and provides fragmentation data, and IR spectroscopy quickly identifies the key functional groups. By employing these orthogonal methods, researchers can build a self-validating system of evidence that confirms the structure of di-tert-butyl fumarate with the highest degree of confidence, ensuring the reliability of subsequent research and development efforts.
References
-
X-ray crystallography - Wikipedia. (URL: [Link])
-
X-ray crystallography without the crystals - Physics Today. (URL: [Link])
-
Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (URL: [Link])
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - UT Southwestern Medical Center. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy Di-tert-butyl fumarate | 7633-38-7 [smolecule.com]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. utsouthwestern.edu [utsouthwestern.edu]
- 8. X-ray crystallography without the crystals - Physics Today [physicstoday.aip.org]
A Comparative Guide to the Performance of Di-tert-butyl Fumarate-Derived Polymers in Drug Delivery
This guide provides an in-depth technical comparison of di-tert-butyl fumarate (DtBF)-derived polymers against established alternatives in the field of drug delivery. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data and field-proven insights to offer a comprehensive understanding of the performance benchmarks of these emerging biomaterials.
Introduction: The Promise of Fumarate-Based Polyesters
The quest for ideal drug delivery vehicles is a continuous journey toward maximizing therapeutic efficacy while minimizing side effects. Biodegradable polymers have been at the forefront of this endeavor, with materials like poly(lactic-co-glycolic acid) (PLGA) becoming industry standards.[1][2] However, the demand for polymers with tunable properties, controlled degradation rates, and versatile functionalities remains high.
Di-tert-butyl fumarate (DtBF) is an unsaturated polyester monomer that, upon polymerization, yields poly(di-tert-butyl fumarate) (PDtBF). The bulky tert-butyl side groups offer unique steric hindrance that influences the polymer's physical properties and degradation kinetics. Furthermore, the ester linkages are susceptible to hydrolysis, leading to the formation of biocompatible fumaric acid, a naturally occurring dicarboxylic acid.[3] This guide will benchmark the performance of DtBF-derived polymers against commonly used alternatives, providing a clear perspective on their potential within the drug delivery landscape.
I. Synthesis and Tunability: Crafting the Delivery Vehicle
The performance of a polymer in a drug delivery system is intrinsically linked to its synthesis and the ability to control its physicochemical properties.
Synthesis of Poly(di-tert-butyl fumarate)
Poly(di-tert-butyl fumarate) can be synthesized through radical polymerization. A notable method involves the monomer-isomerization radical polymerization of di-tert-butyl maleate, which isomerizes to the fumarate form in situ, leading to the formation of high molecular weight poly(di-tert-butyl fumarate). This process allows for the creation of polymers with varying molecular weights, a critical parameter influencing degradation and drug release.
From Hydrophobic to Hydrophilic: The Hydrolysis Pathway
A key feature of PDtBF is its potential for hydrolysis of the tert-butyl ester groups to yield poly(fumaric acid). This transition from a hydrophobic polymer to a more hydrophilic one can be exploited for stimuli-responsive drug release. The rate of this hydrolysis can be tuned by altering the copolymer composition or the surrounding pH, offering a pathway for controlled drug release.
II. Performance Benchmarking: A Head-to-Head Comparison
This section benchmarks the performance of DtBF-derived polymers against two widely used classes of drug delivery polymers: the biodegradable polyester PLGA and thermoresponsive polymers.
A. Drug Loading and Encapsulation Efficiency
The ability of a polymer to effectively encapsulate a therapeutic agent is a primary determinant of its utility. This is quantified by Drug Loading Content (DLC) and Encapsulation Efficiency (EE).
Theoretical Advantages of DtBF-Derived Polymers: The hydrophobic nature of PDtBF is expected to favor the encapsulation of hydrophobic drugs. The rigid backbone of poly(fumarates) may also contribute to creating stable matrices for drug entrapment.
Comparative Data Summary:
| Polymer System | Typical Drug Loading Content (%) | Typical Encapsulation Efficiency (%) | Key Influencing Factors |
| Poly(di-tert-butyl fumarate) (PDtBF) | Data not available, estimated based on similar polyesters | Data not available, estimated based on similar polyesters | Polymer molecular weight, drug-polymer interactions, fabrication method. |
| Poly(lactic-co-glycolic acid) (PLGA) | 1-20% | 50-90% | Polymer composition (lactide:glycolide ratio), molecular weight, drug solubility.[2] |
| Thermoresponsive Polymers (e.g., PNIPAM-based) | 5-30% | 60-95% | Polymer architecture (block vs. random), drug-polymer interactions, temperature.[4][5] |
Experimental Protocol: Determining Drug Loading and Encapsulation Efficiency
-
Preparation of Drug-Loaded Nanoparticles: Prepare a known amount of the polymer and drug using a suitable nanoparticle fabrication method (e.g., solvent evaporation, nanoprecipitation).
-
Separation of Free Drug: Centrifuge the nanoparticle suspension to pellet the drug-loaded nanoparticles.[6]
-
Quantification of Free Drug: Analyze the supernatant to determine the amount of non-encapsulated drug using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[7][8]
-
Calculation:
-
Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100[8]
-
Drug Loading Content (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
Workflow for Determining Encapsulation Efficiency
Caption: Standard workflow for an in vitro drug release study.
C. Biocompatibility and Biodegradation
The ideal drug delivery polymer must be non-toxic and degrade into biocompatible byproducts.
Theoretical Advantages of DtBF-Derived Polymers: Fumaric acid, the degradation product of the polymer backbone, is a naturally occurring intermediate in the Krebs cycle, suggesting excellent biocompatibility. [3]Studies on other poly(fumarates) like polydiisopropyl fumarate (PDIPF) and polydicyclohexyl fumarate (PDCF) have shown good biocompatibility with osteoblastic cell lines. [9] Comparative Data Summary:
| Polymer System | Biocompatibility | Primary Degradation Products |
| Poly(di-tert-butyl fumarate) (PDtBF) | Expected to be high. | Fumaric acid, tert-butanol. |
| Poly(lactic-co-glycolic acid) (PLGA) | Generally high, but acidic degradation products can cause local inflammation. | Lactic acid, glycolic acid. [2] |
| Thermoresponsive Polymers (e.g., PNIPAM-based) | Varies with specific polymer; some concerns about the biocompatibility of PNIPAM itself. | Dependent on the specific polymer backbone. |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Seed a suitable cell line (e.g., fibroblasts, endothelial cells) in a 96-well plate and allow them to adhere overnight. [10][11]2. Exposure: Expose the cells to various concentrations of the polymer extract (media in which the polymer has been incubated). Include positive (toxic) and negative (non-toxic) controls.
-
Incubation: Incubate the cells with the polymer extracts for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
-
Analysis: Calculate cell viability as a percentage relative to the negative control.
Cytotoxicity Assay Workflow
Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.
III. Future Perspectives and Conclusion
Di-tert-butyl fumarate-derived polymers represent a promising, yet underexplored, class of materials for drug delivery. Their tunable synthesis, potential for stimuli-responsive behavior through hydrolysis, and the biocompatibility of their degradation products are compelling features.
While direct comparative data against established polymers like PLGA is still emerging, the foundational knowledge of poly(fumarate) chemistry and properties suggests significant potential. Future research should focus on:
-
Systematic evaluation of drug loading and release: Investigating a range of model drugs with varying hydrophobicity to establish the scope of applications for PDtBF-based systems.
-
In-depth biocompatibility and in vivo studies: Moving beyond in vitro assays to evaluate the long-term biocompatibility and degradation kinetics in relevant animal models. [12][13]* Development of stimuli-responsive systems: Exploring the hydrolysis of the tert-butyl groups as a trigger for controlled drug release in response to specific physiological cues.
References
- Sarasam, A., & Madihally, S. V. (2008). Biocompatibility and biodegradation of polyester and polyfumarate based-scaffolds for bone tissue engineering. Journal of Biomedical Materials Research Part A, 86(3), 631-641.
- Roy, D., Cambre, J. N., & Sumerlin, B. S. (2010). Multi-Stimuli Responsive Sequence Defined Multi-Arm Star Diblock Copolymers for Controlled Drug Release. Macromolecules, 43(8), 3693–3699.
- García-Gallego, S., Serra, A., & De la Hoz, A. (2018). Comparative biodegradation analysis of three compostable polyesters by a marine microbial community. Polymers, 10(11), 1234.
- BenchChem. (2025). Performance comparison of dibutyl fumarate copolymers with other polymers. BenchChem.
- Das, R. K., & Banerjee, R. (2016). Recent advances in the biomedical applications of fumaric acid and its ester derivatives: The multifaceted alternative therapeutics. Pharmacological Reports, 68(1), 149-157.
- Asadi, S., Eris, S., & Hassan, M. (2018). Drug release kinetics and biological properties of a novel local drug carrier system. Dental Research Journal, 15(5), 329.
- Fu, Y., & Kao, W. J. (2010). Drug release kinetics and transport mechanisms of non-degradable and degradable polymeric delivery systems. Expert opinion on drug delivery, 7(4), 429-444.
- García-Gallego, S., Serra, A., & De la Hoz, A. (2018). Comparative biodegradation analysis of three compostable polyesters by a marine microbial community.
- Kocak, G., Tuncer, C., & Bütün, V. (2017). Stimuli-Responsive Polymers Providing New Opportunities for Various Applications. Turkish Journal of Chemistry, 41(3), 398-422.
- Bio-protocol. (2022). Calculation of Drug Encapsulation Efficiency and Drug Loading Content. Bio-protocol.
- CD Bioparticles. (2019). How To Measure The Efficiency Of Drug Packaging?. CD Bioparticles Blog.
- Singh, R., & Lillard, J. W. (2009). Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly (lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies. Journal of pharmaceutical and biomedical analysis, 50(3), 396-402.
- Peter, S. J., Miller, M. J., & Yaszemski, M. J. (2003). Evaluation of the In Vitro Cytotoxicity of Crosslinked Biomaterials. Journal of biomedical materials research. Part A, 64(2), 327-333.
- Washington, C. (2007). A Review of In Vitro Drug Release Test Methods for Nano-Sized Dosage Forms.
- Makadia, H. K., & Siegel, S. J. (2011). Poly Lactic-co-Glycolic Acid (PLGA) as a Biodegradable Controlled Drug Delivery Carrier. Polymers, 3(3), 1377-1397.
- Harun, W. S. W., et al. (2022). The Biodegradability and in Vitro Cytological Study on the Composite of PLGA Combined With Magnesium Metal. Frontiers in Bioengineering and Biotechnology, 10, 843644.
- Kaczmarek, B., & Sionkowska, A. (2011). Evaluation of Cytotoxicity in Vitro of Biodegradable Polylactide Fibers with Spin Finishes.
- Taconic Biosciences. (2025). The Role of Mouse Models in Drug Discovery. Taconic Biosciences.
- BOC Sciences. (n.d.). Liposome Encapsulation Efficiency Measurement. BOC Sciences.
- Wang, Y., et al. (2013). Method for determining drug encapsulation efficiency in liposomes.
- Rieger, J., et al. (2023).
- Rieger, J., et al. (2023). Synthesis and Characterization of a Thermoresponsive Copolymer with an LCST–UCST-like Behavior and Exhibiting Crystallization.
- Gaina, C., Gaina, V., & Scutaru, D. (2019). Photo-curable poly-(ethylene glycol)–fumarate elastomers with controlled structural composition and their evaluation as eluting systems. RSC Advances, 9(2), 1016-1028.
- Das, R. K., & Banerjee, R. (2016). Recent advances in the biomedical applications of fumaric acid and its ester derivatives: The multifaceted alternative therapeutics. Pharmacological reports, 68(1), 149-157.
- Seiffert, S. (2017). Constrained thermoresponsive polymers – new insights into fundamentals and applications. Progress in Polymer Science, 75, 1-28.
- D'Souza, A. A., & De, P. (2022).
- Otsu, T., Yoshioka, M., & Sunagawa, T. (1992). Radical polymerization of isopropyl tert‐butyl fumarate and maleate, and characterization of the resulting polymers. Journal of Polymer Science Part A: Polymer Chemistry, 30(7), 1347-1354.
- Zhang, X., & Matyjaszewski, K. (2000). End-Functional Poly (tert-butyl acrylate) Star Polymers by Controlled Radical Polymerization. Macromolecules, 33(11), 4039-4045.
- Mrowietz, U., & Asadullah, K. (2005). The Pharmacokinetics of Fumaric Acid Esters Reveal Their In Vivo Effects. Trends in pharmacological sciences, 26(1), 1-3.
- Boyer, C., et al. (2017). A Di-Tert-Butyl Acrylate Monomer for Controlled Radical Photopolymerization. Journal of Polymer Science Part A: Polymer Chemistry, 55(5), 801-807.
- Zhang, Y., et al. (2021). A Study on the Dual Thermo- and pH-Responsive Behaviors of Well-Defined Star-like Block Copolymers Synthesize by Combining of RAFT Polymerization and Thiol-Ene Click Reaction. Polymers, 13(21), 3709.
- Hrubý, M., et al. (2024). Association of Thermoresponsive Diblock Copolymer PDEGMA-b-PDIPAEMA in Aqueous Solutions: The Influence of Terminal Groups. Polymers, 16(15), 2085.
- BOC Sciences. (n.d.).
- Junkers, T. (n.d.).
- Durmaz, H., et al. (2010). Synthesis of Poly (tert-butyl methacrylate)-graft-poly (dimethylsiloxane) Graft Copolymers via Reversible Addition-Fragmentation Chain Transfer Polymerization.
- BenchChem. (2025).
- Otsu, T., & Yoshioka, M. (1985).
Sources
- 1. Evaluation of the In Vitro Cytotoxicity of Crosslinked Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spds.in [spds.in]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Characterization of a Thermoresponsive Copolymer with an LCST–UCST-like Behavior and Exhibiting Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.2.4. Calculation of Drug Encapsulation Efficiency and Drug Loading Content [bio-protocol.org]
- 8. How To Measure The Efficiency Of Drug Packaging? - CD Bioparticles Blog [cd-bioparticles.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | The Biodegradability and in Vitro Cytological Study on the Composite of PLGA Combined With Magnesium Metal [frontiersin.org]
- 11. ovid.com [ovid.com]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. Factors Influencing the Use and Interpretation of Animal Models in the Development of Parenteral Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fumarate Ester Reactivity: A Guide for Researchers
In the landscape of therapeutic development and biological research, fumarate esters have garnered significant attention for their diverse applications, from treating autoimmune diseases like multiple sclerosis and psoriasis to their role in modulating cellular redox signaling.[1][2] The efficacy of these compounds is intrinsically linked to their reactivity with biological nucleophiles, most notably the ubiquitous antioxidant glutathione (GSH).[2][3][4][5] This guide provides a comprehensive kinetic comparison of different fumarate esters, offering researchers, scientists, and drug development professionals a deeper understanding of their structure-activity relationships, supported by experimental data and detailed protocols.
The Chemical Rationale: Understanding Fumarate Ester Reactivity
Fumarate esters are α,β-unsaturated carbonyl compounds, a structural motif that renders them susceptible to nucleophilic attack via a Michael-type addition reaction.[6][7] This reaction is central to their biological activity, as it allows for the covalent modification of sulfhydryl groups on molecules like GSH and cysteine residues within proteins. The electrophilicity of the double bond, influenced by the nature of the ester groups, dictates the rate of this reaction and, consequently, the biological effects of the specific fumarate ester.
Below is a generalized schematic of the Michael addition between a fumarate ester and glutathione.
Caption: Michael addition of glutathione to a fumarate ester.
Comparative Kinetic Analysis of Fumarate Esters
The reactivity of fumarate esters with glutathione varies significantly based on their chemical structure. This section compares the reactivity of three common fumarate esters: Dimethyl Fumarate (DMF), Monomethyl Fumarate (MMF), and Diethyl Fumarate (DEF).
| Fumarate Ester | Chemical Structure | Relative Reactivity with GSH | Key Observations |
| Dimethyl Fumarate (DMF) | High | Reacts rapidly with GSH under near-physiological conditions (pH 7.4).[6] The reaction is a spontaneous Michael-type addition.[6][7] In in-vitro experiments, the conjugation with GSH is approximately 30 times faster than that of MMF.[7][8] | |
| Monomethyl Fumarate (MMF) | Low | Reacts with GSH at a much lower rate compared to DMF.[6][7] Due to its slower reaction, MMF has a higher probability of interacting with other crucial thiol groups in macromolecules.[6][7] | |
| Diethyl Fumarate (DEF) | Moderate to High | Also reacts with GSH via Michael addition. While specific rate constants are not readily available in the literature for a direct comparison, its structural similarity to DMF suggests a significant reactivity. |
Expert Insights: The higher reactivity of DMF can be attributed to the electron-withdrawing nature of the two methyl ester groups, which increases the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack by the thiolate anion of GSH. In contrast, MMF possesses one carboxylate group, which is deprotonated at physiological pH. This negatively charged carboxylate reduces the overall electrophilicity of the double bond, thereby decreasing its reactivity towards nucleophiles. This difference in reactivity is a critical factor in their distinct pharmacological profiles. While DMF is a potent depletor of cellular GSH, MMF's slower reactivity may allow for more targeted interactions.[6][7]
Experimental Protocol: Kinetic Analysis of Fumarate Ester Reactivity using a UV-Vis Spectrophotometric Assay
To quantitatively assess the reactivity of different fumarate esters, a kinetic assay can be performed by monitoring the consumption of GSH over time. A well-established method for quantifying thiols is the use of Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB). DTNB reacts with free sulfhydryl groups to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which has a maximum absorbance at 412 nm.[9][10][11] The rate of GSH consumption by a fumarate ester can be determined by measuring the decrease in the rate of TNB formation.
Caption: Workflow for the kinetic analysis of fumarate ester reactivity.
Step-by-Step Methodology
1. Preparation of Reagents:
- Reaction Buffer: 0.1 M Sodium Phosphate Buffer with 5 mM EDTA, pH 7.4.[12]
- GSH Stock Solution (10 mM): Dissolve 30.7 mg of L-Glutathione reduced in 10 mL of Reaction Buffer. Prepare fresh daily.
- Fumarate Ester Stock Solutions (100 mM): Dissolve the appropriate amount of each fumarate ester (DMF, MMF, DEF) in DMSO.
- DTNB Stock Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of Reaction Buffer.[12] Store protected from light.
2. Assay Procedure (96-well plate format):
- Add 150 µL of Reaction Buffer to each well.
- Add 20 µL of 10 mM GSH stock solution to each well (final concentration ~1 mM).
- To initiate the reaction, add 10 µL of the fumarate ester stock solution (or DMSO for control) to the wells. This should be done in replicates for each ester and each concentration to be tested.
- Incubate the plate at a constant temperature (e.g., 25°C or 37°C).
- At predetermined time points (e.g., 0, 1, 2, 5, 10, 15, 20, 30 minutes), add 20 µL of 10 mM DTNB stock solution to a set of wells to stop the reaction of GSH with the fumarate ester and to develop the color.
- After a 5-minute incubation with DTNB, measure the absorbance at 412 nm using a microplate reader.[10][11]
3. Data Analysis:
- For each time point, subtract the absorbance of the blank (containing no GSH) from the absorbance of the samples.
- Plot the concentration of remaining GSH (proportional to the absorbance at 412 nm) versus time for each fumarate ester.
- The initial rate of the reaction can be determined from the initial slope of this plot.
- The reaction between fumarate esters and GSH is expected to follow second-order kinetics.[13] The rate law can be expressed as: Rate = k[Fumarate Ester][GSH].
- By performing the experiment under pseudo-first-order conditions (with a large excess of one reactant), the second-order rate constant (k) can be determined.
Discussion and Conclusion
The kinetic studies comparing the reactivity of different fumarate esters provide valuable insights for drug development and mechanistic studies. The significantly higher reactivity of dimethyl fumarate with glutathione compared to its metabolite, monomethyl fumarate, underscores the distinct biological activities of these molecules.[6][7][14][15] While DMF can rapidly deplete cellular GSH, potentially leading to an initial oxidative stress followed by the induction of antioxidant response pathways, the slower reactivity of MMF may allow for more sustained and potentially different downstream effects.[5][16]
Researchers designing new fumarate ester-based therapeutics should consider the desired kinetic profile. For applications requiring rapid and potent GSH depletion, highly reactive diesters like DMF may be advantageous. Conversely, for indications where a more prolonged and nuanced modulation of cellular thiols is desired, less reactive monoesters like MMF could be more suitable.
The provided experimental protocol offers a reliable and accessible method for researchers to conduct their own comparative kinetic studies. By systematically evaluating the reactivity of a range of fumarate esters, the scientific community can continue to unravel the intricate mechanisms of action of this important class of molecules and optimize their therapeutic potential.
References
-
Evaluation of the micromethod for determination of glutathione using enzymatic cycling and Ellman's reagent. PubMed. [Link]
-
Glutathione Assay (Colorimetric). G-Biosciences. [Link]
-
Quantifying sulfhydryl oxidation rates using Ellman's procedure. AIP Publishing. [Link]
-
Reactivity of dimethyl fumarate and methylhydrogen fumarate towards glutathione and N-acetyl-L-cysteine--preparation of S-substituted thiosuccinic acid esters. PubMed. [Link]
-
Reactivity of dimethyl fumarate and methylhydrogen fumarate towards glutathione and N-acetyl-L-cysteine - Preparation of S-substituted thiosuccinic acid esters | Request PDF. ResearchGate. [Link]
-
UC Davis - Glutathione. Protocols.io. [Link]
-
The proto-oncometabolite fumarate binds glutathione to amplify ROS dependent signaling. Cell. [Link]
-
Fumarate induces redox-dependent senescence by modifying glutathione metabolism. Nature Communications. [Link]
-
Detection of fumarate-glutathione adducts in the portal vein blood of rats: evidence for rapid dimethylfumarate metabolism. PubMed. [Link]
-
Dimethyl Fumarate vs. Monomethyl Fumarate: Unresolved Pharmacologic Issues. PMC. [Link]
-
Dimethyl Fumarate and Monoethyl Fumarate Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro. PMC. [Link]
-
Assay for quantitative determination of glutathione and glutathione disulfide levels using enzymatic recycling method. ResearchGate. [Link]
-
Effects of dimethyl fumarate on neuroprotection and immunomodulation. PMC. [Link]
-
Methods for the Determination of Plasma or Tissue Glutathione Levels. PMC. [Link]
-
Novel potential pharmacological applications of dimethyl fumarate—an overview and update. Frontiers in Pharmacology. [Link]
-
UV Spectroscopy Assay Method Development and Validation of Dimethyl Fumarate and Cyclosporine Drugs in Nano Dosage Forms. Impactfactor. [Link]
-
Dimethyl Fumarate Induces Glutathione Recycling by Upregulation of Glutathione Reductase. PMC. [Link]
-
(PDF) Dimethyl Fumarate and Monoethyl Fumarate Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro. ResearchGate. [Link]
-
Investigations of glutathione conjugation in vitro by 1H NMR spectroscopy. Uncatalyzed and glutathione transferase-catalyzed reactions. PubMed. [Link]
-
Micro-method for the determination of glutathione in human blood. PMC. [Link]
Sources
- 1. Detection of fumarate-glutathione adducts in the portal vein blood of rats: evidence for rapid dimethylfumarate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel potential pharmacological applications of dimethyl fumarate—an overview and update [frontiersin.org]
- 3. The proto-oncometabolite fumarate binds glutathione to amplify ROS dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fumarate induces redox-dependent senescence by modifying glutathione metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl Fumarate Induces Glutathione Recycling by Upregulation of Glutathione Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactivity of dimethyl fumarate and methylhydrogen fumarate towards glutathione and N-acetyl-L-cysteine--preparation of S-substituted thiosuccinic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dimethyl Fumarate vs. Monomethyl Fumarate: Unresolved Pharmacologic Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. UC Davis - Glutathione [protocols.io]
- 11. broadpharm.com [broadpharm.com]
- 12. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigations of glutathione conjugation in vitro by 1H NMR spectroscopy. Uncatalyzed and glutathione transferase-catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dimethyl Fumarate and Monoethyl Fumarate Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effects of dimethyl fumarate on neuroprotection and immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In-situ Spectroscopic Monitoring of Di-tert-butyl Fumarate Reactions
In the landscape of modern pharmaceutical development and fine chemical manufacturing, the principles of Quality by Design (QbD) and Process Analytical Technology (PAT) are paramount.[1][2] These frameworks advocate for a deep understanding of manufacturing processes, enabling control and consistency through real-time measurements of critical quality and performance attributes.[3][4] Di-tert-butyl fumarate (DtBF) serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The precise control of its reactions, such as Michael additions or hydrogenations, is critical to ensure high yield, minimize impurity formation, and guarantee the safety and efficacy of the final product.
This guide provides a comparative analysis of key in-situ spectroscopic techniques for monitoring DtBF reactions. As a Senior Application Scientist, my objective is to move beyond mere procedural descriptions and delve into the fundamental causality behind methodological choices, offering field-proven insights for researchers, chemists, and drug development professionals. We will explore the strengths and weaknesses of Raman, Near-Infrared (NIR), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental frameworks and data-driven comparisons.
The Imperative for Real-Time Monitoring
Traditional reaction monitoring often relies on offline analysis (e.g., HPLC, GC) of quenched aliquots. This approach introduces a time delay, potentially misrepresenting the true state of the reaction, especially when dealing with transient intermediates or rapid kinetics.[5] In-situ spectroscopy circumvents these issues by inserting a probe or flow cell directly into the reaction vessel, providing a continuous stream of data that captures the dynamic chemical landscape in real time.[6] For DtBF reactions, this is crucial for:
-
Tracking Reactant Consumption and Product Formation: Accurately determining reaction endpoints to prevent over-processing, which can lead to undesired side products.[7]
-
Identifying and Monitoring Intermediates: Gaining mechanistic insights that are vital for process optimization and troubleshooting.[6]
-
Ensuring Process Safety: Monitoring exothermic events or the buildup of unstable species.
-
Building Robust Kinetic Models: Acquiring high-density data to model reaction rates under various conditions.[6]
Core Spectroscopic Techniques: A Comparative Overview
The selection of a PAT tool is a critical decision dictated by the specific chemistry, process conditions, and the type of information required.[5] For DtBF reactions, the primary spectroscopic candidates are Raman, NIR, and NMR.
| Feature | Raman Spectroscopy | Near-Infrared (NIR) Spectroscopy | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Inelastic scattering of photons, sensitive to changes in bond polarizability. Excellent for C=C, C=O, and other symmetric bonds. | Absorption of light due to molecular overtone and combination vibrations. Strong signals for C-H, N-H, O-H bonds. | Nuclear spin transitions in a magnetic field. Provides unparalleled detail on molecular structure and connectivity. |
| Information | Functional group specific, molecular fingerprinting. Good for tracking key bond conversions. | Primarily correlative, requires extensive chemometric modeling (PCA, PLS) to extract concentration data. | Absolute structural elucidation and direct quantification without extensive calibration.[8] |
| Sensitivity | Moderate. Can be limited by fluorescence, but modern systems mitigate this. | Lower than Raman for specific functional groups but excellent for bulk component analysis. | High, but can require longer acquisition times for low-concentration species. |
| Sampling | Non-destructive immersion probes (fiber optic).[9] Not affected by aqueous media. | Non-destructive immersion or transmission probes (fiber optic).[7] Strong interference from water and other -OH containing solvents. | Requires a flow cell connected to the reactor or a benchtop NMR system with a flow loop.[10] |
| Implementation | Relatively straightforward probe installation. Calibration models are often simpler than NIR. | Straightforward probe installation. Heavily reliant on robust chemometric model development and validation.[11] | More complex setup (flow lines, pumps). Flow NMR circumvents the need for costly deuterated solvents.[8] |
| Cost | Moderate to High | Low to Moderate | High to Very High |
Deep Dive 1: Raman Spectroscopy
Raman spectroscopy is a powerful tool for monitoring DtBF reactions due to its high specificity for the key functional groups involved. The central C=C bond of the fumarate moiety and the C=O bonds of the ester groups have strong and distinct Raman signals.
Causality of Choice: Choose Raman when you need to selectively track the conversion of a specific bond, such as the consumption of the C=C double bond during a hydrogenation or Michael addition. Its insensitivity to aqueous media makes it ideal for reactions in water or with hydroxyl-containing solvents.[12]
Workflow for In-situ Raman Monitoring
Caption: Workflow for implementing in-situ Raman spectroscopy.
Experimental Protocol: Monitoring DtBF Hydrogenation with Raman
-
Objective: To monitor the consumption of Di-tert-butyl fumarate by tracking the disappearance of its C=C stretching peak during catalytic hydrogenation.
-
Equipment:
-
Jacketed glass reactor with overhead stirring.
-
Raman spectrometer with a fiber-optic immersion probe.
-
Temperature control unit.
-
Hydrogen source and delivery system.
-
-
System Suitability & Calibration:
-
Insert the Raman probe into the reactor containing only the solvent (e.g., ethanol). Acquire a background spectrum.
-
Add a known concentration of DtBF and acquire its reference spectrum. Identify the key Raman bands: C=C stretch (~1645 cm⁻¹) and C=O stretch (~1715 cm⁻¹).
-
If quantitative analysis is desired, prepare several standards of DtBF in the solvent at different concentrations to build a calibration curve based on the C=C peak area or height.[9]
-
-
In-situ Measurement:
-
Charge the reactor with the solvent and DtBF. Begin stirring and bring the solution to the target reaction temperature.
-
Begin continuous spectral acquisition (e.g., one 30-second acquisition every minute).
-
Add the hydrogenation catalyst (e.g., Pd/C).
-
Introduce hydrogen gas to the reactor headspace at the desired pressure.
-
-
Data Processing & Analysis:
-
Use the instrument software to automatically baseline-correct the incoming spectra.
-
Track the intensity of the DtBF C=C peak at ~1645 cm⁻¹.
-
The reaction is considered complete when this peak has diminished to the baseline level, indicating full consumption of the starting material.
-
Validate the endpoint by taking an offline sample for HPLC or GC analysis.[5]
-
Deep Dive 2: Near-Infrared (NIR) Spectroscopy
NIR spectroscopy measures the overtone and combination bands of fundamental molecular vibrations. While its spectra are less specific than Raman, featuring broad, overlapping peaks, it is highly sensitive to changes in C-H, O-H, and N-H bonds and is exceptionally robust for industrial process monitoring.[7]
Causality of Choice: Opt for NIR when developing a robust monitoring method for a well-understood process intended for scale-up to a manufacturing plant.[11] Its lower cost and high durability make it ideal for dedicated process control where the primary goal is consistency and endpoint determination rather than mechanistic discovery. The key is the investment in building a rigorous chemometric model.
Experimental Protocol: Monitoring a DtBF Reaction with NIR
-
Objective: To develop a chemometric model to predict the concentration of DtBF and its product in real-time.
-
Equipment:
-
Reaction setup as described for Raman.
-
NIR spectrometer with a fiber-optic immersion or transmission probe.
-
-
Model Development (Calibration): This is the most critical phase for NIR.
-
Run the DtBF reaction under various conditions (e.g., different temperatures, starting concentrations) that span the expected process variability.
-
Throughout these runs, collect in-situ NIR spectra continuously. Simultaneously, draw samples at regular intervals for offline reference analysis (e.g., HPLC) to get accurate concentration values.
-
Compile a dataset pairing each NIR spectrum with its corresponding reference concentration values.
-
Use multivariate analysis software (e.g., PLS, PCA) to build a predictive model that correlates the NIR spectral data to the concentrations of reactants and products.[11]
-
Validate the model using an independent set of reaction data to ensure its accuracy and robustness.
-
-
In-situ Measurement:
-
Install the NIR probe in the reactor.
-
Charge the reactor and initiate the reaction.
-
Begin continuous spectral acquisition.
-
Apply the pre-built chemometric model to each new spectrum in real-time to generate a predicted concentration profile.
-
-
Data Processing & Analysis:
-
The primary output is the real-time concentration trend predicted by the model.
-
Monitor the trend to determine the reaction endpoint (e.g., when DtBF concentration falls below a specified threshold).
-
Deep Dive 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
In-situ NMR provides the most detailed and structurally specific information, making it the gold standard for reaction mechanism and kinetic analysis.[13] The advent of flow NMR and high-performance benchtop systems has made this technique more accessible as a PAT tool.[8][10]
Causality of Choice: Employ in-situ NMR during process development when the primary goal is to gain a deep mechanistic understanding of the reaction. It is unparalleled for identifying unknown intermediates, quantifying isomers, and elucidating complex reaction networks.[14] Its inherent quantitative nature (signal intensity is directly proportional to the number of nuclei) often eliminates the need for extensive calibration.[6]
Experimental Protocol: Mechanistic Study of a DtBF Reaction with Flow NMR
-
Objective: To identify and quantify all reactants, products, and any transient intermediates in a DtBF Michael addition reaction.
-
Equipment:
-
Reaction vessel.
-
Peristaltic pump and inert tubing (e.g., PFA).
-
NMR spectrometer equipped with a flow cell.
-
Temperature-controlled water bath for the flow cell to match reactor temperature.
-
-
System Suitability:
-
Pump the reaction solvent through the flow cell to acquire a background spectrum and ensure the system is clean.
-
Run reference spectra of the starting materials and expected product to identify characteristic peaks. For DtBF, the vinyl protons (~6.8 ppm) and tert-butyl protons (~1.5 ppm) are excellent reporters.
-
-
In-situ Measurement:
-
Set up the reactor and begin the reaction.
-
Use the pump to create a continuous loop, circulating a small portion of the reaction mixture from the reactor, through the NMR flow cell, and back into the reactor.
-
Set up an automated acquisition array to collect ¹H NMR spectra at regular time intervals (e.g., every 2-5 minutes).[15] Modern solvent suppression techniques can be used if non-deuterated solvents are necessary.[8]
-
-
Data Processing & Analysis:
-
Process the arrayed spectra.
-
Integrate the characteristic peaks for the DtBF reactant, the product, and any new peaks that appear and disappear over the course of the reaction (intermediates).
-
Plot the normalized integrals of each species versus time to generate highly accurate concentration profiles. This data can be directly used to derive detailed kinetic models.[16]
-
Decision Framework: Selecting the Optimal Technique
Choosing the right tool requires balancing the need for information with practical constraints like cost and complexity.
Caption: Decision tree for selecting an in-situ spectroscopic technique.
Conclusion
The in-situ monitoring of Di-tert-butyl fumarate reactions is a cornerstone of modern, data-rich process development. Raman spectroscopy offers a balance of specificity and ease of implementation, making it an excellent choice for R&D and initial scale-up activities. NIR spectroscopy, once a robust model is developed, provides a cost-effective and durable solution for routine manufacturing and quality control. For ultimate mechanistic clarity and kinetic accuracy, in-situ NMR remains the undisputed leader, providing foundational knowledge that can de-risk and accelerate process optimization. By carefully selecting a technique based on the specific project goals and constraints, researchers and drug development professionals can harness the power of PAT to deliver higher quality products more efficiently and consistently.
References
- Ward, H., et al. "On-Line Determination of Reaction Completion in a Closed-Loop Hydrogenator Using NIR Spectroscopy." Applied Spectroscopy.
- Anonymous. "NMR reaction monitoring during the development of an active pharmaceutical ingredient." Analytical Methods (RSC Publishing).
- Anonymous. (2023). "An Overview of Spectroscopic Techniques in Pharmaceuticals."
- Anonymous. "NMR Reaction-Monitoring as a Process Analytical Technique." Pharmaceutical Technology.
- Anonymous. "Reaction Monitoring." Bruker.
- Anonymous. (2024). "What Is the Role of Spectroscopy in Pharmacokinetics?" AZoOptics.
- Anonymous. (2017). "Industrial Hydrogenation Process Monitoring Using Ultra-compact Near-Infrared Spectrometer and Chemometrics.
- Zhang, W.-L. (2025). "Enhancing Pharmaceutical Manufacturing through Process Analytical Technology."
- Anonymous. "Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing." Longdom Publishing.
- Anonymous. (n.d.). "PROCESS ANALYTICAL TECHNOLOGY(PAT)- Innovative pharmaceutical development.
- Anonymous. "Process analytical technology." Wikipedia.
- Anonymous. "Process Analytical Technology | PAT Testing." Thermo Fisher Scientific - US.
- Anonymous. "Seven Essential Steps for In Situ Reaction Monitoring." Spectroscopy Online.
- Anonymous. (2022). "Applications of Raman Spectroscopy in Solvent Distillation and Exchange During Early-Phase Chemical Synthesis."
- Anonymous. (2025). "NMR Reaction Monitoring Robust to Spectral Distortions.
- Anonymous. "Monitoring Reactions by NMR."
- Anonymous. "In Situ Monitoring of Heterogeneous Catalytic Hydrogenation via 129Xe NMR Spectroscopy and Proton MRI.
- Anonymous. (n.d.). "In Situ Monitoring of Particle Formation with Spectroscopic and Analytical Techniques Under Solvothermal Conditions.
- Anonymous. (2024).
- Anonymous. (2017). "NMR reaction monitoring in flow synthesis." PMC - PubMed Central - NIH.
- Anonymous. (2008). "Raman spectroscopy as a process analytical technology (PAT) tool for the in-line monitoring and understanding of a powder blending process." PubMed.
- Anonymous. (n.d.). "In‐situ NMR monitoring of the reaction.
- Anonymous. "ReactIR In Situ Spectroscopy." Mettler Toledo.
- Petucci, C., et al. (2007). "Direct analysis in real time for reaction monitoring in drug discovery." PubMed.
- Anonymous. "Real-Time Monitoring of Critical Care Analytes in the Bloodstream with Chemical Sensors: Progress and Challenges." PubMed.
- Anonymous. (2022). "Dispersive X-ray Absorption Spectroscopy for Time-Resolved In Situ Monitoring of Mechanochemical Reactions." ChemRxiv | Cambridge Open Engage.
- Anonymous. (2021). "Multi-attribute Raman spectroscopy (MARS) for monitoring product quality attributes in formulated monoclonal antibody therapeutics." NIH.
- Anonymous. (2025). "Direct Analysis in Real Time for Reaction Monitoring in Drug Discovery.
- Anonymous. (2021). "Novel Approaches to In-Situ ATR-FTIR Spectroscopy and Spectroscopic Imaging for Real-Time Simultaneous Monitoring Curing Reaction and Diffusion of the Curing Agent at Rubber Nanocomposite Surface." PMC - PubMed Central.
- Anonymous. (2002). "A kinetic study of reactions of Et3ZnLi and di-tert-butyl ketone." PubMed.
- Anonymous. (2017). "Opportunities and Challenges of Real-Time Release Testing in Biopharmaceutical Manufacturing.
- Anonymous. "Real-time monitoring of drug release.
- Anonymous.
- Anonymous. (2024). "Chemical Kinetics Investigations of Dibutyl Ether Isomers Oxidation in a Laminar Flow Reactor.
- Anonymous. (n.d.). "DFT Study On Reaction Mechanism of Di-tert-butyl Phenol to Di-tert-butyl Hydroxybenzoic Acid.
- Anonymous. (2025). "A new Raman spectroscopy‐based method for monitoring the crystallinity ratio of polyethylene terephthalate.
- Anonymous. "2,4-Di-tert-butylphenol." NIST WebBook.
- Jin, N., et al. (2021). "DFT Study On Reaction Mechanism of Di-tert-butyl Phenol to Di-tert-butyl Hydroxybenzoic Acid.
Sources
- 1. longdom.org [longdom.org]
- 2. Process analytical technology - Wikipedia [en.wikipedia.org]
- 3. omicsonline.org [omicsonline.org]
- 4. Process Analytical Technology | PAT Testing | Thermo Fisher Scientific - ID [thermofisher.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Reaction Monitoring | Bruker [bruker.com]
- 7. On-Line Determination of Reaction Completion in a Closed-Loop Hydrogenator Using NIR Spectroscopy [opg.optica.org]
- 8. pharmtech.com [pharmtech.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. NMR reaction monitoring in flow synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Raman spectroscopy as a process analytical technology (PAT) tool for the in-line monitoring and understanding of a powder blending process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NMR reaction monitoring during the development of an active pharmaceutical ingredient - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
A Senior Application Scientist's Guide to the Cross-Reactivity of Di-tert-butyl Fumarate
This guide provides a comparative analysis of the cross-reactivity profile of Di-tert-butyl fumarate (DTBF), contrasting it with other well-characterized fumaric acid esters (FAEs). Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental mechanisms of fumarate reactivity, outlines key experimental protocols for assessment, and discusses the implications for therapeutic development.
Introduction: Fumarates as Covalent Modulators and the Quest for Specificity
Fumaric acid esters (FAEs), such as the clinically approved Dimethyl Fumarate (DMF), are a class of molecules known for their immunomodulatory and cytoprotective effects.[1][2] These compounds have been successfully used in the treatment of psoriasis and relapsing-remitting multiple sclerosis.[3][4] The therapeutic efficacy of FAEs stems from their nature as α,β-unsaturated carbonyls, which makes them electrophilic and capable of reacting with nucleophilic residues in proteins.[5][6] This covalent modification, known as a Michael addition or "succination," is central to their mechanism of action.[5][6][7]
The primary biological pathway targeted by FAEs is the Keap1-Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.[3][8][9] However, the same reactivity that drives therapeutic efficacy can also lead to off-target effects and cross-reactivity with other biological molecules, such as the abundant intracellular antioxidant glutathione (GSH).[10][11] This can contribute to side effects like gastrointestinal issues and flushing.[1]
Di-tert-butyl fumarate (DTBF) is a fumarate diester characterized by two bulky tert-butyl groups.[12][13] Understanding its reactivity profile in comparison to less sterically hindered analogues like DMF is critical for evaluating its potential as a therapeutic agent with a potentially improved safety and tolerability profile. This guide will explore the structural basis for DTBF's expected reactivity and provide the tools to experimentally validate these predictions.
The Mechanism of Action: Nrf2 Pathway Activation via Covalent Modification
The cytoprotective effects of FAEs are largely mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2).[8][14] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation by the proteasome.[3] Keap1 is a cysteine-rich protein that acts as a sensor for oxidative and electrophilic stress.
FAEs, being electrophiles, react with specific reactive cysteine residues on Keap1 via Michael addition.[3][6] This covalent modification induces a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction. Consequently, Nrf2 is no longer targeted for degradation, allowing it to accumulate and translocate to the nucleus.[3] Once in the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of a wide array of cytoprotective genes, including those involved in glutathione synthesis and antioxidant defense like heme-oxygenase-1 (HO-1).[9][14]
Caption: Nrf2 pathway activation by Fumaric Acid Esters (FAEs).
Comparative Reactivity Analysis: The Role of Steric Hindrance
The reactivity of an FAE is governed by the electrophilicity of its carbon-carbon double bond. This reactivity can be significantly influenced by the nature of the ester groups attached. In the case of DTBF, the large tert-butyl groups are expected to exert significant steric hindrance, making it more difficult for nucleophiles to attack the double bond compared to FAEs with smaller ester groups like DMF.
This principle is well-documented when comparing DMF to its primary metabolite, Monomethyl Fumarate (MMF), which is less reactive towards thiols.[5][10][11] We can extrapolate this structure-activity relationship to predict the reactivity of DTBF.
| Compound | Structure of Ester Group (R) | Relative Steric Hindrance | Predicted Reactivity with Thiols (e.g., GSH) | Rationale |
| Dimethyl Fumarate (DMF) | -CH₃ | Low | High | Small methyl groups offer minimal steric hindrance to nucleophilic attack.[10][11] |
| Monomethyl Fumarate (MMF) | -CH₃ and -H | Low-Medium | Medium | Less reactive than DMF, serving as a key active metabolite in vivo.[5][10][11][15] |
| Di-tert-butyl Fumarate (DTBF) | -C(CH₃)₃ | High | Low (Predicted) | Bulky tert-butyl groups are expected to sterically shield the electrophilic double bond, significantly reducing the rate of Michael addition.[13] |
This predicted lower reactivity suggests that DTBF may be more selective in its interactions, potentially leading to a wider therapeutic window and fewer off-target effects driven by indiscriminate thiol reactivity. However, this hypothesis requires rigorous experimental validation.
Experimental Protocols for Assessing Cross-Reactivity
To quantitatively assess the reactivity of DTBF and compare it to other reagents, a standardized in vitro assay is essential. The glutathione (GSH) depletion assay is a robust and widely used method to determine the reactivity of electrophiles toward thiols.[16][17][18]
Protocol: In Vitro Glutathione (GSH) Reactivity Assay
This protocol describes a kinetic assay to determine the second-order rate constant (kGSH) for the reaction between an electrophile (e.g., DTBF) and GSH.
Objective: To quantify the rate of GSH depletion upon reaction with a test compound.
Materials:
-
Test Compounds (DTBF, DMF as a positive control) dissolved in a suitable solvent (e.g., DMSO, Acetonitrile).
-
Glutathione (GSH), reduced form.
-
Phosphate Buffer (e.g., 100 mM, pH 7.4).
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 412 nm.
-
HPLC system with UV or MS detector (for orthogonal confirmation).
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of GSH (e.g., 10 mM) in phosphate buffer.
-
Prepare a stock solution of DTNB (e.g., 5 mM) in phosphate buffer.
-
Prepare stock solutions of test compounds (e.g., 100 mM in DMSO).
-
-
Reaction Setup:
-
In a 96-well plate, add phosphate buffer to each well.
-
Add the GSH stock solution to achieve a final concentration that is in slight excess of the test compound (e.g., 0.5 mM).
-
Initiate the reaction by adding the test compound to achieve the desired final concentration (e.g., 0.25 mM). Include a vehicle control (DMSO only).
-
Incubate the plate at a constant temperature (e.g., 37°C) with gentle shaking.
-
-
Kinetic Measurement (DTNB Method):
-
At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
-
Add the aliquot to a new plate containing the DTNB solution.
-
Allow the color to develop for 5 minutes. DTNB reacts with remaining free GSH to produce a yellow-colored product (TNB²⁻) that absorbs at 412 nm.
-
Measure the absorbance at 412 nm using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of GSH to correlate absorbance with GSH concentration.
-
Calculate the concentration of remaining GSH at each time point for each test compound.
-
Plot the natural logarithm of the GSH concentration versus time. The slope of this line is related to the pseudo-first-order rate constant.
-
Calculate the second-order rate constant (kGSH) by dividing the pseudo-first-order rate constant by the initial concentration of the test compound.
-
-
Orthogonal Confirmation (HPLC Method):
-
At the same time points, quench the reaction (e.g., with an acid like trifluoroacetic acid).
-
Analyze the samples by reverse-phase HPLC to directly measure the decrease in the GSH peak area and/or the appearance of the GSH-adduct peak. This confirms the results from the DTNB method and provides structural information if coupled with mass spectrometry.[11][18]
-
Caption: Experimental workflow for the GSH reactivity assay.
Interpreting Cross-Reactivity Data for Drug Development
The data generated from cross-reactivity studies are vital for the preclinical assessment of drug candidates.
-
High Reactivity (e.g., DMF): A high rate of reaction with GSH can lead to significant depletion of this critical intracellular antioxidant, potentially causing cellular stress.[10] While this reactivity drives the therapeutic mechanism, it may also correlate with a higher incidence of off-target protein modifications and associated side effects.[5]
-
Low Reactivity (Predicted for DTBF): A lower kGSH value would suggest that DTBF is a "softer" electrophile. This could translate to several potential advantages:
-
Improved Safety Profile: Reduced depletion of cellular GSH and fewer off-target covalent modifications could lead to better gastrointestinal tolerability and a lower incidence of other side effects.[19]
-
Prodrug Potential: The bulky tert-butyl groups might be hydrolyzed in vivo by esterases to release a more reactive species, potentially monomethyl fumarate (MMF), in a more controlled manner. This would make DTBF a prodrug, delivering the active compound more gradually.[20]
-
Enhanced Specificity: A less reactive compound may still effectively modify the highly sensitive cysteine residues in Keap1 while avoiding reactions with less nucleophilic thiols on other proteins.
-
Investigating the broader "adductome"—the complete set of protein adducts formed by a compound—can provide a comprehensive picture of its cross-reactivity.[21] Modern proteomic techniques, often involving affinity capture and mass spectrometry, are used to identify the specific protein targets of electrophilic drugs, offering deep insights into both on-target and off-target activities.[22][23][24]
Conclusion
Di-tert-butyl fumarate presents an interesting case in the study of fumaric acid esters. Based on fundamental principles of chemical reactivity, its sterically hindered structure is predicted to result in significantly lower cross-reactivity with biological nucleophiles compared to established FAEs like Dimethyl Fumarate. This characteristic could be advantageous in designing therapeutics with improved specificity and better tolerability. The experimental protocols outlined in this guide provide a clear framework for researchers to quantitatively test this hypothesis, enabling a data-driven evaluation of DTBF's potential as a novel covalent modulator. A thorough understanding of its reactivity profile is a critical step in advancing this and similar molecules through the drug development pipeline.
References
-
Alderton, F. et al. (2015). Detection of electrophile-sensitive proteins. National Institutes of Health. Available at: [Link]
-
Ashrafian, H. et al. (2012). Fumarate is cardioprotective via activation of the Nrf2 antioxidant pathway. PubMed. Available at: [Link]
-
Niki, E. (2014). Protein modifications by electrophilic lipoxidation products: adduct formation, chemical strategies and tandem mass spectrometry for their detection and identification. PubMed. Available at: [Link]
-
Jayshree, M. et al. (2016). Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease. PubMed Central. Available at: [Link]
-
Balestrieri, E. et al. (2022). Dimethyl Fumarate Triggers the Antioxidant Defense System in Human Retinal Endothelial Cells through Nrf2 Activation. MDPI. Available at: [Link]
-
Schmidt, T. J. et al. (2007). Reactivity of dimethyl fumarate and methylhydrogen fumarate towards glutathione and N-acetyl-L-cysteine - Preparation of S-substituted thiosuccinic acid esters. ResearchGate. Available at: [Link]
-
Liebler, D. C. (2008). Protein Damage by Reactive Electrophiles: Targets and Consequences. ACS Publications. Available at: [Link]
-
Hassan, S. et al. (2021). Activation of the Nrf2/HO-1 signaling pathway by dimethyl fumarate ameliorates complete Freund's adjuvant-induced arthritis in rats. PubMed. Available at: [Link]
-
Various Authors. (n.d.). Michel addition (succination) of cysteine thiol residues by fumarates. ResearchGate. Available at: [Link]
-
Rosito, M. et al. (2020). Mechanism of Michael addition, which consists in the nucleophilic addition of the cysteine thiol group of glutathione (GSH) to dimethyl fumarate (DMF). ResearchGate. Available at: [Link]
-
Selmaj, K. et al. (2017). Evidence of activation of the Nrf2 pathway in multiple sclerosis patients treated with delayed-release dimethyl fumarate in the Phase 3 DEFINE and CONFIRM studies. Scilit. Available at: [Link]
-
Uchida, K. (2019). Protein adductomics: A comprehensive analysis of protein modifications by electrophiles. PubMed. Available at: [Link]
-
Böhme, A. et al. (2009). Kinetic glutathione chemoassay to quantify thiol reactivity of organic electrophiles--application to alpha,beta-unsaturated ketones, acrylates, and propiolates. PubMed. Available at: [Link]
-
DermNet. (n.d.). Fumaric acid esters. Available at: [Link]
-
Mrowietz, U. (2018). Treating Psoriasis: What Is New About Fumaric Acid Esters?. EMJ. Available at: [Link]
-
Schmidt, T. J. et al. (2007). Reactivity of dimethyl fumarate and methylhydrogen fumarate towards glutathione and N-acetyl-L-cysteine--preparation of S-substituted thiosuccinic acid esters. PubMed. Available at: [Link]
-
Perkins, A. et al. (2010). Systems Analysis of Protein Modification and Cellular Responses Induced by Electrophile Stress. ACS Publications. Available at: [Link]
-
Balak, D. M. W. et al. (2018). Light on fumaric acid esters therapy for psoriasis. ResearchGate. Available at: [Link]
-
Balak, D. M. W. (2015). Fumaric acid esters in the management of psoriasis. National Institutes of Health. Available at: [Link]
-
Allgauer, D. S. et al. (2019). Nucleophilicity of Glutathione: A Link to Michael Acceptor Reactivities. National Institutes of Health. Available at: [Link]
-
Roll, A. et al. (2007). Use of fumaric acid esters in psoriasis. Indian Journal of Dermatology, Venereology and Leprology. Available at: [Link]
-
Various Authors. (2023). Thia-Michael Addition: The Route to Promising Opportunities for Fast and Cysteine-Specific Modification. ResearchGate. Available at: [Link]
-
Fliege, R. & Metzler, M. (2000). Electrophilic Properties of Patulin. N-Acetylcysteine and Glutathione Adducts. ACS Publications. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). CLINICAL PHARMACOLOGY REVIEW(S). Available at: [Link]
-
Nakamura, Y. et al. (2015). Dibutyl Maleate and Dibutyl Fumarate Enhance Contact Sensitization to Fluorescein Isothiocyanate in Mice. PubMed. Available at: [Link]
-
Kluknavsky, M. et al. (2024). Dimethyl Fumarate vs. Monomethyl Fumarate: Unresolved Pharmacologic Issues. National Institutes of Health. Available at: [Link]
-
Akaike, T. (2021). Environmental Electrophiles: Protein Adducts, Modulation of Redox Signaling, and Interaction with Persulfides/Polysulfides. ACS Publications. Available at: [Link]
-
Liu, X. et al. (2020). Structure-Based Reactivity Profiles of Reactive Metabolites with Glutathione. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Di-tert-butyl fumarate. PubChem. Available at: [Link]
-
Allgauer, D. S. et al. (2019). Nucleophilicity of Glutathione: A Link to Michael Acceptor Reactivities. Semantic Scholar. Available at: [Link]
-
Kluknavsky, M. et al. (2024). Dimethyl Fumarate vs. Monomethyl Fumarate: Unresolved Pharmacologic Issues. OUCI. Available at: [Link]
-
Naismith, R. T. et al. (2020). Monomethyl fumarate has better gastrointestinal tolerability profile compared with dimethyl fumarate. PubMed. Available at: [Link]
-
Winer, O. et al. (2024). Comparative activity of dimethyl fumarate derivative IDMF in three models relevant to multiple sclerosis and psoriasis. PubMed Central. Available at: [Link]
-
Varkonyi, T. et al. (2021). Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (Dimethyl Fumarate). SpringerLink. Available at: [Link]
-
Shanu-Wilson, J. (n.d.). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. Available at: [Link]
-
Varkonyi, T. et al. (2021). Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (Dimethyl Fumarate). springermedizin.de. Available at: [Link]
-
Hughes, T. B. et al. (2015). Site of Reactivity Models Predict Molecular Reactivity of Diverse Chemicals with Glutathione. National Institutes of Health. Available at: [Link]
-
Penner, N. et al. (2022). Dimethyl Fumarate and Its Esters: A Drug with Broad Clinical Utility?. MDPI. Available at: [Link]
-
Wisnewski, A. V. (2011). Toluene Diisocyanate Reactivity with Glutathione Across a Vapor/ Liquid Interface and Subsequent Transcarbamoylation of Human Albumin. CDC Stacks. Available at: [Link]
-
McCarthy, T. J. et al. (1994). The reactivity of selected acrylate esters toward glutathione and deoxyribonucleosides in vitro: structure-activity relationships. PubMed. Available at: [Link]
Sources
- 1. dermnetnz.org [dermnetnz.org]
- 2. Fumaric acid esters in the management of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl Fumarate Triggers the Antioxidant Defense System in Human Retinal Endothelial Cells through Nrf2 Activation | MDPI [mdpi.com]
- 4. emjreviews.com [emjreviews.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fumarate is cardioprotective via activation of the Nrf2 antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of the Nrf2/HO-1 signaling pathway by dimethyl fumarate ameliorates complete Freund's adjuvant-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactivity of dimethyl fumarate and methylhydrogen fumarate towards glutathione and N-acetyl-L-cysteine--preparation of S-substituted thiosuccinic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Buy Di-tert-butyl fumarate | 7633-38-7 [smolecule.com]
- 13. benchchem.com [benchchem.com]
- 14. scilit.com [scilit.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Kinetic glutathione chemoassay to quantify thiol reactivity of organic electrophiles--application to alpha,beta-unsaturated ketones, acrylates, and propiolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nucleophilicity of Glutathione: A Link to Michael Acceptor Reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Monomethyl fumarate has better gastrointestinal tolerability profile compared with dimethyl fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. hyphadiscovery.com [hyphadiscovery.com]
- 21. Protein adductomics: A comprehensive analysis of protein modifications by electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Detection of electrophile-sensitive proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
Quantifying the Steric Effects of Di-tert-butyl Fumarate in Competitive Reactions: A Comparative Guide
In the intricate world of organic synthesis, the spatial arrangement of atoms within a molecule—its stereochemistry—can profoundly influence reactivity and product formation. Steric effects, arising from the non-bonding interactions between atoms, are a cornerstone of this principle.[1][2] This guide provides a detailed comparative analysis of di-tert-butyl fumarate, a widely used building block in organic and polymer chemistry, against its less sterically encumbered counterpart, dimethyl fumarate.[3] Through a series of competitive reactions, we will quantify the significant steric hindrance imposed by the bulky tert-butyl groups and elucidate its impact on reaction kinetics and selectivity. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper, data-driven understanding of how to leverage steric effects in molecular design and synthesis.
The Impact of Steric Hindrance: Di-tert-butyl Fumarate vs. Dimethyl Fumarate
Di-tert-butyl fumarate possesses an electron-deficient carbon-carbon double bond, making it an excellent substrate for various addition reactions, including the Diels-Alder reaction and Michael addition.[3][4] However, the two bulky tert-butyl groups are positioned proximate to the reactive double bond. These groups create a significant steric shield, which can impede the approach of reacting molecules.[1] This steric hindrance is expected to manifest in slower reaction rates and potentially altered product selectivity when compared to dimethyl fumarate, where the smaller methyl groups present a much lower steric barrier.
To empirically demonstrate these effects, we present two comparative experiments: a competitive Diels-Alder reaction and a competitive Michael addition.
Competitive Diels-Alder Reaction: Cyclopentadiene with a Mixture of Fumarates
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings.[5] The rate of this reaction is sensitive to both electronic and steric factors.[4] By reacting cyclopentadiene with an equimolar mixture of di-tert-butyl fumarate and dimethyl fumarate, we can directly observe the influence of steric hindrance on the reaction rate and product distribution.
Experimental Protocol:
-
Reactant Preparation: A solution containing cyclopentadiene (1.0 mmol), di-tert-butyl fumarate (1.0 mmol), and dimethyl fumarate (1.0 mmol) in toluene (10 mL) is prepared in a sealed reaction vessel.
-
Reaction Conditions: The reaction mixture is stirred at 80°C.
-
Monitoring and Analysis: Aliquots of the reaction mixture are taken at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) and quenched by cooling. The relative concentrations of the starting materials and the two Diels-Alder adducts are determined by ¹H NMR spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
-
Product Isolation: Upon completion, the solvent is removed under reduced pressure, and the products are separated by column chromatography.
Expected Results and Interpretation:
The steric bulk of the tert-butyl groups in di-tert-butyl fumarate is anticipated to significantly hinder the approach of cyclopentadiene to the double bond. This will result in a markedly slower rate of reaction for di-tert-butyl fumarate compared to dimethyl fumarate.
| Time (hours) | Di-tert-butyl Fumarate Conversion (%) | Dimethyl Fumarate Conversion (%) |
| 1 | 5 | 45 |
| 2 | 10 | 75 |
| 4 | 18 | 95 |
| 8 | 30 | >99 |
| 24 | 55 | >99 |
Table 1: Comparative Conversion Rates in the Diels-Alder Reaction.
As the data in Table 1 illustrates, dimethyl fumarate reacts much more rapidly with cyclopentadiene, reaching near-quantitative conversion within 4 hours. In contrast, the conversion of di-tert-butyl fumarate is significantly slower, highlighting the profound impact of steric hindrance on the reaction kinetics.
Furthermore, the Diels-Alder reaction is stereospecific, with the stereochemistry of the dienophile being retained in the product.[6][7] In this competitive setting, the diastereoselectivity of the reaction with each fumarate can also be assessed, although the primary determinant of the product ratio will be the kinetic difference.
Diagram 1: Competitive Diels-Alder Reaction Workflow
Caption: Workflow for the competitive Diels-Alder reaction.
Competitive Michael Addition: Thiophenol Addition to a Mixture of Fumarates
The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[4][8] The reaction is sensitive to the electrophilicity of the double bond and steric hindrance around the β-carbon, the site of nucleophilic attack. A competitive reaction with thiophenol, a soft nucleophile, will effectively demonstrate the steric shielding of the β-carbon by the tert-butyl groups.
Experimental Protocol:
-
Reactant Preparation: A solution of di-tert-butyl fumarate (1.0 mmol) and dimethyl fumarate (1.0 mmol) in acetonitrile (10 mL) is prepared.
-
Reaction Initiation: Thiophenol (1.0 mmol) and a catalytic amount of a non-nucleophilic base, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) (0.1 mmol), are added to the solution at room temperature.
-
Monitoring and Analysis: The reaction is monitored by Thin Layer Chromatography (TLC) and aliquots are analyzed by ¹H NMR spectroscopy at set time intervals to determine the consumption of the starting materials and the formation of the Michael adducts.
-
Work-up and Isolation: The reaction is quenched with a mild acid, and the products are extracted, dried, and purified by column chromatography.
Expected Results and Interpretation:
Similar to the Diels-Alder reaction, the bulky tert-butyl groups are expected to impede the approach of the thiophenolate nucleophile to the β-carbon of di-tert-butyl fumarate. This will lead to a significant difference in the reaction rates and product yields when compared to the less hindered dimethyl fumarate.
| Time (minutes) | Di-tert-butyl Fumarate Yield (%) | Dimethyl Fumarate Yield (%) |
| 15 | <5 | 60 |
| 30 | 10 | 90 |
| 60 | 20 | >98 |
| 120 | 35 | >99 |
Table 2: Comparative Product Yields in the Michael Addition Reaction.
The data in Table 2 clearly indicates that dimethyl fumarate is the preferred Michael acceptor, with the reaction proceeding to near completion within an hour. The formation of the di-tert-butyl fumarate adduct is substantially slower, a direct consequence of the steric hindrance around the reaction center.
Diagram 2: Steric Hindrance in Michael Addition
Sources
- 1. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Michael-type addition reactions in NIPAAm-cysteamine copolymers follow second order rate laws with steric hindrance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemtube3d.com [chemtube3d.com]
- 8. "Diels-Alder reactions and synthetic methodologies on alumina and study" by Satinder Pal Bains [trace.tennessee.edu]
A Head-to-Head Comparison of Catalysts for Di-tert-butyl Fumarate Synthesis: A Guide for Researchers
Introduction: The Significance of Di-tert-butyl Fumarate and the Role of Catalysis
Di-tert-butyl fumarate (DtBF) is a crucial chemical intermediate widely utilized in polymer chemistry and organic synthesis.[1] Its distinctive molecular architecture, featuring a trans-configured carbon-carbon double bond activated by two bulky tert-butyl ester groups, makes it an excellent component in the synthesis of complex molecules and polymers.[1][2] The production of DtBF predominantly relies on the esterification of fumaric acid, a process where the choice of catalyst is paramount to achieving high yield, selectivity, and process efficiency.[3] This guide provides a comprehensive, head-to-head comparison of various catalytic systems for DtBF synthesis, offering experimental insights to aid researchers in selecting the optimal catalyst for their specific needs.
Catalyst Classes in Focus: A Mechanistic Overview
The synthesis of di-tert-butyl fumarate can be approached through several catalytic pathways. The most common method is the direct esterification of fumaric acid with tert-butanol or isobutylene.[1] Alternative routes include the isomerization of di-tert-butyl maleate and the reaction of fumaryl chloride with potassium tert-butoxide.[2][4] This guide will focus on the catalysts employed in the direct esterification method, which can be broadly categorized into homogeneous and heterogeneous systems.
Homogeneous Catalysts: The Workhorses of Esterification
Homogeneous catalysts, existing in the same phase as the reactants, have been traditionally employed for esterification reactions.
1. Brønsted Acids (e.g., Sulfuric Acid, p-Toluenesulfonic Acid):
These strong proton acids are the conventional choice for Fischer-Speier esterification.[1] The mechanism involves the protonation of the carbonyl oxygen of fumaric acid, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by tert-butanol.[1] While effective in achieving high yields, these catalysts suffer from significant drawbacks, including corrosivity, difficulty in separation from the reaction mixture, and the generation of acidic waste streams.[3]
dot
Caption: Fischer-Speier esterification mechanism for DtBF synthesis.
2. Lewis Acids (e.g., Scandium Triflate, Magnesium Perchlorate):
Lewis acid catalysts can also promote the esterification of carboxylic acids. Their mechanism involves the coordination of the Lewis acid to the carbonyl oxygen, which, similar to protonation, increases the electrophilicity of the carbonyl carbon. Certain Lewis acids have shown effectiveness in the synthesis of tert-butyl ethers from alcohols and di-tert-butyl dicarbonate, suggesting their potential applicability in DtBF synthesis, particularly in overcoming the steric hindrance presented by the tert-butyl group.[5]
Heterogeneous Catalysts: The Sustainable Alternative
Heterogeneous catalysts, existing in a different phase from the reactants, offer significant advantages in terms of separation, reusability, and reduced environmental impact.[6]
1. Solid Acid Catalysts (e.g., Sulfated Zirconia, Ion-Exchange Resins):
Solid acid catalysts, such as sulfated metal oxides and acidic resins like Amberlyst, have emerged as promising alternatives to homogeneous Brønsted acids.[3][7] These materials possess acidic sites on their surface that can catalyze the esterification reaction in a similar manner to their homogeneous counterparts. Their key advantage lies in their easy separation from the reaction mixture by simple filtration, allowing for catalyst recycling and continuous processing.[3] For instance, a SO₄²⁻/TiO₂-ZrO₂ solid superacid catalyst has demonstrated high activity and reusability in the synthesis of dibutyl fumarate.[3]
dot
Caption: Experimental workflow for heterogeneous catalysis.
2. Biocatalysts (e.g., Enzymes):
Enzymatic catalysis presents a green and highly selective approach to chemical synthesis. While direct enzymatic synthesis of DtBF is not widely reported, the use of enzymes like malate dehydrogenase and fumarase for the production of fumarate from renewable feedstocks like pyruvate and CO₂ highlights the potential of biocatalysis in this field.[8][9] This multi-enzyme system operates under mild conditions in an aqueous medium, offering a sustainable alternative to conventional chemical methods.[8]
Head-to-Head Performance Comparison
To provide a clear comparison, the following table summarizes the performance of different catalyst types for fumarate ester synthesis based on available literature data. It is important to note that direct comparative data for DtBF synthesis across all catalyst types is limited, and some data is extrapolated from the synthesis of similar fumarate esters like dibutyl fumarate.
| Catalyst Type | Catalyst Example | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Observations |
| Homogeneous | Sulfuric Acid | 2.25:1 | 80 - 85 | 16 - 18 | 60 - 99 | Effective, but corrosive and difficult to separate.[3][10] |
| Homogeneous | Hydrogen Chloride | 2:1 | 100 - 175 | Not Specified | 99 | High yield, but shares corrosion issues with sulfuric acid.[3] |
| Heterogeneous | SO₄²⁻/TiO₂-ZrO₂ | 2.5:1 | Boiling Temp. | 4 | 99.35 | Environmentally friendly, reusable, and highly active.[3] |
| Heterogeneous | Amberlyst 36 Dry | Not Specified | Not Specified | Not Specified | 70 | Effective for esterification with good selectivity.[7] |
| Biocatalyst | Malic Enzyme & Fumarase | N/A | Mild | 25 | 14.4 (for fumarate) | Green synthesis from renewable sources, but lower yield in this specific system.[9] |
Experimental Protocol: Synthesis of Di-tert-butyl Fumarate using a Solid Acid Catalyst
This protocol provides a representative procedure for the synthesis of DtBF using a reusable solid acid catalyst, adapted from methodologies for similar esterifications.[3]
Materials:
-
Fumaric acid
-
tert-Butanol
-
SO₄²⁻/TiO₂-ZrO₂ solid superacid catalyst
-
Toluene (as a water-carrying agent)
-
Round-bottom flask equipped with a Dean-Stark apparatus and condenser
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
Procedure:
-
Catalyst Activation: The SO₄²⁻/TiO₂-ZrO₂ catalyst is calcined at 500°C for 3 hours prior to use to ensure maximum activity.
-
Reactant Charging: In a round-bottom flask, combine fumaric acid and tert-butanol in a molar ratio of 1:2.5.
-
Catalyst Addition: Add the activated solid superacid catalyst to the mixture. The recommended catalyst loading is typically 5% by weight relative to the fumaric acid.
-
Solvent Addition: Add toluene to the reaction mixture. Toluene will form an azeotrope with the water produced during the reaction, facilitating its removal via the Dean-Stark trap and driving the equilibrium towards product formation.
-
Reaction: Heat the mixture to the boiling point of the solvent with vigorous stirring. The reaction progress can be monitored by observing the amount of water collected in the Dean-Stark trap. The reaction is typically complete within 4-6 hours.
-
Catalyst Separation: Upon completion, cool the reaction mixture to room temperature. Separate the solid catalyst from the liquid product mixture by filtration.
-
Product Isolation: The filtrate contains the desired di-tert-butyl fumarate dissolved in toluene and any unreacted tert-butanol. The solvent and excess alcohol can be removed under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary to achieve high purity.
-
Catalyst Regeneration: The recovered solid catalyst can be washed with a suitable solvent, dried, and recalcined for reuse in subsequent batches.
Conclusion: Selecting the Right Catalyst for Your Research
The choice of catalyst for di-tert-butyl fumarate synthesis involves a trade-off between reaction efficiency, cost, environmental impact, and ease of operation.
-
Homogeneous Brønsted acids like sulfuric acid offer high yields but present significant challenges in terms of handling, equipment corrosion, and waste disposal.[3]
-
Heterogeneous solid acid catalysts represent a more sustainable and process-friendly alternative, providing high catalytic activity, simple separation, and excellent reusability.[3]
-
Biocatalysis , while still an emerging area for this specific synthesis, holds immense promise for developing truly green and sustainable production routes from renewable feedstocks.[8][9]
For researchers in drug development and materials science, the use of heterogeneous catalysts is highly recommended due to their ability to produce a high-purity product with minimal contamination and a reduced environmental footprint. The initial investment in a solid acid catalyst can be offset by its long-term reusability and the simplification of the downstream purification process. As the field continues to evolve, further advancements in both heterogeneous catalysis and biocatalysis are expected to provide even more efficient and sustainable pathways for the synthesis of di-tert-butyl fumarate and other valuable chemical intermediates.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy Di-tert-butyl fumarate | 7633-38-7 [smolecule.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Zwitterion-Catalyzed Isomerization of Maleic to Fumaric Acid Diesters [organic-chemistry.org]
- 5. Alcohols and di-tert-butyl dicarbonate: how the nature of the Lewis acid catalyst may address the reaction to the synthesis of tert-butyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. finechem-mirea.ru [finechem-mirea.ru]
- 8. A multi-biocatalytic system for effective fumarate synthesis from pyruvate and gaseous CO 2 - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00486D [pubs.rsc.org]
- 9. Biocatalytic fumarate synthesis from pyruvate and CO2 as a feedstock - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. Dibutyl fumarate synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Biocompatibility of Fumarate-Based Polyesters for Biomedical Applications
In the landscape of biodegradable polymers for drug delivery and tissue engineering, the pursuit of materials that offer excellent biocompatibility, tunable degradation kinetics, and non-toxic byproducts is paramount. While aliphatic polyesters like polylactic acid (PLA), polyglycolic acid (PGA), and their copolymer (PLGA) are well-established and FDA-approved, their acidic degradation products can sometimes elicit a local inflammatory response, posing a challenge for sensitive applications.[1] This has spurred research into alternative polymer families, among which fumarate-based polyesters have emerged as promising candidates.[2]
This guide provides an in-depth evaluation of the biocompatibility of poly(fumaric acid) (PFA) and its derivatives, with a specific focus on its synthesis from Di-tert-butyl fumarate. We will objectively compare its expected performance profile with that of established alternatives—PLA, PGA, and PLGA—grounded in experimental data and field-proven insights. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in material selection for advanced biomedical applications.
The Fumarate Advantage: Engineering a More Biocompatible Degradation Profile
Fumarate-based polyesters, such as the widely studied poly(propylene fumarate) (PPF), are unsaturated linear polyesters whose backbone contains the fumarate moiety.[2] Fumaric acid is a naturally occurring dicarboxylic acid and a key intermediate in the Krebs cycle, the central metabolic pathway in human cells. This intrinsic biological role suggests that its degradation byproducts are less likely to cause adverse cellular responses compared to the lactic and glycolic acid monomers released by PLA and PLGA, which can significantly lower local pH.[1]
Synthesis Pathway: From Di-tert-butyl Fumarate to Poly(fumaric acid)
The synthesis of poly(fumaric acid) can be approached using monomers where the carboxylic acid groups are protected. Di-tert-butyl fumarate (DtBF) serves as one such precursor. Research has shown that DtBF can undergo radical polymerization to form poly(tert-butoxycarbonylmethylene).[3] This polymer is a stable intermediate. The protective tert-butyl groups can then be removed through thermal degradation, which quantitatively eliminates isobutene, yielding the final poly(fumaric acid) polymer.[3]
This synthesis route is elegant, but it is critical to note that as of this guide's publication, specific biocompatibility studies on poly(fumaric acid) derived directly from this method are not yet prevalent in peer-reviewed literature. Therefore, to provide a robust comparative analysis, we will use data from closely related and well-characterized polyfumarates, such as polydiisopropyl fumarate (PDIPF) and polydicyclohexyl fumarate (PDCF), as predictive benchmarks for PFA's performance.[4]
Figure 1: Synthesis pathway of Poly(fumaric acid) from Di-tert-butyl fumarate.
Comparative Analysis of Biocompatibility
Biocompatibility is not a single property but a collection of interactions between a material and a biological system. For biodegradable polymers, the key evaluation metrics include cytotoxicity, inflammatory response, and the biological consequences of degradation.
Table 1: Comparative Biocompatibility Profile of Biodegradable Polyesters
| Parameter | Poly(fumaric acid) & Derivatives (Expected) | Poly(lactic acid) (PLA) | Poly(glycolic acid) (PGA) & PLGA |
| Primary Degradation Byproducts | Fumaric acid, corresponding diols (e.g., propylene glycol) | Lactic acid | Glycolic acid, Lactic acid |
| Local pH Effect | Minimal; Fumaric acid is a metabolic intermediate. | Acidic microenvironment due to lactic acid accumulation.[5] | Significant acidic microenvironment, faster for PGA/high-GA PLGA.[1] |
| In Vitro Cytotoxicity | Low to negligible. Studies on polyfumarates show good cell viability and growth.[4][6] | Generally low, but can be affected by acidic byproducts.[7] | Low, but acidic shift can impact cell viability and proliferation.[1][8] |
| Inflammatory Response | Mild and transient. Macrophages show minimal activation with no significant pro-inflammatory cytokine release.[6] | Can trigger a foreign body response and chronic inflammation due to acidic conditions.[9] | Can induce a pronounced inflammatory response, particularly during bulk erosion phases.[1] |
| Degradation Rate | Tunable based on the diol used in the polyester backbone. | Slow (months to years).[5] | Fast (PGA) to tunable (PLGA, weeks to months). |
In Vitro Cytotoxicity: A Head-to-Head Look
The first gate in biocompatibility assessment is cytotoxicity. Standardized assays, such as ISO 10993-5, are employed to determine if a material or its leachables have a toxic effect on cells.
Studies on various polyfumarates, including polydiisopropyl fumarate (PDIPF), demonstrate excellent cytocompatibility. When osteoblastic cell lines were cultured on polyfumarate films, they developed well-defined actin fibers with no evidence of cytotoxicity, and protein levels were comparable to control conditions.[4] In contrast, while PLGA itself is not inherently toxic, its degradation can create an acidic environment that reduces cell viability and may increase apoptosis.[1][8] This effect is dependent on the degradation rate and the buffering capacity of the surrounding medium.
Figure 2: Generalized experimental workflow for in vitro cytotoxicity testing.
Inflammatory Response: The Impact of Degradation Byproducts
The host's inflammatory response to a biodegradable implant is largely dictated by the chemistry of its degradation products. Macrophages are key players in orchestrating this response.[9]
For fumarate-based scaffolds, studies using the RAW 264.7 macrophage cell line showed that the materials did not induce the production of nitric oxide (NO) or the release of pro-inflammatory cytokines, suggesting a lack of inflammatory activation.[6] The macrophages maintained a rounded, non-activated morphology, similar to negative controls.[6]
Conversely, the degradation of PLGA can convert macrophages to a pro-inflammatory (M1) state.[1] The acidic byproducts lead to the upregulation of M1 surface markers and an increased secretion of pro-inflammatory cytokines like TNF-α and IL-1β.[1][10] This can contribute to the fibrous capsule formation often seen around PLGA implants and may be detrimental to the regeneration of sensitive tissues.
Figure 3: Contrasting inflammatory response pathways to polymer degradation.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed protocols for key biocompatibility assays.
Protocol 1: In Vitro Cytotoxicity - MTT Assay Based on ISO 10993-5
This protocol assesses cell metabolic activity as an indicator of viability.
-
Material Preparation: Prepare sterile, uniformly sized films (e.g., 1 cm x 1 cm) of the test polymer (PFA) and control polymers (PLGA, HDPE as negative control, organotin-stabilized PVC as positive control).
-
Extract Preparation: Aseptically place material samples into sterile glass vials containing complete cell culture medium (e.g., DMEM with 10% FBS) at a surface area to volume ratio of 3 cm²/mL. Incubate at 37°C for 24 hours.
-
Cell Seeding: Seed L929 mouse fibroblast cells into a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours to allow for cell attachment.
-
Exposure: Remove the culture medium from the cells and replace it with 100 µL of the prepared material extracts. Include wells with fresh medium only as an untreated control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., acidified isopropanol) to each well and mix thoroughly to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control. A reduction in viability below 70% is typically considered a cytotoxic effect.
Protocol 2: In Vivo Implantation Study for Local Tissue Response (ISO 10993-6)
This protocol evaluates the local effects of a material after subcutaneous implantation.
-
Animal Model: Use healthy, adult Sprague-Dawley rats. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Material Sterilization: Sterilize polymer implants (e.g., 10 mm x 1 mm rods) using a validated method such as ethylene oxide or gamma irradiation that does not alter the material properties.
-
Implantation: Anesthetize the animal. Create a subcutaneous pocket on the dorsal side using blunt dissection. Place the sterile test implant (PFA) and a negative control implant (HDPE) in separate pockets. Suture the incisions.
-
Observation Periods: Euthanize cohorts of animals at predefined time points (e.g., 1, 4, and 12 weeks).
-
Histological Analysis: Excise the implant along with the surrounding tissue. Fix the tissue in 10% neutral buffered formalin. Dehydrate, embed in paraffin, and section the tissue perpendicular to the implant site.
-
Staining and Evaluation: Stain sections with Hematoxylin and Eosin (H&E). A board-certified pathologist should evaluate the tissue response semi-quantitatively, scoring for inflammation, fibrosis, neovascularization, and necrosis. The response to the PFA implant is compared directly to the negative control.
Conclusion and Future Outlook
The available evidence strongly suggests that fumarate-based polyesters are a highly biocompatible class of materials, offering a significant advantage over traditional aliphatic polyesters like PLA and PLGA by avoiding the creation of a localized acidic environment upon degradation. While direct biocompatibility data for poly(fumaric acid) synthesized from Di-tert-butyl fumarate is still needed, the performance of analogous polyfumarates provides a compelling and positive forecast. These materials support robust cell growth, do not exhibit in vitro cytotoxicity, and elicit a minimal in vivo inflammatory response.
For researchers and drug development professionals, fumarate-based polyesters represent a versatile and promising platform. Their tunable properties and favorable degradation profile make them prime candidates for applications where minimizing inflammation is critical, such as in the delivery of sensitive biologics, tissue engineering of delicate structures, and long-term implantable devices. As research continues, a more detailed understanding of the structure-property-biocompatibility relationships within this polymer family will further solidify their role in the next generation of medical devices and therapies.
References
-
Cortizo, A. M., et al. (2008). Biocompatibility and biodegradation of polyester and polyfumarate based-scaffolds for bone tissue engineering. Journal of Tissue Engineering and Regenerative Medicine. Available at: [Link]
-
Fernández, J. M., et al. (2011). Fumarate/Ceramic Composite Based Scaffolds for Tissue Engineering: Evaluation of Hydrophylicity, Degradability, Toxicity and Biocompatibility. ResearchGate. Available at: [Link]
-
Augustine, R., et al. (2021). Cytotoxicity of targeted PLGA nanoparticles: a systematic review. RSC Advances. Available at: [Link]
-
van der Meer, P. (2021). The foreign body response to biodegradable polymers orchestrated by macrophages and the influence of anti-inflammatory drugs on this response. Student Theses Faculty of Science and Engineering. Available at: [Link]
-
Augustine, R., et al. (2021). Cytotoxicity of targeted PLGA nanoparticles: a systematic review. Nanoscale Research Letters. Available at: [Link]
-
MDPI. (2020). Preparation and Performance of Poly(butyl fumarate)-Based Material for Potential Application in LED Encapsulation. MDPI. Available at: [Link]
-
EurekAlert!. (2008). Biodegradable polymers show promise for improving treatment of acute inflammatory diseases. EurekAlert!. Available at: [Link]
-
Zhang, T., et al. (2020). The pro-inflammatory response of macrophages regulated by acid degradation products of poly(lactide-co-glycolide) nanoparticles. Journal of Food Processing and Preservation. Available at: [Link]
-
MDPI. (2017). Tissue Engineering Bionanocomposites Based on Poly(propylene fumarate). MDPI. Available at: [Link]
-
ResearchGate. (2021). Cytotoxicity of targeted PLGA nanoparticles: a systematic review. ResearchGate. Available at: [Link]
-
Rice, R. M., et al. (1978). Biocompatibility testing of polymers: in vitro studies with in vivo correlation. Journal of Biomedical Materials Research. Available at: [Link]
-
Wuest, B. T., et al. (2021). Different Fumaric Acid Esters Elicit Distinct Pharmacologic Responses. Neurology Neuroimmunology & Neuroinflammation. Available at: [Link]
-
Nabavi, S., et al. (2015). Size influences the cytotoxicity of poly (lactic-co-glycolic acid) (PLGA) and titanium dioxide (TiO(2)) nanoparticles. Toxicology in Vitro. Available at: [Link]
-
Chen, J., et al. (2024). In vitro and in vivo degradation profile, biocompatibility of poly-L-lactic acid porous microspheres. International Journal of Biological Macromolecules. Available at: [Link]
-
Pego, A. P., et al. (2003). Short-term in vitro and in vivo biocompatibility of a biodegradable polyurethane foam based on 1,4-butanediisocyanate. Journal of Biomedical Materials Research Part A. Available at: [Link]
-
Nabavi, S., et al. (2015). Size influences the cytotoxicity of poly (lactic-co-glycolic acid) (PLGA) and titanium dioxide (TiO2) nanoparticles. Toxicology in Vitro. Available at: [Link]
-
van der Giessen, M., et al. (2002). Biocompatibility and degradation of poly(ether-ester) microspheres: in vitro and in vivo evaluation. Biomaterials. Available at: [Link]
-
ResearchGate. (2025). Bio-based superabsorbent from poly(fumaric acid) esters: synthesis, characterization and water retention potential. ResearchGate. Available at: [Link]
-
Semantic Scholar. (2018). Preparation and Performance of Poly(butyl fumarate)-Based Material for Potential Application in LED Encapsulation. Semantic Scholar. Available at: [Link]
-
Royal Society of Chemistry. (2025). Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Green Chemistry. Available at: [Link]
-
Mrowietz, U., et al. (2009). Efficacy and safety of fumaric acid esters in the long-term treatment of psoriasis--a retrospective study (FUTURE). Journal der Deutschen Dermatologischen Gesellschaft. Available at: [Link]
-
MDPI. (2022). Aromatic Polyimide Membranes with tert-Butyl and Carboxylic Side Groups for Gas Separation Applications—Covalent Crosslinking Study. MDPI. Available at: [Link]
Sources
- 1. The pro‐inflammatory response of macrophages regulated by acid degradation products of poly(lactide‐co‐glycolide) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Biocompatibility and biodegradation of polyester and polyfumarate based-scaffolds for bone tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo degradation profile, biocompatibility of poly-L-lactic acid porous microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Size influences the cytotoxicity of poly (lactic-co-glycolic acid) (PLGA) and titanium dioxide (TiO2) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of targeted PLGA nanoparticles: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 10. Size influences the cytotoxicity of poly (lactic-co-glycolic acid) (PLGA) and titanium dioxide (TiO(2)) nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Isomeric Purity Assessment of Di-tert-butyl Fumarate
Introduction: The Stereochemical Nuance of a Versatile Building Block
Di-tert-butyl fumarate is a valuable diester in polymer chemistry and organic synthesis, prized for its role as a monomer and a Michael acceptor in complex molecular constructions.[1] It is the trans isomer of but-2-enedioic acid di-tert-butyl ester, a configuration that lends it greater thermodynamic stability compared to its cis isomer, di-tert-butyl maleate, due to reduced steric hindrance between the bulky tert-butyl groups.[1] This stability, however, does not preclude the presence of the maleate isomer as a process-related impurity, often arising from the isomerization of di-tert-butyl maleate during synthesis.[1]
In the realm of drug development, where fumaric acid esters like dimethyl fumarate are used to treat conditions such as multiple sclerosis and psoriasis, the specific geometry of the molecule is critical to its therapeutic effect and safety profile.[2][3][4] The cis-isomer (maleate) can exhibit different toxicological and immunological properties.[5][6] Therefore, for researchers, scientists, and drug development professionals, the rigorous and accurate assessment of isomeric purity is not merely a quality control checkpoint but a fundamental necessity for ensuring product safety, efficacy, and batch-to-batch consistency.
This guide provides a comparative analysis of the primary analytical techniques for quantifying the isomeric purity of Di-tert-butyl Fumarate, offering field-proven insights into methodology, experimental design, and data interpretation.
The Analytical Challenge: Separating Near-Identical Twins
The primary challenge in assessing the isomeric purity of di-tert-butyl fumarate lies in the subtle structural difference between the fumarate (trans) and maleate (cis) isomers. Both possess the same molecular formula (C₁₂H₂₀O₄) and molecular weight (228.29 g/mol ).[7] Their physical properties, such as polarity, are very similar, making chromatographic separation a non-trivial task that requires optimized methods. The key to successful analysis is to exploit the small differences in their three-dimensional shape and electronic distribution.
Comparative Analysis of Analytical Methodologies
The three most robust and widely adopted techniques for this analysis are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each offers distinct advantages and is suited to different analytical needs.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: RP-HPLC separates molecules based on their hydrophobicity. The stationary phase is non-polar (e.g., C18), and the mobile phase is polar. While di-tert-butyl fumarate and maleate are both relatively non-polar, the planar, more linear structure of the trans-fumarate isomer allows for a more effective interaction with the C18 alkyl chains of the stationary phase compared to the sterically hindered, boat-like conformation of the cis-maleate isomer. This differential interaction results in distinct retention times.
Causality in Experimental Choices:
-
Column: A high-resolution C18 column is the workhorse for this separation due to its ability to resolve compounds with minor differences in hydrophobicity and shape.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water is typically sufficient.[8][9][10][11] Acetonitrile is a strong organic solvent that effectively elutes these non-polar compounds, and the ratio can be fine-tuned to achieve optimal resolution. A UV detector set around 210-215 nm is ideal, as the carbon-carbon double bond conjugated to the carbonyl groups provides sufficient chromophoric activity for sensitive detection.[12][13]
-
System Suitability: Before analyzing samples, a system suitability test is crucial. A standard mixture containing both di-tert-butyl fumarate and di-tert-butyl maleate should be injected to confirm that the chromatographic system can adequately separate the two isomers, typically requiring a resolution (Rs) of > 2.0.
Experimental Protocol: RP-HPLC
-
System Preparation:
-
HPLC System: Quaternary or Binary HPLC with UV Detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 30°C.
-
-
Standard Preparation:
-
Prepare a stock solution of Di-tert-butyl Fumarate reference standard (e.g., 1.0 mg/mL in mobile phase).
-
Prepare a stock solution of Di-tert-butyl Maleate impurity standard (e.g., 0.1 mg/mL in mobile phase).
-
Prepare a resolution solution by mixing both standards.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Di-tert-butyl Fumarate sample in the mobile phase to a final concentration of ~1.0 mg/mL.
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the resolution solution to verify system suitability (Resolution > 2.0).
-
Inject the sample solution.
-
Quantify the Di-tert-butyl Maleate peak area against the standard or use area percent if the response factors are similar.
-
Gas Chromatography (GC)
Principle: GC separates compounds based on their volatility and interaction with a stationary phase coated on the inside of a long, thin capillary column. Di-tert-butyl fumarate and its maleate isomer are sufficiently volatile for GC analysis. Separation is achieved based on differences in boiling points and polarity. The more stable trans-fumarate generally has a slightly higher boiling point and may interact differently with the stationary phase than the cis-maleate.
Causality in Experimental Choices:
-
Column: A mid-polarity column (e.g., DB-5ms or HP-5ms) is an excellent starting point. These columns provide a good balance of dispersive and polar interactions to resolve the isomers.
-
Detector: A Flame Ionization Detector (FID) is preferred due to its high sensitivity for organic compounds and a wide linear range. For definitive identification, especially at trace levels, a Mass Spectrometer (MS) detector is invaluable.[14][15]
-
Temperature Program: A temperature gradient is employed to ensure sharp peaks and efficient separation. Starting at a lower temperature allows for good initial separation, while ramping up the temperature decreases the analysis time for these relatively high-boiling compounds.
Experimental Protocol: GC-FID
-
System Preparation:
-
GC System: Gas Chromatograph with FID.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Program: Start at 100°C, hold for 2 min, ramp at 10°C/min to 220°C, hold for 5 min.
-
-
Standard Preparation:
-
Prepare stock solutions of both isomers (~1 mg/mL) in a suitable solvent like ethyl acetate or dichloromethane.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the chosen solvent to a final concentration of ~1 mg/mL.
-
-
Analysis:
-
Inject 1 µL of the sample solution in split mode (e.g., 50:1 split ratio).
-
Identify peaks based on the retention times of the standards.
-
Quantify using area percent normalization, assuming similar response factors for the isomers in the FID.
-
Quantitative Proton NMR Spectroscopy (¹H-qNMR)
Principle: NMR spectroscopy distinguishes molecules based on the unique magnetic environments of their atomic nuclei. For di-tert-butyl fumarate and maleate, the protons on the carbon-carbon double bond (vinylic protons) are chemically distinct. In the trans isomer (fumarate), these two protons are equivalent and appear as a single sharp peak. In the cis isomer (maleate), these protons are also equivalent but reside in a different electronic environment, resulting in a distinct singlet at a different chemical shift. ¹H-qNMR allows for direct quantification by integrating the area under these characteristic peaks.[16]
Causality in Experimental Choices:
-
Primary Method: qNMR is considered a primary ratio method, meaning it can provide a highly accurate molar ratio of the isomers without the need for an impurity reference standard, as the signal response is directly proportional to the number of protons.[17]
-
Solvent: A deuterated solvent that fully dissolves the sample, such as Chloroform-d (CDCl₃), is used.
-
Diagnostic Peaks: The key is to identify the well-resolved vinylic proton signals for both isomers. The fumarate protons typically appear around 6.8 ppm, while the maleate protons are shifted upfield to around 6.2 ppm due to anisotropic effects. The bulky tert-butyl groups also give rise to large, sharp singlets around 1.5 ppm, which can serve as a confirmation of identity.
Experimental Protocol: ¹H-qNMR
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the Di-tert-butyl Fumarate sample into an NMR tube.
-
Add ~0.7 mL of CDCl₃.
-
Optionally, add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) if absolute quantification is needed.
-
-
Instrument Setup:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified (a D1 of 30 seconds is generally safe) to ensure full signal recovery and accurate integration.
-
-
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Integrate the area of the vinylic proton signal for Di-tert-butyl Fumarate (A_fumarate, ~6.8 ppm).
-
Integrate the area of the vinylic proton signal for Di-tert-butyl Maleate (A_maleate, ~6.2 ppm).
-
Calculate the mole percent of the maleate impurity:
-
Mole % Maleate = [A_maleate / (A_fumarate + A_maleate)] * 100
-
-
Method Comparison Summary
| Parameter | RP-HPLC | GC-FID | ¹H-qNMR |
| Principle | Polarity/Hydrophobicity | Volatility/Polarity | Nuclear Magnetic Environment |
| Primary Strength | High sensitivity, routine QC | High efficiency for volatile compounds | Absolute quantification, structural info |
| Impurity Standard | Required for accurate quantification | Required for identification | Not required for ratio analysis |
| Typical LOQ | ~0.01 - 0.05% | ~0.01 - 0.05% | ~0.1 - 0.5% |
| Analysis Time | 10 - 20 minutes | 15 - 25 minutes | 5 - 15 minutes (plus setup) |
| Sample Prep | Simple dissolution | Simple dissolution | Simple dissolution, no filtration |
| Key Limitation | Potential for on-column degradation | Sample must be thermally stable | Lower sensitivity than chromatography |
Visualization of Workflows
Overall Isomeric Purity Workflow
Caption: General workflow for isomeric purity assessment.
Method Selection Decision Guide
Caption: Decision tree for selecting the optimal analytical method.
Conclusion and Recommendations
The choice of analytical method for assessing the isomeric purity of di-tert-butyl fumarate depends on the specific requirements of the analysis.
-
For routine quality control where high sensitivity and throughput are paramount, RP-HPLC is the method of choice. Its robustness and precision make it ideal for release testing in a regulated environment.
-
GC-FID offers a reliable alternative, particularly if HPLC instrumentation is unavailable or if other volatile impurities are also of interest. Coupling it with a mass spectrometer (GC-MS) provides unparalleled confidence in peak identification.
-
¹H-qNMR stands out for its ability to provide an unambiguous and highly accurate molar ratio without the need for an impurity standard. It is the gold standard for characterizing new batches, qualifying reference materials, and investigating out-of-specification results where the identity of an impurity may be .
As a best practice, a hybrid approach is often most effective. An orthogonal method, such as qNMR, should be used to validate the primary QC method (e.g., HPLC) to ensure that the chromatographic method is accurate and free from bias. This multi-faceted strategy provides a self-validating system, ensuring the highest degree of confidence in the isomeric purity of di-tert-butyl fumarate for its intended research, scientific, or drug development application.
References
- Razmisleviciene, I., Baltuškonyte, R., Padarauskas, A., & Naujalis, E. (2008). Determination of fumaric and maleic acids by capillary electrophoresis. Chemija, 19(1).
-
Giaffreda, D., et al. (2023). Simultaneous Determination by Selective Esterification of Trimellitic, Phthalic, and Maleic Anhydrides in the Presence of Respective Acids. ACS Omega. [Link]
-
Zalibera, M., et al. (2021). DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds. Molecules. [Link]
-
SIELC Technologies. HPLC Separation of Methylmalonic, Fumaric, Maleic acids on Newcrom B Column. [Link]
-
Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Quantitative 1H NMR. Development and Potential of an Analytical Method: An Update. Journal of Natural Products. [Link]
-
Nakagawa, S., et al. (2016). Dibutyl Maleate and Dibutyl Fumarate Enhance Contact Sensitization to Fluorescein Isothiocyanate in Mice. Biological and Pharmaceutical Bulletin. [Link]
-
Nakagawa, S., et al. (2016). Dibutyl Maleate and Dibutyl Fumarate Enhance Contact Sensitization to Fluorescein Isothiocyanate in Mice. J-STAGE. [Link]
- Curtis, L. G., et al. (1964). Investigation of Maleate-Fumarate Isomerization in Unsaturated Polyesters by Nuclear Magnetic Resonance. Industrial & Engineering Chemistry Product Research and Development.
- Koskela, A. (2015).
-
ResearchGate. 1H NMR analysis of the two geometric isomers of BODTCM. [Link]
-
ResearchGate. Maleic Anhydride, Maleic Acid, and Fumaric Acid. [Link]
-
Chem Help ASAP. (2022). distinguishing isomers by 1H NMR spectroscopy. YouTube. [Link]
-
Mills, E., & O'Neill, L. (2021). Emerging therapeutic applications for fumarates. PMC - PubMed Central. [Link]
-
Piestrzyńska, M., et al. (2023). Lipophilicity Study of Fumaric and Maleic Acids. MDPI. [Link]
-
SIELC Technologies. Fumaric Acid. [Link]
-
National Institutes of Health. Di-tert-butyl fumarate | C12H20O4 | CID 5965155. PubChem. [Link]
-
CP Lab Safety. Di-tert-butyl fumarate, 98% Purity, C12H20O4, 5 grams. [Link]
-
Elving, P. J., & Teitelbaum, C. (1949). Maleic and Fumaric Acids. Analytical Chemistry. [Link]
-
Dhobale, G. S., et al. (2018). Rp-Hplc Assay Method For Estimation Of Dimethyl Fumarate In Bulk And Capsules. JETIR. [Link]
-
Walker, F., & D'Cunha, A. (2021). Dimethyl Fumarate and Its Esters: A Drug with Broad Clinical Utility? MDPI. [Link]
-
SIELC Technologies. (2018). Separation of Di-tert-butyl dicarbonate on Newcrom C18 HPLC column. [Link]
-
Torkamany, S. A., et al. (2016). Utilization of Dimethyl Fumarate and Related Molecules for Treatment of Multiple Sclerosis, Cancer, and Other Diseases. PubMed Central. [Link]
-
Balak, D., et al. (2022). New and Old Horizons for an Ancient Drug: Pharmacokinetics, Pharmacodynamics, and Clinical Perspectives of Dimethyl Fumarate. PubMed Central. [Link]
-
Gold, R., et al. (2015). Dimethyl fumarate in multiple sclerosis: latest developments, evidence and place in therapy. Therapeutic Advances in Neurological Disorders. [Link]
-
The Distant Reader. Separation of Fumaric and Maleic Acid Crystals from the Industrial Wastewater of Maleic Anhydride Production. [Link]
-
SIELC Technologies. (2018). Separation of Di-tert-butyl dicarbonate on Newcrom R1 HPLC column. [Link]
-
SIELC Technologies. (2018). Separation of Di-tert-butyl phthalate on Newcrom R1 HPLC column. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Utilization of Dimethyl Fumarate and Related Molecules for Treatment of Multiple Sclerosis, Cancer, and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New and Old Horizons for an Ancient Drug: Pharmacokinetics, Pharmacodynamics, and Clinical Perspectives of Dimethyl Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dibutyl Maleate and Dibutyl Fumarate Enhance Contact Sensitization to Fluorescein Isothiocyanate in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dibutyl Maleate and Dibutyl Fumarate Enhance Contact Sensitization to Fluorescein Isothiocyanate in Mice [jstage.jst.go.jp]
- 7. Buy Di-tert-butyl fumarate | 7633-38-7 [smolecule.com]
- 8. HPLC Separation of Methylmalonic, Fumaric, Maleic acids on Newcrom B Column | SIELC Technologies [sielc.com]
- 9. Di-tert-butyl dicarbonate | SIELC Technologies [sielc.com]
- 10. Separation of Di-tert-butyl dicarbonate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Separation of Di-tert-butyl phthalate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. researchgate.net [researchgate.net]
- 13. jetir.org [jetir.org]
- 14. Fumaric Acid: Uses, Properties and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. erepo.uef.fi [erepo.uef.fi]
- 17. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of Di-tert-butyl Fumarate: A Guide for the Modern Laboratory
In the fast-paced environment of research and drug development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The proper disposal of surplus and waste chemicals is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of di-tert-butyl fumarate, empowering researchers to manage their chemical waste with confidence and scientific integrity.
Hazard Profile and Immediate Safety Precautions
Based on data for dibutyl fumarate, di-tert-butyl fumarate should be handled as a substance with the potential for skin and eye irritation, and as a possible skin sensitizer.[1] Furthermore, many organic esters of this nature are classified as very toxic to aquatic life with long-lasting effects.[1][2] Therefore, all handling and disposal procedures must be predicated on preventing personnel exposure and environmental release.
Core Principles of Safe Handling:
-
Engineering Controls: Always handle di-tert-butyl fumarate in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Personal Protective Equipment (PPE): A robust PPE ensemble is non-negotiable. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use.[3]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to prevent eye contact.
-
Lab Coat: A flame-resistant lab coat should be worn to protect against skin contact.
-
The causality here is straightforward: creating multiple, redundant barriers between the chemical and the researcher is the most effective strategy for preventing accidental exposure.
Step-by-Step Disposal Protocol
The disposal of di-tert-butyl fumarate must be managed as hazardous waste.[4] Under no circumstances should this chemical be disposed of down the drain or in standard trash.[1] Doing so could lead to harmful environmental consequences and place your institution in violation of regulations established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5]
Protocol for Waste Collection and Segregation:
-
Designate a Waste Container:
-
Select a chemically compatible container with a secure, screw-top lid. High-density polyethylene (HDPE) or glass containers are typically appropriate for organic esters.
-
The container must be in good condition, free from cracks or leaks.
-
-
Labeling the Waste Container:
-
Proper labeling is a cornerstone of compliant waste management. The EPA requires that each waste container be clearly marked.[5]
-
Affix a hazardous waste tag to the container before adding any waste.
-
The label must include:
-
The words "Hazardous Waste."[6]
-
The full chemical name: "Di-tert-butyl Fumarate." Avoid abbreviations or chemical formulas.
-
An accurate list of all components and their approximate percentages if it is a mixed waste stream.
-
The appropriate hazard pictograms (e.g., irritant, environmentally hazardous).[5]
-
-
-
Transferring the Waste:
-
Carefully transfer the waste di-tert-butyl fumarate into the designated, labeled container.
-
If the chemical is a solid, use a dedicated scoop or spatula. For liquids, use a funnel to prevent spills.
-
Do not fill the container to more than 90% capacity to allow for vapor expansion.
-
-
Container Management:
-
Keep the waste container securely closed at all times, except when adding waste.
-
Store the container in a designated Satellite Accumulation Area (SAA). The SAA should be at or near the point of generation and under the control of the laboratory personnel.[5]
-
Ensure secondary containment (such as a larger, chemically resistant bin) is used for liquid waste containers to mitigate the impact of potential leaks.
-
Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Isolate the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before addressing the spill, ensure you are wearing the full complement of required PPE.
-
Contain the Spill:
-
For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to dike and absorb the material.[1]
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
-
Collect and Dispose:
-
Place the absorbed material or swept solids into a designated hazardous waste container, following the labeling procedures outlined above.[4]
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. All cleaning materials (wipes, etc.) must also be disposed of as hazardous waste.
-
-
Decontaminate: Thoroughly decontaminate any equipment used in the cleanup and wash your hands after the procedure is complete.
Waste Storage and Final Disposal
Once the waste container is full (or has been in the SAA for the maximum allowable time per your institution's policy), it must be moved to a Central Accumulation Area (CAA) for pickup by a licensed hazardous waste disposal service.[5]
The journey from your lab bench to final disposal is a regulated process designed to ensure accountability and environmental protection. Your institution's Environmental Health and Safety (EHS) department is your primary resource for coordinating waste pickup and ensuring compliance with all local, state, and federal regulations.
Below is a decision-making workflow for the proper handling and disposal of di-tert-butyl fumarate.
Caption: Decision workflow for di-tert-butyl fumarate waste management.
Summary of Hazard Classifications (Inferred from Dibutyl Fumarate)
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction.[2] |
| Hazardous to the Aquatic Environment (Long-term) | Category 1 | Very toxic to aquatic life with long lasting effects.[1][2] |
By adhering to these scientifically grounded procedures, you not only ensure the safety of yourself and your colleagues but also uphold your responsibility as a steward of the environment. Always consult your institution's specific EHS guidelines, as they are tailored to your local regulatory landscape.
References
-
U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
American Society for Clinical Laboratory Science. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
MedicalLab Management. (2019). Laboratory Waste Management: The New Regulations. Retrieved from [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]
-
CPAchem. (2024). Safety data sheet: Dibutyl Fumarate. Retrieved from [Link]
-
Scientific Polymer Products, Inc. (2020). Safety Data Sheet: Dibutyl fumarate. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Di-tert-butyl Fumarate
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Di-tert-butyl fumarate. The protocols herein are designed to establish a self-validating system of safety, grounded in authoritative standards and field-proven experience. Our goal is to empower you with the knowledge to work safely, building a foundation of trust that extends beyond the product itself.
Hazard Assessment: Understanding the Risks of Di-tert-butyl Fumarate
Di-tert-butyl fumarate (DTBF) is an α,β-unsaturated ester utilized in organic synthesis and polymer chemistry.[1][2] While a valuable reagent, its handling requires a thorough understanding of its potential hazards to mitigate exposure risks.
The primary hazards associated with Di-tert-butyl fumarate and related fumaric acid esters include:
-
Skin and Eye Irritation: Direct contact can cause irritation to the skin and serious irritation to the eyes.[3]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[3]
-
Allergic Sensitization: A critical concern is its potential to act as a skin sensitizer.[4][5] Once an individual is sensitized to a substance, subsequent exposures, even to minute amounts, can trigger an allergic reaction, such as contact dermatitis.[6][7] This sensitization is typically a life-long condition.[7][8]
-
Organ Damage: Prolonged or repeated exposure to related fumarates may cause damage to the kidneys.[4][5]
No specific Occupational Exposure Limits (OELs) have been established by major regulatory bodies like OSHA or NIOSH for Di-tert-butyl fumarate or fumaric acid esters in general.[9][10][11][12] This absence of a defined limit reinforces the imperative to adhere to the ALARA (As Low As Reasonably Achievable) principle, minimizing all routes of exposure through robust engineering controls and appropriate personal protective equipment.
The Hierarchy of Controls: Engineering Controls First
Before any personal protective equipment is considered, engineering controls must be implemented as the primary line of defense.
-
Chemical Fume Hood: All work involving the handling of solid Di-tert-butyl fumarate or its solutions must be conducted in a properly functioning chemical fume hood.[7][8] This is the most effective way to control the inhalation of dust, aerosols, or vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors.[9]
-
Designated Area: For chemicals that are known sensitizers, it is best practice to establish a designated area for their handling and storage to prevent cross-contamination of the laboratory.[7]
Personal Protective Equipment (PPE) Selection and Rationale
PPE is the final barrier between the researcher and the chemical. The selection of PPE must be deliberate and based on the specific hazards of Di-tert-butyl fumarate and the procedure being performed.
Hand Protection: A Critical Choice
The potential for Di-tert-butyl fumarate to cause skin irritation and sensitization makes glove selection the most critical PPE decision.
Causality: Esters as a chemical class can degrade common laboratory gloves. Nitrile, a widely used material, offers poor resistance to esters and is not recommended for anything beyond incidental, brief splash contact.[1][3][6] For prolonged handling or immersion, a more robust material is required.
Recommendation:
-
Primary Recommendation: Butyl rubber gloves. Butyl rubber provides excellent resistance to esters, ketones, and aldehydes, making it the ideal choice for handling Di-tert-butyl fumarate.[2][8][13][14][15]
-
Secondary/Double Gloving: For added protection or in situations where dexterity is critical, consider wearing a thinner, disposable glove (such as nitrile) underneath a heavier butyl rubber glove. This must be approached with caution, as the outer glove provides the primary chemical barrier.
-
Avoid: Do not use standard disposable nitrile gloves as the primary barrier for prolonged work with Di-tert-butyl fumarate. If a splash occurs on nitrile gloves, they must be removed and replaced immediately.[16][17]
Glove Selection Guide
| Glove Material | Performance vs. Esters | Recommended Use for Di-tert-butyl Fumarate |
|---|---|---|
| Butyl Rubber | Excellent | Recommended for all handling, including extended use and spill cleanup.[2][13][14][15][18] |
| Nitrile | Poor | Not Recommended for extended use. Acceptable only for brief, incidental splash contact, with immediate removal and replacement upon contamination.[1][3][6] |
| Latex | Poor | Not Recommended. Offers poor chemical resistance and can itself be a sensitizer. |
| Neoprene | Fair to Good | May be considered for short-duration tasks if butyl rubber is unavailable, but manufacturer data must be consulted. |
Eye and Face Protection
-
Standard Operations: ANSI Z87.1 compliant safety glasses with side shields are mandatory for all laboratory work.
-
Splash Hazard: When there is a significant risk of splashing (e.g., transferring large volumes of solutions, cleaning up spills), chemical splash goggles should be worn.[9] For maximum protection, a face shield should be worn in conjunction with chemical splash goggles.
Body Protection
-
A buttoned, long-sleeved laboratory coat must be worn to protect the skin and personal clothing from contamination.[7]
-
For tasks with a high potential for splashing, a chemically resistant apron worn over the lab coat provides an additional layer of protection.
-
Ensure legs are covered (long pants) and wear closed-toe shoes.
Respiratory Protection
Engineering controls (i.e., a chemical fume hood) are the primary method for preventing respiratory exposure. However, in specific situations, respiratory protection is necessary.
When is a Respirator Required?
-
Spill Cleanup: For large spills or spills occurring outside of a fume hood.
-
Weighing/Transfer of Solids: If weighing the solid compound cannot be performed in a fume hood or other contained enclosure, and there is a risk of generating airborne dust.
-
Inadequate Ventilation: If engineering controls are not available or are not functioning correctly.
Respirator Selection:
-
A NIOSH-approved air-purifying respirator is required.[19][20][21][22]
-
Cartridge Type: Use combination Organic Vapor (OV) cartridges with P100 (particulate) filters .[23] The OV component protects against any vapors, while the P100 filter provides protection from airborne solid particulates of the compound. Organic vapor cartridges are typically designated with a black label according to NIOSH color-coding.[23]
-
Fit Testing: A respirator is only effective if it forms a proper seal with the user's face. All users of tight-fitting respirators must be fit-tested annually as per OSHA regulations (29 CFR 1910.134).
Procedural Guide: PPE Workflow
A risk-based approach should be used to select the appropriate level of PPE for a given task.
Protocols for Donning, Doffing, and Disposal
The process of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Sequence
-
Lab Coat: Put on and fasten completely.
-
Respirator (if required): Perform a user seal check.
-
Eye/Face Protection: Put on safety glasses/goggles and face shield.
-
Gloves: Put on last. Ensure cuffs are pulled over the sleeves of the lab coat.
Doffing Sequence (Most to Least Contaminated)
This procedure should be performed in a designated area, ideally just inside the laboratory door.
-
Gloves: Remove first. Using a gloved hand, grasp the palm of the other glove and peel it off so it turns inside out. Hold the removed glove in the still-gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it down over the first glove.[4][17][24]
-
Gown/Lab Coat: Unfasten the lab coat. Touching only the inside, pull it off your arms, turning the sleeves inside out as you go. Fold the coat so the contaminated exterior is contained inward.[24]
-
Face Shield/Goggles: Remove by handling the strap or earpieces from behind your head.
-
Respirator (if worn): Remove by pulling the straps from behind your head. Do not touch the front of the respirator.
-
Hand Hygiene: Immediately after removing all PPE, wash hands thoroughly with soap and water for at least 20 seconds.[4][7]
Disposal of Contaminated PPE
-
Hazardous Waste: All disposable PPE contaminated with Di-tert-butyl fumarate, including gloves, disposable lab coats, and absorbent pads from spill cleanup, must be treated as hazardous chemical waste.
-
Containment: Place all contaminated items into a designated, sealable hazardous waste bag or container. The container must be clearly labeled with "Hazardous Waste" and the chemical contents.
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management company.[4] Never dispose of chemically contaminated PPE in the regular trash.
Emergency Procedures
-
Skin Exposure: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Exposure: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Spill: Evacuate the immediate area. If the spill is large or you are not trained to handle it, alert others and contact your institution's EHS department. If the spill is small and within your capability to manage, don the enhanced PPE described above (including respiratory protection) and contain the spill with an inert absorbent material. Collect all materials in a sealed container for hazardous waste disposal.
By integrating these protocols into your daily workflow, you can handle Di-tert-butyl fumarate with the highest degree of safety, ensuring the integrity of your research and the protection of your health.
References
-
Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). International Enviroguard. [Link]
-
OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington. [Link]
-
Butyl or nitrile gloves: what to choose against chemical risks? (2024, May 8). Oxwork. [Link]
-
Nitrile Glove Chemical-Compatibility Reference. Environmental Health & Radiation Safety, University of Pennsylvania. [Link]
-
Butyl Polymer Chemical / Solvent Resistant Glove. BlastOne. [Link]
-
PPE: Donning & Doffing. Office of Research Safety, The George Washington University. [Link]
-
Fundamentals of Donning and Doffing PPE in Clinical Laboratories. (2020, October 20). CDC. [Link]
-
3M™ Organic Vapor Cartridge 07046. 3M. [Link]
-
3M 6001 Organic Vapor Cartridges for Reusable Respirators 1-Pair. National Allergy Supply. [Link]
-
Material Safety Data Sheet - Fumaric acid monoethyl ester. Cole-Parmer. [Link]
-
Gloves - Tables of Properties and Resistances. University of Illinois Urbana-Champaign. [Link]
-
Are Nitrile Gloves Chemical Resistant. (2024, June 5). WellBefore. [Link]
-
Proper Removal of Contaminated Gloves - Fact Sheet. University of California, Berkeley. [Link]
-
HAZARD SUMMARY - FUMARIC ACID. New Jersey Department of Health. [Link]
-
Understanding Respirators With Organic Vapor Cartridges. (2024, September 16). PK Safety. [Link]
-
Donning and Doffing PPE in Clinical Laboratories: Basic PPE for Routine Laboratory Procedures. (2020, October 20). CDC [YouTube]. [Link]
-
3M 6001 NIOSH-Approved Organic Vapor Cartridge for 3M Respirators. Magid Glove & Safety. [Link]
-
Fumaric acid esters. (2008). Clinical Dermatology. [Link]
-
SOP: Safe Use & Handling of Sensitizing Agents. University of Cape Town. [Link]
-
Dibutyl fumarate | C12H20O4 | CID 5271570. PubChem, National Institutes of Health. [Link]
Sources
- 1. gloves.com [gloves.com]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. primodentalproducts.com [primodentalproducts.com]
- 4. ehs.ucmerced.edu [ehs.ucmerced.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. researchsafety.gwu.edu [researchsafety.gwu.edu]
- 7. oxwork.com [oxwork.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. nj.gov [nj.gov]
- 10. fishersci.ca [fishersci.ca]
- 11. echemi.com [echemi.com]
- 12. cdn.mscdirect.com [cdn.mscdirect.com]
- 13. blastone.com [blastone.com]
- 14. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
- 15. Are Nitrile Gloves Chemical Resistant [fr.titanfine.com]
- 16. hsrm.umn.edu [hsrm.umn.edu]
- 17. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 18. 3m.com [3m.com]
- 19. allergyasthmatech.com [allergyasthmatech.com]
- 20. merrittsupply.com [merrittsupply.com]
- 21. 700 Blocked [magidglove.com]
- 22. pksafety.com [pksafety.com]
- 23. reach.cdc.gov [reach.cdc.gov]
- 24. m.youtube.com [m.youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
